molecular formula C3H7NO2S B559563 D-Cysteine CAS No. 921-01-7

D-Cysteine

Katalognummer: B559563
CAS-Nummer: 921-01-7
Molekulargewicht: 121.16 g/mol
InChI-Schlüssel: XUJNEKJLAYXESH-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-cysteine is an optically active form of cysteine having D-configuration. It is a cysteine and a D-alpha-amino acid. It is a conjugate base of a D-cysteinium. It is a conjugate acid of a D-cysteinate(1-). It is an enantiomer of a L-cysteine. It is a tautomer of a this compound zwitterion.
A thiol-containing non-essential amino acid that is oxidized to form CYSTINE.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Indigofera hirsuta, Gossypium hirsutum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJNEKJLAYXESH-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893798
Record name D-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

921-01-7
Record name D-Cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Cysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU8WN3PPI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Functions of D-Cysteine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered anomalies in mammalian systems, are now recognized as crucial signaling molecules, particularly within the central nervous system. Among these, D-cysteine has emerged as a significant player with diverse and vital biological functions. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted physiological and pathological roles of this compound. We delve into its regulatory functions in neural development, its role as a precursor to the gaseous transmitter hydrogen sulfide (B99878) (H₂S), and its implications in both prokaryotic and eukaryotic systems. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

While L-amino acids are the canonical building blocks of proteins, the presence and functional significance of their D-enantiomers in mammals is a rapidly expanding field of study. D-serine and D-aspartate are well-established neuromodulators, and recent evidence has firmly positioned this compound as another critical D-amino acid with profound biological roles.[1][2][3] Endogenously produced in the mammalian brain, this compound exhibits dynamic regulation, particularly during embryonic development, and its dysregulation is implicated in various physiological and pathological processes.[1][4] This guide aims to provide an in-depth exploration of the biological functions of this compound, with a focus on its molecular mechanisms of action.

Biosynthesis and Metabolism of this compound

The cellular concentration of this compound is tightly controlled through a balance of enzymatic synthesis and degradation.

2.1. Biosynthesis by Serine Racemase

The primary enzyme responsible for the synthesis of this compound in mammals is Serine Racemase (SR) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[5][6] SR catalyzes the racemization of L-cysteine to this compound.[5] Interestingly, evidence suggests that L-cysteine may be a more efficient substrate for SR than L-serine, the substrate for D-serine synthesis.[7]

2.2. Degradation of this compound

This compound is primarily degraded through two key pathways:

  • D-Amino Acid Oxidase (DAAO): This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme catalyzes the oxidative deamination of this compound to 3-mercaptopyruvate, which can be further metabolized to produce pyruvate (B1213749) and hydrogen sulfide (H₂S).[7][8][9]

  • This compound Desulfhydrase: In bacteria such as Escherichia coli, this enzyme directly converts this compound into pyruvate, ammonia (B1221849) (NH₃), and H₂S.[10][11]

The metabolic pathways of this compound are integral to its biological activities, particularly its role as a source of H₂S.

D_Cysteine_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation L_Cys L-Cysteine D_Cys This compound L_Cys->D_Cys Serine Racemase (SR) (PLP-dependent) Mercaptopyruvate 3-Mercaptopyruvate D_Cys->Mercaptopyruvate D-Amino Acid Oxidase (DAAO) (FAD-dependent) Pyruvate Pyruvate D_Cys->Pyruvate This compound Desulfhydrase (in bacteria) H2S Hydrogen Sulfide (H₂S) D_Cys->H2S This compound Desulfhydrase (in bacteria) NH3 Ammonia (NH₃) D_Cys->NH3 This compound Desulfhydrase (in bacteria) Mercaptopyruvate->Pyruvate Mercaptopyruvate->H2S

Fig. 1: Metabolic Pathway of this compound

Quantitative Data on this compound

The concentration of this compound varies significantly across different tissues and developmental stages, highlighting its dynamic regulation.

Table 1: Concentration of this compound in Mammalian Tissues

TissueSpeciesConcentrationReference(s)
Embryonic Brain (E9.5)Mouse> 4 mM[1][4]
Adult BrainMouse~50 µM[4]
Human Cerebrospinal FluidHuman~79 µM[4]
Human Brain White MatterHuman~65.0 µM[4]
Human Brain Gray MatterHuman~4.2 µM[4]

Table 2: Enzyme Kinetics of this compound Metabolism

EnzymeSubstrateKmVmax/kcatOrganismReference(s)
Serine RacemaseL-Cysteine->95% inhibition of L-serine racemizationRat[7]
D-Amino Acid OxidaseThis compound0.7 mM (apparent)Highest catalytic efficiencyHuman[8]
This compound DesulfhydraseThis compound--E. coli[10]

Note: Detailed kinetic parameters for some enzymes are not yet fully characterized.

Biological Functions of this compound

This compound exerts a range of biological effects, primarily centered on the nervous system and cellular protection.

4.1. Regulation of Neural Progenitor Cell Dynamics

One of the most well-characterized roles of this compound is its regulation of neural progenitor cell (NPC) proliferation.[1][12]

  • Inhibition of Proliferation: this compound, but not L-cysteine or D-serine, reduces the proliferation of cultured embryonic NPCs by approximately 50%.[1][12]

  • Signaling Pathway: This anti-proliferative effect is mediated through the Akt-FoxO signaling axis .[1][5] this compound inhibits the phosphorylation of Akt, leading to the activation of the transcription factors FoxO1 and FoxO3a, which in turn suppress cell cycle progression.[1][12]

  • Developmental Significance: The concentration of this compound is over 20-fold higher in the embryonic mouse brain compared to the adult brain, coinciding with critical periods of neurogenesis.[1][4]

NPC_Proliferation_Pathway D_Cys This compound Akt Akt D_Cys->Akt inhibits phosphorylation pAkt p-Akt (Inactive) FoxO FoxO1/FoxO3a (Inactive, Phosphorylated) pAkt->FoxO phosphorylates and inactivates FoxO_active FoxO1/FoxO3a (Active) CellCycle Cell Cycle Progression FoxO_active->CellCycle inhibits Proliferation NPC Proliferation CellCycle->Proliferation

Fig. 2: this compound Signaling in NPC Proliferation

4.2. Production of Hydrogen Sulfide (H₂S)

This compound serves as a significant substrate for the production of H₂S, a gaseous signaling molecule with pleiotropic effects.[7][13]

  • Neuroprotection: H₂S produced from this compound protects neurons from oxidative stress.[7][13]

  • Cardioprotection and Renoprotection: Administration of this compound has been shown to attenuate ischemia-reperfusion injury in the heart and kidneys, an effect attributed to H₂S production.[7][13]

  • Gastroprotection: The this compound/DAO/H₂S pathway in the gastric mucosa protects against ethanol-induced damage by reducing oxidative stress.[14]

4.3. Role in Bacteria

In bacteria like E. coli, this compound metabolism is crucial for adaptation and survival.

  • Toxicity and Resistance: this compound can be toxic to bacteria, inhibiting growth.[10][15] Bacteria have evolved resistance mechanisms, such as the enzyme this compound desulfhydrase, which detoxifies this compound by converting it to less harmful products.[10][15]

  • Sulfur Source: Under conditions of sulfate (B86663) limitation, E. coli can utilize this compound as a sulfur source for growth, a process dependent on this compound desulfhydrase.[10]

Experimental Protocols

Accurate detection and quantification of this compound, along with the assessment of its biological effects, are paramount for research in this field.

5.1. Quantification of this compound

Two primary methods are employed for the stereospecific quantification of this compound:

5.1.1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: This method separates D- and L-cysteine based on their differential interaction with a chiral stationary phase.

  • Methodology:

    • Sample Preparation: Homogenize tissue samples in a suitable buffer and deproteinize, often with an acid like trichloroacetic acid.

    • Derivatization (Optional but common): To enhance detection, cysteine enantiomers can be derivatized with a fluorescent tag.

    • Chromatographic Separation: Inject the prepared sample onto a chiral HPLC column (e.g., a teicoplanin-based column).

    • Elution: Use an isocratic or gradient mobile phase, typically a mixture of organic solvents and aqueous buffers, to elute the enantiomers.

    • Detection: Detect the separated enantiomers using a fluorescence or mass spectrometry detector.

    • Quantification: Determine the concentration of this compound by comparing its peak area to that of a known standard.

5.1.2. Stereospecific Luciferase Assay

  • Principle: This highly sensitive and specific assay relies on the stereospecificity of firefly luciferase for D-luciferin, which is formed from this compound.[1][16]

  • Methodology:

    • Reaction Setup: In a reaction buffer, combine the sample containing this compound with 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT).

    • Formation of D-luciferin: The addition of a base and a reducing agent facilitates the condensation of this compound and CHBT to form D-luciferin.[1][16]

    • Bioluminescence Reaction: Add firefly luciferase and ATP to the reaction mixture. The luciferase specifically catalyzes the oxidation of D-luciferin, producing light.

    • Detection: Measure the emitted light using a luminometer.

    • Quantification: The amount of light produced is directly proportional to the concentration of this compound in the sample.

Experimental_Workflow cluster_sample Sample Preparation cluster_quantification Quantification of this compound cluster_functional Functional Assays Tissue Tissue Sample Homogenization Homogenization & Deproteinization Tissue->Homogenization HPLC Chiral HPLC Homogenization->HPLC Luciferase Stereospecific Luciferase Assay Homogenization->Luciferase Quant_Result This compound Concentration HPLC->Quant_Result Luciferase->Quant_Result NPC_Culture Neural Progenitor Cell Culture Proliferation_Assay Proliferation Assay (e.g., EdU incorporation) NPC_Culture->Proliferation_Assay Func_Result Effect on NPC Proliferation Proliferation_Assay->Func_Result D_Cys_treatment Treatment with This compound D_Cys_treatment->Proliferation_Assay

Fig. 3: Experimental Workflow for this compound Research

5.2. Neural Progenitor Cell Proliferation Assay

  • Principle: To assess the effect of this compound on NPC proliferation, methods that measure DNA synthesis, such as the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are commonly used.

  • Methodology:

    • Cell Culture: Culture embryonic neural progenitor cells as neurospheres or in adherent culture.

    • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).

    • EdU Labeling: Add EdU to the culture medium for a short period (e.g., 2 hours) to allow its incorporation into the DNA of proliferating cells.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them to allow entry of the detection reagent.

    • EdU Detection: Use a click chemistry-based reaction to attach a fluorescent probe to the incorporated EdU.

    • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

    • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive) to determine the proliferation rate.

Implications for Drug Development

The diverse biological functions of this compound present several avenues for therapeutic intervention.

  • Neurodevelopmental Disorders: Given its role in regulating NPC proliferation, targeting the this compound pathway could offer novel strategies for treating neurodevelopmental disorders characterized by abnormal brain growth.

  • Neurodegenerative Diseases: The neuroprotective effects of this compound-derived H₂S suggest that this compound or its derivatives could be explored as therapeutic agents for neurodegenerative conditions associated with oxidative stress.

  • Ischemic Injuries: The protective effects of this compound against ischemia-reperfusion injury in multiple organs highlight its potential as a therapeutic for conditions such as stroke and myocardial infarction.

  • Antibacterial Agents: The toxicity of this compound to bacteria could be exploited in the development of novel antimicrobial agents that target bacterial this compound metabolism.

Conclusion

This compound is a multifaceted signaling molecule with profound implications for mammalian physiology, particularly in the development and function of the nervous system. Its roles as a regulator of neural progenitor cell dynamics and as a precursor to the cytoprotective gasotransmitter H₂S underscore its importance in both health and disease. Further research into the intricate mechanisms governing this compound's synthesis, degradation, and signaling pathways will undoubtedly unveil new therapeutic targets for a range of disorders. This guide provides a foundational resource for scientists and clinicians working to unravel the complexities of this fascinating D-amino acid and harness its therapeutic potential.

References

D-Cysteine vs. L-Cysteine in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered the exclusive building blocks of life, L-amino acids have dominated biological research. However, the discovery and characterization of endogenous D-amino acids have unveiled a new layer of complexity in mammalian physiology. This whitepaper provides a comprehensive technical overview of the stereoisomers of cysteine, D-cysteine and L-cysteine, focusing on their distinct roles, metabolic pathways, and therapeutic potential. While L-cysteine is integral to protein structure and the biosynthesis of the master antioxidant glutathione (B108866), emerging evidence highlights this compound as a novel signaling molecule, particularly in the central nervous system, with unique metabolic fates and physiological effects. This document serves as a guide for researchers and drug development professionals, offering a comparative analysis of these two enantiomers, detailed experimental methodologies for their study, and a summary of key quantitative data to facilitate further investigation and therapeutic innovation.

Introduction: The Chirality of Cysteine in Biological Systems

Cysteine, a sulfur-containing amino acid, exists in two stereoisomeric forms: L-cysteine and this compound. For decades, L-cysteine was considered the sole biologically relevant enantiomer in mammals, primarily for its role in protein synthesis and as a precursor to vital molecules like glutathione (GSH), taurine, and coenzyme A.[1][2] The presence and function of D-amino acids were largely thought to be confined to microorganisms.

Recent advancements in analytical techniques have led to the discovery of endogenous D-amino acids in mammals, challenging this long-held dogma.[3] this compound, in particular, has been identified as a significant signaling molecule in the mammalian brain, with roles in neurodevelopment and cellular homeostasis that are distinct from its L-isoform.[3][4] This guide will delve into the contrasting worlds of D- and L-cysteine, exploring their unique metabolic pathways, physiological functions, and the implications of these differences for therapeutic development.

L-Cysteine: The Canonical Amino Acid

L-cysteine is a semi-essential amino acid critical for numerous biological processes.[5] Its primary functions include:

  • Protein Synthesis: As a proteinogenic amino acid, L-cysteine is a fundamental component of countless proteins, where its thiol group can form disulfide bonds, crucial for protein structure and stability.[1]

  • Glutathione (GSH) Precursor: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells.[6][7] GSH plays a pivotal role in protecting cells from oxidative damage.[8]

  • Metabolic Precursor: L-cysteine is a precursor for other important molecules, including taurine, which is involved in bile salt conjugation and various physiological processes, and coenzyme A, which is essential for the metabolism of carbohydrates and fatty acids.[1][9]

  • Hydrogen Sulfide (B99878) (H₂S) Production: L-cysteine is a substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[10][11] The primary enzymes involved are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[10]

This compound: An Emerging Neuromodulator and Cytoprotectant

The discovery of endogenous this compound in the mammalian brain has opened new avenues of research.[3] Its functions are distinct from L-cysteine and are not related to protein synthesis.

  • Regulation of Neural Progenitor Cells: this compound has been shown to be a key regulator of neural progenitor cell (NPC) dynamics during brain development.[3] It is significantly enriched in the embryonic mouse brain compared to the adult brain.[3][12] this compound reduces the proliferation of NPCs, an effect not observed with L-cysteine.[3][12]

  • Hydrogen Sulfide (H₂S) Production: this compound is a potent substrate for H₂S production, particularly in the cerebellum and kidney.[10][13] This pathway is distinct from the L-cysteine-dependent pathways and involves the enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[10][13]

  • Neuroprotection and Therapeutic Potential: Due to its role in H₂S production, this compound exhibits significant cytoprotective effects. It has been shown to protect neurons from oxidative stress and attenuate ischemia-reperfusion injury more effectively than L-cysteine.[11][13][14] Its therapeutic potential is being explored for various neurological conditions.[15]

Comparative Metabolism of this compound and L-Cysteine

The metabolic fates of this compound and L-cysteine are governed by distinct enzymatic pathways, leading to different physiological outcomes.

L-Cysteine Metabolism

L-cysteine metabolism is complex, with several branching pathways.[16] The major routes include:

  • Incorporation into Proteins: Via translation.

  • Glutathione Synthesis: Catalyzed by glutamate-cysteine ligase and glutathione synthetase.

  • Taurine Synthesis: Involving the oxidation of the thiol group and subsequent decarboxylation.[17]

  • Pyruvate (B1213749) Formation: Through desulfhydration reactions.[17]

  • H₂S Production: Primarily through the actions of CBS and CSE.[10]

This compound Metabolism

This compound is not incorporated into proteins and its metabolism is primarily catabolic.

  • Synthesis: this compound can be synthesized from L-cysteine by the enzyme serine racemase (SR).[3][18]

  • Degradation and H₂S Production: this compound is a primary substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate (3MP).[4][19] 3MP is then utilized by 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S and pyruvate.[10][20] This pathway is particularly active in the cerebellum and kidneys.[13]

Quantitative Data Summary

The following tables summarize key quantitative data comparing this compound and L-cysteine from published literature.

Table 1: Comparative Concentrations and Effects of this compound and L-Cysteine

ParameterThis compoundL-CysteineTissue/Cell TypeReference(s)
Concentration in Embryonic vs. Adult Mouse Brain >20-fold higher in embryonic brain-Mouse Brain[3][12]
Effect on Neural Progenitor Cell (NPC) Proliferation ~50% reductionNo effectCultured Mouse Embryonic NPCs[3][12]
H₂S-Producing Activity (relative to L-cysteine) 7-fold greater1-fold (baseline)Cerebellum[21]
H₂S-Producing Activity (relative to L-cysteine) 80-fold greater1-fold (baseline)Kidney[21]

Table 2: Kinetic Properties of Human D-Amino Acid Oxidase (hDAAO) with D-Amino Acid Substrates

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹M⁻¹)
This compound 180.725700
D-Serine (B559539) 1.83.1580
D-Alanine 152.85360
D-Proline 102.14760
Data adapted from Murtas et al. (2019) and references therein.

Signaling and Metabolic Pathways

This compound Signaling in Neural Progenitor Cells

This compound inhibits the proliferation of neural progenitor cells by modulating the Akt-FoxO signaling axis.[3] this compound treatment leads to a reduction in the phosphorylation of Akt, which in turn leads to the dephosphorylation and activation of the transcription factors FoxO1 and FoxO3a.[3] Activated FoxO proteins can then promote cell cycle exit.

DCysteine_Signaling This compound This compound Akt Akt This compound->Akt inhibits p-Akt p-Akt FoxO1/3a FoxO1/3a p-Akt->FoxO1/3a phosphorylates p-FoxO1/3a p-FoxO1/3a Cell Cycle Exit Cell Cycle Exit FoxO1/3a->Cell Cycle Exit promotes Proliferation Proliferation p-FoxO1/3a->Proliferation promotes

Caption: this compound signaling pathway in neural progenitor cells.

Hydrogen Sulfide (H₂S) Production Pathways

H₂S can be generated from both L-cysteine and this compound through distinct enzymatic pathways. The L-cysteine pathway is more widespread, while the this compound pathway is prominent in specific tissues like the cerebellum and kidney.

H2S_Production cluster_L_Cysteine L-Cysteine Pathway cluster_D_Cysteine This compound Pathway L-Cysteine_L L-Cysteine CBS_CSE CBS / CSE L-Cysteine_L->CBS_CSE H2S_L H₂S CBS_CSE->H2S_L D-Cysteine_D This compound DAO DAO D-Cysteine_D->DAO 3MP 3-Mercaptopyruvate DAO->3MP 3MST 3MST 3MP->3MST H2S_D H₂S 3MST->H2S_D

Caption: Enzymatic pathways for H₂S production from L- and this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of D- and L-cysteine.

Chiral HPLC for Cysteine Enantiomer Separation

Objective: To separate and quantify D- and L-cysteine in biological samples.

Methodology:

  • Sample Preparation:

    • Biological samples (e.g., tissue homogenates, cell lysates) are deproteinized, often using trichloroacetic acid or acetonitrile.[4]

    • To prevent auto-oxidation of cysteine to cystine, samples can be treated with a reducing agent like dithiothreitol (B142953) (DTT) followed by derivatization of the free thiol group with N-ethylmaleimide (NEM).[4] Alternatively, cystine can be reduced to cysteine immediately before analysis.[22]

  • Chromatography:

    • A chiral stationary phase (CSP) is used for separation. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin aglycone (e.g., Astec CHIROBIOTIC T), are effective for underivatized amino acids.[23] Zwitterionic CSPs (e.g., Chiralpak® ZWIX(+)) have also been successfully employed.[22]

    • The mobile phase typically consists of a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous component with additives like formic acid and ammonium (B1175870) formate (B1220265) to control pH and improve peak shape.[22][23]

  • Detection:

    • Detection is commonly achieved using mass spectrometry (LC-MS) for high sensitivity and specificity.[22] Pre-column derivatization with a fluorogenic reagent can also enable fluorescence detection.

This compound-Specific Luciferase Assay

Objective: To specifically detect and quantify this compound in biological samples.

Methodology:

  • Principle: This assay is based on the chemical condensation of this compound with 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT) to form D-luciferin, the substrate for firefly luciferase.[20]

  • Reaction:

    • The biological sample is incubated with CHBT in the presence of a base and a reducing agent.[20]

    • Under these conditions, only this compound will react to form D-luciferin.

  • Detection:

    • Firefly luciferase and ATP are added to the reaction mixture.

    • The resulting bioluminescence is measured using a luminometer, and the light intensity is proportional to the initial concentration of this compound.[20][24]

D-Amino Acid Oxidase (DAO) Activity Assay

Objective: To measure the enzymatic activity of DAO using this compound as a substrate.

Methodology:

  • Principle: DAO activity can be determined by measuring the consumption of oxygen or the production of one of the reaction products (hydrogen peroxide, ammonia, or 3-mercaptopyruvate).[7][25]

  • Oxygen Consumption Assay:

    • The reaction is carried out in a sealed chamber equipped with a Clark-type oxygen electrode.[12]

    • The reaction mixture contains the enzyme source (e.g., purified DAO, tissue homogenate), this compound, and FAD in a suitable buffer.

    • The rate of decrease in oxygen concentration is monitored to determine the enzyme activity.[12]

  • Coupled Spectrophotometric Assay (H₂O₂ Detection):

    • The hydrogen peroxide produced by the DAO reaction is used as a substrate by horseradish peroxidase (HRP) in a coupled reaction.

    • HRP catalyzes the oxidation of a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.[16]

Immunoprecipitation-Mass Spectrometry (IP-MS) for this compound Binding Partners

Objective: To identify proteins that interact with this compound.

Methodology:

  • Principle: This technique uses an antibody specific to this compound to pull down this compound and its interacting proteins from a cell or tissue lysate.[26]

  • Procedure:

    • A this compound-specific antibody is incubated with the lysate to allow for the formation of antibody-D-cysteine-protein complexes.

    • These complexes are then captured on protein A/G or streptavidin-coated beads (if the antibody is biotinylated).[27]

    • After washing to remove non-specific binders, the bound proteins are eluted.

  • Analysis:

    • The eluted proteins are digested into peptides (e.g., with trypsin) and analyzed by mass spectrometry to identify the interacting proteins.[26]

Implications for Drug Development

The distinct biological roles and metabolic pathways of D- and L-cysteine present unique opportunities for therapeutic intervention.

  • Targeting this compound Metabolism: Modulating the activity of enzymes involved in this compound metabolism, such as serine racemase and DAO, could be a strategy for treating neurological disorders. For instance, enhancing this compound levels or its H₂S-producing capacity could be beneficial in conditions associated with oxidative stress and neurodegeneration.

  • This compound as a Therapeutic Agent: The superior cytoprotective effects of this compound compared to L-cysteine, particularly in the context of ischemia-reperfusion injury, suggest its potential as a standalone therapeutic.[14] Its lower excitotoxicity compared to L-cysteine is an added advantage.

  • L-Cysteine Prodrugs: N-acetylcysteine (NAC), a prodrug of L-cysteine, is already used clinically as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning, primarily by replenishing glutathione stores.[27] Further development of L-cysteine-based therapies continues to be an active area of research.

Conclusion

The dichotomy between this compound and L-cysteine in biological systems exemplifies the stereospecificity of life. While L-cysteine fulfills its well-established roles as a protein constituent and a key player in redox homeostasis, this compound has emerged from obscurity as a potent signaling molecule with significant implications for neurodevelopment and cytoprotection. Understanding the nuanced differences in their metabolism, function, and regulation is paramount for advancing our knowledge of mammalian physiology and for the rational design of novel therapeutics. This guide provides a foundational framework for researchers and drug developers to explore the untapped potential of these fascinating enantiomers.

References

The Enigmatic Pathway of D-Cysteine Biosynthesis in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the biosynthesis of L-cysteine is a well-characterized and essential pathway in most microorganisms, the production of its enantiomer, D-cysteine, remains a more enigmatic and less universally understood process. D-amino acids, once thought to be rare in nature, are increasingly recognized for their significant roles in microbial physiology, including cell wall remodeling, biofilm formation, and as signaling molecules. This technical guide provides an in-depth exploration of the known biosynthetic pathways of this compound in microorganisms, with a focus on the underlying enzymatic machinery, available quantitative data, and detailed experimental protocols for researchers in the field.

Core Biosynthesis Pathways

Microorganisms have evolved distinct strategies for the synthesis of L- and this compound. The canonical L-cysteine biosynthetic pathways are presented here for context, followed by a detailed examination of the known this compound synthesis route.

L-Cysteine Biosynthesis: A Brief Overview

In the majority of bacteria and fungi, L-cysteine is synthesized via a two-step process:

  • Activation of L-serine: Serine acetyltransferase (SAT), encoded by the cysE gene, catalyzes the acetylation of L-serine by acetyl-CoA to form O-acetyl-L-serine (OAS).[1]

  • Sulfhydrylation of OAS: O-acetylserine sulfhydrylase (OASS), encoded by the cysK or cysM gene, then incorporates sulfide (B99878) to produce L-cysteine.[1]

Alternatively, some microorganisms utilize a transsulfuration pathway , where L-cysteine is synthesized from L-methionine via L-homocysteine and cystathionine (B15957) intermediates.[2]

This compound Biosynthesis: A Specialized Pathway

The most well-documented pathway for this compound biosynthesis in microorganisms involves a specialized enzyme found in certain soil bacteria, notably Pseudomonas putida. This pathway does not involve the direct racemization of L-cysteine but rather a stereospecific synthesis from a D-amino acid precursor.

The key enzyme in this pathway is 3-chloro-D-alanine chloride-lyase . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes a β-replacement reaction, substituting the chlorine atom of 3-chloro-D-alanine with a sulfhydryl group from a sulfide donor to yield this compound.[3][4][5]

Quantitative Data on this compound Biosynthesis

Quantitative data on microbial this compound production is scarce in the literature. However, studies on Pseudomonas putida CR 1-1 have provided some valuable insights into the potential yields of this enzymatic synthesis.

ParameterValueOrganism/ConditionsReference
This compound Yield 20.6 mg/mLPseudomonas putida CR 1-1 resting cells[4]
Conversion Rate 100%From 3-chloro-D-alanine[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the characterization of the this compound biosynthesis pathway.

Purification of 3-chloro-D-alanine chloride-lyase from Pseudomonas putida

This protocol is based on the purification of the enzyme from Pseudomonas putida CR 1-1.[5]

1. Cell Cultivation and Harvest:

  • Cultivate Pseudomonas putida CR 1-1 in a medium containing 1.0% (w/v) glucose, 0.5% (w/v) yeast extract, 0.5% (w/v) soybean hydrolyzate, and 0.5% (w/v) 3-chloro-DL-alanine hydrochloride as an inducer.
  • Incubate at 28°C with shaking for 20 hours.[6]
  • Harvest the cells by centrifugation at 10,000 x g for 20 minutes at 4°C.[6]
  • Wash the cell pellet with 0.15 M potassium phosphate (B84403) buffer (pH 7.5).[6]

2. Cell Lysis and Crude Extract Preparation:

  • Resuspend the washed cells in 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM pyridoxal-P and 0.01% 2-mercaptoethanol (B42355).
  • Disrupt the cells by sonication on ice.
  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the crude extract.

3. Ammonium (B1175870) Sulfate (B86663) Fractionation:

  • Slowly add solid ammonium sulfate to the crude extract to achieve 30% saturation, while stirring on ice.
  • After 30 minutes, centrifuge at 15,000 x g for 20 minutes.
  • Increase the ammonium sulfate concentration of the supernatant to 70% saturation and stir for another 30 minutes.
  • Collect the precipitate by centrifugation as above.
  • Dissolve the pellet in a minimal volume of 10 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM pyridoxal-P and 0.01% 2-mercaptoethanol and dialyze against the same buffer overnight.

4. Column Chromatography:

  • DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with the dialysis buffer. Elute the enzyme with a linear gradient of KCl (0-0.5 M) in the same buffer.
  • Hydroxylapatite Chromatography: Pool the active fractions and apply them to a hydroxylapatite column. Elute with a linear gradient of potassium phosphate buffer (10-200 mM, pH 7.5).
  • Sephadex G-150 Gel Filtration: Concentrate the active fractions and apply them to a Sephadex G-150 column for size-exclusion chromatography. Elute with 50 mM potassium phosphate buffer (pH 7.5).

5. Purity Assessment:

  • Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.

Enzyme Assay for 3-chloro-D-alanine chloride-lyase

This assay measures the β-replacement activity of the enzyme by quantifying the amount of this compound produced.

Reagents:

  • 100 mM Potassium phosphate buffer (pH 8.0)

  • 200 mM 3-chloro-D-alanine

  • 200 mM Sodium hydrosulfide (B80085) (NaHS)

  • 1 mM Pyridoxal-P

  • Purified 3-chloro-D-alanine chloride-lyase

  • Acid ninhydrin (B49086) reagent (for cysteine quantification)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 100 mM Potassium phosphate buffer (pH 8.0)

    • 50 µL of 200 mM 3-chloro-D-alanine

    • 50 µL of 200 mM NaHS

    • 10 µL of 1 mM Pyridoxal-P

    • Water to a final volume of 450 µL.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the purified enzyme solution.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.

  • Centrifuge to pellet the precipitated protein.

  • Quantify the this compound in the supernatant using the acid ninhydrin method or a fluorometric cysteine assay.

Fluorometric Assay for this compound Quantification

This protocol provides a sensitive method for quantifying this compound in solution, adapted from commercially available kits.[3]

Reagents:

  • Cysteine Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

  • Cysteine Probe (e.g., a maleimide-based fluorescent dye)

  • This compound standards (for standard curve)

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in Cysteine Assay Buffer (e.g., 0, 10, 20, 50, 100 µM).

  • Sample Preparation: Dilute the supernatant from the enzyme assay reaction in Cysteine Assay Buffer to fall within the range of the standard curve.

  • Reaction:

    • To each well of a 96-well black plate, add 50 µL of the standard or sample.

    • Add 50 µL of the Cysteine Probe solution to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 365/450 nm).[3]

  • Calculation: Determine the concentration of this compound in the samples by comparing their fluorescence readings to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biosynthetic pathways and a typical experimental workflow for enzyme characterization.

L_Cysteine_Biosynthesis L_Serine L-Serine OAS O-Acetyl-L-serine L_Serine->OAS CysE (SAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS L_Cysteine L-Cysteine OAS->L_Cysteine CysK/M (OASS) Sulfide Sulfide Sulfide->L_Cysteine

Caption: The canonical two-step L-cysteine biosynthesis pathway in bacteria.

D_Cysteine_Biosynthesis D_Chloroalanine 3-Chloro-D-alanine D_Cysteine This compound D_Chloroalanine->D_Cysteine 3-chloro-D-alanine chloride-lyase Sulfide_donor Sulfide Donor (e.g., NaHS) Sulfide_donor->D_Cysteine

Caption: Biosynthesis of this compound from 3-chloro-D-alanine in Pseudomonas putida.

Enzyme_Purification_Workflow Start Cell Culture (P. putida CR 1-1) Harvest Cell Harvest & Lysis Start->Harvest Crude_Extract Crude Extract Harvest->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Fractionation Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis DEAE DEAE-Cellulose Chromatography Dialysis->DEAE Hydroxylapatite Hydroxylapatite Chromatography DEAE->Hydroxylapatite Gel_Filtration Sephadex G-150 Gel Filtration Hydroxylapatite->Gel_Filtration Pure_Enzyme Purified Enzyme Gel_Filtration->Pure_Enzyme

Caption: A typical workflow for the purification of 3-chloro-D-alanine chloride-lyase.

Conclusion and Future Directions

The biosynthesis of this compound in microorganisms is a fascinating and underexplored area of research. While the pathway involving 3-chloro-D-alanine chloride-lyase in Pseudomonas putida provides a concrete example, the diversity and prevalence of this compound synthesis across the microbial world are likely much broader. The existence of broad-spectrum amino acid racemases in various bacteria suggests the potential for direct conversion of L-cysteine to this compound, although a dedicated cysteine racemase for biosynthesis has yet to be definitively identified.[7][8]

Future research should focus on:

  • Screening diverse microbial genomes and metagenomes for homologs of 3-chloro-D-alanine chloride-lyase and novel racemases with activity towards cysteine.

  • Developing more sensitive and high-throughput screening methods to detect this compound production in a wider range of microorganisms.

  • Characterizing the kinetic properties and substrate specificities of newly identified enzymes involved in this compound metabolism.

A deeper understanding of this compound biosynthesis will not only expand our knowledge of microbial metabolism but also open new avenues for drug development, particularly in targeting bacterial cell wall synthesis and other processes where D-amino acids play a crucial role.

References

A Technical Guide to the Enzymatic Synthesis and Production of D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enzymatic methodologies for the synthesis and production of D-cysteine, a crucial chiral building block in the pharmaceutical industry. The following sections provide a detailed overview of the primary enzymatic routes, experimental protocols, quantitative data for comparative analysis, and visualizations of the key biochemical pathways.

Introduction

This compound is a non-proteinogenic amino acid that serves as a vital chiral intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Traditional chemical synthesis methods for this compound often involve harsh conditions, expensive reagents, and the generation of racemic mixtures that require challenging and costly resolution steps. Enzymatic synthesis offers a green and highly specific alternative, providing a direct route to the desired D-enantiomer with high purity and yield. This guide focuses on the most promising enzymatic strategies for this compound production.

Core Enzymatic Synthesis Routes

Three primary enzymatic routes have been extensively researched for the production of this compound:

  • β-Replacement Reaction using 3-chloro-D-alanine chloride-lyase: This is a highly efficient method utilizing the enzyme from Pseudomonas putida.

  • Racemization of L-cysteine using Serine Racemase: This route leverages the dual substrate specificity of serine racemase to convert the readily available L-cysteine to its D-enantiomer.

  • Transamination using D-amino Acid Aminotransferases (DAATs): This approach involves the transfer of an amino group from a donor molecule to a β-substituted pyruvate (B1213749) analog to form this compound.

A fourth pathway, primarily involved in hydrogen sulfide (B99878) (H₂S) metabolism in mammals, involves D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). While this is a catabolic pathway, its components offer potential for synthetic applications in reverse or in engineered systems.

Data Presentation: Comparative Analysis of Enzymatic Routes

The following tables summarize key quantitative data for the different enzymatic approaches to this compound synthesis, allowing for easy comparison of their efficiencies and optimal conditions.

Table 1: Enzyme Properties and Kinetic Parameters

EnzymeSource OrganismSubstrate(s)K_m_V_max_Optimal pHOptimal Temp. (°C)
3-chloro-D-alanine chloride-lyasePseudomonas putida CR 1-13-chloro-D-alanine, NaSH--7.530
Serine RacemaseMus musculus (mouse)L-Serine~10 mM[1]5 µmol/mg/h[1]8.037
D-Serine (B559539)~25 mM1.8 µmol/mg/h
L-CysteineHigh concentrations are inhibitory---
D-amino Acid Aminotransferase (DAAT)Bacillus sp. YM-1D-Alanine, 2-Oxoglutarate--8.5-9.060

Table 2: Reaction Conditions and Product Yields

Enzymatic RouteKey Enzyme(s)Starting Material(s)Key Reaction ConditionsProduct TiterMolar YieldEnantiomeric Excess (ee%)
β-Replacement3-chloro-D-alanine chloride-lyase3-chloro-D-alanine, NaSHpH 7.5, 30°C, presence of pyridoxal-P20.6 mg/mL100%[2]>99%
RacemizationSerine RacemaseL-CysteinepH 8.0, 37°C, PLP, DTT, Mg²⁺---
TransaminationD-amino Acid Aminotransferase3-Mercaptopyruvate, Amino DonorpH 8.0, with cofactor regeneration system-->99% (for other D-amino acids)

Data not always available in the public literature for direct comparison.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

Synthesis of this compound using 3-chloro-D-alanine chloride-lyase from Pseudomonas putida

4.1.1 Enzyme Production and Preparation

  • Cultivation of Pseudomonas putida CR 1-1: Inoculate a suitable nutrient broth (e.g., containing Polypepton, meat extract, yeast extract, and NaCl) with P. putida CR 1-1.[2] For enzyme induction, supplement the medium with 3-chloro-DL-alanine.[2] Incubate at 28°C with shaking for 24-48 hours.[2]

  • Cell Harvesting and Preparation of Resting Cells: Harvest the cells by centrifugation (e.g., 10,000 x g for 20 min at 4°C).[2] Wash the cell pellet with a suitable buffer (e.g., 0.15 M potassium phosphate (B84403) buffer, pH 7.5) and resuspend to a desired cell concentration.[2] This resting cell suspension can be used directly as the biocatalyst.

4.1.2 Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 3-chloro-D-alanine, sodium hydrosulfide (B80085) (NaSH), and pyridoxal-5'-phosphate (PLP) in a potassium phosphate buffer (pH 7.5).[3]

  • Enzymatic Reaction: Add the prepared resting cells of P. putida CR 1-1 to the reaction mixture. Incubate the reaction at 30°C with gentle agitation.[3]

  • Reaction Termination and Product Analysis: Stop the reaction by adding trichloroacetic acid to precipitate the cells and proteins.[3] Centrifuge to remove the precipitate. The concentration of this compound in the supernatant can be determined using the acid ninhydrin (B49086) method according to Gaitonde.[3] The enantiomeric excess can be determined by chiral HPLC after derivatization.

Racemization of L-cysteine using Serine Racemase

4.2.1 Serine Racemase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), L-cysteine as the substrate, pyridoxal-5'-phosphate (PLP), dithiothreitol (B142953) (DTT), and MgCl₂.[1]

  • Enzymatic Reaction: Initiate the reaction by adding purified serine racemase. Incubate at 37°C.[1]

  • Detection of this compound: The formation of this compound can be monitored using a specific this compound detection method, such as a luciferase-based assay or by chiral HPLC analysis after derivatization.

Synthesis of D-amino acids using D-amino Acid Aminotransferase (DAAT)

4.3.1 DAAT Activity Assay (Coupled Enzyme Assay)

This protocol describes a general method that can be adapted for this compound synthesis with the appropriate keto-acid precursor.

  • Reaction Components:

    • D-amino acid aminotransferase (DAAT)

    • Keto-acid precursor of this compound (e.g., 3-mercaptopyruvate)

    • Amino donor (e.g., D-alanine)

    • Lactate dehydrogenase (LDH) for the coupled assay

    • NADH

    • Pyridoxal-5'-phosphate (PLP)

    • Potassium phosphate buffer (pH 8.0)

  • Assay Procedure:

    • Prepare a reaction mixture containing all components except the keto-acid precursor in a cuvette.

    • Monitor the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the keto-acid precursor.

    • The formation of pyruvate from the deamination of D-alanine is coupled to the LDH-catalyzed oxidation of NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DAAT activity.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key enzymatic pathways and experimental workflows for this compound synthesis.

Enzymatic Synthesis of this compound from 3-chloro-D-alanine

D_cysteine_synthesis_from_3_chloro_D_alanine cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3_chloro_D_alanine 3-chloro-D-alanine enzyme 3-chloro-D-alanine chloride-lyase 3_chloro_D_alanine->enzyme NaSH NaSH NaSH->enzyme D_cysteine This compound enzyme->D_cysteine NaCl NaCl enzyme->NaCl cysteine_racemization L_cysteine L-cysteine racemase Serine Racemase (Cysteine Racemase Activity) L_cysteine->racemase D_cysteine This compound racemase->D_cysteine general_workflow start Start: Define Synthesis Route enzyme_prep Enzyme Preparation (e.g., cell culture, purification) start->enzyme_prep reaction_setup Reaction Setup (Substrates, Buffer, Cofactors) enzyme_prep->reaction_setup enzymatic_reaction Enzymatic Reaction (Controlled Temp, pH, Time) reaction_setup->enzymatic_reaction termination Reaction Termination (e.g., acid precipitation) enzymatic_reaction->termination analysis Product Analysis (e.g., HPLC, Ninhydrin Assay) termination->analysis purification Product Purification (e.g., Chromatography) analysis->purification end Final Product: Pure this compound purification->end H2S_production_from_D_cysteine D_cysteine This compound DAO D-amino acid oxidase (DAO) D_cysteine->DAO 3_mercaptopyruvate 3-mercaptopyruvate DAO->3_mercaptopyruvate Ammonia Ammonia DAO->Ammonia 3MST 3-mercaptopyruvate sulfurtransferase (3MST) H2S Hydrogen Sulfide (H₂S) 3MST->H2S Pyruvate Pyruvate 3MST->Pyruvate 3_mercaptopyruvate->3MST

References

The Enigmatic D-Cysteine: A Technical Guide to Its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural sources, occurrence, and biological significance of D-cysteine has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of this "unnatural" amino acid's presence across various life forms, its metabolic pathways, and the analytical techniques for its detection and quantification.

This compound, the enantiomer of the proteinogenic L-cysteine, was long considered a biological rarity. However, emerging research has unveiled its presence and functional importance in a diverse range of organisms, from microorganisms to mammals, including humans. This guide synthesizes current scientific knowledge to provide a detailed resource on this intriguing molecule.

Natural Occurrence of this compound

While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their roles in signaling and metabolism. This compound has been identified in various natural sources, with its concentration varying significantly across different species and tissues.

In Mammals

Endogenous this compound has been detected in the mammalian central nervous system, playing a crucial role in neurodevelopment.[1][2][3] Studies have shown its presence in the brain and cerebrospinal fluid, with concentrations fluctuating during different developmental stages.[4] For instance, the adult mouse brain contains approximately 50 µM of this compound.[4]

In Plants

The presence of this compound in plants is linked to various physiological processes, including stress responses.[5] While cytosolic L-cysteine concentrations are maintained around 300 µM, the levels of this compound are generally lower and are involved in specific metabolic pathways.[5][6]

In Microorganisms

This compound has been observed in bacteria, where it can influence growth and metabolism. Some freshwater bacteria have been shown to utilize this compound.[7] In Escherichia coli, elevated intracellular cysteine concentrations of about 1.5 mM have been noted after cystine treatment.[8]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in various biological samples.

Biological SourceTissue/FluidOrganismConcentrationReference
MammalBrainMouse (adult)~50 µM[4]
MammalCerebrospinal FluidHuman79 µM[4]
BacteriumIntracellularEscherichia coli~1.5 mM (post-cystine treatment)[8]

Note: Quantitative data for this compound in many natural sources is still an active area of research, and the available data is limited.

Key Metabolic Pathways Involving this compound

This compound participates in several important metabolic pathways, most notably its synthesis from L-cysteine and its role as a precursor for hydrogen sulfide (B99878) (H₂S).

Biosynthesis of this compound

In mammals, the primary enzyme responsible for the synthesis of this compound is serine racemase . This enzyme catalyzes the conversion of L-cysteine to this compound, a crucial step for its biological functions, particularly in the brain.

L_Cysteine L-Cysteine D_Cysteine This compound L_Cysteine->D_Cysteine Racemization SerineRacemase Serine Racemase SerineRacemase->L_Cysteine

Biosynthesis of this compound via Serine Racemase.
Hydrogen Sulfide Production from this compound

This compound serves as a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. This pathway involves the enzyme This compound desulfhydrase .

D_Cysteine This compound H2S Hydrogen Sulfide (H₂S) D_Cysteine->H2S Desulfhydration Pyruvate Pyruvate D_Cysteine->Pyruvate Ammonia Ammonia (NH₃) D_Cysteine->Ammonia D_Cysteine_Desulfhydrase This compound Desulfhydrase D_Cysteine_Desulfhydrase->D_Cysteine start Tissue Homogenization deproteinization Protein Precipitation (e.g., with acid) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization (optional, for HPLC/LC-MS) supernatant->derivatization analysis Analytical Measurement (HPLC, LC-MS/MS) derivatization->analysis

References

Pharmacokinetic Properties of D-Cysteine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of D-cysteine and its enantiomer, L-cysteine. This compound, once considered a rare and physiologically minor amino acid, is gaining increasing attention for its unique metabolic pathways and potential therapeutic applications. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in comparison to its more abundant L-counterpart is crucial for the development of novel diagnostics and therapeutics. This document summarizes key quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes the primary metabolic pathway of this compound.

Introduction

Cysteine is a semi-essential sulfur-containing amino acid vital for numerous physiological processes, including protein synthesis, antioxidant defense as a precursor to glutathione (B108866), and the production of other important biomolecules like taurine (B1682933) and hydrogen sulfide (B99878) (H₂S). While L-cysteine is the proteogenic and more extensively studied enantiomer, recent research has unveiled the presence and specific roles of this compound in mammals.

A key differentiator in the metabolism of these enantiomers is the enzyme D-amino acid oxidase (DAAO), which is highly specific for D-amino acids.[1][2] DAAO catalyzes the oxidative deamination of this compound, initiating a pathway that leads to the production of hydrogen sulfide (H₂S), a gaseous signaling molecule with cytoprotective effects.[3][4][5] This distinct metabolic fate of this compound underscores the importance of understanding its pharmacokinetic profile for potential therapeutic interventions. This guide aims to provide a detailed comparison of the pharmacokinetic properties of D- and L-cysteine, offering valuable insights for researchers in drug development and metabolic studies.

Pharmacokinetic Profiles: A Comparative Analysis

Absorption

The intestinal absorption of amino acids is a complex process mediated by a variety of transporters.[6][7] While specific transporters for this compound have not been fully elucidated, it is known that some amino acid transporters can handle both D- and L-enantiomers, albeit with different affinities. Studies on the oral administration of both enantiomers in rats have been conducted, though detailed pharmacokinetic parameters from these studies are limited.[1][2] One study noted that plasma cystine (the oxidized dimer of cysteine) concentrations were higher after the administration of this compound compared to L-cysteine, suggesting potential differences in their absorption or metabolic first-pass effects.[1]

Distribution

Following absorption, D- and L-cysteine are distributed throughout the body. The tissue distribution of D-amino acid oxidase (DAAO), the primary enzyme for this compound metabolism, is a key determinant of its site of action. In mice, DAAO is predominantly found in the kidney, brain (specifically the cerebellum), and spinal cord, with lower levels in neutrophils, retina, and the small intestine.[2][8][9] This distribution suggests that these tissues are major sites of this compound metabolism.

Metabolism

The metabolic pathways of D- and L-cysteine diverge significantly. L-cysteine is primarily utilized for protein synthesis, glutathione production, and as a precursor for taurine.[10] In contrast, the major metabolic pathway for this compound is its oxidative deamination by D-amino acid oxidase (DAAO).[1][2] This reaction produces 3-mercaptopyruvate (B1229277), which is then converted by 3-mercaptopyruvate sulfurtransferase (3-MST) to generate hydrogen sulfide (H₂S).[3][4][5]

Excretion

The kidneys play a crucial role in the excretion of amino acids and their metabolites. Both D- and L-cysteine are filtered by the glomerulus and subsequently reabsorbed in the renal tubules.[11][12] The efficiency of reabsorption can differ between enantiomers, with some studies suggesting that D-amino acids are generally reabsorbed less efficiently than their L-counterparts. The metabolites of this compound, including sulfate (B86663) derived from H₂S oxidation, are also excreted in the urine.

Quantitative Pharmacokinetic Data

Direct comparative pharmacokinetic data for D- and L-cysteine is scarce. The following tables summarize available data, including that from a study using D₄-cystine as a surrogate for L-cystine. It is important to note that cystine is the oxidized dimer of cysteine, and its pharmacokinetics may not perfectly mirror that of the monomer.

Table 1: Pharmacokinetic Parameters of D₄-Cystine (Surrogate for L-Cystine) in Mice After a Single Dose [8]

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)
Oral (i.g.) 251050 ± 2100.251480 ± 29018.6
501890 ± 3800.252250 ± 45015.1
1004120 ± 8200.55890 ± 118025.6
Intravenous (i.v.) 2528700 ± 57400.057950 ± 1590-
5048900 ± 97800.0514900 ± 2980-
10079800 ± 159600.0523000 ± 4600-

Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

Table 2: Pharmacokinetic Parameters of N-Acetyl-L-cysteine (NAC) in Humans

Administration RouteBioavailability (%)Half-life (h)
Oral 6 - 105.6 (adults)
Intravenous ~1005.6 (adults)

N-Acetyl-L-cysteine (NAC) is a prodrug of L-cysteine and its pharmacokinetic parameters provide an indirect measure of L-cysteine availability.[10]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetics of D- and L-cysteine in rats or mice.

4.1.1. Animal Models and Dosing

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing Formulations: this compound and L-cysteine are dissolved in a suitable vehicle, such as sterile saline or 0.5% methylcellulose.[1][2]

  • Administration:

    • Oral (p.o.): Administered by gavage at doses typically ranging from 100 to 1000 mg/kg.[1][2]

    • Intravenous (i.v.): Administered as a bolus injection into the tail vein at doses typically ranging from 10 to 100 mg/kg.

4.1.2. Blood Sampling

  • Blood samples (approximately 100-200 µL) are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

  • Samples are collected from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4.1.3. Plasma Preparation

  • Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

LC-MS/MS Method for Chiral Separation and Quantification of Cysteine Enantiomers

This method allows for the simultaneous determination of D- and L-cysteine concentrations in plasma samples.

4.2.1. Sample Preparation [13]

  • Reduction: To measure total cysteine (both free and disulfide-bound), plasma samples are treated with a reducing agent, such as DL-dithiothreitol (DTT), to convert cystine to cysteine.

  • Derivatization: The thiol group of cysteine is derivatized to improve chromatographic retention and detection sensitivity. A common derivatizing agent is 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F).[13]

  • Protein Precipitation: Proteins are removed from the sample by adding a solvent like acetonitrile, followed by centrifugation.

  • Extraction: The supernatant containing the derivatized cysteine enantiomers is collected for analysis.

4.2.2. Chromatographic and Mass Spectrometric Conditions [13]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: A chiral stationary phase is essential for separating the D- and L-enantiomers. An example is a (R,R)-Whelk-O 1 column.[13]

  • Mobile Phase: A suitable mobile phase, such as a mixture of methanol (B129727) and water with an ammonium (B1175870) formate (B1220265) buffer, is used for elution.

  • MS/MS System: A tandem mass spectrometer operating in selected reaction monitoring (SRM) mode is used for sensitive and specific detection of the derivatized cysteine enantiomers.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Hydrogen Sulfide Production

The primary metabolic pathway of this compound involves its conversion to hydrogen sulfide (H₂S). This process is initiated by the enzyme D-amino acid oxidase (DAAO) and completed by 3-mercaptopyruvate sulfurtransferase (3-MST).

DCysteine_Metabolism DCys This compound DAAO D-Amino Acid Oxidase (DAAO) DCys->DAAO substrate MP 3-Mercaptopyruvate DAAO->MP product Pyruvate Pyruvate DAAO->Pyruvate Ammonia Ammonia DAAO->Ammonia MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MP->MST substrate H2S Hydrogen Sulfide (H₂S) MST->H2S product Thioredoxin_ox Thioredoxin (oxidized) MST->Thioredoxin_ox Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->MST reducing cofactor

This compound Metabolism to Hydrogen Sulfide
General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of cysteine enantiomers in a rodent model.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal Rodent Model (Rat or Mouse) Dosing Dosing (Oral or IV) Animal->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaPrep Plasma Preparation BloodCollection->PlasmaPrep Derivatization Chiral Derivatization PlasmaPrep->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Report Data Reporting PK_Analysis->Report

Pharmacokinetic Study Workflow

Conclusion

The pharmacokinetic properties of this compound are fundamentally different from those of its L-enantiomer, primarily due to its distinct metabolic pathway involving D-amino acid oxidase and subsequent production of hydrogen sulfide. While direct comparative pharmacokinetic data remains limited, this guide provides a comprehensive summary of the current understanding of the ADME of this compound. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting studies in this emerging field. Further research, particularly head-to-head pharmacokinetic studies, is warranted to fully elucidate the comparative disposition of D- and L-cysteine and to unlock the full therapeutic potential of this compound.

References

Toxicological Profile of D-Cysteine Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cysteine, the dextrorotatory isomer of the semi-essential amino acid cysteine, is being explored for various therapeutic applications. While its stereoisomer, L-cysteine (B1669680), is well-characterized, the toxicological profile of this compound supplementation requires a thorough and nuanced understanding. This technical guide provides an in-depth overview of the current toxicological data on this compound, focusing on preclinical in vivo and in vitro studies. It details experimental methodologies, summarizes quantitative data, and elucidates the key metabolic pathways implicated in its potential toxicity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and safety assessment of this compound-containing therapeutics.

In Vivo Toxicological Studies

The primary source of in vivo toxicological data on this compound comes from a 28-day repeated-dose oral toxicity study in male rats. This study provides crucial information on the No-Observed-Adverse-Effect Level (NOAEL) and identifies target organs of toxicity.

Summary of Quantitative In Vivo Data

The following tables summarize the key hematological and biochemical findings from a 28-day oral toxicity study of this compound in male rats.[1][2][3]

Table 1: Hematological Findings in Male Rats after 28-Day Oral Administration of this compound [1]

ParameterControl500 mg/kg/day1000 mg/kg/day2000 mg/kg/day
Hemoglobin (g/dL)15.0 ± 0.514.8 ± 0.414.2 ± 0.613.5 ± 0.7
Hematocrit (%)45.5 ± 1.544.9 ± 1.343.1 ± 1.841.0 ± 2.1
Mean Corpuscular Volume (fL)55.0 ± 1.254.5 ± 1.153.0 ± 1.551.5 ± 1.8
Mean Corpuscular Hemoglobin (pg)18.0 ± 0.417.8 ± 0.317.2 ± 0.516.5 ± 0.6
Reticulocyte Count (%)1.5 ± 0.31.6 ± 0.42.0 ± 0.52.8 ± 0.7*

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Clinical Biochemistry Findings in Male Rats after 28-Day Oral Administration of this compound

ParameterControl500 mg/kg/day1000 mg/kg/day2000 mg/kg/day
Total Bilirubin (mg/dL)0.2 ± 0.10.2 ± 0.10.3 ± 0.10.5 ± 0.2
Blood Urea Nitrogen (mg/dL)15.2 ± 2.116.0 ± 2.518.5 ± 3.025.1 ± 4.2
Creatinine (mg/dL)0.5 ± 0.10.5 ± 0.10.6 ± 0.10.8 ± 0.2*

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Table 3: Summary of Toxicological Findings and NOAEL for this compound [1][2]

FindingDose LevelsNOAEL
Kidney: Basophilic tubules with eosinophilic material, increased numbers of basophilic tubules, crystal deposition in the medulla.2000 mg/kg/day500 mg/kg/day
Epididymis: Sperm granuloma.1000 and 2000 mg/kg/day
Stomach: Focal erosion in the stomach mucosa.1000 and 2000 mg/kg/day
General: Salivation, mild anemia.1000 and 2000 mg/kg/day
Mortality: One death due to renal failure.2000 mg/kg/day
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

This protocol outlines the methodology for a 28-day repeated-dose oral toxicity study in rats to evaluate the safety of this compound.

  • Test System:

    • Species: Rat (e.g., Sprague-Dawley or Wistar).

    • Sex: Male and female (5 per group).

    • Age: Young adults (approximately 6-8 weeks old at the start of dosing).

    • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.

  • Test Substance and Dosing:

    • Test Substance: this compound.

    • Vehicle: 0.5% methylcellulose (B11928114) solution in water for injection.[1]

    • Dose Levels: At least three dose levels (e.g., 500, 1000, and 2000 mg/kg/day) and a vehicle control group.[1] The highest dose should be selected to induce toxic effects but not death or severe suffering.

    • Administration: Once daily by oral gavage for 28 consecutive days.

  • Observations and Examinations:

    • Clinical Observations: Conducted daily for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology: At termination, blood samples are collected for analysis of parameters including hemoglobin, hematocrit, erythrocyte count, leukocyte count (total and differential), platelet count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).

    • Clinical Biochemistry: At termination, blood samples are collected for analysis of parameters including electrolytes, glucose, total cholesterol, urea, creatinine, total protein, albumin, and liver enzymes (e.g., ALT, AST).

    • Urinalysis: Conducted at termination for parameters such as volume, specific gravity, pH, protein, glucose, and ketones.

    • Pathology:

      • Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

      • Organ Weights: Weights of major organs (e.g., liver, kidneys, spleen, brain, heart, testes, epididymides) are recorded.

      • Histopathology: Tissues from all control and high-dose animals are examined microscopically. All gross lesions and target organs from all animals are also examined.

  • Data Analysis:

    • Statistical analysis is performed to determine the significance of any observed differences between the treated and control groups.

    • The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose level at which there are no statistically or biologically significant adverse findings.

G cluster_0 Pre-study Phase cluster_1 Dosing Phase (28 Days) cluster_2 Post-study Phase Animal_Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Dose Groups Animal_Acclimatization->Randomization Daily_Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Terminal_Procedures Terminal Procedures (Day 29) Daily_Dosing->Terminal_Procedures Blood_Collection Blood Collection (Hematology & Biochemistry) Terminal_Procedures->Blood_Collection Necropsy Gross Necropsy & Organ Weights Terminal_Procedures->Necropsy Histopathology Histopathology Necropsy->Histopathology

Experimental workflow for a 28-day repeated-dose oral toxicity study.

In Vitro Toxicological Studies

In vitro assays are essential for elucidating the cellular mechanisms of toxicity and for high-throughput screening. Studies have investigated the effects of this compound on cell viability, genotoxicity, oxidative stress, and glutathione (B108866) homeostasis.

Summary of Quantitative In Vitro Data

Table 4: In Vitro Cytotoxicity of D-Amino Acids [4]

Cell LineCompoundIC50 (mmol/L)
HeLaD-Alanine73 ± 6
D-Lysine18 ± 3
MCF-7D-Alanine73 ± 6
D-Lysine22 ± 4

Note: IC50 values for this compound were not explicitly provided in the cited study. This table is included to provide context on the cytotoxicity of other D-amino acids.

Table 5: Effect of this compound on Cell Viability and Lipid Peroxidation [5][6]

Cell LineTreatmentEndpointObservation
Hepa 1-610 µM Erastin (induces ferroptosis) + varying concentrations of this compoundCell Viability (CellTiter-Blue® assay)This compound at ≥ 0.1 mM significantly improved cell survival at 24h.
Hepa 1-610 µM Erastin + 1 mM this compoundCytotoxicity (LDH assay)This compound suppressed erastin-induced cytotoxicity at 24h, but the effect was lost at 48h.
Hepa 1-6Cystine-free medium + 1 mM this compoundCytotoxicity (LDH assay)This compound partially inhibited cell death at 24h, but cells died by 48h.
Hepa 1-6Cystine-free medium + 1 mM this compoundLipid Peroxidation (C11-BODIPY581/591)This compound showed a less pronounced inhibitory effect on lipid peroxidation compared to L-cysteine.
Experimental Protocols for In Vitro Assays

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a selected cell line.

  • Materials:

    • Cell line of interest (e.g., HepG2, HEK293).

    • Complete cell culture medium.

    • This compound stock solution (sterile-filtered).

    • MTT solution (5 mg/mL in PBS, sterile-filtered).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

  • Materials:

    • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

    • Minimal glucose agar (B569324) plates.

    • Top agar.

    • Histidine/biotin solution.

    • This compound solutions at various concentrations.

    • Positive and negative controls.

    • S9 fraction (for metabolic activation).

  • Procedure:

    • Preparation: Prepare overnight cultures of the Salmonella strains. Prepare this compound solutions and controls.

    • Incubation: In a test tube, mix the Salmonella culture, this compound solution (or control), and S9 mix (if metabolic activation is being assessed).

    • Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • Cell line of interest.

    • DCFH-DA stock solution.

    • This compound solutions.

    • Positive control (e.g., H2O2).

    • Black 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells in a black 96-well plate and incubate for 24 hours.

    • Loading with DCFH-DA: Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.

    • Treatment: Wash the cells again with PBS to remove excess probe. Add this compound solutions or controls to the wells.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at different time points.

    • Data Analysis: Express the results as the fold change in fluorescence intensity relative to the vehicle control.

This protocol describes the quantification of total glutathione levels using a colorimetric assay based on the recycling of GSH by glutathione reductase.

  • Materials:

    • Cell line of interest.

    • This compound solutions.

    • Cell lysis buffer.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Glutathione reductase.

    • NADPH.

    • GSH standard solutions.

    • 96-well microplates.

  • Procedure:

    • Cell Culture and Treatment: Culture cells and treat with various concentrations of this compound for the desired time.

    • Cell Lysis: Harvest and lyse the cells.

    • Assay: In a 96-well plate, add the cell lysate, DTNB, and NADPH. Initiate the reaction by adding glutathione reductase.

    • Absorbance Measurement: Measure the rate of change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the GSH concentration in the samples by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.

G cluster_0 Cell Culture & Treatment cluster_1 Assay Procedures cluster_2 Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Dcysteine Treat with this compound (various concentrations) Incubate_24h->Treat_Dcysteine MTT_Assay MTT Assay: Add MTT, Incubate, Solubilize Treat_Dcysteine->MTT_Assay ROS_Assay ROS Assay: Load DCFH-DA, Treat, Measure Fluorescence Treat_Dcysteine->ROS_Assay GSH_Assay GSH Assay: Lyse Cells, Add Reagents, Measure Absorbance Treat_Dcysteine->GSH_Assay MTT_Analysis Calculate Cell Viability & IC50 MTT_Assay->MTT_Analysis ROS_Analysis Calculate Fold Change in ROS Levels ROS_Assay->ROS_Analysis GSH_Analysis Quantify GSH Concentration GSH_Assay->GSH_Analysis

General experimental workflow for in vitro toxicological assessment.

Metabolic Pathways and Mechanisms of Toxicity

The toxicological effects of this compound are closely linked to its metabolism, primarily through the action of D-amino acid oxidase (DAAO).

D-Amino Acid Oxidase (DAAO) Pathway

DAAO is a peroxisomal enzyme that catalyzes the oxidative deamination of D-amino acids. This compound is a preferred substrate for DAAO. The metabolism of this compound by DAAO generates 3-mercaptopyruvate (B1229277), ammonia, and hydrogen peroxide (H2O2), a reactive oxygen species (ROS).[7][8][9] The subsequent metabolism of 3-mercaptopyruvate can lead to the formation of hydrogen sulfide (B99878) (H2S).

G D_Cysteine This compound DAAO D-Amino Acid Oxidase (DAAO) D_Cysteine->DAAO Three_MP 3-Mercaptopyruvate DAAO->Three_MP H2O2 Hydrogen Peroxide (H2O2) (ROS) DAAO->H2O2 Ammonia Ammonia (NH3) DAAO->Ammonia MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) Three_MP->MST Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress H2S Hydrogen Sulfide (H2S) MST->H2S Pyruvate Pyruvate MST->Pyruvate Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Metabolic pathway of this compound via D-amino acid oxidase (DAAO).
Mechanisms of Toxicity

  • Oxidative Stress: The generation of H2O2 during the metabolism of this compound by DAAO can lead to oxidative stress when the cellular antioxidant capacity is overwhelmed. This can result in damage to lipids, proteins, and DNA.[7]

  • Nephrotoxicity: The kidneys are a primary site of DAAO activity, which may explain the renal toxicity observed in animal studies. High concentrations of this compound and its metabolites could lead to direct cellular damage and the formation of crystals in the renal tubules.[1]

  • Glutathione Depletion: While this compound is not a direct precursor for glutathione (GSH) synthesis, high levels of oxidative stress resulting from this compound metabolism can lead to the depletion of intracellular GSH stores as they are utilized to neutralize ROS.[5][6] However, some studies suggest that this compound supplementation can paradoxically increase intracellular L-cysteine and GSH levels under certain conditions, possibly by stimulating the uptake of L-cysteine.[6]

Toxicokinetics

Limited data is available on the toxicokinetics of this compound. It is known to be readily absorbed from the gut. Following absorption, it is a primary substrate for D-amino acid oxidase, which is abundant in the liver and kidneys.[8] This rapid metabolism likely influences its distribution and excretion. Further studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

The toxicological profile of this compound is primarily characterized by dose-dependent effects, with the kidneys being a principal target organ in vivo. The underlying mechanism is strongly linked to its metabolism by D-amino acid oxidase, leading to the production of reactive oxygen species and subsequent oxidative stress. The No-Observed-Adverse-Effect Level (NOAEL) in a 28-day rat study was established at 500 mg/kg/day. In vitro studies corroborate the potential for this compound to induce cytotoxicity and oxidative stress, although its effects on glutathione homeostasis appear to be complex and context-dependent. Further research is warranted to fully elucidate the toxicokinetics of this compound and to establish a comprehensive safety profile for its therapeutic use in humans. This technical guide provides a foundational understanding for researchers and drug development professionals to inform the design of future non-clinical and clinical investigations.

References

A Technical Guide to the Chemical Properties and Derivatives of D-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine is the D-enantiomer of the proteinogenic amino acid L-cysteine. While L-amino acids are the primary building blocks of proteins in most biological systems, D-amino acids are increasingly recognized for their significant roles as signaling molecules, particularly in the nervous system. This compound, specifically, has been identified as an endogenous regulator of neural progenitor cell dynamics in the mammalian brain. Its unique chemical properties, centered around the nucleophilic thiol (sulfhydryl) group, make it a versatile molecule for chemical synthesis and drug development. This guide provides an in-depth overview of the chemical properties of this compound, its key derivatives, its role in signaling pathways, and relevant experimental protocols.

Chemical and Physical Properties of this compound

This compound is a sulfur-containing, non-essential amino acid. The presence of the thiol group dictates much of its chemical behavior, including its antioxidant properties and its ability to form disulfide bonds. Like other amino acids, it exists as a zwitterion at physiological pH.

Quantitative Data

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₃H₇NO₂S
Molecular Weight 121.16 g/mol
CAS Number 921-01-7
Appearance White crystalline solid
Melting Point ~230 °C (decomposes)
pKa (Carboxyl, -COOH) 1.92
pKa (Thiol, -SH) 8.37
pKa (Amino, -NH₃⁺) 10.70
Isoelectric Point (pI) 5.15
Solubility in Water Soluble (partially)
Solubility in Ethanol (B145695) Soluble
Solubility Profile

This compound's solubility is influenced by its polar nature. It is soluble in water and other polar solvents like ethanol and methanol. However, its solubility in non-polar solvents is limited. The pH of the solution significantly impacts its solubility; it is more soluble in acidic conditions where the molecule is protonated. Due to the reactivity of the free sulfhydryl group, which can lead to the formation of the less soluble dimer D-cystine through oxidation, care must be taken during storage and handling. For derivatives like Fmoc-D-cys-NH2, solubility can be challenging in common solvents like DMF, often due to intermolecular disulfide bond formation and aggregation. In such cases, using protecting groups on the thiol side-chain or employing solvents like DMSO is recommended.

Reactivity of the Thiol Group

The thiol group is the most reactive moiety in the cysteine molecule, acting as a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This high reactivity is central to its biological function and its utility in chemical synthesis.

  • Oxidation and Disulfide Bond Formation : The thiol group is readily oxidized. Mild oxidation with another thiol-containing molecule results in the formation of a disulfide bond (-S-S-). The oxidation of two this compound molecules yields D-cystine. This reaction is crucial for the formation of disulfide bridges that stabilize the tertiary and quaternary structures of proteins. More aggressive oxidants can convert the thiol to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H).

  • Alkylation : As a strong nucleophile, the thiol group reacts readily with electrophiles such as haloacyl reagents (e.g., iodoacetamide) and N-ethylmaleimide (NEM) in alkylation reactions. This reactivity is frequently exploited for labeling proteins and peptides.

  • Metal Binding : The thiol group has a high affinity for various metal ions, a property essential for the function of many metalloenzymes where cysteine residues act as metal ligands.

Key Derivatives of this compound in Research and Drug Development

In chemical synthesis, particularly in peptide synthesis, the high reactivity of the cysteine thiol group must be controlled to prevent unwanted side reactions. This is achieved by using protecting groups, which temporarily block the thiol function. The use of this compound derivatives can also enhance the stability of synthetic peptides against degradation by proteases.

Derivative ClassExampleProtecting GroupPrimary Application
Nα-Protected Boc-D-Cys-OHBoc (tert-Butoxycarbonyl)Boc-based solid-phase peptide synthesis (SPPS).
Fmoc-D-Cys-OHFmoc (9-Fluorenylmethoxycarbonyl)Fmoc-based SPPS.
S-Thiol Protected Fmoc-D-Cys(Trt)-OHTrt (Trityl)Shields the thiol group from oxidation and side reactions during peptide synthesis; enhances solubility.
Fmoc-D-Cys(Acm)-OHAcm (Acetamidomethyl)Orthogonal protection in SPPS, allowing for selective deprotection and disulfide bond formation.
N-Boc-S-benzyl-D-cysteineBzl (Benzyl)Thiol protection in peptide synthesis.
Esterified Methyl D-cysteinateMethyl EsterProtects the C-terminal carboxyl group.
Other N-Acetyl-S-benzyl-D-cysteineN-Acetyl, S-BenzylUsed in various synthetic applications.
N-Cbz-D-cysteineCbz (Carboxybenzyl)Used in the synthesis of enzyme inhibitors.

Role of this compound in Biological Signaling Pathways

Recent research has illuminated the role of this compound as an important signaling molecule in the mammalian central nervous system. It participates in several key pathways that regulate cellular homeostasis, proliferation, and stress response.

Hydrogen Sulfide (B99878) (H₂S) Production and Nrf2 Activation

This compound is a substrate for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. This pathway is particularly active in the cerebellum and kidneys. D-amino acid oxidase (DAO) metabolizes this compound to produce 3-mercaptopyruvate (B1229277) (3MP), which is then used by 3-mercaptopyruvate sulfurtransferase (3MST) to generate H₂S. H₂S, in turn, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It does this by inducing the S-sulfhydration of Keap1, a protein that targets Nrf2 for degradation. This modification causes Nrf2 to be released, allowing it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. This pathway is implicated in protecting cells from oxidative stress.

H2S_Nrf2_Pathway cluster_nucleus Nucleus D_Cys This compound DAO D-Amino Acid Oxidase (DAO) D_Cys->DAO Metabolized by MP 3-Mercaptopyruvate (3MP) DAO->MP MST 3MST MP->MST H2S Hydrogen Sulfide (H₂S) MST->H2S Produces Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 S-sulfhydrates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nucleus Nucleus Genes Cytoprotective Gene Expression ARE->Genes Activates Akt_FoxO_Pathway GF Growth Factors PI3K PI3K GF->PI3K Activate Akt Akt PI3K->Akt Activates FoxO_nuc FoxO (Active in Nucleus) Akt->FoxO_nuc Phosphorylates Proliferation Cell Proliferation Akt->Proliferation Promotes D_Cys This compound D_Cys->Akt Inhibits FoxO_cyto FoxO-P (Inactive in Cytoplasm) FoxO_nuc->FoxO_cyto Translocates Genes Target Gene Transcription (Cell Cycle Arrest) FoxO_nuc->Genes Activates Genes->Proliferation Inhibits LCMS_Workflow start Start: Biological Sample (e.g., Plasma) prep Sample Preparation 1. Protein Precipitation (Acid) 2. Centrifugation 3. Add Internal Standard start->prep inject LC Injection prep->inject sep Chromatographic Separation (HILIC or Mixed-Mode Column) inject->sep ion Ionization (Electrospray - ESI) sep->ion ms1 Mass Analysis (Q1) (Precursor Ion Selection) ion->ms1 frag Fragmentation (Q2) (Collision-Induced Dissociation) ms1->frag ms2 Mass Analysis (Q3) (Product Ion Selection) frag->ms2 detect Detection ms2->detect quant Data Analysis & Quantification detect->quant end End: Concentration Result quant->end

The Emerging Role of Endogenous D-Cysteine in the Mammalian Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, D-amino acids were largely considered anomalies in mammalian systems, with L-amino acids reigning as the exclusive building blocks of proteins. However, a growing body of evidence has firmly established the presence and physiological significance of specific D-amino acids in the central nervous system. This technical guide focuses on the endogenous presence and function of D-cysteine, a molecule gaining recognition as a critical signaling entity in the mammalian brain. Recent studies have unveiled its dynamic regulation, specific localization, and profound impact on neural development, opening new avenues for therapeutic intervention in neurological disorders.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in the mammalian brain is subject to rigorous spatial and temporal regulation. Below are summarized quantitative data from key studies, providing a comparative overview of its distribution.

SpeciesBrain Region/ConditionThis compound ConcentrationReference
Mouse (Adult)Whole Brain50 µM[1][2]
Mouse (Embryonic Day 9.5)Whole Brain4.5 mM[1][3][4]
Mouse (Adult)Forebrain (Prefrontal Cortex, Thalamus, Striatum, Hippocampus)Enriched compared to midbrain and hindbrain[1][3]
Mouse (Adult)Midbrain, Pons/Medulla, CerebellumLower concentrations[1][3]
Mouse (Cultured Primary Cells)Cortical Neurons15-fold higher than mixed glial cultures[2][3]
Mouse (Adult SR-/-)Whole Brain80% reduction compared to wild-type[2][3]
Human (Postmortem)White Matter65.0 µM (estimated)[1]
Human (Postmortem)Gray Matter4.2 µM (estimated)[1]
HumanCerebrospinal Fluid79 µM[1][2]

Experimental Protocols

The detection and quantification of endogenous this compound require highly sensitive and stereospecific analytical methods. The following protocols are central to the study of this elusive molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is the gold standard for the separation and quantification of stereoisomers.[1]

  • Principle: Cysteine enantiomers in tissue samples are first derivatized with a fluorescent tag, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), which reacts with the free thiol group. The derivatized enantiomers are then separated on a chiral HPLC column and detected by fluorescence.

  • Sample Preparation:

    • Brain tissue is homogenized in a suitable buffer.

    • The homogenate is deproteinized, typically using perchloric acid or ultrafiltration.

    • The supernatant is collected and neutralized.

    • The sample is then incubated with ABD-F to allow for fluorescent labeling of L- and this compound.

  • Chromatographic Separation:

    • Column: A chiral stationary phase column capable of separating the derivatized cysteine enantiomers.

    • Mobile Phase: A specific gradient of solvents is used to elute the enantiomers at different retention times.

    • Detection: A fluorescence detector is used to quantify the separated D- and L-cysteine-ABD adducts.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the this compound-ABD adduct to a standard curve generated with known concentrations of this compound.

Stereospecific Luciferase Bioluminescent Assay

This high-throughput assay offers a sensitive and specific alternative for measuring this compound levels.[1][4]

  • Principle: The assay is based on the chemical condensation of this compound with 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT) to form D-luciferin. The D-luciferin is then specifically recognized and oxidized by firefly luciferase from Photinus pyralis in the presence of ATP, producing a light signal that is proportional to the amount of this compound in the sample.[3][4]

  • Reaction Steps:

    • Tissue lysate is prepared as described for HPLC.

    • The lysate is incubated with CHBT, a reducing agent, and a base to facilitate the formation of D-luciferin from any endogenous this compound.

    • Firefly luciferase and ATP are added to the reaction mixture.

  • Measurement: The resulting bioluminescence is measured using a luminometer.

  • Quantification: this compound concentration is calculated based on a standard curve generated with known concentrations of this compound. This assay is highly specific for the D-enantiomer.[4]

Signaling Pathways and Molecular Interactions

This compound exerts its biological effects through specific signaling cascades and interactions with other proteins.

This compound Metabolism

The endogenous levels of this compound are maintained through a balance of synthesis and degradation.

  • Biosynthesis: Serine racemase (SR), the enzyme responsible for synthesizing the NMDA receptor co-agonist D-serine, has been identified as a key enzyme in the production of this compound from L-cysteine.[1][2] This is supported by the finding that this compound levels are significantly reduced in the brains of serine racemase knockout (SR-/-) mice.[2][3]

  • Degradation: D-amino acid oxidase (DAAO) is a key enzyme involved in the degradation of this compound.[1] Exogenous this compound can also be metabolized to hydrogen sulfide (B99878) (H₂S) by DAAO.[3]

L_Cysteine L-Cysteine SR Serine Racemase (SR) L_Cysteine->SR Biosynthesis D_Cysteine This compound DAAO D-Amino Acid Oxidase (DAAO) D_Cysteine->DAAO Degradation SR->D_Cysteine Metabolites Degradation Products (including H₂S) DAAO->Metabolites

Caption: Biosynthesis and degradation of this compound.

Regulation of Neural Progenitor Cell Proliferation

A primary role of this compound in the developing brain is the negative regulation of neural progenitor cell (NPC) proliferation.[1][5][6] This effect is not shared by L-cysteine or D-serine.[3][7]

  • Mechanism: this compound inhibits the Akt signaling pathway.[1] This leads to the de-inhibition (activation) of the transcription factors FoxO1 and FoxO3a.[1][3][7] Activated FoxO proteins are known to suppress cell proliferation.[1]

  • Putative Binding Partner: Myristoylated alanine-rich C-kinase substrate (MARCKS) has been identified as a potential binding partner for this compound, suggesting a mechanism for its influence on intracellular signaling.[1][2]

D_Cysteine This compound MARCKS MARCKS (putative) D_Cysteine->MARCKS Binds Akt Akt D_Cysteine->Akt Inhibits FoxO FoxO1/FoxO3a Akt->FoxO Inhibits Proliferation NPC Proliferation FoxO->Proliferation Inhibits

Caption: this compound signaling in neural progenitor cells.

Conclusion and Future Directions

The discovery of endogenous this compound in the mammalian brain and the elucidation of its roles in neurodevelopment represent a significant paradigm shift in our understanding of D-amino acid biology. The data clearly indicate that this compound is not a mere metabolic curiosity but a potent signaling molecule with specific functions, particularly in regulating the proliferation of neural progenitor cells.

For researchers and drug development professionals, these findings present exciting new opportunities. The modulation of this compound levels or its downstream signaling pathways could offer novel therapeutic strategies for a range of neurological and psychiatric conditions. Future research should focus on:

  • Elucidating the full spectrum of this compound's physiological roles in the adult brain.

  • Identifying and characterizing the specific this compound receptor or binding protein with greater certainty.

  • Developing selective pharmacological tools to manipulate this compound synthesis, degradation, and signaling.

  • Investigating the potential involvement of this compound dysregulation in neurodevelopmental and neurodegenerative disorders.

The continued exploration of this compound's function promises to uncover deeper insights into the intricate chemical communication that governs brain function and to pave the way for innovative therapeutic interventions.

References

A Technical Guide to the Spontaneous Racemization of Cysteine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the spontaneous racemization of L-cysteine to D-cysteine in vitro. It covers the underlying chemical mechanisms, factors influencing the rate of conversion, quantitative data from relevant studies, and detailed protocols for experimental measurement. This guide is intended to serve as a critical resource for professionals in pharmaceutical development, protein engineering, and analytical chemistry where the stereochemical integrity of cysteine residues is paramount.

Introduction: The Significance of Cysteine Stereointegrity

Cysteine is a unique amino acid distinguished by its thiol (-SH) side chain, which plays a crucial role in protein structure and function through the formation of disulfide bonds, metal coordination, and participation in enzymatic reactions. Like most amino acids in biological systems, cysteine is predominantly found in the L-configuration. The spontaneous conversion of this L-enantiomer to its mirror image, this compound—a process known as racemization—can have profound consequences. The incorporation of a D-amino acid can alter peptide and protein conformation, leading to a partial or complete loss of biological activity, modified immunogenicity, and potential changes in pharmacological effects[1]. Therefore, understanding and quantifying the rate of cysteine racemization under various in vitro conditions is critical for ensuring the stability, safety, and efficacy of peptide- and protein-based therapeutics.

The Chemical Mechanism of Cysteine Racemization

The racemization of cysteine is primarily a base-catalyzed reaction. The process is initiated by the abstraction of the proton from the α-carbon of the amino acid. This deprotonation is the rate-limiting step and results in the formation of a planar carbanion or enolate intermediate[1][2]. Because this intermediate is achiral, subsequent reprotonation can occur from either side of the plane with roughly equal probability, yielding a mixture of the original L-cysteine and the this compound enantiomer[1]. In the context of peptides and proteins, a related mechanism involving a reversible β-elimination to form a dehydroalanine (B155165) intermediate has also been proposed, particularly under basic conditions[3][4].

Caption: Base-catalyzed racemization of L-cysteine via a planar carbanion intermediate.

Factors Influencing the Rate of Cysteine Racemization

The rate of spontaneous racemization is not an intrinsic constant but is highly dependent on the physicochemical environment. Key factors include:

  • pH: This is the most critical factor. The rate of racemization increases significantly with increasing pH due to the base-catalyzed nature of the mechanism[3]. Studies on IgG1 antibodies demonstrated that racemization rates for a heavy chain cysteine residue (H220) markedly increased as the pH was raised from 7.0 to 9.1[3].

  • Temperature: Higher temperatures accelerate the rate of racemization. In microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C was shown to limit cysteine racemization[1].

  • Thiol Protecting Groups: In the context of peptide synthesis, the choice of protecting group for the cysteine thiol has a substantial impact. The commonly used Trityl (Trt) group can lead to significant racemization (e.g., 8% during a coupling step), whereas other groups like 4-methoxybenzyloxymethyl (MBom) or Diphenylmethyl (Dpm) result in much lower levels (0.4% and 1.2%, respectively)[1][5].

  • Solvent: The polarity of the solvent can influence racemization. For instance, switching from the polar aprotic solvent N,N-dimethylformamide (DMF) to a less polar mixture like CH₂Cl₂-DMF (1:1) can reduce racemization during synthesis[1].

  • Adjacent Amino Acid Residues: The local peptide sequence can have an effect. While not specific to racemization, studies have shown that histidine and cysteine residues adjacent to asparagine or aspartic acid can influence the rates of related spontaneous degradation reactions like succinimide (B58015) formation[6].

Quantitative Data on Cysteine Racemization

Direct kinetic data (i.e., rate constants) for the spontaneous racemization of free cysteine in simple aqueous buffers is sparse in the reviewed literature. Most quantitative data comes from studies of cysteine residues within peptides or proteins under specific stress conditions or during solid-phase peptide synthesis (SPPS). The following tables summarize key findings.

Table 1: Racemization of Cysteine Residues in Monoclonal Antibodies (mAbs) Conditions: Samples incubated at 37°C for up to 30 days in various buffers.

Antibody/ChainpH% this compound FormationSource
IgG1λ Heavy Chain (H220)7.0Low (rate increases with pH)[3]
IgG1λ Heavy Chain (H220)8.0Moderate (rate increases with pH)[3]
IgG1λ Heavy Chain (H220)9.1High (rate increases with pH)[3]
IgG1λ Light Chain (L214)7.0 - 9.1Similar rates to Heavy Chain[3]
Myeloma IgG1κ (in vivo)~7.40.09% (Light Chain)[3]
Myeloma IgG1λ (in vivo)~7.42.7% (Light Chain)[3]

Table 2: Racemization of Protected Cysteine During Peptide Synthesis Conditions: Racemization measured during the coupling step in solid-phase peptide synthesis.

Protecting GroupCoupling Conditions% RacemizationSource
Trityl (Trt)Uronium activation with base8.0%[5]
Diphenylmethyl (Dpm)Uronium activation with base1.2%[5]
DdmUronium activation with base0.8%[5]
MBomUronium activation with base0.4%[5]

Experimental Protocols for Measuring Cysteine Racemization

Quantifying the extent of cysteine racemization is essential for stability studies and quality control. The most common approach involves complete acid hydrolysis of the peptide or protein, followed by chiral derivatization of the resulting free amino acids and separation of the diastereomers by reverse-phase high-performance liquid chromatography (RP-HPLC).

This method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey's Reagent) to derivatize the primary amine of the D- and L-cysteine enantiomers. The resulting diastereomers have different hydrophobicities and can be separated and quantified using standard RP-HPLC with UV detection.

Methodology Workflow

Racemization Quantification Workflow Start Peptide or Protein Sample Hydrolysis Step 1: Acid Hydrolysis (e.g., 6 N HCl, 110°C, 24h) - Breaks peptide bonds to yield free amino acids. Start->Hydrolysis Oxidation Step 2 (Optional): Oxidation - Converts Cys to stable Cysteic Acid (Cya). - Prevents thiol side reactions. Hydrolysis->Oxidation To increase stability Derivatization Step 3: Chiral Derivatization - React hydrolysate with Marfey's Reagent (FDAA). - Conditions: 1 M NaHCO₃, 40°C, 1 hour. Hydrolysis->Derivatization If oxidation is skipped Oxidation->Derivatization Analysis Step 4: RP-HPLC Analysis - Separate L-FDAA-Cys and D-FDAA-Cys diastereomers. - C18 column, UV detection. Derivatization->Analysis Quantification Step 5: Quantification - Integrate peak areas for D and L forms. - Calculate % this compound. Analysis->Quantification End Report Result Quantification->End

Caption: Experimental workflow for quantifying cysteine racemization using Marfey's method.

Detailed Steps:

  • Peptide/Protein Hydrolysis:

    • Accurately weigh 0.1-0.5 mg of the peptide sample into a vacuum hydrolysis tube.

    • Add 200 µL of 6 N HCl.

    • Seal the tube under vacuum and incubate at 110°C for 24 hours.

    • After incubation, cool the tube and evaporate the HCl to complete dryness under vacuum[1].

  • Derivatization with Marfey's Reagent (FDAA):

    • Re-dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate (NaHCO₃)[1].

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone[1].

    • Incubate the mixture at 40°C for 1 hour, mixing occasionally[1][7].

    • Cool the reaction to room temperature and quench by adding 20 µL of 2 N HCl[1][7].

    • The sample is now ready for HPLC analysis.

  • HPLC Analysis:

    • Column: A standard reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm) is typically used[1].

    • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylamine (B128534) phosphate (B84403) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed[7]. The specific gradient must be optimized to achieve baseline separation of the D- and L-diastereomers.

    • Flow Rate: Typically 1.0 mL/min[7].

    • Detection: UV detection, often around 340 nm for FDAA derivatives[7].

    • Quantification: The percentage of this compound is calculated from the integrated peak areas using the formula: % this compound = [Area(D-Cys) / (Area(D-Cys) + Area(L-Cys))] x 100

Conclusion

References

D-Cysteine: A Novel Endogenous Regulator of Neural Progenitor Cell Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once thought to be exclusive to lower organisms, are increasingly recognized as crucial signaling molecules within the mammalian central nervous system. This whitepaper delves into the emerging role of D-cysteine as a key endogenous regulator of neural progenitor cell (NPC) homeostasis. Found in high concentrations in the embryonic brain, this compound exerts a significant influence on NPC proliferation, a fundamental process in neurodevelopment.[1][2][3][4] This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into a novel target for modulating neurogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the presence and effects of this compound on neural progenitor cells.

Table 1: Endogenous this compound Levels in the Mammalian Brain

Tissue/Cell TypeThis compound Concentration/LevelReference
Embryonic Mouse Brain (E9.5)> 4 mM[2][5]
Adult Mouse Brain~20-fold lower than embryonic brain[1][2][3]
Adult SR-/- Mouse Brain80% reduction compared to wild-type[4][6]
Human Brain White Matter~10-fold higher than grey matter[7]
Primary Cortical Neurons (murine)~15-fold higher than mixed glial cultures[5]

Table 2: Effects of this compound on Neural Progenitor Cell Proliferation and Signaling

Experimental ConditionObserved EffectReference
1 mM this compound treatment of cultured NPCs (48h)~50% reduction in proliferation (Ki-67 & EdU staining)[1][2][3]
1 mM D-serine or L-cysteine (B1669680) treatment of cultured NPCsNo significant effect on proliferation[1][2][3]
1 mM this compound treatment of cultured NPCs~50% reduction in phosphorylation of FoxO1 (Ser256) and FoxO3a (Ser253)[8][9][10]
1 mM this compound treatment of cultured NPCsReduction in phosphorylation of Akt[8][10]
Retinoic acid-induced differentiation of SH-SY5Y cells50% increase in cellular this compound content after 4 days[5]
BDNF-induced maturation of SH-SY5Y cellsDecrease in this compound levels to below untreated values after 6 days[5]

Signaling Pathways

This compound exerts its anti-proliferative effects on neural progenitor cells through the modulation of the Akt-FoxO signaling axis.[2][5][9] The binding of this compound to a putative receptor or interacting protein, potentially MARCKS, leads to the inhibition of Akt phosphorylation.[5][8][10] This de-repression of Akt's inhibitory effect on the Forkhead box O (FoxO) transcription factors, specifically FoxO1 and FoxO3a, allows their translocation to the nucleus.[9] Nuclear FoxO1 and FoxO3a then upregulate the expression of target genes that promote cell cycle exit, such as the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1.[9]

D_cysteine_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular D_cysteine This compound MARCKS MARCKS (putative binding partner) D_cysteine->MARCKS Binds to Akt Akt MARCKS->Akt Inhibits phosphorylation pAkt p-Akt (Active) Akt->pAkt Phosphorylation FoxO1_3a_cyto FoxO1/3a (Cytoplasm) Akt->FoxO1_3a_cyto Inhibits nuclear translocation via phosphorylation pFoxO1_3a p-FoxO1/3a pAkt->pFoxO1_3a Phosphorylates FoxO1_3a_nuc FoxO1/3a (Nucleus) FoxO1_3a_cyto->FoxO1_3a_nuc Nuclear Translocation pFoxO1_3a->FoxO1_3a_cyto Sequestration in cytoplasm p21_p27 p21, p27 FoxO1_3a_nuc->p21_p27 Upregulates transcription Cell_Cycle_Exit Cell Cycle Exit & Reduced Proliferation p21_p27->Cell_Cycle_Exit

Caption: this compound signaling pathway in neural progenitor cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in neural progenitor cells.

Neural Progenitor Cell (NPC) Culture from Embryonic Mouse Cortex

This protocol describes the isolation and culture of NPCs from the cortex of E13.5 mouse embryos.

Materials:

  • Timed-pregnant E13.5 mice

  • HBSS (Hank's Balanced Salt Solution)

  • 0.05% Trypsin-EDTA

  • Soybean trypsin inhibitor

  • DMEM/F12 medium

  • N2 and B27 supplements

  • EGF (Epidermal Growth Factor)

  • FGF2 (Fibroblast Growth Factor 2)

  • Heparin

  • Laminin-coated culture plates/flasks

Procedure:

  • Euthanize the pregnant mouse and dissect the uterine horns to harvest E12.5 embryos.

  • Isolate the telencephalic vesicles from the embryos and remove the skin and mesenchymal layers.

  • Incubate the vesicles in 0.05% trypsin-EDTA for 20 minutes at 37°C.

  • Neutralize the trypsin with an equal volume of soybean trypsin inhibitor solution.

  • Mechanically dissociate the tissue by trituration using fire-polished Pasteur pipettes.

  • Wash the cells once with HBSS containing 0.2% BSA.

  • Plate the cells at a density of 50,000 cells/mL on laminin-coated culture vessels.

  • Culture the cells in DMEM/F12 medium supplemented with N2, B27, 20 ng/mL EGF, 10 ng/mL FGF2, and 2 µg/mL heparin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

NPC_Culture_Workflow start Start: E13.5 Mouse Embryos dissection Dissect Telencephalic Vesicles start->dissection trypsinization Trypsinization (0.05% Trypsin, 20 min, 37°C) dissection->trypsinization neutralization Neutralization (Trypsin Inhibitor) trypsinization->neutralization dissociation Mechanical Dissociation (Trituration) neutralization->dissociation washing Cell Washing dissociation->washing plating Plating on Laminin-coated Vessels washing->plating culture Culture in NPC Medium (EGF, FGF2, N2, B27, Heparin) plating->culture incubation Incubation (37°C, 5% CO2) culture->incubation end NPC Culture Established incubation->end

Caption: Workflow for embryonic mouse neural progenitor cell culture.
Immunofluorescence Staining for Proliferation Markers (Ki-67 and EdU)

This protocol details the immunofluorescent staining of NPCs to assess proliferation.

Materials:

  • NPCs cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-Ki-67)

  • Fluorescently-conjugated secondary antibodies

  • EdU (5-ethynyl-2'-deoxyuridine) and Click-iT® EdU Imaging Kit

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • For EdU labeling, add EdU to the NPC culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • For EdU detection, follow the manufacturer's protocol for the Click-iT® reaction.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody (e.g., anti-Ki-67) overnight at 4°C.

  • Wash with PBS and incubate with the appropriate fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Image using a fluorescence or confocal microscope.

Western Blotting for Phosphorylated Proteins

This protocol outlines the detection of phosphorylated Akt and FoxO1/3a by Western blotting.

Materials:

  • NPC lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-FoxO1/3a, anti-total-FoxO1/3a)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the NPCs in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.

Immunoprecipitation-Mass Spectrometry (IP-MS) for this compound Binding Partners

This protocol describes a general workflow for identifying proteins that interact with this compound.

Materials:

  • NPC lysates

  • This compound-specific antibody

  • Protein A/G magnetic beads

  • IP lysis buffer

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Pre-clear the NPC lysate by incubating with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with a this compound-specific antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion).

  • Analyze the samples by LC-MS/MS to identify the co-immunoprecipitated proteins.

IP_MS_Workflow start Start: NPC Lysate preclear Pre-clear Lysate (with magnetic beads) start->preclear incubation_ab Incubate with This compound Antibody preclear->incubation_ab incubation_beads Add Protein A/G Beads (capture complexes) incubation_ab->incubation_beads washing Wash Beads (remove non-specific proteins) incubation_beads->washing elution Elute Bound Proteins washing->elution ms_prep Prepare for Mass Spectrometry elution->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis end Identify this compound Binding Partners ms_analysis->end

Caption: Workflow for Immunoprecipitation-Mass Spectrometry.

Conclusion and Future Directions

The discovery of this compound as an endogenous regulator of neural progenitor cell proliferation opens up new avenues for understanding the intricate mechanisms governing neurodevelopment. The data strongly suggest that this compound acts as a physiological "brake" on NPC expansion, a role mediated by the Akt-FoxO signaling pathway. The identification of MARCKS as a putative binding partner provides a crucial lead for further mechanistic studies.

Future research should focus on unequivocally confirming the direct interaction between this compound and MARCKS and elucidating the precise molecular consequences of this binding event. Furthermore, exploring the therapeutic potential of modulating this compound levels or its downstream signaling pathway could offer novel strategies for addressing neurodevelopmental disorders characterized by aberrant cell proliferation or for promoting regeneration in the context of CNS injury or disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

Physiological Regulation of D-Cysteine by Serine Racemase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cysteine, an endogenous D-amino acid, is emerging as a critical signaling molecule in mammals with distinct physiological roles, particularly in neurodevelopment and metabolic regulation. Unlike its well-studied counterpart, D-serine (B559539), the regulatory mechanisms governing this compound homeostasis are still being elucidated. This technical guide provides an in-depth overview of the physiological regulation of this compound, focusing on its synthesis by the enzyme serine racemase (SR). We will explore the enzymatic kinetics, allosteric and post-translational regulation of SR's cysteine racemase activity, tissue-specific concentrations of this compound, and detailed experimental protocols for its quantification and the assessment of SR activity. This document is intended to be a comprehensive resource for researchers in neuroscience, metabolism, and drug development, providing the necessary technical details to investigate the roles of this compound in health and disease.

Introduction: Serine Racemase as a Cysteine Racemase

Serine racemase (SR) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme renowned for its role in synthesizing D-serine from L-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1] However, recent evidence has unequivocally demonstrated that SR is also an efficient cysteine racemase, catalyzing the conversion of L-cysteine to this compound.[1][2] This discovery has unveiled a new layer of complexity in the biological functions of D-amino acids, as this compound exhibits physiological effects distinct from those of D-serine. For instance, in the developing mammalian brain, this compound regulates neural progenitor cell proliferation through the AKT signaling pathway, a role not shared by D-serine or L-cysteine.[1][3] Furthermore, in the pancreas, this compound is implicated in the regulation of insulin (B600854) secretion.[2]

The physiological regulation of this compound levels is therefore of significant interest. This regulation is multifactorial, involving the control of its synthesis by SR and its degradation by D-amino acid oxidase (DAO). This guide will focus on the former, detailing the intricate mechanisms that govern the cysteine racemase activity of SR.

Quantitative Data

Tissue Distribution of this compound

The concentration of this compound is dynamically regulated and varies significantly across different tissues and developmental stages. The embryonic brain, in particular, exhibits remarkably high levels of this compound, which progressively decrease with age.

TissueSpeciesConcentrationReference
Embryonic Brain (E9.5)Mouse~4.5 mM[3]
Adult BrainMouse~50 µM[3]
Cerebrospinal FluidHuman~40 µM[3]
Pancreas (Wild-Type)Mouse~30 µM
Pancreas (SR Knockout)Mouse~10 µM
Kinetic Parameters of Serine Racemase

Precise kinetic parameters for the cysteine racemase activity of SR are not yet fully established in the literature. However, studies on the inhibition of D-serine synthesis by L-cysteine provide insights into its substrate characteristics. High concentrations of L-cysteine (>1 mM) have been shown to inhibit SR, suggesting it is a substrate and that its binding and turnover may be subject to complex regulation.[4][5] For comparative purposes, the well-characterized kinetic parameters for the serine racemase activity of SR are presented below.

SubstrateEnzymeKmVmaxConditionReference
L-SerineRat Brain SR~10 mM5 µmol/mg per h-[6]
D-SerineRat Brain SR~60 mM22 µmol/mg per h-[6]
L-SerineMouse Brain SR13 mM-No ATP[7]
L-SerineMouse Brain SR1.8 mM-1 mM ATP[7]

Physiological Regulation of Serine Racemase Activity

The synthesis of this compound by serine racemase is tightly controlled through a combination of allosteric modulation and post-translational modifications. These regulatory mechanisms allow for the dynamic adaptation of this compound levels in response to various physiological cues.

Allosteric Regulation by ATP and Divalent Cations

Serine racemase activity is positively modulated by the binding of ATP and divalent cations, such as Mg2+.[8] ATP acts as an allosteric activator, binding to a site distinct from the active site and inducing a conformational change that enhances substrate affinity.[7][9] Specifically, in the presence of 1 mM ATP, the Km of mouse brain SR for L-serine decreases approximately 7-fold, from 13 mM to 1.8 mM, with little change in Vmax.[7] This suggests that fluctuations in cellular energy status, reflected in ATP concentrations, can directly impact the synthesis of both D-serine and, presumably, this compound. The binding of ATP to human SR is a cooperative process, indicating a sophisticated level of regulation.[10]

Allosteric_Regulation cluster_SR Serine Racemase (Inactive) cluster_SR_Active Serine Racemase (Active) SR_inactive SR SR_active SR-ATP-Mg²⁺ Complex SR_inactive->SR_active Conformational change D_Cys This compound SR_active->D_Cys Racemization ATP ATP ATP->SR_inactive Binds to allosteric site Mg Mg²⁺ Mg->SR_inactive L_Cys L-Cysteine L_Cys->SR_active

Post-Translational Modifications

Post-translational modifications (PTMs) of serine racemase provide another layer of intricate control over its activity and subcellular localization, thereby influencing this compound production.

  • Phosphorylation: Mouse serine racemase is phosphorylated at Threonine 71 (Thr71) and Thr227. Phosphorylation at Thr71, which is present in both cytosolic and membrane-bound SR, has been shown to increase enzyme activity.[11] This suggests that signaling cascades involving proline-directed kinases could upregulate this compound synthesis.[11]

  • Acylation (Palmitoylation): Serine racemase can undergo fatty acid acylation, which promotes its translocation from the cytosol to the membrane.[9] Membrane-bound SR is largely inactive, suggesting that acylation serves as a mechanism to downregulate D-serine and likely this compound synthesis.[9] This translocation and subsequent inactivation can be triggered by NMDA receptor activation, forming a potential negative feedback loop.[9]

  • S-Nitrosylation: Serine racemase is physiologically S-nitrosylated at Cysteine 113 (Cys113) by nitric oxide (NO).[4][5] This modification markedly inhibits enzyme activity by interfering with ATP binding.[4][5] NMDA receptor activation, which stimulates neuronal nitric oxide synthase (nNOS), enhances the S-nitrosylation of SR.[4][5] This represents a feedback mechanism where high glutamatergic activity can lead to a decrease in the synthesis of NMDA receptor co-agonists like D-serine and potentially this compound.[4][5]

PTM_Regulation cluster_inputs SR_active Active Cytosolic SR SR_inactive_membrane Inactive Membrane-Bound SR SR_active->SR_inactive_membrane SR_inactive_nitrosylated Inactive S-Nitrosylated SR SR_active->SR_inactive_nitrosylated Kinase Proline-directed Kinase Kinase->SR_active Phosphorylation (Thr71) (Activation) Acyltransferase Acyltransferase Acyltransferase->SR_active Acylation (Translocation) NO Nitric Oxide (NO) NO->SR_active S-Nitrosylation (Cys113) (Inhibition)

Experimental Protocols

Quantification of this compound by Chiral HPLC

This protocol describes the quantification of D- and L-cysteine in biological samples using pre-column derivatization followed by chiral HPLC with fluorescence detection.

Materials:

  • Tissue homogenizer

  • Perchloric acid (PCA)

  • 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

  • Tributylphosphine (TBP)

  • Borate (B1201080) buffer (pH 9.5)

  • CHIROBIOTIC T chiral column (or equivalent)

  • HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 510 nm)

  • Mobile Phase A: 50 mM acetic acid

  • Mobile Phase B: Methanol

  • This compound and L-cysteine standards

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in 10 volumes of 0.1 M PCA.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To 50 µL of the supernatant, add 10 µL of 200 mM borate buffer (pH 9.5) and 10 µL of 10% TBP in dimethylformamide.

    • Incubate at 50°C for 30 minutes to reduce disulfide bonds.

    • Add 10 µL of 50 mM ABD-F in dimethylformamide.

    • Incubate at 50°C for 10 minutes.

    • Stop the reaction by adding 20 µL of 1 M HCl.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the CHIROBIOTIC T column.

    • Use a gradient elution with Mobile Phase A and B. A typical gradient could be: 0-10 min, 10-30% B; 10-25 min, 30-70% B; 25-30 min, 70-10% B.

    • Monitor the fluorescence at Ex/Em = 380/510 nm.

    • Quantify D- and L-cysteine concentrations by comparing peak areas to a standard curve generated with known concentrations of derivatized D- and L-cysteine standards.

HPLC_Workflow start Tissue Sample homogenize Homogenize in PCA start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatize with ABD-F supernatant->derivatize hplc Chiral HPLC Analysis derivatize->hplc quantify Quantify Peaks hplc->quantify

Serine Racemase Activity Assay (Cysteine Racemase Activity)

This protocol is adapted from assays for serine racemase activity and is designed to measure the conversion of L-cysteine to this compound. The produced this compound is quantified using a stereospecific bioluminescent assay.

Materials:

  • Purified serine racemase or tissue homogenate

  • Reaction buffer: 50 mM Tris-HCl (pH 8.0), 15 µM PLP, 2 mM DTT, 1 mM MgCl₂, 1 mM ATP

  • L-cysteine solution (substrate)

  • Trichloroacetic acid (TCA)

  • This compound bioluminescent assay kit (containing 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT), TCEP, base, and firefly luciferase)

  • Luminometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the purified enzyme or tissue homogenate with the reaction buffer.

    • Initiate the reaction by adding L-cysteine to a final concentration of 1 mM.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • For a negative control, use a boiled enzyme extract.

  • Reaction Termination:

    • Stop the reaction by adding TCA to a final concentration of 5%.

    • Centrifuge to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

  • This compound Quantification (Bioluminescent Assay):

    • Follow the manufacturer's protocol for the this compound bioluminescent assay kit.

    • Typically, this involves mixing a sample of the supernatant with CHBT, a reducing agent (TCEP), and a base to convert this compound to D-luciferin.

    • The D-luciferin is then quantified by adding firefly luciferase and measuring the resulting bioluminescence in a luminometer.

    • Calculate the amount of this compound produced by comparing the luminescence signal to a standard curve generated with known concentrations of this compound.

    • Express the enzyme activity as the amount of this compound produced per unit time per amount of protein (e.g., nmol/min/mg protein).

Signaling Pathways Involving this compound

This compound exerts its physiological effects by modulating specific intracellular signaling pathways, which differ from those affected by D-serine.

Regulation of Neural Progenitor Cell Proliferation

In the developing brain, this compound acts as a negative regulator of neural progenitor cell (NPC) proliferation. It does so by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to the activation of the downstream transcription factors FoxO1 and FoxO3a, which in turn suppress NPC proliferation. This pathway highlights a crucial role for this compound in orchestrating neurogenesis.

NPC_Signaling D_Cys This compound AKT AKT D_Cys->AKT inhibits FoxO FoxO1/FoxO3a AKT->FoxO inhibits Proliferation NPC Proliferation FoxO->Proliferation inhibits

Regulation of Insulin Secretion

In pancreatic β-cells, this compound plays a role in the regulation of insulin secretion. The absence of this compound, as seen in SR knockout mice, leads to decreased levels of cyclic AMP (cAMP). This reduction in cAMP results in lower phosphorylation of the CREB transcription factor, leading to decreased expression of DNA methyltransferase 1 (DNMT1). The subsequent hypomethylation of the insulin promoter results in increased insulin production. This pathway suggests that this compound is a physiological down-regulator of insulin gene expression.

Pancreas_Signaling D_Cys This compound cAMP cAMP D_Cys->cAMP maintains levels pCREB pCREB cAMP->pCREB activates DNMT1 DNMT1 pCREB->DNMT1 activates expression Ins_promoter Insulin Promoter DNMT1->Ins_promoter methylates Insulin Insulin Secretion Ins_promoter->Insulin represses

Conclusion and Future Directions

The recognition of serine racemase as a key enzyme in the synthesis of this compound has opened new avenues for research into the physiological roles of D-amino acids. The intricate regulation of SR's cysteine racemase activity through allosteric modulation and post-translational modifications underscores the importance of maintaining this compound homeostasis. For drug development professionals, SR represents a promising therapeutic target for a range of neurological and metabolic disorders.

Future research should focus on several key areas:

  • Elucidation of Kinetic Parameters: A thorough characterization of the kinetic parameters (Km and Vmax) of SR for L-cysteine is crucial for a complete understanding of its enzymatic activity.

  • Specific Regulation: Further investigation is needed to delineate how specific PTMs differentially regulate the synthesis of this compound versus D-serine.

  • This compound Transporters: Identifying and characterizing the transporters responsible for this compound flux across cell membranes will be essential for understanding its signaling dynamics.

  • Pathophysiological Roles: Expanding our knowledge of the involvement of dysregulated this compound metabolism in diseases such as schizophrenia, autism spectrum disorders, and diabetes will be critical for the development of novel therapeutic strategies.

This technical guide provides a solid foundation for researchers to delve into the fascinating biology of this compound and its regulation by serine racemase. The provided protocols and data summaries are intended to facilitate further discoveries in this exciting and rapidly evolving field.

References

D-Cysteine: A Selective In Vivo Precursor for Inorganic Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

In the realm of xenobiotic metabolism, drug development, and nutritional science, the availability of inorganic sulfate (B86663) is a critical factor for sulfation reactions. These reactions are essential for the detoxification and excretion of numerous compounds, as well as for the synthesis of endogenous molecules. While L-cysteine (B1669680) is the conventional physiological precursor for inorganic sulfate, its metabolism is complex, contributing to various pathways including protein, glutathione, and taurine (B1682933) synthesis.[1] This complexity can confound studies focused specifically on sulfation. D-cysteine, the non-physiological stereoisomer of L-cysteine, emerges as a valuable research tool as it is not utilized in these major metabolic pathways, thus serving as a more selective precursor for inorganic sulfate in vivo.[1] This technical guide provides a comprehensive overview of the metabolic conversion of this compound to inorganic sulfate, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Metabolic Pathway of this compound to Inorganic Sulfate

The in vivo conversion of this compound to inorganic sulfate is primarily a two-step enzymatic process. The initial and key step involves the oxidative deamination of this compound, which is catalyzed by the peroxisomal enzyme D-amino acid oxidase (DAO).[2][3] This reaction yields 3-mercaptopyruvate (B1229277) (3-MP), ammonia, and hydrogen peroxide.[3] Subsequently, 3-mercaptopyruvate sulfurtransferase (3-MST), an enzyme found in both the cytoplasm and mitochondria, catalyzes the transfer of the sulfur atom from 3-MP to an acceptor molecule, ultimately leading to the formation of pyruvate (B1213749) and hydrogen sulfide (B99878) (H₂S).[2][4] The released sulfide is then oxidized to sulfite (B76179) and finally to inorganic sulfate by sulfite oxidase in the mitochondria.[3]

Below is a diagram illustrating this key metabolic pathway:

D_cysteine_to_sulfate_pathway cluster_peroxisome Peroxisome cluster_cytosol_mitochondria Cytosol / Mitochondria cluster_mitochondria_oxidation Mitochondria D_Cysteine This compound DAO D-Amino Acid Oxidase (DAO) D_Cysteine->DAO Three_MP 3-Mercaptopyruvate Three_MP->Three_MP_cyto DAO->Three_MP + NH₃ + H₂O₂ Pyruvate Pyruvate Sulfide Sulfide (S²⁻) Sulfide->Sulfide_mito MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MST->Pyruvate MST->Sulfide Three_MP_cyto->MST Sulfite Sulfite (SO₃²⁻) Sulfate Inorganic Sulfate (SO₄²⁻) Sulfite->Sulfate SO Sulfite Oxidase SO->Sulfite Sulfide_mito->SO Oxidation

Caption: Metabolic pathway of this compound to inorganic sulfate.

Quantitative Data on this compound to Sulfate Conversion

Several in vivo studies in rats have quantified the conversion of this compound to inorganic sulfate. The data highlights the efficiency of this pathway and its potential to modulate systemic sulfate levels.

ParameterL-CysteineThis compoundStudy ConditionsReference
Urinary Sulfate Excretion (% of dose) 33%55%Oral administration of 8 mmol/kg body weight to rats over 24 hours.[5]
Peak Serum Sulfate Concentration ~2x control>2x controlOral administration of 8 mmol/kg body weight to rats.[5]
Time to Peak Serum Sulfate 2 hours30 minutesOral administration of 8 mmol/kg body weight to rats.[5]
Serum Cystine Concentration (peak) ~200 µM~1500 µMOral administration of 8 mmol/kg body weight to rats.[5]
Effect on Harmol (B1672944) Sulfation Similar increaseSimilar increaseIntravenous administration to rats on a low-protein diet receiving a constant infusion of harmol.[1]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies for key experiments cited in the study of this compound metabolism.

Animal Studies and Sample Collection
  • Animal Model: Male Wistar rats are commonly used. For studies investigating the effects of diet, rats can be fed a control diet or a low-protein diet (e.g., 8% casein) to modulate baseline serum sulfate levels.[1]

  • Administration of Cysteine Isomers: this compound or L-cysteine can be administered orally via gavage or intravenously.[1][5] Dosages typically range from 500 to 2000 mg/kg for toxicity studies and around 8 mmol/kg for metabolic studies.[5][6]

  • Blood Sampling: Blood samples are collected at various time points post-administration to measure serum concentrations of sulfate, cystine, and other metabolites.

  • Urine Collection: For excretion studies, animals are housed in metabolic cages to allow for the collection of urine over a 24-hour period.[5]

Biochemical Assays
  • Measurement of Inorganic Sulfate: Serum and urinary inorganic sulfate concentrations can be determined by a variety of methods. A common technique is turbidimetric analysis following precipitation with barium chloride.

  • Harmol Sulfation Assay: To assess the in vivo sulfation capacity, a substrate such as harmol is infused at a constant rate.[1] The extent of harmol sulfation is then quantified by measuring the concentrations of harmol and its sulfated metabolite (harmol sulfate) in the plasma or urine, typically using High-Performance Liquid Chromatography (HPLC).

Below is a workflow diagram for a typical in vivo experiment to assess this compound's effect on sulfation:

experimental_workflow cluster_preparation Experimental Preparation cluster_experiment Experimental Procedure cluster_analysis Sample Analysis Animal_Model Select Animal Model (e.g., Male Wistar Rats) Diet Acclimatize to Diet (Control or Low-Protein) Animal_Model->Diet Harmol_Infusion Constant Infusion of Harmol Diet->Harmol_Infusion Cysteine_Admin Administer this compound or L-Cysteine (Intravenous or Oral) Harmol_Infusion->Cysteine_Admin Sample_Collection Collect Blood and Urine Samples at Timed Intervals Cysteine_Admin->Sample_Collection HPLC_Analysis HPLC Analysis of Harmol and Harmol Sulfate Sample_Collection->HPLC_Analysis Sulfate_Assay Measure Inorganic Sulfate (Turbidimetric Assay) Sample_Collection->Sulfate_Assay Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis Sulfate_Assay->Data_Analysis

Caption: Workflow for assessing this compound's impact on sulfation.

Conclusion

This compound serves as an effective and selective precursor for inorganic sulfate in vivo, bypassing the complexities of L-cysteine metabolism. Its rapid conversion, primarily through the actions of D-amino acid oxidase and 3-mercaptopyruvate sulfurtransferase, allows for a targeted increase in the systemic sulfate pool. This makes this compound an invaluable tool for researchers in pharmacology, toxicology, and nutritional sciences who are investigating the critical role of sulfation in various physiological and pathophysiological processes. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for designing and interpreting studies that leverage the unique metabolic fate of this compound.

References

Methodological & Application

Quantifying D-Cysteine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine, the D-enantiomer of the semi-essential amino acid L-cysteine, has emerged as a critical signaling molecule in the mammalian nervous system and other tissues.[1] Unlike its proteinogenic L-isomer, this compound is not incorporated into proteins but plays significant roles in various physiological and pathological processes.[1] It is a precursor to hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule, and its metabolism is closely linked to D-amino acid oxidase (DAO).[2][3] Dysregulation of this compound levels has been implicated in neurological disorders, making its accurate quantification in biological samples paramount for research and drug development.[4][5]

This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including plasma, tissue homogenates, and cell cultures. The methods described herein encompass chromatographic techniques, fluorescent probes, and enzymatic and bioluminescent assays, offering a range of options to suit different experimental needs and instrumentation availability.

Methods for this compound Quantification

Several analytical methods have been developed for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available equipment.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation and quantification of amino acid enantiomers.[6][7] These methods often require a derivatization step to introduce a chiral center or a reporter group for sensitive detection.

a) High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

This method involves the derivatization of D- and L-cysteine with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.[7][8]

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.[6][9] The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision.[10]

Fluorescent Probes

Fluorescent probes offer a sensitive and often real-time method for detecting this compound.[11][12][13][14] These probes are designed to undergo a specific chemical reaction with cysteine, leading to a change in their fluorescent properties.

Enzymatic Assays

Enzymatic assays for D-amino acids typically utilize the enzyme D-amino acid oxidase (DAO), which specifically oxidizes D-amino acids.[15][16][17]

Bioluminescent Assays

Bioluminescent assays provide a highly sensitive and specific method for this compound detection.[18] One such assay relies on the stereospecific reaction of this compound to form D-luciferin, which then produces light in the presence of firefly luciferase.[18]

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for this compound quantification.

MethodSample MatrixDerivatization/ProbeDetection Limit (LOD)Linear RangeReference
Chiral UHPLC-MS Cell CultureAccQ-Tag0.02 mg/L0.05 - 0.50 mg/L[9]
LC-MS/MS Mouse Plasma & TissueD4-cystine (surrogate)5 ng/mL (LLOQ)5 - 5000 ng/mL[6]
Fluorescent Probe 1 Human Serum(E)-2-(2-(4-formylstyryl)-4H-chromen-4-ylidene)malononitrile63 nMNot Specified[11]
Fluorescent Probe (Coumarin-based) Aqueous Buffer2,4-dinitrobenzenesulfonyl ester (DNBS) coumarin (B35378) derivative23 nM0.1 - 6 µM[14]
Fluorescent Probe (Flavonoid-based) L929 CellsHFL5Not SpecifiedNot Specified[19]
Fluorescent Probe (Gold Nanoparticles) Aqueous SolutionRhodamine B with Gold Nanoparticles4.2 nM0.0476 nM - 46.7 µM[20][21]
Bioluminescent Assay Mouse Tissues (Eye, Brain, Pancreas)Cyano hydroxy benzothiazoleNot SpecifiedNot Specified[18]

Experimental Protocols

Protocol 1: Quantification of this compound by Chiral UHPLC-MS

This protocol is adapted from Pucciarini et al. (2020) and is suitable for the analysis of cysteine enantiomers in cell culture samples.[9]

1. Sample Preparation (Cell Culture) a. Treat cells with this compound as required by the experimental design. b. Harvest cells and lyse them using an appropriate buffer. c. To reduce disulfide bonds (cystine to cysteine), treat the sample with 1,4-dithio-dl-threitol (DTT). d. Precipitate proteins using a suitable method (e.g., methanol (B129727) or acetonitrile). e. Centrifuge to pellet the protein and collect the supernatant containing the amino acids.

2. Derivatization with AccQ-Tag Reagent a. Follow the manufacturer's protocol for the AccQ-Tag derivatization kit. This step improves chromatographic behavior and MS detection sensitivity.[9]

3. UHPLC-MS Analysis a. Chromatographic Column: Chiralpak® ZWIX(+) chiral stationary phase.[9] b. Mobile Phase: Methanol/Acetonitrile/Water (49/49/2, v/v/v) containing 50 mM formic acid and 50 mM ammonium (B1175870) formate.[9] c. Flow Rate: As recommended for the column dimensions. d. Injection Volume: Typically 5-10 µL. e. MS Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the transitions for the derivatized D- and L-cysteine.

4. Quantification a. Generate a calibration curve using known concentrations of derivatized this compound standards. b. Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Cysteine using a Fluorescent Probe

This protocol provides a general guideline for using a "turn-on" fluorescent probe for cysteine detection in a solution, based on the principles described by Huang et al. (2019) and Li et al. (2017).[11][14]

1. Reagents and Equipment a. Fluorescent probe specific for cysteine. b. Buffer solution (e.g., phosphate-buffered saline, pH 7.4). c. This compound standards of known concentrations. d. Biological sample (e.g., deproteinized serum). e. Fluorescence spectrophotometer.

2. Assay Procedure a. Prepare a working solution of the fluorescent probe in the buffer. b. In a microplate or cuvette, add the probe solution. c. Add either the this compound standard or the biological sample to the probe solution. d. Incubate the mixture for the time specified in the probe's protocol to allow the reaction to complete. This can range from a few minutes to an hour.[13] e. Measure the fluorescence intensity at the specified excitation and emission wavelengths.

3. Data Analysis a. Subtract the fluorescence of a blank sample (probe without cysteine). b. Create a standard curve by plotting the fluorescence intensity against the concentration of the this compound standards. c. Determine the concentration of this compound in the biological sample from the standard curve.

Protocol 3: Enzymatic Assay for D-Amino Acids

This protocol is based on the use of D-amino acid oxidase (DAAO) and is adapted from established methods.[15][17] The production of hydrogen peroxide, a byproduct of the DAAO reaction, is measured.

1. Reagents and Equipment a. D-amino acid oxidase (DAAO) from a commercial source. b. Buffer (e.g., 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5).[17] c. This compound standards. d. Horseradish peroxidase (HRP). e. A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red). f. Spectrophotometer or fluorometer.

2. Assay Procedure a. Prepare a reaction mixture containing the buffer, HRP, and the HRP substrate. b. Add the this compound standard or the biological sample to the reaction mixture. c. Initiate the reaction by adding DAAO. d. Incubate at a controlled temperature (e.g., 25°C) for a specific time. e. Stop the reaction (if necessary) and measure the absorbance or fluorescence.

3. Quantification a. Construct a standard curve using the signals obtained from the this compound standards. b. Calculate the concentration of this compound in the sample based on the standard curve.

Visualizations

This compound Metabolic Pathway

This compound is metabolized by D-amino acid oxidase (DAO) to produce 3-mercaptopyruvate (B1229277), which is then converted by 3-mercaptopyruvate sulfurtransferase (3MST) to generate hydrogen sulfide (H₂S).[3] H₂S can then activate pathways such as the Nrf2 antioxidant response.[2]

DCysteine_Pathway DCys This compound MP 3-Mercaptopyruvate DCys->MP O₂ H2S Hydrogen Sulfide (H₂S) MP->H2S Nrf2 Nrf2 Activation H2S->Nrf2 DAO D-Amino Acid Oxidase (DAO) DAO->MP MST 3-Mercaptopyruvate Sulfurtransferase (3MST) MST->H2S

Caption: Metabolic pathway of this compound to hydrogen sulfide.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Preparation Sample Preparation (Homogenization, Deproteinization, Reduction of Disulfides) Sample->Preparation Derivatization Derivatization (e.g., AccQ-Tag) Preparation->Derivatization LCMS LC-MS/MS Analysis (Chiral Separation & Detection) Derivatization->LCMS Data Data Analysis (Quantification using Standard Curve) LCMS->Data

Caption: Workflow for this compound quantification by LC-MS/MS.

Logic of Fluorescent Probe-Based Detection

This diagram shows the general principle of a "turn-on" fluorescent probe for cysteine detection.

Probe_Logic cluster_reaction Probe_Off Probe (Low Fluorescence) Probe_On Probe-Cysteine Adduct (High Fluorescence) Probe_Off->Probe_On + Cysteine This compound

Caption: Principle of "turn-on" fluorescent probes for this compound.

References

Application Notes and Protocols for the HPLC Analysis of D-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of D-cysteine using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for researchers in various fields, including neuroscience, pharmacology, and clinical diagnostics, where the stereospecific analysis of cysteine enantiomers is critical. This compound has been identified as an endogenous regulator of neural progenitor cell dynamics in the mammalian brain, making its accurate quantification crucial for understanding its physiological and pathological roles.[1]

A primary challenge in the analysis of cysteine is its susceptibility to oxidation to its disulfide form, cystine.[2] Therefore, sample preparation and analytical methods must be carefully designed to ensure accurate measurement of the desired enantiomer. The following sections detail various HPLC-based methods, including pre-column derivatization techniques for enhanced detection and chiral separation.

Method 1: Chiral HPLC with Pre-column Derivatization using o-Phthalaldehyde (B127526) (OPA) and a Chiral Thiol

This is a widely used method for the enantiomeric separation of amino acids. The primary amine of this compound reacts with OPA and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-acetyl-L-cysteine (NAC), to form highly fluorescent diastereomeric isoindole derivatives. These diastereomers can then be separated on a standard reversed-phase column.[3][4]

Experimental Protocol

1. Sample Preparation (from biological fluids):

  • To prevent oxidation, it is crucial to handle samples quickly and at low temperatures.

  • For analysis of total cysteine (D- and L-forms), reduction of disulfide bonds in cystine is necessary. This can be achieved by treating the sample with a reducing agent like 1,4-dithio-dl-threitol (DTT).[5][6]

  • Deproteinize the sample by adding a precipitating agent such as trichloroacetic acid (TCA) or by ultrafiltration.

  • Centrifuge the sample to remove precipitated proteins and collect the supernatant for derivatization.

2. Derivatization Procedure:

  • Prepare a fresh OPA reagent solution. A typical preparation involves dissolving o-phthalaldehyde in a borate (B1201080) buffer and adding the chiral thiol (e.g., IBLC or NAC) and a reducing agent like 2-mercaptoethanol.[4][7]

  • Mix the sample supernatant with the OPA derivatizing reagent. The reaction is typically rapid and can be performed at room temperature.[8]

  • The reaction can be automated using an autosampler for improved reproducibility.[4][9]

3. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 200 mm) is commonly used.[8]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Detection: Fluorescence detection is ideal for the OPA-derivatized compounds. The excitation wavelength is typically around 340-350 nm, and the emission wavelength is around 450 nm.[10][11]

Quantitative Data Summary
ParameterValueReference
Linearity Range (this compound)0.05 - 0.50 mg/L[5]
Limit of Detection (LOD)0.02 mg/L[5]
Limit of Quantitation (LOQ)0.05 mg/L[5]
Repeatability (RSD)< 4.0%[5]

Method 2: Chiral UHPLC-MS for Direct Enantiomeric Separation

This method offers high sensitivity and selectivity for the direct determination of cysteine enantiomers without the need for forming diastereomers. A chiral stationary phase is used to resolve D- and L-cysteine, followed by mass spectrometric detection.

Experimental Protocol

1. Sample Preparation:

  • Similar to the previous method, reduction of cystine to cysteine using a reducing agent like 1,4-dithio-dl-threitol is essential for total this compound measurement.[5][6]

  • To improve chromatographic behavior and MS detection sensitivity, cysteine can be labeled with a reagent such as AccQ-Tag.[5]

2. UHPLC-MS Conditions:

  • Column: A zwitterionic chiral stationary phase, such as Chiralpak® ZWIX(+), is effective for this separation.[5][6]

  • Mobile Phase: A polar ionic elution mode is used, for example, a mixture of MeOH/MeCN/H₂O (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium (B1175870) formate.[5][6]

  • Detection: Mass spectrometry (MS) in positive ion mode.

Quantitative Data Summary
ParameterValueReference
Linearity Range (this compound)0.05 - 0.50 mg/L[5]
Limit of Detection (LOD)0.02 mg/L[5]
Limit of Quantitation (LOQ)0.05 mg/L[5]
Resolution (Rs) between enantiomers2.7[5]

Method 3: HPLC with Pre-column Derivatization using Dansyl Chloride

Dansyl chloride reacts with the primary amino group of cysteine to form a fluorescent derivative that can be detected with high sensitivity.[12] This method is suitable for quantifying free cysteine in biological materials.[12]

Experimental Protocol

1. Sample Preparation:

  • Follow the general sample preparation guidelines outlined in Method 1, including reduction and deproteinization steps.

2. Derivatization Procedure:

  • The derivatization with dansyl chloride requires specific pH and temperature conditions. The reaction is typically carried out in a basic buffer.

  • The reaction kinetics can be slow, sometimes requiring up to 35 minutes to reach maximum yield.[12]

3. HPLC Conditions:

  • Column: A reversed-phase C18 column is suitable for separating the dansylated derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and acetonitrile is commonly used.[13]

  • Detection: Fluorescence or UV detection. The wavelength for UV detection is around 222 nm.[13]

Quantitative Data Summary
ParameterValueReference
ColumnEclipse XDB C18 (150mm × 4.6mm, 5µm)[13]
Mobile Phase10mM Ammonium Acetate buffer pH 6.3, Acetonitrile[13]
Detection Wavelength222 nm[13]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Brain Tissue) Reduction Reduction of Cystine (e.g., with DTT) Sample->Reduction Deproteinization Deproteinization (e.g., with TCA) Reduction->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization with OPA/Chiral Thiol or Dansyl Chloride Supernatant->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase or Chiral Column) Injection->Separation Detection Detection (Fluorescence or MS) Separation->Detection Quantification Quantification of this compound Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway Involving this compound

G Dcysteine This compound H2S Hydrogen Sulfide (H2S) Dcysteine->H2S Enzymatic Production Neuroprotection Neuroprotection against Oxidative Stress H2S->Neuroprotection DendriticDev Promotes Dendritic Development H2S->DendriticDev

Caption: Biological roles of this compound.

References

Chiral Separation of Cysteine Enantiomers by Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chiral separation and quantification of D- and L-cysteine enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a crucial derivatization step to enhance the volatility of the polar cysteine molecules, followed by separation on a chiral capillary column. This procedure is designed for researchers, scientists, and professionals in drug development who require accurate determination of cysteine enantiomer ratios in various matrices. The protocol outlines sample preparation, derivatization, GC-MS parameters, and data analysis, supported by quantitative data and a visual representation of the experimental workflow.

Introduction

Cysteine, a sulfur-containing amino acid, plays a critical role in protein structure and function, as well as in various physiological processes. The chirality of cysteine is of significant interest in pharmaceutical research and clinical diagnostics, as the different enantiomers, D-cysteine and L-cysteine, can exhibit distinct biological activities. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and reliable technique for the separation and quantification of these enantiomers.[1] Due to the polar nature of amino acids, a derivatization step is necessary to increase their volatility for GC analysis.[2] This protocol focuses on the use of a chiral stationary phase, specifically a Chirasil-L-Val column, for the effective separation of derivatized cysteine enantiomers.[1][3][4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. For biological samples such as plasma or tissue homogenates, the following steps are recommended:

  • Protein Precipitation: To remove interfering proteins, samples should be treated with a precipitating agent. For instance, an acid like sulfosalicylic acid can be used.

  • Reduction of Cystine: In biological systems, cysteine often exists in its oxidized form, cystine (a dimer of two cysteine molecules). To analyze the total cysteine content, cystine must be reduced to cysteine. This can be achieved by treating the sample with a reducing agent such as dithiothreitol (B142953) (DTT).[5] The use of DTT has been shown to increase the cysteine peak area and improve reproducibility in GC-MS analysis.[5]

Derivatization of Cysteine Enantiomers

This protocol utilizes a two-step derivatization process involving esterification followed by acylation. A common and effective method involves the formation of N(O,S)-trifluoroacetyl-O-isopropyl esters.

Materials:

Procedure:

  • Esterification:

    • Place the dried sample residue in a reaction vial.

    • Add 200 µL of anhydrous 2-propanol with 3 M HCl.

    • Seal the vial and heat at 110°C for 1 hour.

    • After cooling to room temperature, evaporate the reagent under a gentle stream of nitrogen gas.

  • Acylation:

    • To the dried residue from the esterification step, add 100 µL of dichloromethane (DCM) and 50 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 100°C for 15 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The derivatized cysteine enantiomers are separated and detected using a gas chromatograph coupled with a mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Chiral Capillary Column: Chirasil-L-Val (e.g., 25 m x 0.25 mm I.D., 0.16 µm film thickness).[1]

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Split (e.g., 15:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp to 180°C at 4°C/min, then ramp to 220°C at 20°C/min, and hold for 5 min.
Transfer Line Temperature 250°C
Ion Source Temperature 220°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550)

Note: The temperature program and other parameters may require optimization based on the specific instrument and column used.

Data Presentation

The successful chiral separation of derivatized D- and L-cysteine on a Chirasil-L-Val column will result in two distinct peaks in the chromatogram. On a Chirasil-L-Val column, the D-enantiomer typically elutes before the L-enantiomer.[6] The mass spectrometer allows for the identification and quantification of each enantiomer.

Table 1: Quantitative Data for Chiral Separation of Cysteine Enantiomers

EnantiomerExpected Elution OrderRetention Time (min)Key Mass Fragments (m/z)
This compound derivative 1stVaries with conditionsSpecific to derivative
L-Cysteine derivative 2ndVaries with conditionsSpecific to derivative

Note: Actual retention times will depend on the specific GC conditions and the derivatization agent used. The mass fragments will be characteristic of the chosen derivative.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the chiral separation of cysteine enantiomers using GC-MS.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Protein Precipitation A->B Step 1 C Reduction of Cystine to Cysteine (with DTT) B->C Step 2 D Esterification (e.g., Anhydrous 2-propanol/HCl) C->D Step 3 E Acylation (e.g., TFAA) D->E Step 4 F Injection into GC-MS E->F Step 5 G Chiral Separation on Chirasil-L-Val Column F->G Step 6 H Mass Spectrometry Detection (EI, SIM/Scan) G->H Step 7 I Chromatogram Generation H->I Step 8 J Peak Integration and Quantification I->J Step 9 K Determination of Enantiomeric Ratio J->K Step 10

Caption: Workflow for GC-MS chiral separation of cysteine enantiomers.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the chiral separation and quantification of D- and L-cysteine. The key to this method is the successful derivatization of the cysteine enantiomers to make them amenable to gas chromatography, followed by their separation on a specialized chiral column. This protocol serves as a comprehensive guide for researchers and scientists in various fields, enabling them to accurately determine the enantiomeric composition of cysteine in their samples.

References

Application Notes and Protocols for D-Cysteine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. D-cysteine, the D-enantiomer of the naturally occurring L-cysteine, offers significant advantages in drug design and development, primarily by increasing the proteolytic stability of synthetic peptides.[1] This modification can lead to a longer in-vivo half-life and improved efficacy of peptide-based therapeutics.[1][2][3] However, the inclusion of cysteine, particularly this compound, in solid-phase peptide synthesis (SPPS) presents unique challenges, including the high reactivity of the thiol side chain and the propensity for racemization during coupling.[4][5][6]

These application notes provide a comprehensive guide to the effective use of this compound in both Fmoc/tBu and Boc/Bzl SPPS strategies. We will cover essential considerations for protecting group selection, coupling methods to minimize racemization, and detailed protocols for peptide synthesis, cleavage, and disulfide bond formation.

Core Applications of this compound in SPPS

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids.[1] This increased stability is a highly desirable attribute for therapeutic peptides.

  • Synthesis of Disulfide-Rich Peptides: this compound, with appropriate orthogonal protection of its thiol group, is a crucial building block for the synthesis of complex peptides with multiple disulfide bridges.[3][7] Regioselective disulfide bond formation is essential for achieving the correct three-dimensional structure and biological activity of these peptides.[7]

  • Peptide Cyclization: The thiol side chain of this compound is a versatile handle for various peptide cyclization strategies, including disulfide bridging and thiol-ene click chemistry.[8][9] Cyclization can improve peptide stability, receptor binding affinity, and cell permeability.

Data Presentation: Quantitative Analysis

The selection of appropriate protecting groups and coupling reagents is critical to minimize side reactions, particularly racemization at the C-terminal cysteine residue.[5][10]

Table 1: Comparison of Common Thiol Protecting Groups for Cysteine in Fmoc-SPPS

Protecting GroupAbbreviationDeprotection ConditionsKey Features & Potential Disadvantages
TritylTrtTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[5]Cost-effective; cleaved during final resin cleavage. Prone to racemization.[5]
AcetamidomethylAcmIodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver trifluoromethanesulfonate (B1224126) (AgOTf)[5]Stable to TFA, allowing for purification of the protected peptide. Orthogonal to Trt and Mmt.[5] Use of heavy metals is a drawback.[11]
tert-ButyltBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂[5]Stable to TFA and iodine oxidation.[5] Useful for orthogonal protection schemes.
4-MethoxytritylMmt1-2% TFA in DCM[12]More acid-labile than Trt; useful for on-resin selective deprotection.[13]
DiphenylmethylDpmHigh content of TFA (60-90% TFA-DCM)[12]More stable to acid than Trt; compatible with Mmt for orthogonal strategies.
TetrahydropyranylThpStandard TFA cleavage cocktail[10]Significantly reduces racemization compared to Trt and minimizes piperidinylalanine formation.[7][10]

Table 2: Racemization of C-terminal Cysteine with Different Protecting Groups

Protecting GroupRacemization (%) during DIPCDI/Oxyma Coupling
Trt3.3[10]
Dpm6.8[10]
Thp0.74[10]

Table 3: Comparison of Common Coupling Reagents for Boc-Amino Acids

Coupling Reagent SystemTypical Coupling TimeKey AdvantagesPotential Disadvantages
DCC/HOBt2-4 hoursCost-effective, low racemization with HOBt.Formation of insoluble dicyclohexylurea (DCU) byproduct.[2]
HBTU/DIEA30-60 minutesFast, high efficiency, suitable for hindered amino acids.Potential for guanidinylation of the N-terminus.[2] Can cause significant racemization of cysteine (5-33%).[4]
HATU/DIEA15-45 minutesVery fast and highly efficient, even for difficult couplings.Higher cost.[2] Can cause significant racemization of cysteine.[4]
DIC/HOBt2-4 hoursSoluble urea (B33335) byproduct, low racemization.Slower than aminium/uronium salt-based reagents.[2]
HBTU/HOBt/TMP3.5-7.0 min preactivationRecommended for minimizing cysteine racemization.Requires the use of a hindered base.[4]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis using Fmoc/tBu Strategy with Fmoc-D-Cys(Trt)-OH

This protocol outlines the general cycle for incorporating Fmoc-D-Cys(Trt)-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-D-Cys(Trt)-OH

  • Rink Amide resin (or other suitable resin)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIEA or for minimizing racemization: DIPCDI/HOBt)

  • Washing solvents (DMF, DCM, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for Fmoc-D-Cys(Trt)-OH):

    • To minimize racemization, use the DIPCDI/HOBt method.[4]

    • Dissolve Fmoc-D-Cys(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPCDI (3 eq.) to the solution and pre-activate for 5-7 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (unreacted amines), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.

Protocol 2: Manual Solid-Phase Peptide Synthesis using Boc/Bzl Strategy with N-Boc-S-benzyl-D-cysteine

This protocol describes the general cycle for incorporating N-Boc-S-benzyl-D-cysteine.

Materials:

  • Boc-protected amino acids

  • N-Boc-S-benzyl-D-cysteine

  • Merrifield resin (or other suitable resin)

  • DCM

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM

  • Coupling reagents (e.g., HBTU/DIEA or DIC/HOBt)

  • Washing solvents (DCM, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.[3]

    • Drain and treat with 50% TFA in DCM for 30 minutes.[3][14]

    • Wash with DCM (3x) and isopropanol (B130326) (2x).[3]

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.[3]

    • Wash with DCM (3x).[3]

  • Amino Acid Coupling (for N-Boc-S-benzyl-D-cysteine):

    • Dissolve Boc-D-Cys(Bzl)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.[3]

    • Add DIEA (6 eq.) and pre-activate for 2 minutes.[3]

    • Add the activated amino acid solution to the peptide-resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.[2]

Protocol 3: Cleavage and Deprotection

A. Standard TFA Cleavage (for Trt, Thp, and other acid-labile groups):

Safety Precaution: Always handle strong acids like TFA in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Preparation: Wash the dried peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common cocktail is 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (B1312306) (TIS). For peptides containing Trp, Cys, or Met, add scavengers like 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions.[15]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

B. HF Cleavage (for S-benzyl group):

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.

  • Preparation: Dry the peptide-resin under high vacuum for at least 4 hours and place it in the HF apparatus reaction vessel.[3] Add a scavenger mixture (e.g., p-cresol (B1678582) and p-thiocresol).[3]

  • HF Cleavage: Cool the reaction vessel to -78°C and distill anhydrous HF into it.[3] Stir the mixture at 0°C for 1 hour.[3]

  • HF Evaporation: Evaporate the HF under vacuum.[14]

  • Peptide Precipitation and Washing: Wash the peptide-resin mixture with cold diethyl ether to precipitate the crude peptide.[14]

  • Extraction and Lyophilization: Dissolve the crude peptide in an aqueous buffer (e.g., 10% acetic acid) and separate it from the resin beads.[14] Lyophilize the solution to obtain the crude peptide.[14]

Protocol 4: On-Resin Disulfide Bond Formation

This protocol is for forming a disulfide bridge on the resin using an orthogonally protected cysteine, such as Fmoc-D-Cys(Mmt)-OH.

  • Peptide Synthesis: Synthesize the linear peptide containing Fmoc-D-Cys(Trt)-OH and Fmoc-D-Cys(Mmt)-OH using the Fmoc-SPPS protocol.

  • Selective Mmt Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 1-2% TFA in DCM until the yellow color of the Mmt cation is no longer observed in the washings.[13]

    • Wash the resin with DCM and neutralize with 10% DIEA in DCM.

    • Wash thoroughly with DCM and DMF.

  • Oxidation:

    • Swell the resin in DMF.

    • Add a solution of iodine (10 equivalents) in DMF and agitate for 1-2 hours.[16]

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin with DMF until the iodine color disappears. A wash with a solution of ascorbic acid in DMF/water can be used to quench excess iodine.[16]

  • Final Cleavage: Cleave the cyclized peptide from the resin using the standard TFA cleavage protocol.

Mandatory Visualizations

SPPS_Workflow_D_Cysteine start Start with Resin deprotection Nα-Deprotection (Fmoc or Boc) start->deprotection coupling Couple Next Amino Acid deprotection->coupling elongation_loop Repeat for Sequence coupling->elongation_loop d_cys_coupling Couple Protected This compound (e.g., Fmoc-D-Cys(Trt)-OH) d_cys_coupling->elongation_loop elongation_loop->deprotection More AAs elongation_loop->d_cys_coupling At D-Cys position final_deprotection Final Nα- Deprotection elongation_loop->final_deprotection End of Sequence cleavage Global Deprotection & Cleavage (e.g., TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end_product Final Peptide purification->end_product Orthogonal_Disulfide_Bond_Strategy synthesis Synthesize Linear Peptide on Resin with Cys(Trt) and Cys(Mmt) selective_deprotection Selective Deprotection of Mmt (1-2% TFA in DCM) synthesis->selective_deprotection Step 1 first_oxidation On-Resin Oxidation (e.g., Iodine) Forms First Disulfide Bond selective_deprotection->first_oxidation Step 2 cleavage Global Deprotection & Cleavage (TFA Cocktail removes Trt) first_oxidation->cleavage Step 3 second_oxidation Solution Phase Oxidation (e.g., Air, DMSO) Forms Second Disulfide Bond cleavage->second_oxidation Step 4 final_peptide Regioselectively Formed Two-Disulfide Peptide second_oxidation->final_peptide Step 5

References

Application Notes and Protocols: D-cysteine as a Building Block for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of D-cysteine in the development of novel therapeutics. This compound, a non-proteinogenic amino acid, offers unique advantages in drug design, primarily through enhancing peptide stability, acting as a prodrug for therapeutic gasotransmitters, and serving as a targeted agent in cancer therapy. This document outlines key applications, presents comparative data, and provides detailed experimental protocols and conceptual workflows.

Enhancing Peptide Stability and In Vivo Half-Life

The incorporation of this compound into peptide-based drug candidates is a powerful strategy to overcome their inherent susceptibility to enzymatic degradation. Proteases, which are stereospecific for L-amino acids, exhibit significantly reduced activity towards peptides containing D-amino acids. This steric hindrance leads to a longer in vivo half-life, improved bioavailability, and sustained therapeutic effects.[1]

Data Presentation: Comparative Enzymatic Stability

The following table summarizes the enhanced stability of peptides containing D-amino acids compared to their L-amino acid counterparts.

Peptide SequenceAmino Acid ConfigurationBiological MatrixHalf-Life (t½)Reference
iRGD (CRGDK/RGPD/EC)L-cysteineMouse Plasma8 minutes[2]
Cys-iRGD (C-CRGDK/RGPD/EC)L-cysteine (additional)Mouse Plasma22 minutes[2]
GnRH (gonadotropin-releasing hormone)L-amino acidsRat< 15 minutes[3]
GnRH derivative with D-amino acidD-amino acidRat46 ± 3 minutes[3]
bis-L-alanyl-L-cystineL-amino acidsRat Plasma< 2 minutes[4]
bis-glycyl-L-cystineL-amino acidsRat Plasma4 minutes[4]
Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol details a method to assess and compare the stability of peptides containing L-cysteine versus this compound in a biologically relevant matrix.[1]

Objective: To determine the half-life (t½) of a peptide in human serum.

Materials:

  • Test peptides (L-cysteine and this compound containing variants)

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1% formic acid in acetonitrile

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare 1 mM stock solutions of the L- and this compound containing peptides in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, dilute the peptide stock solutions in human serum to a final concentration of 10 µM (e.g., 5 µL of peptide stock + 495 µL of pre-warmed human serum).

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing a 3-fold volume of ice-cold quenching solution (e.g., 150 µL) to stop enzymatic degradation and precipitate serum proteins.

    • Vortex the mixture thoroughly.

    • Incubate on ice for 20 minutes.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

    • Analyze the supernatant to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.

Visualization: Enzymatic Degradation and this compound Resistance

G cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance L-Peptide L-Peptide Protease Protease L-Peptide->Protease Stereospecific Binding Degraded Fragments Degraded Fragments Protease->Degraded Fragments Cleavage D-Peptide D-Peptide Protease2 Protease D-Peptide->Protease2 Steric Hindrance Intact Peptide Intact Peptide Protease2->Intact Peptide No Cleavage

Mechanism of D-peptide enzymatic resistance.

This compound as a Prodrug for Hydrogen Sulfide (B99878) (H₂S) Delivery

This compound serves as a substrate for the endogenous production of hydrogen sulfide (H₂S), a gasotransmitter with significant cytoprotective and signaling roles.[5] A key pathway involves the enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[5] This metabolic conversion is particularly active in the kidney and cerebellum, making this compound a promising therapeutic agent for conditions like renal ischemia-reperfusion injury.[5]

Data Presentation: H₂S Production from this compound vs. L-cysteine
TissueRelative H₂S-producing activity (this compound vs. L-cysteine)Reference
Cerebellum7-fold greater from this compound[5]
Kidney80-fold greater from this compound[5]
Experimental Protocol: Measurement of H₂S Production from this compound

This protocol describes a method to quantify H₂S production from this compound in tissue homogenates.

Objective: To measure the rate of H₂S production from this compound.

Materials:

  • Tissue homogenate (e.g., from kidney or cerebellum)

  • This compound solution (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Zinc acetate (B1210297) solution (1% w/v) for H₂S trapping

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) (DMPD) solution

  • Ferric chloride (FeCl₃) solution

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the tissue homogenate with Tris-HCl buffer.

    • Place a center well containing zinc acetate solution inside the reaction vessel to trap the evolved H₂S.

  • Initiation of Reaction:

    • Add the this compound solution to the tissue homogenate to initiate the enzymatic reaction.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • H₂S Trapping and Quantification:

    • After incubation, transfer the zinc acetate solution from the center well to a new tube.

    • Add the DMPD solution followed by the FeCl₃ solution to the zinc acetate. This reaction forms methylene (B1212753) blue in the presence of sulfide.

    • Allow the color to develop for 20 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of the methylene blue solution at 670 nm using a spectrophotometer.

    • Calculate the concentration of H₂S using a standard curve prepared with known concentrations of sodium hydrosulfide (B80085) (NaHS).

Visualization: H₂S Production Pathway from this compound

G This compound This compound 3-Mercaptopyruvate (3MP) 3-Mercaptopyruvate (3MP) This compound->3-Mercaptopyruvate (3MP) DAO H2S H2S 3-Mercaptopyruvate (3MP)->H2S 3MST Therapeutic Effects Therapeutic Effects H2S->Therapeutic Effects e.g., Vasodilation, Anti-inflammation, Anti-apoptosis DAO D-amino acid oxidase (DAO) 3MST 3-Mercaptopyruvate sulfurtransferase (3MST)

Metabolic pathway of H₂S production from this compound.

This compound in Cancer Therapy: Targeting Metabolic Vulnerabilities

Recent research has identified this compound as a promising agent for cancer therapy, particularly for tumors that overexpress the cystine/glutamate antiporter xCT/CD98.[6] These cancer cells selectively import this compound, which then intracellularly inhibits the mitochondrial enzyme cysteine desulfurase (NFS1).[6][7] NFS1 is crucial for the biogenesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins involved in vital cellular processes.[7][8] Inhibition of NFS1 disrupts these processes, leading to decreased cancer cell proliferation and tumor growth.[6][8]

Data Presentation: Anti-proliferative Activity of this compound
Cell LinexCT/CD98 ExpressionIC₅₀ of this compoundReference
A549 (Lung Cancer)High~154 µM[8]
MDA-MB-231 (Breast Cancer)High~140 µM[8]
Experimental Protocol: Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cancer cells.

Objective: To determine the IC₅₀ value of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualization: this compound-mediated Inhibition of NFS1 and Downstream Effects

G This compound This compound xCT xCT/CD98 Transporter This compound->xCT Selective Uptake NFS1 NFS1 Enzyme xCT->NFS1 Inhibition FeS Fe-S Cluster Biogenesis NFS1->FeS Catalyzes MitoResp Mitochondrial Respiration FeS->MitoResp Required for DNARepair DNA Repair FeS->DNARepair Required for CellProlif Cancer Cell Proliferation FeS->CellProlif Disruption leads to decreased proliferation MitoResp->CellProlif Supports DNARepair->CellProlif Supports

Mechanism of this compound anticancer activity.

General Workflow for this compound-based Drug Development

The development of therapeutics incorporating this compound follows a structured workflow from initial design to preclinical evaluation.

Visualization: Drug Development Workflow

G cluster_Discovery Discovery & Design cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Target ID Target Identification Peptide Design Peptide Design & L- to D-Cys Substitution Target ID->Peptide Design Library Synthesis Library Synthesis Peptide Design->Library Synthesis HTS High-Throughput Screening Library Synthesis->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Stability Assay In Vitro Stability (Serum Half-Life) SAR->Stability Assay Lead Candidate Lead Candidate Selection Stability Assay->Lead Candidate InVivo In Vivo Efficacy & Toxicology (Animal Models) Lead Candidate->InVivo IND IND-Enabling Studies InVivo->IND

Workflow for this compound-based drug development.

References

Application Notes and Protocols: D-Cysteine in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the use of D-cysteine and its derivatives in the synthesis of radiopharmaceuticals for imaging and therapy. This compound offers unique advantages in radiopharmaceutical design, including enhanced in vivo stability against enzymatic degradation compared to its L-isomer. This document outlines key applications, including direct radiolabeling of this compound and its use as a chelating agent for various radionuclides.

Application 1: Synthesis of S-[11C]-methyl-D-cysteine for PET Imaging of Tumors

S-[11C]-methyl-D-cysteine ([11C]DMCYS) is a promising positron emission tomography (PET) tracer for cancer imaging. Studies have shown its potential for high uptake in tumor tissues with low accumulation in normal brain tissue, suggesting its utility in differentiating tumors from inflammation.[1][2]

Quantitative Data
ParameterValueReference
Radiochemical Yield (uncorrected)>50% from [11C]CH3I[2]
Total Synthesis Time~12 minutes from [11C]CO2[2]
Tumor-to-Inflammation Ratio (60 min p.i.)2.25[2]
Radiochemical Purity>95% (crude), >98% (purified)[3]
Optical Purity>99%[3]
Experimental Protocol: [11C]DMCYS Synthesis

This protocol describes the [11C]-methylation of this compound using [11C]CH3I.[2][3][4]

Materials:

  • This compound

  • [11C]Methyl iodide ([11C]CH3I)

  • 1 M NaOH

  • Ethanol

  • Water

  • C18 Sep-Pak cartridges

  • HPLC system for purification and analysis

Procedure:

  • Precursor Preparation: Prepare a solution of this compound (2 mg) in a mixture of 1 M NaOH, ethanol, and water (2:1:1 v/v) in a reaction vessel.

  • Radiolabeling: Bubble the gaseous [11C]CH3I through the this compound solution at room temperature. The trapping and reaction are typically rapid.

  • Reaction Quenching: After the radioactivity in the reaction vessel reaches a maximum and starts to decrease, the reaction is complete. Quench the reaction by adding the HPLC mobile phase.

  • Purification: Purify the crude product using semi-preparative HPLC. The fraction corresponding to S-[11C]-methyl-D-cysteine is collected.

  • Formulation: The collected fraction is passed through a sterile filter into a sterile vial for injection.

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, enantiomeric purity, pH, and sterility before in vivo use.

Experimental Workflow

G cluster_0 [11C]CO2 Production cluster_1 [11C]CH3I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Quality Control a Cyclotron Production of [11C]CO2 b Conversion to [11C]CH3I a->b c Reaction with this compound b->c d HPLC Purification c->d e Formulation d->e f Final Product Analysis e->f

Caption: Workflow for the synthesis of S-[11C]-methyl-D-cysteine.

Application 2: this compound Derivatives as Chelators for Radiometals (e.g., 68Ga, 99mTc)

This compound's thiol and amine groups make it an effective scaffold for developing bifunctional chelators to complex radiometals like Gallium-68 and Technetium-99m. These chelators can be conjugated to targeting biomolecules such as peptides and antibodies for diagnostic imaging and therapy.

Gallium-68 Labeling of NOTA-conjugated Peptides

Quantitative Data

ParameterValueReference
Labeling Efficiency>97%[5]
Radiochemical PurityRoutinely >99%[6]
Reaction Time7 minutes[6]
Reaction Temperature90 °C[6]

Experimental Protocol: 68Ga Labeling of a NOTA-Peptide Conjugate

This protocol is a general guideline for labeling a NOTA-conjugated peptide with 68Ga.[5][6][7][8]

Materials:

  • 68Ge/68Ga generator

  • NOTA-conjugated peptide

  • Sodium acetate (B1210297) buffer

  • Ascorbic acid

  • Cation-exchange cartridge (e.g., SCX)

  • Sterile water for injection

  • HPLC system for quality control

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain [68Ga]GaCl3.

  • Concentration and Purification of 68Ga: Trap the [68Ga]GaCl3 on a cation-exchange cartridge. Wash the cartridge with sterile water. Elute the 68Ga with a small volume of 5 M NaCl in 5.5 M HCl.

  • Labeling Reaction:

    • In a sterile reaction vial, dissolve the NOTA-conjugated peptide in sodium acetate buffer.

    • Add ascorbic acid to prevent radiolysis.

    • Add the eluted 68Ga solution to the peptide solution.

    • Adjust the pH to 3.5-4.5.

    • Heat the reaction mixture at 90-95°C for 5-10 minutes.

  • Purification of the Labeled Peptide: If necessary, purify the labeled peptide from unreacted 68Ga using a C18 cartridge.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC or radio-TLC.

Technetium-99m Labeling of Cysteine-Containing Peptides

Quantitative Data

ParameterValueReference
Radiochemical Yield>95%[9][10]
StabilityStable for at least 4 hours post-labeling[9][10]
Labeling MethodLigand Exchange[9][11]

Experimental Protocol: 99mTc Labeling of a CGGG-Peptide

This protocol describes the labeling of a peptide containing a Cys-Gly-Gly-Gly (CGGG) chelating sequence with 99mTc via ligand exchange using gluconate.[9][10]

Materials:

  • 99mTc-pertechnetate (from a 99Mo/99mTc generator)

  • CGGG-peptide

  • Sodium gluconate

  • Stannous chloride (SnCl2)

  • Sodium bicarbonate

  • 0.1 M HCl

  • Normal saline

  • Radio-HPLC or radio-TLC for quality control

Procedure:

  • Preparation of 99mTc-Gluconate:

    • In a sterile vial, dissolve sodium gluconate and sodium bicarbonate in deionized water.

    • Add SnCl2 solution (dissolved in 0.1 M HCl).

    • Add the required amount of 99mTc-pertechnetate.

    • Adjust the final volume with normal saline and incubate at room temperature for 10 minutes.

  • Labeling Reaction:

    • Add the CGGG-peptide solution to the prepared 99mTc-gluconate.

    • Incubate the reaction mixture at an optimized temperature (e.g., 100°C) for an optimized time (e.g., 30 minutes).

  • Quality Control: Determine the radiochemical purity of the [99mTc]TcO(CGGG-peptide) complex using radio-HPLC or radio-TLC.

Signaling and Synthesis Pathway Diagram

G cluster_0 Chelator Conjugation cluster_1 Radiolabeling cluster_2 Application Biomolecule Targeting Biomolecule (Peptide, Antibody) Conjugate Biomolecule-Chelator Conjugate Biomolecule->Conjugate Chelator This compound Derivative (e.g., NOTA-Cys) Chelator->Conjugate Radiopharmaceutical Radiolabeled Biomolecule Conjugate->Radiopharmaceutical Radionuclide Radionuclide (e.g., 68Ga, 99mTc) Radionuclide->Radiopharmaceutical Imaging PET/SPECT Imaging Radiopharmaceutical->Imaging Therapy Targeted Radiotherapy Radiopharmaceutical->Therapy

Caption: General scheme for creating this compound-based radiopharmaceuticals.

Application 3: Site-Specific Antibody Labeling via Cysteine-Maleimide Chemistry

Engineered this compound residues in antibodies or antibody fragments allow for site-specific conjugation of radiolabeling agents, such as those containing a maleimide (B117702) group. This approach provides precise control over the location and stoichiometry of the radiolabel, leading to more homogeneous and potentially more effective radiopharmaceuticals.

Quantitative Data
ParameterValueReference
Antibody Concentration1 - 10 mg/mL[12]
Maleimide Reagent Molar Excess10 - 20 fold over antibody[12]
Reaction pH6.5 - 7.5[12]
Conjugation Time2 hours at RT or overnight at 2-8°C[12]
Experimental Protocol: Antibody Labeling with a Maleimide-Functionalized Chelator

This protocol provides a general procedure for labeling an antibody containing a free cysteine with a maleimide-functionalized chelator for subsequent radiolabeling.[12][13][14][][16]

Materials:

  • Cysteine-containing antibody

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • Maleimide-functionalized chelator (e.g., NOTA-maleimide)

  • Phosphate buffered saline (PBS), pH 7.2

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS to a concentration of 1-10 mg/mL.

    • If the cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds and generate free thiols.

    • Remove excess TCEP using a desalting column.

  • Preparation of Maleimide Reagent:

    • Allow the vial of the maleimide-functionalized chelator to warm to room temperature.

    • Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM. Prepare this solution fresh.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.

  • Purification:

    • Remove unreacted maleimide reagent by size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (chelator-to-antibody ratio).

    • The resulting antibody-chelator conjugate is now ready for radiolabeling following a protocol similar to Application 2.

Logical Relationship Diagram

G Ab Antibody with Engineered Cysteine Reduce Disulfide Reduction (if necessary) Ab->Reduce FreeThiolAb Antibody with Free Thiol (-SH) Reduce->FreeThiolAb Conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) FreeThiolAb->Conjugation Maleimide Maleimide-Chelator Maleimide->Conjugation Purify Purification Conjugation->Purify FinalProduct Antibody-Chelator Conjugate Purify->FinalProduct

Caption: Site-specific antibody conjugation via cysteine-maleimide chemistry.

References

Application Notes and Protocols for the Detection of D-Cysteine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine, the D-enantiomer of the proteinogenic amino acid L-cysteine, has emerged as a molecule of significant biological interest. Traditionally considered to be of low abundance and physiological relevance in mammals, recent studies have unveiled its role as a signaling molecule, particularly in the nervous and renal systems. This compound is a potent precursor for hydrogen sulfide (B99878) (H₂S) production, a critical gaseous signaling molecule, via a pathway involving D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). This pathway is notably active in the cerebellum and kidneys.[1] Furthermore, endogenous this compound has been implicated in neural development by influencing neural progenitor cell proliferation through the AKT signaling pathway.[2][3] Given its roles in both physiological and pathological processes, the accurate and sensitive detection of this compound in biological fluids such as urine is crucial for advancing our understanding of its function and for the development of novel diagnostic and therapeutic strategies.

These application notes provide detailed protocols for the detection and quantification of this compound in urine samples using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral derivatization, and electrochemical sensing.

Data Presentation: Quantitative Performance of this compound Detection Protocols

The following table summarizes the quantitative performance characteristics of the described methods for the detection of this compound, allowing for an easy comparison of their key analytical figures of merit.

MethodAnalyteDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeReference
UHPLC-MSThis compoundAccQ-Tag0.02 mg/L0.05 mg/L0.05 - 0.50 mg/L[4]
Electrochemical SensorD-cystineNone0.6136 pg/mL-1 - 12 pg/mL[2]
Ratiometric Fluorescent ProbeThis compoundCd(2+)-ACAQ complex---[5]
Fluorometric MethodThis compoundRhodamine B / Gold Nanoparticles4.2 nM--[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by UHPLC-MS with Chiral Derivatization

This protocol details the analysis of this compound in urine samples using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) following chiral derivatization. The use of a chiral derivatizing agent allows for the separation of D- and L-cysteine enantiomers on a standard reversed-phase column.

1. Materials and Reagents

  • This compound and L-cysteine standards

  • AccQ-Tag™ Ultra Derivatization Kit

  • LC-MS grade water, acetonitrile (B52724), and methanol

  • Formic acid

  • Ammonium (B1175870) formate

  • 1,4-dithio-dl-threitol (DTT)

  • Urine collection containers with preservatives (e.g., boric acid)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Syringe filters (0.22 µm)

  • UHPLC system coupled to a tandem mass spectrometer

  • Chiralpak® ZWIX(+) chiral stationary phase column or similar

2. Urine Sample Collection and Preparation

  • Collect first-morning void or 24-hour urine samples in containers with appropriate preservatives to minimize bacterial growth and degradation of analytes.

  • Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove cells and debris.

  • Transfer the supernatant to a clean tube.

  • For the analysis of total this compound (free and disulfide-bound), a reduction step is necessary. Add DTT to the urine supernatant to a final concentration of 10 mM. Incubate for 30 minutes at room temperature.

  • To precipitate proteins, add four volumes of cold acetonitrile to the urine sample (or reduced urine sample).

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and dry it under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of LC-MS grade water or initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

3. Chiral Derivatization with AccQ-Tag™

  • Follow the manufacturer's instructions for the AccQ-Tag™ Ultra Derivatization Kit.

  • Briefly, to 20 µL of the prepared urine extract or standard solution, add 60 µL of the AccQ-Tag Ultra Borate Buffer.

  • Vortex briefly, then add 20 µL of the AccQ-Tag Ultra Reagent.

  • Vortex immediately for 10 seconds and let the mixture stand at room temperature for 1 minute.

  • Heat the mixture at 55°C for 10 minutes.

  • The derivatized sample is now ready for UHPLC-MS analysis.

4. UHPLC-MS Analysis

  • Column: Chiralpak® ZWIX(+) (or a reversed-phase C18 column if a chiral derivatizing agent that induces diastereomer formation is used).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

  • Gradient: Optimize the gradient to achieve baseline separation of D- and L-cysteine derivatives. A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) for quantification. The specific precursor and product ion transitions for the AccQ-Tag derivatized this compound will need to be determined by infusing a standard solution.

5. Data Analysis

  • Construct a calibration curve using the peak areas of the derivatized this compound standards.

  • Quantify the concentration of this compound in the urine samples by interpolating their peak areas on the calibration curve.

  • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Protocol 2: Electrochemical Detection of D-Cystine in Urine using a Molecularly Imprinted Polymer (MIP) Sensor

This protocol describes a highly sensitive and selective method for the direct electrochemical detection of D-cystine (the oxidized dimer of this compound) in urine samples using a dual-template molecularly imprinted polymer (MIP) sensor.

1. Materials and Reagents

  • D-cystine and L-cystine standards

  • Phosphate buffered saline (PBS), pH 7.4

  • Magnetic glassy carbon electrode (MGCE)

  • Molybdenum disulfide-ionic liquid (MoS₂-IL) dispersion

  • Chitosan (B1678972) (CS)

  • Potassium hexacyanoferrate(III)/(IV) solution

  • Dual-template MIP dispersion (prepared with D- and L-cystine templates)

  • Iron (III) oxide (Fe₃O₄) nanoparticles

  • Potentiostat/galvanostat electrochemical workstation

2. Sensor Preparation (Electrode Modification)

  • Polish the MGCE with alumina (B75360) slurry, sonicate in ethanol (B145695) and deionized water, and dry.

  • Drop-coat the cleaned MGCE with the MoS₂-IL dispersion and allow it to dry naturally.

  • Electrodeposit chitosan onto the modified electrode surface by cyclic voltammetry in a chitosan solution.

  • Drop-coat the dual-template MIP dispersion (containing Fe₃O₄ nanoparticles as a support) onto the electrode and let it dry.

  • Remove the template molecules (D- and L-cystine) by electrochemical methods or by washing with an appropriate solvent to create specific recognition sites.

3. Urine Sample Preparation

  • Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C.

  • Dilute the supernatant 1:10 with PBS (pH 7.4).

  • The diluted urine sample is ready for analysis without further pre-treatment.

4. Electrochemical Measurement

  • Technique: Differential Pulse Voltammetry (DPV).

  • Electrolyte: PBS (pH 7.4).

  • Procedure:

    • Immerse the prepared MIP sensor in the diluted urine sample for a defined incubation period to allow the D-cystine to bind to the imprinted cavities.

    • Rinse the electrode with PBS to remove non-specifically bound molecules.

    • Perform the DPV measurement in a clean electrochemical cell containing only PBS. The peak current will be proportional to the concentration of D-cystine bound to the sensor.

  • For Enantioselective Measurement: To specifically measure D-cystine, the sensor can be pre-saturated with L-cystine to block its corresponding binding sites before incubation with the urine sample.

5. Data Analysis

  • Generate a calibration curve by plotting the DPV peak current against the concentration of D-cystine standards.

  • Determine the concentration of D-cystine in the urine sample from the calibration curve.

  • Normalize the results to urinary creatinine concentration.

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway for H₂S Production

This compound is a substrate for the production of hydrogen sulfide (H₂S), a key signaling molecule. This pathway is particularly active in the kidney and cerebellum.

DCysteine_Metabolism cluster_0 Enzymatic Conversion DCys This compound MP 3-Mercaptopyruvate DCys->MP DAO Ammonia Ammonia DCys->Ammonia H2S Hydrogen Sulfide (H₂S) MP->H2S 3-MST Pyruvate Pyruvate MP->Pyruvate DAO D-Amino Acid Oxidase (DAO) MST 3-Mercaptopyruvate Sulfurtransferase (3-MST)

Caption: Metabolic pathway of this compound to hydrogen sulfide.

Experimental Workflow for UHPLC-MS Analysis of this compound

The following diagram illustrates the key steps involved in the quantification of this compound in urine using UHPLC-MS with chiral derivatization.

UHPLCMS_Workflow start Urine Sample Collection prep Sample Preparation (Centrifugation, Reduction, Protein Precipitation) start->prep deriv Chiral Derivatization (e.g., AccQ-Tag) prep->deriv analysis UHPLC-MS/MS Analysis (Enantiomeric Separation and Detection) deriv->analysis data Data Analysis (Quantification and Normalization) analysis->data end This compound Concentration data->end

Caption: Workflow for this compound analysis by UHPLC-MS.

Experimental Workflow for Electrochemical Detection of D-Cystine

This diagram outlines the process for detecting D-cystine in urine samples using a molecularly imprinted polymer-based electrochemical sensor.

Electrochemical_Workflow start Urine Sample Collection prep Sample Preparation (Centrifugation, Dilution) start->prep incubation Incubation (Binding of D-Cystine to Sensor) prep->incubation sensor_prep Sensor Preparation (Electrode Modification with MIP) sensor_prep->incubation measurement Electrochemical Measurement (Differential Pulse Voltammetry) incubation->measurement data Data Analysis (Quantification) measurement->data end D-Cystine Concentration data->end

Caption: Workflow for electrochemical detection of D-cystine.

References

Application Notes and Protocols for Isotopic Labeling of D-cysteine in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine, a stereoisomer of the more common L-cysteine, has emerged as a molecule of significant interest in metabolic research. Unlike L-cysteine, which is a proteinogenic amino acid, this compound is not incorporated into proteins but follows distinct metabolic pathways, most notably leading to the production of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule. Isotopic labeling of this compound with stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) provides a powerful tool to trace its metabolic fate, quantify pathway fluxes, and elucidate its physiological and pathological roles. These application notes provide detailed protocols and methodologies for utilizing isotopically labeled this compound in metabolic research, aimed at researchers, scientists, and professionals in drug development.

Core Concepts of this compound Metabolism

While L-cysteine is primarily utilized for protein and glutathione (B108866) synthesis, this compound is metabolized through a separate pathway. A key metabolic route for this compound involves its conversion to 3-mercaptopyruvate (B1229277) (3MP) by D-amino acid oxidase (DAO). Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) utilizes 3MP to produce hydrogen sulfide (H₂S). This pathway is particularly active in the cerebellum and kidneys.

Recent studies have also implicated this compound in the regulation of crucial signaling pathways. For instance, this compound has been shown to inhibit the proliferation of neural progenitor cells by modulating the Akt-FoxO signaling axis[1]. Understanding the flux through these metabolic and signaling pathways is critical for exploring the therapeutic potential of this compound and its derivatives.

Isotopic Labeling Strategies for this compound

The choice of isotope for labeling this compound depends on the specific research question.

  • ¹³C-labeled this compound: Ideal for tracing the carbon backbone of this compound into downstream metabolites. Uniformly labeled ¹³C₃-D-cysteine allows for the tracking of all three carbon atoms, providing a comprehensive view of its metabolic fate.

  • ¹⁵N-labeled this compound: Useful for tracking the nitrogen atom of this compound, particularly in studies of transamination reactions and the contribution of this compound's nitrogen to other metabolic pools.

  • Deuterium (²H)-labeled this compound: A stable and non-radioactive option for tracing this compound metabolism. Deuterium labeling can be used to create internal standards for quantitative mass spectrometry assays[2][3].

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracing studies using isotopically labeled this compound. Optimization for specific cell lines, tissues, or analytical instrumentation is recommended.

Protocol 1: In Vitro Cell Culture Labeling with Isotopically Labeled this compound

Objective: To trace the metabolic fate of this compound in cultured cells.

Materials:

  • Cells of interest (e.g., neuronal cells, kidney cells)

  • Standard cell culture medium

  • Custom medium lacking unlabeled L-cysteine and this compound

  • Isotopically labeled this compound (e.g., ¹³C₃,¹⁵N-D-cysteine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Metabolite extraction solvent (e.g., 80% methanol (B129727), -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells at a desired density in standard growth medium and culture until they reach the desired confluency (typically 50-60%).

  • Medium Preparation: Prepare the labeling medium by supplementing the custom cysteine-free medium with the desired concentration of isotopically labeled this compound.

  • Labeling: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into metabolites.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cells.

    • Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry or NMR.

Protocol 2: Analysis of Labeled Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify the incorporation of the isotopic label from this compound into downstream metabolites.

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried pellets in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Chromatography: Separate the metabolites using a liquid chromatography system. For polar metabolites like amino acids and their derivatives, a hydrophilic interaction liquid chromatography (HILIC) column is often suitable.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest. Create a targeted inclusion list for MS/MS fragmentation of key metabolites to confirm their identity.

  • Data Analysis:

    • Process the raw data to identify peaks corresponding to the labeled and unlabeled metabolites based on their mass-to-charge ratio (m/z) and retention time.

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of the label in each metabolite.

    • Use metabolic flux analysis software (e.g., INCA, OpenMebius) to model the labeling data and calculate metabolic fluxes[4].

Data Presentation

Quantitative data from isotopic labeling experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

MetaboliteIsotopeFold Change (Labeled vs. Unlabeled)Fractional Enrichment (%)
3-Mercaptopyruvate¹³C₃15.2 ± 1.885.3 ± 5.2
Hydrogen Sulfide³⁴S25.6 ± 3.1N/A
Taurine¹³C₂5.8 ± 0.732.1 ± 3.9
Hypotaurine¹³C₂8.1 ± 1.045.7 ± 4.8
Sulfate³⁴S12.3 ± 1.5N/A

Data are presented as mean ± standard deviation from triplicate experiments. Fractional enrichment is calculated as the percentage of the metabolite pool that is labeled.

ParameterThis compoundL-cysteine
H₂S Production Rate (nmol/mg protein/min)12.5 ± 1.31.8 ± 0.2
Akt Phosphorylation (relative to control)0.4 ± 0.050.9 ± 0.1
FoxO1 Nuclear Localization (% of cells)75 ± 825 ± 4

Comparison of the effects of this compound and L-cysteine on key metabolic and signaling parameters.

Mandatory Visualizations

This compound Metabolic Pathway

DCysteine_Metabolism DCys This compound MP 3-Mercaptopyruvate DCys->MP DAO Taurine Taurine DCys->Taurine Oxidative Pathways H2S Hydrogen Sulfide (H₂S) MP->H2S 3MST

Caption: Metabolic pathway of this compound to hydrogen sulfide and taurine.

Experimental Workflow for this compound Isotopic Labeling

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling Incubation with Isotopically Labeled this compound seeding->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Processing & Flux Analysis lcms->data_analysis

Caption: Experimental workflow for this compound isotopic labeling and analysis.

This compound Regulation of the Akt-FoxO Signaling Pathway

Akt_FoxO_Pathway DCys This compound Akt Akt DCys->Akt inhibition FoxO FoxO Akt->FoxO inhibition Proliferation Cell Proliferation FoxO->Proliferation inhibition

Caption: this compound inhibits cell proliferation via the Akt-FoxO pathway.

Conclusion

Isotopic labeling of this compound is a powerful technique for dissecting its unique metabolic pathways and signaling roles. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust metabolic tracing studies. By carefully selecting the appropriate isotopic tracer and analytical methodology, scientists can gain valuable insights into the contribution of this compound metabolism to cellular physiology and disease, paving the way for novel therapeutic strategies.

References

Application Notes and Protocols for D-Cysteine Aminotransferase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine aminotransferase (DCAT), also known as D-amino acid aminotransferase (DAAT) or D-aspartate transaminase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of this compound.[1][2] This reaction involves the transfer of an amino group from a D-amino acid to an α-keto acid, playing a role in D-amino acid metabolism.[2] Notably, the product of this compound transamination, 3-mercaptopyruvate (B1229277), is a key substrate for 3-mercaptopyruvate sulfurtransferase (MST) in the production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule.[1][3][4][5] The enzymatic system of cysteine aminotransferase (CAT) and MST is implicated in cysteine catabolism.[4]

These application notes provide detailed protocols for assessing DCAT activity, which is crucial for studying its physiological roles and for the development of potential therapeutic inhibitors.[6] The assays described herein are fundamental for researchers in biochemistry, pharmacology, and drug development.

Signaling Pathway: this compound Dependent Hydrogen Sulfide Production

The enzymatic pathway initiated by this compound involves its conversion to 3-mercaptopyruvate (3-MP) by D-amino acid oxidase (DAO) in peroxisomes.[1][3][4] Subsequently, 3-mercaptopyruvate is utilized by 3-mercaptopyruvate sulfurtransferase (MST), primarily located in the mitochondria, to produce hydrogen sulfide (H₂S).[3][5]

DCAT_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion D_Cysteine This compound DAO D-Amino Acid Oxidase (DAO) D_Cysteine->DAO 3MP_perox 3-Mercaptopyruvate (3-MP) DAO->3MP_perox 3MP_mito 3-Mercaptopyruvate (3-MP) 3MP_perox->3MP_mito Transport MST 3-Mercaptopyruvate Sulfurtransferase (MST) 3MP_mito->MST H2S Hydrogen Sulfide (H₂S) MST->H2S Assay_Workflow A Prepare Reaction Mixture (Buffer, α-KG, NADH, LDH) B Add this compound (Substrate) A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction with DCAT Enzyme C->D E Monitor Absorbance Decrease at 340 nm D->E F Calculate Enzyme Activity E->F

References

Application Notes and Protocols for Electrochemical D-cysteine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine, the enantiomeric counterpart to the more common L-cysteine (B1669680), plays a significant role in various biological and pharmaceutical contexts. While L-cysteine is a proteinogenic amino acid, the presence and concentration of this compound can be indicative of specific physiological or pathological conditions. Furthermore, in drug development, the stereospecificity of cysteine residues can influence the efficacy and pharmacology of therapeutic agents. Consequently, the development of sensitive and selective methods for this compound detection is of paramount importance. Electrochemical sensors offer a compelling platform for this purpose due to their inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization.

This document provides detailed application notes and protocols for the electrochemical detection of this compound, focusing on chiral recognition strategies. The methodologies described are based on contemporary research in the field, offering a guide for researchers and professionals in developing and implementing these analytical techniques.

Application Notes

Electrochemical sensors for this compound primarily rely on the principle of chiral recognition, where a modified electrode surface preferentially interacts with one enantiomer over the other. This enantioselectivity can be achieved through various strategies, including the use of molecularly imprinted polymers (MIPs), chiral selectors self-assembled on the electrode surface, and materials with inherent chiral properties.

The choice of sensing strategy often depends on the specific application, required sensitivity, and the matrix of the sample. For instance, MIP-based sensors can offer high selectivity and are robust, making them suitable for complex sample matrices. On the other hand, sensors based on self-assembled monolayers of chiral molecules on noble metal nanoparticles can provide excellent sensitivity for trace-level detection.

The application of these sensors is diverse. In clinical research, they can be used to study the role of D-amino acids in biological systems. In pharmaceutical analysis, they are valuable for quality control, ensuring the enantiomeric purity of drugs containing cysteine. Furthermore, these sensors can be integrated into high-throughput screening platforms for drug discovery and development.

Quantitative Data Summary

The performance of various electrochemical sensors for this compound detection is summarized in the table below. This allows for a comparative assessment of different sensing strategies based on key analytical parameters.

Sensor Type/ModificationAnalyteLinear RangeLimit of Detection (LOD)TechniqueReference
Dual-Template Molecularly Imprinted Polymer on Magnetic Glassy Carbon ElectrodeThis compound1 pg/mL - 12 pg/mL0.6136 pg/mLDifferential Pulse Voltammetry (DPV)[1]
CuxS@SOD Zeolite Modified ElectrodeThis compoundNot Specified0.60 fMAmperometry/DPV[2]
L-cysteine Self-Assembled on Gold Nanoparticles/Gold ElectrodeNaproxen (B1676952) enantiomersNot SpecifiedNot SpecifiedCyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS)[3]
Methacrylic Acid-based MIP on Carbon Paste ElectrodeL-cysteine (with this compound as interferent)2x10⁻⁸ M - 18x10⁻⁸ M9.6 nMDifferential Pulse Voltammetry (DPV)[4]

Signaling Pathway and Detection Principle

The electrochemical detection of this compound often involves a direct or indirect electrochemical reaction that is modulated by the chiral recognition event at the electrode surface.

cluster_electrode Sensor Surface cluster_solution Sample Solution Electrode Electrode ChiralSelector Chiral Recognition Element (e.g., MIP) Electrode->ChiralSelector Modification Signal Analytical Signal (Current/Potential Shift) ChiralSelector->Signal Modulates Electrochemical Signal D_Cysteine This compound D_Cysteine->ChiralSelector Specific Binding L_Cysteine L-cysteine L_Cysteine->ChiralSelector Weak/No Binding

Chiral recognition at the sensor surface.

Experimental Workflow

The development and application of an electrochemical sensor for this compound detection typically follow a systematic workflow, from electrode preparation to data analysis.

A 1. Electrode Preparation (e.g., GCE polishing) B 2. Surface Modification (e.g., MIP electropolymerization) A->B C 3. Template Removal (for MIP sensors) B->C D 4. Sensor Characterization (CV, EIS) C->D F 6. Electrochemical Measurement (DPV, Amperometry) D->F E 5. Sample Preparation E->F G 7. Data Analysis (Calibration curve, LOD calculation) F->G

General experimental workflow for this compound detection.

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the electrochemical detection of this compound.

Protocol 1: Fabrication of a Dual-Template Molecularly Imprinted Polymer (MIP) Sensor for this compound

This protocol is adapted from the work describing a dual-template MIP sensor for the enantioanalysis of D- and L-cysteine.[1]

Materials:

  • Magnetic Glassy Carbon Electrode (MGCE)

  • Molybdenum disulfide (MoS₂)

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate)

  • Chitosan (B1678972) (CS)

  • Fe₃O₄ nanoparticles

  • This compound (template)

  • L-cysteine (template)

  • Functional monomer (e.g., methacrylic acid)

  • Cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate)

  • Initiator (e.g., azobisisobutyronitrile)

  • Supporting electrolyte (e.g., phosphate-buffered saline, PBS)

  • Ferri/ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻)

Procedure:

  • Preparation of MoS₂-IL Dispersion: Disperse MoS₂ in the ionic liquid through ultrasonication to form a stable dispersion.

  • Electrode Pre-treatment: Polish the MGCE with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.

  • Modification with MoS₂-IL: Drop-coat the cleaned MGCE surface with the MoS₂-IL dispersion and allow it to dry naturally.

  • Chitosan Electrodeposition: Electrodeposit a chitosan film onto the MoS₂-IL/MGCE by cyclic voltammetry in a chitosan solution.

  • Preparation of Dual-Template MIP Dispersion:

    • Disperse Fe₃O₄ nanoparticles in a suitable solvent.

    • Add this compound and L-cysteine as templates, the functional monomer, cross-linker, and initiator.

    • Polymerize the mixture to form the dual-template MIPs on the Fe₃O₄ nanoparticles.

  • MIP Film Deposition: Drop-coat the chitosan-modified electrode with the dual-template MIP dispersion and allow it to dry.

  • Template Removal: Immerse the electrode in an appropriate solvent (e.g., acidic ethanol) to remove the D- and L-cysteine templates, creating specific recognition sites.

Protocol 2: Electrochemical Detection of this compound using Differential Pulse Voltammetry (DPV)

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode cell (MIP-modified MGCE as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)

Procedure:

  • Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing a known volume of supporting electrolyte (e.g., PBS, pH 7.4).

  • Baseline Recording: Record the DPV response of the sensor in the blank supporting electrolyte.

  • Standard Addition: Add known concentrations of this compound standard solution to the electrochemical cell.

  • DPV Measurement: After each addition, record the DPV scan over a potential range where this compound is electrochemically active. The peak current will change with the concentration of this compound.

    • Typical DPV parameters: Pulse amplitude: 50 mV, Pulse width: 50 ms, Scan rate: 20 mV/s. These parameters should be optimized for the specific sensor.

  • Calibration Curve: Plot the peak current as a function of this compound concentration to generate a calibration curve.

  • Sample Analysis: For real sample analysis, prepare the sample in the supporting electrolyte and measure the DPV response. The concentration of this compound can be determined from the calibration curve.

Protocol 3: Selectivity and Interference Studies

To validate the sensor's performance, it is crucial to assess its selectivity for this compound over its enantiomer, L-cysteine, and other potentially interfering species.

Procedure:

  • Enantioselectivity:

    • Record the DPV response of the sensor to a fixed concentration of this compound.

    • In a separate experiment, record the response to the same concentration of L-cysteine.

    • Compare the signal responses to determine the enantioselectivity.

  • Interference Study:

    • Record the DPV response of the sensor to a fixed concentration of this compound.

    • To the same solution, add a higher concentration (e.g., 10-fold or 100-fold excess) of potential interfering substances (e.g., ascorbic acid, uric acid, glucose, other amino acids).

    • Record the DPV response again and compare it to the initial response to determine the effect of the interferent.

By following these protocols, researchers and drug development professionals can effectively fabricate and utilize electrochemical sensors for the selective and sensitive detection of this compound in various applications.

References

Application Notes and Protocols for Cysteine Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key cysteine labeling techniques for mass spectrometry, complete with experimental protocols and quantitative data summaries. The methodologies described are pivotal for quantitative proteomics, functional analysis of proteins, and the discovery of covalent drugs targeting cysteine residues.

Introduction to Cysteine Labeling for Mass Spectrometry

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group, making it a frequent target for covalent modification.[1][2] This reactivity is harnessed in various chemoproteomic strategies to study protein function, identify sites of post-translational modifications, and screen for therapeutic agents.[3][4][5] Mass spectrometry-based proteomics, coupled with specific cysteine labeling, enables the precise identification and quantification of cysteine-containing peptides, providing valuable insights into cellular processes and drug-target interactions.[1][6]

Key Cysteine Labeling Techniques

Several powerful techniques have been developed for the quantitative analysis of cysteine reactivity and occupancy in complex proteomes. These methods typically involve the use of cysteine-reactive probes, often in combination with isotopic labeling for relative quantification.

Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling (isoTOP-ABPP)

Application Note:

isoTOP-ABPP is a quantitative chemoproteomic method used to profile the intrinsic reactivity of cysteine residues across the proteome.[4][7][8] This technique utilizes a cysteine-reactive probe, typically iodoacetamide-alkyne (IA-alkyne), to covalently label accessible and reactive cysteine thiols in native biological systems.[4] Following labeling, the alkyne handle on the probe is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach an isotopically labeled, cleavable biotin (B1667282) tag.[4][9] This allows for the enrichment of labeled peptides and their subsequent identification and quantification by mass spectrometry.[4][7] The ratio of the heavy and light isotopic tags provides a precise measure of the relative reactivity of individual cysteine residues between different samples.[7]

Hyper-reactive cysteines identified through isoTOP-ABPP are often functionally significant, playing roles in catalysis or being susceptible to oxidative modifications.[3][7][8] This makes the technique particularly valuable for functional annotation of uncharacterized proteins and for screening covalent inhibitors that compete with the probe for binding to a target cysteine.[7][10]

Experimental Workflow Diagram:

isoTOP_ABPP_Workflow proteome1 Proteome 1 (e.g., Control) labeling Label with IA-Alkyne Probe proteome1->labeling proteome2 Proteome 2 (e.g., Treated) proteome2->labeling click_light Click Chemistry (Light Isotope Tag) labeling->click_light Sample 1 click_heavy Click Chemistry (Heavy Isotope Tag) labeling->click_heavy Sample 2 combine Combine Samples click_light->combine click_heavy->combine digest Proteolytic Digest combine->digest enrich Avidin (B1170675) Enrichment digest->enrich release Cleave Tag enrich->release lcms LC-MS/MS Analysis release->lcms quant Quantification (Heavy/Light Ratio) lcms->quant

Caption: isoTOP-ABPP experimental workflow.

Protocol for isoTOP-ABPP:

  • Proteome Preparation: Lyse cells or tissues under native conditions to preserve protein structure and function.

  • Cysteine Labeling: Treat the proteomes with an iodoacetamide-alkyne (IA-alkyne) probe to covalently modify reactive cysteine residues.[4]

  • Click Chemistry: Conjugate an isotopically labeled, cleavable linker (e.g., light or heavy azido-biotin) to the alkyne-labeled proteins via CuAAC.[2][4]

  • Sample Combination and Digestion: Combine the "light" and "heavy" labeled proteomes, and perform proteolytic digestion (e.g., with trypsin).[7]

  • Enrichment: Enrich the biotin-tagged peptides using streptavidin beads.[2]

  • Tag Cleavage: Release the captured peptides from the beads, often through photocleavage of the linker.[2]

  • LC-MS/MS Analysis: Analyze the released peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled cysteine sites and quantify the relative abundance of the heavy and light isotopic pairs.[7]

Isotope-Coded Affinity Tags (ICAT)

Application Note:

The Isotope-Coded Affinity Tag (ICAT) method is a quantitative proteomic technique specifically designed for labeling and quantifying cysteine-containing proteins.[11][12][13] The ICAT reagent consists of three key components: a thiol-reactive group (typically iodoacetamide) that specifically labels cysteine residues, an isotopically coded linker (a "light" version with no heavy isotopes and a "heavy" version containing stable isotopes like deuterium (B1214612) or ¹³C), and an affinity tag (biotin) for enrichment.[11][13]

In a typical ICAT experiment, two protein samples (e.g., control and treated) are labeled separately with the light and heavy ICAT reagents.[11] The samples are then combined, digested, and the cysteine-labeled peptides are isolated by avidin affinity chromatography.[11][12] The enriched peptides are then analyzed by LC-MS/MS. The mass difference between the heavy and light labeled peptides allows for the relative quantification of the corresponding proteins in the two samples.[11] A key advantage of ICAT is the simplification of complex peptide mixtures by focusing solely on cysteine-containing peptides.[12] However, this also means that proteins without cysteine residues cannot be quantified, and information about other post-translational modifications may be lost.[11][12]

Experimental Workflow Diagram:

ICAT_Workflow sample1 Sample 1 (e.g., Control) label_light Label with Light ICAT Reagent sample1->label_light sample2 Sample 2 (e.g., Treated) label_heavy Label with Heavy ICAT Reagent sample2->label_heavy combine Combine Samples label_light->combine label_heavy->combine digest Proteolytic Digest combine->digest enrich Avidin Affinity Chromatography digest->enrich lcms LC-MS/MS Analysis enrich->lcms quant Quantification (Heavy/Light Ratio) lcms->quant

Caption: ICAT experimental workflow.

Protocol for ICAT:

  • Sample Preparation: Solubilize and denature proteins from two different samples.

  • Reduction and Labeling: Reduce disulfide bonds with a reducing agent (e.g., TCEP). Label the free cysteine thiols of one sample with the light ICAT reagent and the other with the heavy ICAT reagent.[14]

  • Quenching: Quench the labeling reaction.

  • Sample Combination and Digestion: Combine the two labeled samples and digest the proteins into peptides using a protease like trypsin.[11]

  • Affinity Purification: Isolate the ICAT-labeled peptides using an avidin affinity column.[11][12]

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. Identify the peptides based on their fragmentation patterns and quantify their relative abundance by comparing the signal intensities of the heavy and light isotopic pairs.[11]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

Application Note:

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are powerful isobaric labeling techniques for multiplexed quantitative proteomics.[15][16][17] While these reagents primarily target primary amines (N-termini and lysine (B10760008) side chains), specific workflows can be adapted for cysteine-focused analysis.[18][19] This is typically achieved by first blocking all cysteine residues, then selectively reducing and labeling a subset of interest (e.g., those involved in disulfide bonds or those that become accessible after a specific treatment).

The core principle of isobaric labeling is that different isotopic labels (tags) have the same total mass.[16][19] Each tag consists of a reporter group, a balance group, and a peptide-reactive group.[16][19] During MS1 analysis, peptides labeled with different isobaric tags from different samples appear as a single peak. Upon fragmentation in MS2, the reporter ions are released, and their distinct masses allow for the relative quantification of the peptide from each of the multiplexed samples.[15][16] This enables the simultaneous comparison of multiple conditions (up to 11 with TMT).[20]

For cysteine-specific applications, a common strategy involves an initial blocking step of all free thiols with a non-labeled reagent like iodoacetamide (B48618).[19] Then, after a specific treatment or reduction of disulfide bonds, the newly available cysteines are labeled with amine-reactive iTRAQ or TMT reagents following a protocol that modifies the cysteine thiol to present a primary amine for labeling.

Experimental Workflow Diagram (Cysteine-Focused iTRAQ/TMT):

iTRAQ_TMT_Cys_Workflow samples Multiple Samples (e.g., S1, S2, S3...) block Block Free Thiols (e.g., with IAA) samples->block treatment Treatment/ Reduction block->treatment cys_label Cysteine Derivatization for Amine Reactivity treatment->cys_label itraq_tmt_label Label with Isobaric Tags (iTRAQ/TMT) cys_label->itraq_tmt_label combine Combine All Samples itraq_tmt_label->combine lcmsms LC-MS/MS Analysis combine->lcmsms quant Quantification (Reporter Ions) lcmsms->quant

Caption: Cysteine-focused iTRAQ/TMT workflow.

Protocol for Cysteine-Focused iTRAQ/TMT:

  • Protein Extraction and Initial Cysteine Blocking: Extract proteins and block all accessible cysteine residues with an unlabeled alkylating agent like iodoacetamide.[19]

  • Treatment and Exposure of New Cysteines: Apply the experimental condition of interest (e.g., reducing agent to break disulfide bonds).

  • Derivatization of Newly Exposed Cysteines: Chemically modify the newly available cysteine thiols to introduce a primary amine.

  • Proteolytic Digestion: Digest the proteins into peptides.

  • Isobaric Labeling: Label the N-termini and lysine residues (including the newly introduced amines on cysteines) of each sample with a different iTRAQ or TMT reagent.[19][21]

  • Sample Pooling: Combine all labeled samples into a single mixture.[19][21]

  • Fractionation and LC-MS/MS Analysis: Fractionate the complex peptide mixture and analyze by LC-MS/MS.[19]

  • Data Analysis: Identify peptides from the MS2 spectra and quantify their relative abundance across the different samples based on the intensities of the reporter ions.[15]

Quantitative Data Summary

The following tables provide a comparative overview of the quantitative capabilities of different cysteine labeling techniques.

Table 1: Comparison of Cysteine Labeling Techniques

TechniquePrincipleMultiplexingTargetAdvantagesDisadvantages
isoTOP-ABPP Isotopic labeling and affinity purification of probe-labeled peptides2-plexReactive CysteinesProfiles cysteine reactivity; identifies functional sites.[4][7]Indirectly measures occupancy; requires specific probes.
ICAT Isotopic labeling of cysteine-containing peptides followed by affinity purification2-plexAll CysteinesSimplifies complex mixtures; good for targeted quantification.[11][12]Only quantifies cysteine-containing proteins; can lose PTM info.[11][12]
iTRAQ/TMT Isobaric labeling of primary aminesUp to 8-plex (iTRAQ), up to 11-plex (TMT)Cysteines (with specific workflow)High multiplexing capacity; comprehensive proteome coverage.[16][17][20]Indirect cysteine labeling; potential for ratio compression.[16]

Table 2: Cysteine-Reactive Probes and Their Applications

Probe/ReagentReactive GroupApplicationKey Features
Iodoacetamide (IAA) IodoacetylGeneral cysteine alkylation, isoTOP-ABPPWidely used, highly reactive.[4][6][22]
Acrylamides Michael acceptorCovalent fragment screening, drug discoveryTunable reactivity, used in approved drugs.[23][24][25]
Chloroacetamides ChloroacetylCovalent fragment screeningAlternative to acrylamides with different reactivity profiles.[23][24]
Ethynyl benziodoxolone Hypervalent iodineChemoproteomicsComplements iodoacetamide for broader coverage of the cysteinome.[6]

Covalent Fragment-Based Ligand Discovery

A significant application of cysteine labeling is in the discovery of covalent drugs.[10][23] This approach, often termed "fragment-based ligand discovery" (FBLD), utilizes small, reactive molecules ("fragments") that can form a covalent bond with a target cysteine.[23][25] Libraries of these fragments, often containing reactive "warheads" like acrylamides or chloroacetamides, are screened against a proteome.[23][24]

Workflow for Covalent Fragment Screening:

Covalent_Fragment_Screening lysate Cell Lysate fragments Incubate with Covalent Fragments lysate->fragments probe Label remaining Cysteines with IA-Alkyne Probe fragments->probe click Click Chemistry (Biotin Tag) probe->click enrich Avidin Enrichment click->enrich lcms LC-MS/MS Analysis enrich->lcms quant Identify Fragment Targets by Reduced Probe Labeling lcms->quant

Caption: Covalent fragment screening workflow.

By using a competitive profiling strategy with a broad-spectrum cysteine-reactive probe (like in isoTOP-ABPP), researchers can identify the protein targets of the covalent fragments.[26] A decrease in the signal from the probe on a specific cysteine indicates that a fragment has bound to that site. This powerful approach has been instrumental in identifying ligands for challenging drug targets.[5][10]

References

Application Note: D-CysGlo™ Bioluminescence Assay for the Specific Quantification of Free D-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

D-amino acids, once thought to be absent in mammals, are now recognized as critical signaling molecules. D-cysteine, in particular, is an enigmatic stereoisomer with emerging roles in neurotransmission and cellular signaling.[1][2] Its accurate quantification is essential for elucidating its physiological and pathological functions. The D-CysGlo™ Bioluminescence Assay provides a novel, highly specific, and sensitive method for the quantitative measurement of free this compound in a variety of biological samples. The assay is based on the specific chemical conjugation of this compound to form D-luciferin, the substrate for firefly luciferase, which generates a light signal directly proportional to the this compound concentration.[1][3] This stereospecificity is a key advantage, as firefly luciferase does not efficiently utilize L-luciferin, ensuring that the signal originates exclusively from this compound.[3]

Principle of the Assay

The D-CysGlo™ assay is a two-step process. In the first step, this compound is chemically converted to D-luciferin. This reaction involves the conjugation of this compound with 2-cyano-6-hydroxybenzothiazole (B1631455) (CHBT) in the presence of a reducing agent (TCEP) and a base (Na₂CO₃).[2][3] In the second step, the newly formed D-luciferin is quantified using a firefly luciferase-based reaction. In the presence of ATP and molecular oxygen, firefly luciferase catalyzes the oxidative decarboxylation of its substrate, D-luciferin, resulting in the emission of light (bioluminescence). The intensity of the emitted light is directly proportional to the concentration of this compound in the sample.

Assay_Principle cluster_step1 Step 1: D-Luciferin Formation cluster_step2 Step 2: Bioluminescent Reaction dcys This compound dluc D-Luciferin dcys->dluc chbt CHBT (2-cyano-6-hydroxybenzothiazole) chbt->dluc lluc L-Luciferin chbt->lluc reagents1 TCEP (Reducing Agent) Na₂CO₃ (Base) reagents1->dluc light Bioluminescence (~560 nm) dluc->light luciferase Firefly Luciferase luciferase->light no_reaction No Signal luciferase->no_reaction reagents2 ATP, O₂ reagents2->light lcys L-Cysteine lcys->lluc lluc->no_reaction Experimental_Workflow start Start prep 1. Prepare this compound Standards & Samples start->prep plate 2. Add 50 µL of Standards/ Samples to 96-well plate prep->plate add_mix 4. Add 25 µL of Conjugation Mix to each well plate->add_mix mix_prep 3. Prepare Conjugation Mix (CHBT, TCEP, Na₂CO₃) mix_prep->add_mix incubate1 5. Incubate 30 min at RT (Protected from light) add_mix->incubate1 add_luc 6. Add 75 µL of Luciferase Reagent incubate1->add_luc incubate2 7. Incubate 10 min at RT add_luc->incubate2 read 8. Read Bioluminescence on a Plate Luminometer incubate2->read end End read->end

References

Application Notes and Protocols: Hydrogen Sulfide Production from D-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S), traditionally known as a toxic gas, is now recognized as a critical endogenous gasotransmitter involved in a myriad of physiological processes, including neuromodulation, cardiovascular function, and cytoprotection. While the primary pathways for H₂S synthesis from L-cysteine by cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) are well-established, a distinct and significant pathway utilizing D-cysteine as a substrate has been identified. This pathway is particularly prominent in the cerebellum and kidneys and offers a novel therapeutic avenue for targeted H₂S delivery.[1][2][3][4][5][6]

This document provides detailed application notes and experimental protocols for studying the production of H₂S from this compound.

Enzymatic Pathway of H₂S Production from this compound

In mammals, the synthesis of H₂S from this compound is a two-step enzymatic process primarily involving D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[1][2][7]

  • Oxidative Deamination of this compound by DAO: D-amino acid oxidase, a peroxisomal flavoenzyme, catalyzes the initial conversion of this compound into 3-mercaptopyruvate (3-MP), ammonia, and hydrogen peroxide.[1][2][7]

  • H₂S Generation by 3MST: 3-mercaptopyruvate, the product of the DAO reaction, is then translocated to the mitochondria where 3-mercaptopyruvate sulfurtransferase catalyzes the transfer of the sulfur atom from 3-MP to a thiol-containing acceptor (like thioredoxin), releasing pyruvate (B1213749) and H₂S.[1][7][8]

This pathway is functionally distinct from the L-cysteine-dependent pathways, exhibiting a different optimal pH (around 7.4) and being independent of pyridoxal (B1214274) 5'-phosphate (PLP).[1]

Signaling Pathway Diagram

H2S_from_D_Cysteine cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound DAO DAO This compound->DAO 3-Mercaptopyruvate (3-MP) 3-Mercaptopyruvate (3-MP) DAO->3-Mercaptopyruvate (3-MP) H₂O₂, NH₃ 3-MP_mito 3-Mercaptopyruvate (3-MP) 3-Mercaptopyruvate (3-MP)->3-MP_mito Transport MST 3MST 3-MP_mito->MST H2S H2S MST->H2S Pyruvate

Caption: Enzymatic pathway of H₂S production from this compound.

Quantitative Data

The this compound pathway for H₂S production exhibits significant tissue-specific activity, being notably more active in the cerebellum and kidneys compared to the classical L-cysteine pathways.

Table 1: Comparison of H₂S Production from this compound vs. L-Cysteine

TissueRelative H₂S-Producing Activity (this compound vs. L-Cysteine)Reference
Cerebellum~7-fold greater[1]
Kidney~80-fold greater[1]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateOrganismKmkcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Human D-Amino Acid Oxidase (hDAAO)This compoundHuman0.7 mM5.27.4 x 10³[9]
3-Mercaptopyruvate Sulfurtransferase (MPST)3-MercaptopyruvateRat2.6 mM--[10]
3-Mercaptopyruvate Sulfurtransferase (MPST)3-MercaptopyruvateBovine1.2 mM--[10]

Experimental Protocols

Protocol 1: Measurement of H₂S Production from this compound in Tissue Homogenates (Methylene Blue Method)

This protocol is adapted from established methods for measuring H₂S production capacity.

A. Materials and Reagents

  • Tissue: Fresh or frozen cerebellum or kidney tissue.

  • Homogenization Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.

  • This compound Solution: 20 mM this compound in water (prepare fresh).

  • L-Cysteine Solution: 20 mM L-cysteine in water (for comparison, prepare fresh).

  • Pyridoxal 5'-phosphate (PLP) Solution: 20 mM PLP in water.

  • Zinc Acetate (B1210297) Solution: 1% (w/v) zinc acetate in water.

  • N,N-dimethyl-p-phenylenediamine sulfate (B86663) Solution: 20 mM in 7.2 M HCl.

  • Ferric Chloride (FeCl₃) Solution: 30 mM in 1.2 M HCl.

  • Trichloroacetic Acid (TCA) Solution: 10% (w/v) in water.

  • H₂S Standard: Sodium hydrosulfide (B80085) (NaHS) solution of known concentration.

B. Experimental Workflow Diagram

H2S_Measurement_Workflow cluster_prep Sample Preparation cluster_reaction H₂S Production Reaction cluster_detection Methylene (B1212753) Blue Detection Homogenize 1. Homogenize Tissue in Phosphate Buffer Centrifuge 2. Centrifuge at 4°C Homogenize->Centrifuge Supernatant 3. Collect Supernatant (Tissue Homogenate) Centrifuge->Supernatant ProteinAssay 4. Determine Protein Concentration (BCA) Supernatant->ProteinAssay ReactionSetup 5. Set up Reaction: - Tissue Homogenate - this compound (or L-Cys) - Buffer ProteinAssay->ReactionSetup Normalize Protein Incubate 6. Incubate at 37°C (e.g., 30-60 min) ReactionSetup->Incubate TrapH2S 7. Trap H₂S with Zinc Acetate Incubate->TrapH2S AddReagents 8. Add DPD and FeCl₃ TrapH2S->AddReagents IncubateColor 9. Incubate for Color Development (20 min) AddReagents->IncubateColor StopReaction 10. Stop with TCA IncubateColor->StopReaction MeasureAbs 11. Measure Absorbance at 670 nm StopReaction->MeasureAbs

Caption: Workflow for measuring H₂S production in tissue homogenates.

C. Step-by-Step Procedure

  • Tissue Homogenization:

    • Weigh and mince fresh or frozen cerebellum or kidney tissue.

    • Homogenize the tissue in ice-cold homogenization buffer (e.g., 1:10 w/v) using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (this is the tissue homogenate) and keep it on ice.

  • Protein Quantification:

    • Determine the protein concentration of the tissue homogenate using a standard method like the bicinchoninic acid (BCA) assay. This is crucial for normalizing H₂S production rates.

  • H₂S Production Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • Tissue homogenate (containing a specific amount of protein, e.g., 100-500 µg)

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM this compound (final concentration)

      • For comparison with the L-cysteine pathway, set up parallel reactions with 10 mM L-cysteine and 2 mM PLP.

      • Adjust the final volume to 500 µL with the phosphate buffer.

    • Place a strip of filter paper soaked in 1% zinc acetate in a suspended cap or a separate center well within the reaction tube to trap the evolved H₂S.

    • Seal the tubes and incubate at 37°C for a defined period (e.g., 30-90 minutes).

  • Methylene Blue Assay:

    • After incubation, transfer the zinc acetate-soaked filter paper to a new tube containing 500 µL of water and vortex thoroughly to release the trapped zinc sulfide.

    • Add 100 µL of N,N-dimethyl-p-phenylenediamine sulfate solution and mix.

    • Add 100 µL of FeCl₃ solution and mix.

    • Incubate at room temperature for 20 minutes in the dark to allow for methylene blue formation.

    • Add 200 µL of 10% TCA to stop the reaction and precipitate proteins.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Measure the absorbance of the supernatant at 670 nm.

  • Quantification:

    • Generate a standard curve using NaHS solutions of known concentrations (0-100 µM).

    • Calculate the amount of H₂S produced and express the results as nmol H₂S/min/mg protein.

Protocol 2: D-Amino Acid Oxidase (DAO) Activity Assay

This assay measures the production of H₂O₂, a co-product of the DAO-catalyzed reaction, using a coupled colorimetric method.

A. Materials and Reagents

  • DAO Source: Recombinant DAO or tissue homogenate from cerebellum or kidney.

  • Assay Buffer: 75 mM disodium (B8443419) pyrophosphate buffer (pH 8.5).

  • This compound Solution: 100 mM in assay buffer.

  • Horseradish Peroxidase (HRP): 10 U/mL solution.

  • 4-Aminoantipyrine (4-AAP): 1.5 mM solution.

  • Phenol: 2 mM solution.

B. Procedure

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture (final volume 200 µL):

    • 75 mM Disodium pyrophosphate buffer (pH 8.5)

    • 10 mM this compound

    • 2.5 U/mL HRP

    • 1.5 mM 4-AAP

    • 2 mM Phenol

  • Initiate Reaction: Add the DAO-containing sample (e.g., 10-20 µL of tissue homogenate) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 505 nm over time (e.g., every minute for 10-20 minutes) at 25°C using a microplate reader.

  • Calculation: Calculate the initial rate of reaction (ΔAbs/min) and determine the enzyme activity using the molar extinction coefficient of the product (quinoneimine dye).

Protocol 3: 3-Mercaptopyruvate Sulfurtransferase (3MST) Activity Assay

This assay measures the formation of pyruvate from 3-mercaptopyruvate.

A. Materials and Reagents

  • 3MST Source: Recombinant 3MST or mitochondrial fraction from tissue homogenates.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • 3-Mercaptopyruvate (3-MP) Solution: 10 mM in assay buffer.

  • Dithiothreitol (DTT): 10 mM in assay buffer (as a sulfur acceptor).

  • Lactate Dehydrogenase (LDH): 10 U/mL solution.

  • NADH: 5 mM solution.

B. Procedure

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 1 mM 3-MP

    • 1 mM DTT

    • 0.2 mM NADH

    • 5 U/mL LDH

  • Initiate Reaction: Add the 3MST-containing sample to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH by LDH as it converts the pyruvate product to lactate.

  • Calculation: Calculate the rate of NADH oxidation to determine 3MST activity.

Non-Enzymatic H₂S Production

While the primary focus is on the enzymatic pathway, it is important to note that non-enzymatic H₂S production from cysteine can occur, particularly in the presence of iron and pyridoxal phosphate (a form of Vitamin B6).[11][12] This reaction involves the formation of a cysteine-aldimine, followed by iron-catalyzed thiol group elimination.[11] While this has been demonstrated for L-cysteine, its significance for this compound under physiological conditions requires further investigation. Researchers should be mindful of potential non-enzymatic contributions in their experimental systems, especially in iron-rich environments.

Conclusion

The this compound-dependent pathway for H₂S production represents a significant, tissue-specific mechanism for generating this vital signaling molecule. The protocols and data presented here provide a framework for researchers to investigate this pathway, explore its role in health and disease, and potentially develop novel therapeutic strategies targeting the cerebellum and kidneys. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved and the regulatory mechanisms governing this important biosynthetic route.

References

Therapeutic Potential of D-cysteine and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine, the D-enantiomer of the naturally occurring L-cysteine, has emerged as a promising therapeutic agent with diverse applications in oncology, neuroprotection, and the mitigation of ischemia-reperfusion injury. Unlike its L-isoform, this compound exhibits unique metabolic pathways and cellular effects, making it a molecule of significant interest for drug development. This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound and its derivatives.

I. Anti-Cancer Applications: Targeting Tumor Metabolism

This compound has demonstrated selective anti-proliferative effects on cancer cells that overexpress the xCT/CD98 cystine/glutamate antiporter.[1] This transporter imports this compound into the cancer cells, where it exerts its cytotoxic effects primarily through the inhibition of the mitochondrial enzyme cysteine desulfurase NFS1.[1][2] Inhibition of NFS1 disrupts iron-sulfur cluster biogenesis, leading to impaired mitochondrial respiration, DNA damage, and cell cycle arrest.[2]

Quantitative Data: In Vitro and In Vivo Efficacy of this compound in Cancer Models
Model System Cell Line/Tumor Type This compound Concentration/Dose Observed Effect Reference
In VitroA549 (Lung Carcinoma)100 µMImpaired colony formation[3]
In VitroMDA-MB-231 (Triple-Negative Breast Cancer)100 µMImpaired colony formation[3]
In VitroBEAS-2B (Normal Bronchial Epithelium) vs. A549500 µMSelective impairment of proliferation in A549 cells[3]
In VivoOrthotopic mouse model of human triple-negative breast cancer (MDA-MB-231)Not specified in abstractDiminished tumor growth[2]

Signaling Pathway: this compound-mediated Inhibition of NFS1 in Cancer Cells

DCysteine_NFS1_Inhibition DCys_ext This compound (extracellular) xCT xCT/CD98 Antiporter DCys_ext->xCT Uptake DCys_int This compound (intracellular) xCT->DCys_int NFS1 NFS1 (Cysteine Desulfurase) DCys_int->NFS1 Inhibition Apoptosis Cell Cycle Arrest & DNA Damage FeS_Biogenesis Iron-Sulfur Cluster Biogenesis NFS1->FeS_Biogenesis Proliferation Tumor Cell Proliferation Mito_Resp Mitochondrial Respiration FeS_Biogenesis->Mito_Resp DNA_Integrity DNA Integrity & Nucleotide Metabolism FeS_Biogenesis->DNA_Integrity FeS_Biogenesis->Apoptosis Mito_Resp->Proliferation DNA_Integrity->Proliferation Apoptosis->Proliferation

This compound uptake and inhibition of NFS1 in cancer cells.
Experimental Protocols

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (sterile solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (without this compound) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., female athymic nude or SCID mice, 5-6 weeks old)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • This compound solution (for injection)

  • Sterile PBS or saline

  • 25-gauge needles and syringes

  • Calipers

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells to 80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Inoculation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dosage and schedule. The control group should receive the vehicle (e.g., sterile saline).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

II. Neuroprotective Applications: A Novel Hydrogen Sulfide (B99878) (H₂S) Donor

This compound serves as a substrate for D-amino acid oxidase (DAO), which is highly expressed in the cerebellum and kidney.[4][5] DAO converts this compound to 3-mercaptopyruvate (B1229277) (3MP), which is then utilized by 3-mercaptopyruvate sulfurtransferase (3MST) to produce hydrogen sulfide (H₂S).[5] H₂S is a gaseous signaling molecule with potent neuroprotective effects, including antioxidant and anti-apoptotic properties.[4]

Quantitative Data: Neuroprotective Effects of this compound
Model System Condition This compound Concentration/Dose Observed Effect Reference
In VitroPrimary cultured cerebellar Purkinje cells0.2 mMAmeliorated impaired dendritic development in SCA models[6]
In VitroPrimary cerebellar neuronsNot specifiedMore potent neuroprotective activity than L-cysteine[4]
In VivoSpinocerebellar Ataxia (SCA1) model mice100 mg/kg/dayInhibited progression of motor dysfunction[6]
In VitroTrophic factor-deprived neuronal cells (PC12, sympathetic neurons)Not specifiedN-acetyl-D-cysteine (DNAC) prevents apoptotic death[7]

Signaling Pathway: this compound as a Precursor for H₂S Production

DCysteine_H2S_Pathway DCys This compound DAO D-Amino Acid Oxidase (DAO) DCys->DAO MP 3-Mercaptopyruvate (3MP) DAO->MP Oxidation MST 3-Mercaptopyruvate Sulfurtransferase (3MST) MP->MST H2S Hydrogen Sulfide (H₂S) MST->H2S Sulfur Transfer Neuroprotection Neuroprotection (Antioxidant, Anti-apoptotic) H2S->Neuroprotection

The this compound/DAO/3MST pathway for H₂S production.
Experimental Protocols

This protocol describes the isolation and culture of primary cerebellar granule neurons.

Materials:

  • Postnatal day 6-8 rat or mouse pups

  • Dissection medium (e.g., HBSS)

  • Digestion solution (e.g., Trypsin-EDTA)

  • Plating medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine or Poly-L-ornithine coated culture dishes/coverslips

  • Dissecting tools

Procedure:

  • Dissection: Euthanize pups according to approved institutional protocols. Dissect out the cerebella in ice-cold dissection medium.

  • Meninges Removal: Carefully remove the meninges from the cerebellar tissue.

  • Digestion: Mince the tissue and incubate in digestion solution at 37°C for 15-20 minutes.

  • Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Plate the cells onto coated culture dishes at a suitable density in plating medium.

  • Culture: Incubate the cells at 37°C in a humidified 5% CO2 incubator. After 24 hours, change the medium to a serum-free maintenance medium to inhibit glial proliferation.

This protocol is for detecting DNA fragmentation associated with apoptosis in neuronal cultures.

Materials:

  • Cultured neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.

  • Washing: Wash the cells twice with PBS.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green or red, depending on the kit), indicating apoptotic DNA fragmentation.

III. Protection Against Ischemia-Reperfusion (I/R) Injury

This compound has been shown to attenuate ischemia-reperfusion injury, particularly in the kidney.[8] This protective effect is largely attributed to the production of H₂S, which has antioxidant and anti-inflammatory properties.

Quantitative Data: this compound in Ischemia-Reperfusion Injury Models
Model System Organ This compound Dose Observed Effect Reference
In Vivo (Mouse)KidneyNot specified in abstractAttenuates ischemia-reperfusion injury more effectively than L-cysteine[8]
In Vivo (Mouse)Stomach100 mg/kg (per os)Reduced ethanol-induced gastric lesions[9]

Experimental Workflow: Rodent Model of Renal Ischemia-Reperfusion Injury

Renal_IR_Workflow Anesthesia Anesthetize Rodent Surgery Midline or Flank Incision Anesthesia->Surgery Clamp Clamp Renal Pedicle (Ischemia) Surgery->Clamp Treatment Administer this compound or Vehicle Clamp->Treatment Reperfusion Remove Clamp (Reperfusion) Treatment->Reperfusion Suture Suture Incision Reperfusion->Suture Recovery Post-operative Recovery Suture->Recovery Analysis Sacrifice and Harvest Kidneys (e.g., Histology, Biomarkers) Recovery->Analysis

Workflow for a rodent model of renal ischemia-reperfusion injury.
Experimental Protocol

This protocol describes the induction of renal I/R injury in mice.

Materials:

  • Male mice (e.g., C57BL/6, 8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical tools

  • Microvascular clamps

  • This compound solution

  • Sterile saline

Procedure:

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic.

  • Surgical Preparation: Shave and disinfect the surgical area (midline or flank).

  • Incision: Make a midline or flank incision to expose the kidney.

  • Ischemia: Carefully dissect the renal pedicle and clamp it with a microvascular clamp to induce ischemia (e.g., for 30-45 minutes).

  • Treatment: Administer this compound or vehicle (e.g., intravenously or intraperitoneally) before, during, or after the ischemic period.

  • Reperfusion: Remove the clamp to allow reperfusion.

  • Closure: Suture the incision in layers.

  • Post-operative Care: Provide post-operative care, including analgesia and monitoring.

  • Endpoint Analysis: At a predetermined time point after reperfusion (e.g., 24 or 48 hours), euthanize the mice. Collect blood for measurement of renal function markers (e.g., BUN, creatinine) and harvest the kidneys for histological analysis (e.g., H&E staining to assess tubular necrosis) and measurement of H₂S production.

IV. This compound Derivatives in Peptide Synthesis

Incorporating D-amino acids, such as this compound, into peptides can enhance their stability against proteolytic degradation, thereby increasing their therapeutic potential.[2] Fmoc-D-Cys(Trt)-OH is a commonly used derivative in solid-phase peptide synthesis (SPPS).

Logical Relationship: Enhanced Peptide Stability with this compound

Peptide_Stability Peptide Peptide-based Therapeutic LCys Contains L-cysteine Peptide->LCys DCys Contains this compound Peptide->DCys Protease Proteolytic Degradation LCys->Protease Susceptible DCys->Protease Resistant Stability Increased Stability & Half-life DCys->Stability Efficacy Improved Efficacy Protease->Efficacy Reduces Stability->Efficacy

Incorporation of this compound enhances peptide stability.

Conclusion

This compound and its derivatives represent a versatile class of molecules with significant therapeutic potential across multiple disease areas. The protocols and data presented in this document are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these promising compounds. As with all experimental work, it is crucial to adhere to institutional guidelines for animal care and laboratory safety.

References

Troubleshooting & Optimization

Technical Support Center: D-Cysteine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of D-cysteine in solution. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your experiments.

Troubleshooting Guides

Issue 1: White Precipitate Forms in this compound Solution

  • Question: I prepared a this compound solution, and a white precipitate formed after a short period. What is happening, and how can I prevent this?

  • Answer: The white precipitate is most likely D-cystine, the oxidized dimer of this compound. D-cystine has significantly lower solubility in aqueous solutions compared to this compound, causing it to precipitate out as it forms. This oxidation is a common issue and is accelerated by several factors.

    Immediate Troubleshooting Steps:

    • Confirmation: To confirm the precipitate is D-cystine, you can attempt to redissolve it by adding a reducing agent like Dithiothreitol (DTT). If the precipitate dissolves, it confirms that it was the oxidized form.

    • Prevention for Future Preparations: To prevent this issue, you must proactively address the factors that promote oxidation. This includes preparing the solution under an inert atmosphere, using deoxygenated solvents, controlling the pH, and using stabilizers. For detailed instructions, refer to the Experimental Protocols section below.

Issue 2: this compound Solution Turns Yellow Over Time

  • Question: My this compound solution has developed a yellow tint. Is it still usable?

  • Answer: A yellow discoloration indicates the formation of various degradation byproducts beyond D-cystine, which can result from prolonged exposure to light, elevated temperatures, or the presence of contaminants. It is highly recommended to discard the solution as the purity is compromised, and the presence of these byproducts could interfere with your experiments. To avoid this, prepare fresh solutions using high-purity this compound and solvents, and always store them protected from light in amber vials or containers wrapped in foil at low temperatures.[1]

Issue 3: Inconsistent Results in Experiments Using this compound Solution

  • Question: I am observing variability in my experimental results when using a this compound stock solution. What could be the cause?

  • Answer: Inconsistent results are often due to the declining concentration of active, reduced this compound in your stock solution over time due to oxidation. The thiol (-SH) group of this compound is crucial for its chemical and biological activity. As it oxidizes to D-cystine, the concentration of the active form decreases, leading to variability in your experiments.

    Recommendations for Consistency:

    • Prepare Fresh Solutions: The most reliable approach is to prepare a fresh this compound solution for each experiment.

    • Quantify Before Use: If a stock solution is necessary, it is critical to quantify the concentration of free this compound before each use. This can be accomplished using a validated analytical method such as HPLC or a spectrophotometric assay like the Ellman's assay.

    • Standardize Preparation: Implement a stringent and consistent protocol for the preparation and storage of your this compound solutions for every batch.

Frequently Asked Questions (FAQs)

  • What is the primary degradation pathway for this compound in solution? The primary degradation pathway is the oxidation of the thiol (-SH) group of two this compound molecules to form a disulfide bond, resulting in the dimer D-cystine.[2] This process can be catalyzed by oxygen, metal ions, and light, and is highly pH-dependent. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

  • What factors accelerate the oxidation of this compound? Several factors can accelerate the oxidation of this compound in solution:

    • Presence of Oxygen: Dissolved atmospheric oxygen is a major contributor to oxidation.

    • pH: Neutral and alkaline pH levels significantly increase the rate of oxidation.[1]

    • Heavy Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation process.

    • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

    • Light Exposure: Exposure to light, particularly UV light, can promote oxidative degradation.

  • How can I effectively prevent the oxidation of my this compound solution? A multi-pronged approach is the most effective way to prevent oxidation:

    • pH Adjustment: Maintain an acidic pH, ideally between 1.0 and 2.5, to significantly slow down the oxidation rate.[1][3]

    • Deoxygenation: Remove dissolved oxygen from your solvent by boiling, sparging with an inert gas like nitrogen or argon, or sonication.

    • Use of Antioxidants: Add an antioxidant, such as ascorbic acid, which will be preferentially oxidized over this compound.

    • Use of Chelating Agents: Include a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[1]

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a nitrogen-filled glovebox) to minimize contact with oxygen.

    • Low-Temperature Storage: Store the solution at low temperatures (2-8°C for short-term or frozen at -20°C to -80°C for long-term) to reduce the degradation rate.[1]

    • Light Protection: Store solutions in amber vials or wrap containers in foil to protect them from light.[1]

  • What are the most effective stabilizers for this compound solutions? A combination of stabilizers is generally most effective. Ascorbic acid is a commonly used and effective antioxidant.[1] EDTA is a highly effective chelating agent for sequestering catalytic metal ions.[1] Using both in a deoxygenated solution with an adjusted acidic pH provides a robust system for stabilizing this compound.

  • Can I autoclave a this compound solution for sterilization? Autoclaving is generally not recommended. The high temperatures will significantly accelerate the degradation of this compound. Sterilization should be achieved by filtering the solution through a 0.22 µm filter into a sterile container. If autoclaving is absolutely necessary, the solution should be prepared in deoxygenated water, sparged with nitrogen, and sealed in a container with a nitrogen headspace.[1]

Data Presentation

The stability of cysteine solutions is highly dependent on various factors. The following tables summarize quantitative data on the effects of pH and the addition of stabilizers. While this data is based on L-cysteine, the stereoisomer this compound is expected to exhibit similar stability trends.

Table 1: Effect of pH on the Stability of Cysteine Solutions

pHApproximate Half-life at Room TemperatureStability
1.0 - 2.5Very LongHigh
3.6> 2000 minutesGood
5.7 - 8.7ShorterPoor
9.6> 2000 minutesGood*

*Note: While stable at a high pH, this is often not suitable for biological experiments. This table synthesizes data from multiple sources indicating general trends. Actual stability will depend on other factors like oxygen and metal ion presence.[1]

Table 2: Illustrative Effectiveness of Stabilizers on Cysteine Solutions

StabilizerConcentrationStorage Conditions% Cysteine Remaining (after 7 days)
None-Room Temperature, Exposed to Air< 50%
Ascorbic Acid0.1% (w/v)Room Temperature, Exposed to Air> 90%
EDTA1 mMRoom Temperature, Exposed to Air> 85%
Ascorbic Acid + EDTA0.1% (w/v) + 1 mMRoom Temperature, Exposed to Air> 95%
Nitrogen Purge-Room Temperature, Sealed Vial> 98%

This is an illustrative table based on general findings in the literature. Actual results may vary based on specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol outlines the steps to prepare a more stable solution of this compound by minimizing exposure to oxygen and adding stabilizers.

Materials:

  • High-purity this compound

  • High-purity, deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ascorbic acid (optional)

  • EDTA disodium (B8443419) salt (optional)

  • Nitrogen or Argon gas

  • Sterile, amber glass vial with a septum-sealed cap

Procedure:

  • Deoxygenate the Water: Take a suitable volume of high-purity water in a flask. Deoxygenate by either:

    • Boiling for at least 15 minutes and then allowing it to cool to room temperature under a stream of nitrogen or argon gas.

    • Sparging the water with nitrogen or argon gas for at least 30 minutes.

  • Weighing: In a clean, dry weighing boat, accurately weigh the required amount of this compound.

  • Dissolution: Transfer the weighed this compound to a sterile container. Add the deoxygenated water to about 80% of the final desired volume. Gently swirl to dissolve the powder.

  • pH Adjustment: Measure the pH of the solution. Adjust the pH to the acidic range (ideally 1-3) using 1 M HCl.

  • Addition of Stabilizers (Optional but Recommended):

    • For enhanced stability, add ascorbic acid to a final concentration of 0.1% (w/v).

    • Add EDTA to a final concentration of 1 mM.

  • Final Volume Adjustment: Add deoxygenated water to reach the final desired volume.

  • Inert Gas Purging: Purge the headspace of the container with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.

  • Storage: Immediately seal the vial tightly. Store at 2-8°C for short-term use (up to one week) or in aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Quantification of this compound and D-Cystine by HPLC

This protocol provides a general framework for a stability-indicating HPLC method to quantify the amount of this compound and its oxidized form, D-cystine.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Gradient Elution:

    • 0-5 min: 2% B

    • 5-15 min: Ramp to 50% B

    • 15-20 min: Hold at 50% B

    • 20-22 min: Ramp back to 2% B

    • 22-30 min: Re-equilibration at 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of both this compound and D-Cystine of known concentrations in mobile phase A.

  • Sample Preparation: Dilute the this compound solution to be analyzed with mobile phase A to a concentration within the range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for this compound and D-Cystine based on their retention times compared to the standards. Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve.

Protocol 3: Quantification of Free Thiols using Ellman's Assay

This spectrophotometric assay is a rapid method to determine the concentration of free sulfhydryl groups in your this compound solution.

Materials:

  • Ellman's Reagent (DTNB)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0 (Reaction Buffer)

  • This compound (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards: Prepare a stock solution of this compound (e.g., 1.5 mM) in the Reaction Buffer. Create a series of standards by serial dilution.

  • Sample Preparation: Dilute your this compound sample to be tested to a concentration that falls within the range of your standard curve.

  • Reaction:

    • In separate tubes, add 50 µL of the Ellman's Reagent Solution to a defined volume of each standard and your unknown sample.

    • Prepare a blank containing the Reaction Buffer and 50 µL of the Ellman's Reagent Solution.

  • Incubation: Mix well and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the standards and the sample at 412 nm, using the blank to zero the spectrophotometer.

  • Quantification: Plot the absorbance values of the standards versus their concentrations to create a standard curve. Determine the concentration of free thiols in your sample from this curve.

Visualizations

D_Cysteine_Oxidation_Pathway cluster_cysteine This compound (Reduced Form) cluster_oxidation Oxidation Process cluster_cystine D-Cystine (Oxidized Form) cluster_catalysts Accelerating Factors Cys1 This compound (-SH) Oxidation Oxidation (Loss of e- and H+) Cys1->Oxidation Cys2 This compound (-SH) Cys2->Oxidation Cystine D-Cystine (-S-S-) Oxidation->Cystine Dimerization Catalysts Oxygen (O2) Metal Ions (Fe³⁺, Cu²⁺) Neutral/Alkaline pH Light Heat Catalysts->Oxidation

Caption: The oxidation pathway of this compound to D-cystine.

Troubleshooting_Workflow Start Start: Preparing This compound Solution Deoxygenate Deoxygenate Solvent (e.g., N2 sparging) Start->Deoxygenate Weigh Weigh this compound Deoxygenate->Weigh Dissolve Dissolve in Deoxygenated Solvent Weigh->Dissolve Adjust_pH Adjust pH to Acidic Range (1-3) Dissolve->Adjust_pH Add_Stabilizers Add Stabilizers (Optional) - Antioxidant (Ascorbic Acid) - Chelating Agent (EDTA) Adjust_pH->Add_Stabilizers Final_Volume Adjust to Final Volume Add_Stabilizers->Final_Volume Purge Purge with Inert Gas Final_Volume->Purge Store Store at Low Temperature (2-8°C or Frozen) & Protect from Light Purge->Store Stable_Solution Stable this compound Solution Store->Stable_Solution Issue Issue Encountered? (Precipitate, Color Change, Inconsistent Results) Stable_Solution->Issue Post-preparation Troubleshoot Refer to Troubleshooting Guide: - Check pH - Use Fresh/Quantified Solution - Enhance Protective Measures Issue->Troubleshoot Yes Troubleshoot->Start Prepare New Solution

References

Methods for improving the yield of D-cysteine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of D-cysteine synthesis. The content is structured to address specific issues encountered during enzymatic, fermentation, and chemical synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound synthesis?

A1: The main industrial and laboratory methods for producing this compound include enzymatic synthesis, microbial fermentation, and chemical synthesis. Enzymatic methods often provide high stereoselectivity and yield under mild conditions. Fermentation utilizes genetically engineered microorganisms to produce this compound from simple carbon and sulfur sources. Chemical synthesis is also employed, particularly for producing this compound derivatives used in applications like peptide synthesis.

Q2: Why is this compound preferred over L-cysteine in some pharmaceutical applications?

A2: Peptides synthesized with D-amino acids, including this compound, often exhibit increased resistance to degradation by proteases, the enzymes that break down proteins and peptides in biological systems. This enhanced stability can lead to a longer half-life for therapeutic peptides in the body, making them more effective as drug candidates.[1]

Q3: What are the main challenges in microbial fermentation of cysteine?

A3: Key challenges in the fermentative production of cysteine include the cellular toxicity of cysteine at high concentrations, feedback inhibition of biosynthetic enzymes by cysteine, and the metabolic burden on the host organism.[2][3] Overcoming these challenges often requires metabolic engineering of the production strain.

Q4: What is the "Hydantoinase Process" for D-amino acid synthesis?

A4: The hydantoinase process is a widely-used industrial enzymatic method for producing optically pure D- or L-amino acids.[2][4] It involves a cascade of three enzymes: a hydantoin (B18101) racemase, a D-specific hydantoinase, and a D-N-carbamoylase. This process starts with a racemic mixture of a 5'-monosubstituted hydantoin and can achieve a theoretical yield of 100% for the desired D-amino acid.[4]

Troubleshooting Guides

Enzymatic Synthesis

Problem: Low or no yield of this compound in my enzymatic reaction.

  • Possible Cause 1: Inactive or inhibited enzyme.

    • Solution:

      • Verify the activity of your enzyme using a standard substrate and assay.

      • Ensure proper storage conditions for the enzyme to prevent degradation.

      • Check for the presence of any known inhibitors in your reaction mixture.

      • If using a crude cell lysate, consider purifying the enzyme to remove potential inhibitors.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution:

      • Optimize the pH, temperature, and buffer composition for your specific enzyme. The optimal pH for H₂S production from this compound via D-amino acid oxidase and 3-mercaptopyruvate (B1229277) sulfurtransferase is 7.4.[5]

      • Ensure adequate substrate concentrations. For the synthesis of this compound from 3-chloro-D-alanine, a high concentration of a sulfur source like sodium hydrosulfide (B80085) is required.

      • If a cofactor like pyridoxal (B1214274) phosphate (B84403) (PLP) is needed, ensure it is present at an optimal concentration.

  • Possible Cause 3: Substrate degradation or poor quality.

    • Solution:

      • Use high-purity substrates.

      • Prepare fresh substrate solutions before each experiment, as some substrates may be unstable in solution.

Fermentation

Problem: Low this compound titer in the fermentation broth.

  • Possible Cause 1: Cysteine toxicity leading to growth inhibition.

    • Solution:

      • Implement a fed-batch strategy to maintain low but sufficient concentrations of precursors and sulfur sources.

      • Overexpress efflux pumps (transporter proteins) in your microbial strain to actively export cysteine out of the cell, thus reducing intracellular toxicity.[3]

      • Optimize the fermentation medium to support robust cell growth despite the presence of cysteine.

  • Possible Cause 2: Feedback inhibition of the biosynthetic pathway.

    • Solution:

      • Use a genetically engineered strain with feedback-resistant enzymes. For instance, expressing a serine acetyltransferase (SAT) that is insensitive to feedback inhibition by cysteine is a common strategy in L-cysteine production and can be applied to this compound producing strains.[3]

  • Possible Cause 3: Degradation of this compound.

    • Solution:

      • Identify and knock out genes responsible for this compound degradation in your production host. For instance, some bacteria possess this compound desulfhydrase, which degrades this compound.

Chemical Synthesis (Peptide Synthesis with this compound)

Problem: Side reactions and low yield during solid-phase peptide synthesis (SPPS) using Fmoc-D-Cys(Trt)-OH.

  • Possible Cause 1: Racemization of the this compound residue.

    • Solution:

      • Cysteine is prone to racemization during activation and coupling. To minimize this, use weak bases like collidine in combination with uronium/aminium or phosphonium (B103445) reagents, or perform coupling in the absence of bases using carbodiimides with an additive like HOBt.

  • Possible Cause 2: β-elimination of the C-terminal this compound.

    • Solution:

      • When this compound is the C-terminal residue, it is susceptible to base-induced β-elimination. Using a trityl (Trt) protecting group on the thiol is preferred over an acetamidomethyl (Acm) group to reduce this side reaction.

  • Possible Cause 3: Unwanted disulfide bond formation.

    • Solution:

      • Ensure the thiol group of this compound is adequately protected throughout the synthesis. The bulky trityl (Trt) group is effective in shielding the thiol from side reactions.[1]

Quantitative Data on this compound Synthesis Yields

MethodSubstrate(s)Enzyme(s)/MicroorganismProductYieldReference
Enzymatic Synthesis 3-chloro-D-alanine, Sodium Hydrosulfide3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1This compound20.6 mg/mL
Hydantoinase Process L-indolylmethylhydantoinHydantoin racemase, D-hydantoinase, D-carbamoylaseD-tryptophan99.4%[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from 3-chloro-D-alanine

This protocol is based on the synthesis using 3-chloro-D-alanine chloride-lyase from Pseudomonas putida.

1. Enzyme Preparation:

  • Cultivate Pseudomonas putida CR 1-1 in a suitable medium containing 3-chloro-DL-alanine as an inducer for the 3-chloro-D-alanine chloride-lyase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). The resulting resting cells can be used directly or the enzyme can be further purified.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 3-chloro-D-alanine (substrate)

    • Sodium hydrosulfide (sulfur source, high concentration)

    • Pyridoxal-5'-phosphate (PLP) (cofactor)

    • Potassium phosphate buffer (pH 7.5)

    • Resting cells or purified enzyme

3. Reaction Conditions:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by measuring the formation of this compound using a suitable analytical method, such as the acid ninhydrin (B49086) method described by Gaitonde.

4. Product Isolation:

  • After the reaction is complete, remove the cells by centrifugation.

  • The this compound in the supernatant can be purified using techniques like ion-exchange chromatography.

Protocol 2: General Protocol for D-Amino Acid Production via the Hydantoinase Process

This is a generalized protocol for the production of D-amino acids using a three-enzyme system.

1. Enzyme Preparation:

  • Clone and express the genes for hydantoin racemase, D-hydantoinase, and D-N-carbamoylase in a suitable host like E. coli. The enzymes can be used as whole cells or as purified enzymes.

2. Reaction Mixture:

  • Prepare a buffered solution (e.g., potassium phosphate buffer, pH 8.0).

  • Add the racemic 5'-substituted hydantoin corresponding to the desired D-amino acid.

  • Add the three enzymes (or the whole cells expressing them) to the reaction mixture.

3. Reaction Conditions:

  • Incubate the mixture at an optimal temperature (e.g., 50°C) with agitation.

  • Maintain the pH of the reaction, as the hydrolysis of the N-carbamoyl-D-amino acid can cause a decrease in pH.

4. Monitoring and Product Recovery:

  • Monitor the conversion of the hydantoin and the formation of the D-amino acid using HPLC.

  • Once the reaction is complete, the D-amino acid can be purified from the reaction mixture by crystallization or chromatography.

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_D_Cysteine cluster_synthesis Enzymatic Synthesis of this compound 3_chloro_D_alanine 3-chloro-D-alanine Enzyme 3-chloro-D-alanine chloride-lyase 3_chloro_D_alanine->Enzyme NaSH Sodium Hydrosulfide (NaSH) NaSH->Enzyme D_Cysteine This compound Enzyme->D_Cysteine Pyruvate Pyruvate Enzyme->Pyruvate HCl HCl Enzyme->HCl NH3 NH3 Enzyme->NH3

Enzymatic synthesis of this compound from 3-chloro-D-alanine.

Hydantoinase_Process cluster_hydantoinase Hydantoinase Process for D-Amino Acid Synthesis DL_Hydantoin D,L-5-Substituted Hydantoin L_Hydantoin L-Hydantoin DL_Hydantoin->L_Hydantoin D_Hydantoin D-Hydantoin DL_Hydantoin->D_Hydantoin Racemase Hydantoin Racemase L_Hydantoin->Racemase D_Hydantoinase D-Hydantoinase D_Hydantoin->D_Hydantoinase Racemase->D_Hydantoin N_Carbamoyl N-Carbamoyl-D-Amino Acid D_Hydantoinase->N_Carbamoyl D_Carbamoylase D-N-Carbamoylase N_Carbamoyl->D_Carbamoylase D_Amino_Acid D-Amino Acid D_Carbamoylase->D_Amino_Acid

The Hydantoinase Process for D-amino acid production.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low Yield in this compound Synthesis Start Low this compound Yield Check_Enzyme 1. Assess Enzyme Activity Start->Check_Enzyme Enzyme_OK Active Check_Enzyme->Enzyme_OK Enzyme_Bad Inactive/Low Activity Check_Enzyme->Enzyme_Bad Check_Conditions 2. Verify Reaction Conditions (pH, Temp, Substrates) Enzyme_OK->Check_Conditions Replace_Enzyme Purify/Replace Enzyme Enzyme_Bad->Replace_Enzyme Replace_Enzyme->Start Conditions_OK Optimal Check_Conditions->Conditions_OK Conditions_Bad Suboptimal Check_Conditions->Conditions_Bad Check_Inhibition 3. Investigate Inhibition (Feedback/Substrate) Conditions_OK->Check_Inhibition Adjust_Conditions Adjust Conditions Conditions_Bad->Adjust_Conditions Adjust_Conditions->Check_Conditions Inhibition_Present Inhibition Detected Check_Inhibition->Inhibition_Present End Improved Yield Check_Inhibition->End No Inhibition Implement_Strategy Implement Product Removal or Use Feedback-Resistant Enzyme Inhibition_Present->Implement_Strategy Implement_Strategy->Check_Inhibition

A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: D-Cysteine Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of D-cysteine for HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for analyzing this compound by HPLC?

A1: The most common pre-column derivatization reagents for amino acids like this compound are o-phthalaldehyde (B127526) (OPA) used with a chiral thiol like N-acetyl-L-cysteine (NAC), Dansyl Chloride, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[1][2] These reagents react with the primary amino group of this compound to form derivatives that can be detected by fluorescence or UV absorbance.

Q2: My this compound derivative peak is broad or shows fronting. What could be the cause?

A2: Peak broadening or fronting can be caused by several factors. A common issue is the sample solvent being stronger than the mobile phase, causing the sample to spread on the column. Consider diluting your sample in the initial mobile phase. Another possibility is interaction with residual silanols on the HPLC column packing. This can sometimes be addressed by adjusting the mobile phase pH or using an end-capped column.

Q3: I am seeing multiple peaks for my this compound derivative. What is happening?

A3: The presence of multiple peaks can indicate several issues. Incomplete derivatization will result in a peak for the unreacted this compound and another for the derivative. Side reactions can also occur, leading to different products. For instance, with OPA, unstable isoindole derivatives can form, which may transform into more complex structures, especially with amino acids containing an NH2-CH2-R moiety.[3] Racemization of this compound to L-cysteine during sample preparation or derivatization can also lead to an additional peak if a chiral separation method is used.[4]

Q4: How can I improve the stability of my this compound derivatives?

A4: The stability of derivatives varies depending on the reagent used. OPA derivatives are known for their instability.[5] To improve their stability, it is recommended to keep the reaction time consistent and inject the sample into the HPLC system as soon as possible after derivatization.[6] Automated derivatization using an autosampler can help ensure reproducibility.[6] Dansyl derivatives can be sensitive to light and high pH, so it is best to store them in the dark and at a neutral or slightly acidic pH after derivatization.[7] FMOC derivatives are generally more stable.[8]

Q5: The derivatization reaction seems to be incomplete. How can I troubleshoot this?

A5: Incomplete derivatization can be due to several factors. Ensure the pH of the reaction mixture is optimal for the chosen reagent (typically alkaline).[9] The concentration of the derivatizing agent should be in sufficient excess. Also, check the reaction time and temperature to ensure they are adequate for the reaction to go to completion. The presence of interfering substances in the sample matrix can also inhibit the reaction; in such cases, sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.[9]

Troubleshooting Guides

Issue 1: Low or No this compound Derivative Peak
Possible Cause Suggested Solution
Incorrect Reaction pH The derivatization reaction for most common reagents requires an alkaline pH (typically 9-10.5) to ensure the amino group of this compound is deprotonated and reactive. Verify the pH of your reaction buffer.[10]
Degraded Derivatization Reagent OPA, Dansyl Chloride, and FMOC-Cl can degrade over time, especially if not stored correctly. Prepare fresh reagent solutions and store them according to the manufacturer's instructions. Dansyl chloride, for instance, is unstable in DMSO.[11]
Insufficient Reagent Concentration Ensure that the derivatizing reagent is in sufficient molar excess compared to the this compound in your sample to drive the reaction to completion.[7]
Presence of Interfering Substances Components in your sample matrix may be quenching the reaction or competing for the derivatizing agent. Consider a sample cleanup step like solid-phase extraction (SPE).[9]
Derivative Instability OPA derivatives, in particular, can be unstable.[5] Minimize the time between derivatization and injection. Using an autosampler for automated derivatization can improve reproducibility.[6]
Issue 2: Unexpected Peaks in the Chromatogram
Possible Cause Suggested Solution
Side Reactions Cysteine's thiol group can be reactive and lead to side products. With FMOC-based synthesis, piperidine (B6355638) used for deprotection can react with C-terminal cysteine to form a 3-(1-piperidinyl)alanine side product.[12]
Racemization Exposure to strong bases or high temperatures during sample preparation or derivatization can cause racemization of this compound to L-cysteine.[4] If using a chiral separation method, this will appear as a separate peak. Use milder conditions if possible.
Oxidation of Cysteine The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of cystine (a disulfide-bonded dimer) or other oxidation products. These will appear as separate peaks.[4]
Excess Derivatizing Reagent A large peak from the unreacted derivatizing reagent or its hydrolysis products can interfere with the chromatogram. Quench the reaction after the desired time. For Dansyl Chloride, a quenching agent can be added to consume the excess reagent.[7]
Formation of Multiple Derivatives With OPA, some amino acids can form more than one derivative product, leading to multiple peaks.[3]

Experimental Protocols

Protocol 1: Derivatization of this compound with o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)

This protocol is for the pre-column derivatization of this compound for chiral separation and fluorescence detection.

Reagents:

  • Borate (B1201080) Buffer (0.1 M, pH 10.4): Dissolve boric acid in deionized water to a concentration of 0.1 M and adjust the pH to 10.4 with NaOH.[6]

  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol. Add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.[6]

  • NAC Solution: Dissolve 20 mg of N-acetyl-L-cysteine in 10 mL of 0.1 M borate buffer.[6]

  • OPA/NAC Working Solution: Mix equal volumes of the OPA reagent and the NAC solution. Prepare this solution fresh daily.[6]

Procedure:

  • In a microcentrifuge tube, mix your this compound sample with the OPA/NAC working solution. A typical ratio is 1:1 (v/v).

  • Vortex the mixture briefly.

  • Allow the reaction to proceed at room temperature for a consistent time, typically 1-2 minutes.

  • Inject an appropriate volume of the reaction mixture directly into the HPLC system.

Protocol 2: Derivatization of this compound with Dansyl Chloride

This protocol is for pre-column derivatization for fluorescence or UV detection.

Reagents:

  • Sodium Bicarbonate Buffer (e.g., 0.1 M, pH 9.5): Prepare by dissolving sodium bicarbonate in deionized water and adjusting the pH.

  • Dansyl Chloride Solution (e.g., 5 mg/mL in acetone (B3395972) or acetonitrile): Prepare fresh.

  • Quenching Solution (optional, e.g., a primary amine solution like methylamine): To stop the reaction and consume excess Dansyl Chloride.[13]

Procedure:

  • To your this compound sample, add an equal volume of sodium bicarbonate buffer.

  • Add an excess of the Dansyl Chloride solution.

  • Incubate the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes). Note that the reaction is slow.[2]

  • (Optional) Add the quenching solution to stop the reaction.

  • Inject the derivatized sample into the HPLC system.

Protocol 3: Derivatization of this compound with FMOC-Cl

This protocol is for pre-column derivatization for fluorescence or UV detection.

Reagents:

  • Borate Buffer (e.g., 0.2 M, pH 10): Prepare by dissolving boric acid in deionized water and adjusting the pH.[14]

  • FMOC-Cl Solution (e.g., 15 mM in acetonitrile): Prepare fresh.[14]

  • Quenching/Stopping Solution (e.g., 1-adamantanamine (ADAM) or dilute acid like HCl): To react with excess FMOC-Cl and stop the reaction.[8][14]

Procedure:

  • Mix your this compound sample with the borate buffer.

  • Add the FMOC-Cl solution and vortex.

  • Allow the reaction to proceed at room temperature for a defined period (e.g., 5-20 minutes).[14][15]

  • Add the quenching solution and vortex.

  • Inject the sample into the HPLC system.

Quantitative Data Summary

ParameterOPA/NAC DerivatizationDansyl Chloride DerivatizationFMOC-Cl Derivatization
Optimal pH 9.0 - 10.5[10]9.5 - 10.0[7]8.0 - 10.0[14]
Typical Reaction Time 1 - 2 minutes[16]30 - 120 minutes[17]5 - 40 minutes[8][14]
Typical Temperature Room Temperature[16]38 - 80°C[17][18]Room Temperature[8]
Derivative Stability Generally low, requires prompt analysis[5]Moderate, sensitive to light and high pH[7]Generally good[8]
Detection Wavelengths Ex: ~340 nm, Em: ~450 nm[16]Ex: ~325 nm, Em: ~559 nm; UV: 214, 246, 325 nm[17]UV: ~265 nm

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Buffer Add Alkaline Buffer (e.g., Borate, pH 9-10.5) Sample->Buffer Reagent Add Derivatizing Agent (OPA/NAC, Dansyl-Cl, or FMOC-Cl) Buffer->Reagent Incubate Incubate (Time and Temperature as per protocol) Reagent->Incubate Quench Quench Reaction (Optional/Reagent Dependent) Incubate->Quench Inject Inject into HPLC Quench->Inject Detect Detection (Fluorescence or UV) Inject->Detect

Caption: General experimental workflow for this compound derivatization.

Troubleshooting_Tree cluster_reaction_conditions Check Reaction Conditions cluster_sample_issues Check Sample Integrity cluster_solutions Potential Solutions Start Problem: Low or No Derivative Peak Check_pH Is the reaction pH optimal (typically alkaline)? Start->Check_pH Check_Reagent Is the derivatizing reagent fresh and in sufficient excess? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Time_Temp Are incubation time and temperature adequate? Check_Reagent->Check_Time_Temp Yes New_Reagent Prepare Fresh Reagent Check_Reagent->New_Reagent No Check_Matrix Are there interfering substances in the sample matrix? Check_Time_Temp->Check_Matrix Yes Optimize_Conditions Optimize Time/Temp Check_Time_Temp->Optimize_Conditions No Check_Stability Is the derivative unstable? Check_Matrix->Check_Stability No Cleanup Perform Sample Cleanup (SPE) Check_Matrix->Cleanup Yes Inject_Promptly Inject Promptly / Automate Check_Stability->Inject_Promptly Yes

References

Optimizing D-Cysteine Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing D-cysteine concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A: The optimal concentration of this compound is highly cell-type dependent. Based on published studies, a starting range of 0.1 mM to 1 mM is recommended for initial optimization experiments. Some studies have shown this compound to be effective at concentrations as low as 0.1 mM in protecting against ferroptosis, while others have used up to 1 mM to study its effects on neural progenitor cell proliferation.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: Can this compound be toxic to cells?

A: Yes, high concentrations of cysteine can be cytotoxic. For example, L-cysteine concentrations greater than 2.5 mM have been shown to induce oxidative stress and cell cycle arrest in Chinese Hamster Ovary (CHO) cells.[4] Another study reported that 1 mM cysteine was highly toxic to cultured cells in Eagle's Minimum Essential Medium (MEM).[5] Therefore, it is essential to determine the cytotoxic threshold of this compound for your specific cell line.

Q3: What is the difference between using this compound and L-cysteine in cell culture?

A: While both are stereoisomers of cysteine, they can have different effects. L-cysteine is the naturally occurring form and is a direct precursor for glutathione (B108866) synthesis.[6][7] this compound is not a direct precursor for glutathione but can indirectly support its synthesis and has been shown to have unique signaling properties, such as inhibiting neural progenitor cell proliferation through the Akt-FoxO pathway.[2][3][8] The choice between D- and L-cysteine depends on the specific biological question being investigated.

Q4: My this compound solution appears to have a precipitate. What should I do?

A: Cysteine is prone to oxidation in solution, especially at neutral pH, forming the less soluble L-cystine.[9][10] To minimize precipitation, it is recommended to prepare fresh this compound stock solutions before each experiment. Stock solutions can be prepared in an acidic buffer (e.g., 1M HCl) to improve solubility and stability and should be stored at -20°C for long-term use.[11][12]

Q5: How can I minimize the cytotoxicity of this compound?

A: To mitigate potential cytotoxicity, consider the following:

  • Pre-incubation of the medium: Pre-incubating the medium containing this compound at 37°C for 24 hours before use has been shown to eliminate its toxicity in some cases.[5]

  • Addition of pyruvate (B1213749): The presence of pyruvate (e.g., 5 mM) in the culture medium can reduce the cytotoxicity of cysteine, possibly by forming a non-toxic complex.[5]

  • Optimization of concentration: Perform a thorough dose-response analysis to identify the highest non-toxic concentration.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Reduced cell viability or growth after adding this compound. Cytotoxicity due to high concentrations of this compound.Perform a dose-response experiment (e.g., MTT assay) to determine the optimal, non-toxic concentration for your specific cell line. Consider adding pyruvate to the medium to counteract toxicity.[5][13]
Precipitate forms in the cell culture medium after adding this compound. Oxidation of this compound to the less soluble cystine.Prepare fresh this compound stock solutions before each use. Store stock solutions at an acidic pH and protected from light. Ensure proper humidification in the incubator to prevent evaporation and concentration of media components.[11][12]
Inconsistent or unexpected experimental results. Degradation of this compound in the culture medium.Prepare fresh this compound-supplemented medium for each experiment. Minimize the exposure of the media to light and air. Consider using a more stable cysteine derivative if stability is a persistent issue.[14]
Increased oxidative stress observed in cells. Excessive this compound leading to the production of reactive oxygen species (ROS).Lower the concentration of this compound in the culture medium. Confirm the presence of oxidative stress by measuring ROS levels (e.g., using a DCFDA assay).[13]

Quantitative Data Summary

Table 1: Reported Concentrations of this compound and L-Cysteine in Cell Culture Studies

Amino AcidConcentrationCell Type(s)Observed EffectReference(s)
This compound1 mMNeural Progenitor CellsReduced proliferation by ~50%.[2][3]
This compound0.1 mM or higherHepa 1-6 cellsSignificantly improved survival rate in the presence of erastin.[1]
L-Cysteine> 2.5 mMCHO cellsInduced high levels of ROS, upregulated oxidative stress-related genes, and led to cell cycle arrest.[4]
L-Cysteine1 mMCultured cells in MEMHighly toxic.[5]
L-Cysteine1.5 mMCultured cells in CMRL 1066Toxic.[5]
L-Cystine0.8 - 1.6 mMHeLa cellsProfound activation of the Nrf2 pathway, leading to cytoprotection against oxidative stress.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride monohydrate (cell culture grade)

  • Sterile, deionized water

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride monohydrate powder.

  • To prepare a high concentration stock solution (e.g., 100 mM), dissolve the powder in sterile 1M HCl to improve solubility and stability.[11][12]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in aliquots at -20°C for long-term storage to minimize degradation from repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal this compound Concentration using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in fresh culture medium (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the optimal non-toxic concentration range.

Protocol 3: Assessment of Oxidative Stress using DCFDA Assay

Principle: The 2',7'–dichlorofluorescein diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[13]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with different concentrations of this compound as determined from the viability assay.

  • DCFDA Staining: After the treatment period, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in the dark for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, remove the DCFDA solution, add PBS to the wells, and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Signaling Pathways and Workflows

D_Cysteine_Antiproliferative_Pathway D_Cys This compound Akt Akt (Protein Kinase B) D_Cys->Akt FoxO FoxO (Transcription Factor) Akt->FoxO inhibits Proliferation Cell Proliferation FoxO->Proliferation

This compound Anti-Proliferative Signaling Pathway.

Glutathione_Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 L_Cys L-Cysteine GCL Glutamate-Cysteine Ligase (GCL) L_Cys->GCL Glutamate Glutamate Glutamate->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH D_Cys This compound D_Cys->L_Cys indirectly supports

Glutathione (GSH) Synthesis Pathway.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Dose_Response 1. Dose-Response Experiment (MTT Assay) Start->Dose_Response Determine_Optimal 2. Determine Optimal Concentration Range Dose_Response->Determine_Optimal Main_Experiment 3. Perform Main Experiment with Optimal this compound Concentration Determine_Optimal->Main_Experiment Assess_Side_Effects 4. Assess Potential Side Effects (e.g., Oxidative Stress - DCFDA Assay) Determine_Optimal->Assess_Side_Effects Troubleshoot Troubleshooting Main_Experiment->Troubleshoot Unexpected Results Analyze 5. Analyze Results Main_Experiment->Analyze Troubleshoot->Dose_Response Re-optimize Concentration Assess_Side_Effects->Analyze End End Analyze->End

Experimental Workflow for this compound Optimization.

References

Common challenges in the quantification of D-cysteine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of D-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The quantification of this compound presents several analytical hurdles. The main challenges include:

  • Chiral Separation: Distinguishing and separating this compound from its naturally more abundant enantiomer, L-cysteine, is a primary difficulty. Inefficient separation can lead to inaccurate quantification.[1]

  • Oxidation Proneness: The thiol group in cysteine is highly reactive and susceptible to oxidation, which can form cystine (the disulfide dimer of cysteine) and other oxidized products during sample preparation and analysis.[2][3][4][5][6] This can lead to an underestimation of the actual this compound concentration.

  • Low Biological Abundance: this compound is typically found in much lower concentrations in biological systems compared to L-cysteine, requiring highly sensitive analytical methods for accurate detection and quantification.[2][5]

  • Complex Sample Matrices: Biological samples contain numerous other compounds that can interfere with the analysis, a phenomenon known as the matrix effect, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS).[7][8]

  • Derivatization Inefficiencies: Chemical derivatization is often employed to enhance the detection of this compound. However, these reactions can be slow, incomplete, or produce interfering by-products.[9][10][11]

Q2: Why is my this compound peak not well-resolved from the L-cysteine peak in my chromatogram?

A2: Poor resolution between D- and L-cysteine enantiomers is a common issue in chiral chromatography. Several factors can contribute to this:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based, or zwitterionic) have varying selectivities for different classes of chiral compounds.[12][13][14]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, significantly influences the chiral recognition and separation on the CSP.[14]

  • Temperature Fluctuations: Column temperature can affect the thermodynamics of the chiral separation process. Inconsistent temperatures can lead to variable retention times and poor resolution.

  • Low Separation Efficiency: Even with an appropriate CSP, the inherent separation efficiency between cysteine enantiomers can be low.[1]

Q3: My quantified this compound concentration is lower than expected. What could be the cause?

A3: A lower-than-expected this compound concentration can result from several factors during sample handling and analysis:

  • Oxidation: As previously mentioned, the thiol group of this compound is easily oxidized to form cystine or other species, reducing the concentration of free this compound.[2][3]

  • Incomplete Derivatization: If a derivatization step is used, an incomplete reaction will lead to a lower signal and consequently, an underestimation of the this compound concentration.[9]

  • Adsorption to Surfaces: Cysteine can adsorb to glass and metal surfaces of vials and instrument components, leading to sample loss.

  • Instability in Solution: this compound may not be stable in the prepared sample solution over time, especially at certain pH values or when exposed to light.[15]

Troubleshooting Guides

Issue 1: Poor Chiral Resolution
Symptom Possible Cause Suggested Solution
Overlapping or poorly separated D- and L-cysteine peaks.Inadequate chiral stationary phase (CSP).Select a CSP known to be effective for amino acid enantiomers, such as a Crownpak CR-I (+), Chiralpak® ZWIX(+), or Astec CHIROBIOTIC T column.[12][13][14]
Suboptimal mobile phase.Optimize the mobile phase composition. For reversed-phase chiral separations, adjust the organic modifier (e.g., methanol, acetonitrile) concentration and the type and concentration of acidic/basic additives (e.g., formic acid, ammonium (B1175870) formate).[12]
Inconsistent column temperature.Use a column oven to maintain a stable and optimized temperature throughout the analysis.
Broad peaks and poor peak shape.Inefficient derivatization.If using a pre-column derivatization method, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.[10][16] Consider using a derivatization reagent that improves chromatographic behavior, such as AccQ-Tag.[12]
Issue 2: Inaccurate Quantification due to Oxidation
Symptom Possible Cause Suggested Solution
Low and variable this compound concentrations.Oxidation of the thiol group during sample preparation.Work with samples on ice and minimize exposure to air. Consider adding antioxidants or reducing agents like 1,4-dithio-dl-threitol (DTT) to the sample to reduce any formed cystine back to cysteine.[12] Perform alkylation of the thiol group with reagents like iodoacetamide (B48618) to prevent re-oxidation.[17][18]
Oxidation during analysis.Use deoxygenated mobile phases and ensure the analytical system is free of metal contaminants that can catalyze oxidation.
Issue 3: Low Signal Intensity and Poor Sensitivity
Symptom Possible Cause Suggested Solution
This compound peak is at or near the limit of detection (LOD).Low natural abundance of this compound.Concentrate the sample if possible. Use a more sensitive detection method, such as fluorescence detection or mass spectrometry.[4][7]
Inefficient derivatization for the chosen detector.Select a derivatization reagent that provides a strong signal for your detector. For fluorescence detection, reagents like o-phthalaldehyde (B127526) (OPA) with a chiral thiol or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are effective.[7][9] For mass spectrometry, derivatization can improve ionization efficiency.[19]
Matrix effects in LC-MS.Use a stable isotope-labeled internal standard, such as DL-Cysteine-d1, to compensate for matrix effects and variations in sample preparation and ionization.[3] Optimize the sample preparation to remove interfering matrix components.

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for this compound quantification.

Table 1: Performance of a Chiral UHPLC-MS Method

ParameterThis compoundL-cysteineReference
Linearity Range0.05 - 0.50 mg/L0.11 - 0.56 mg/L[12]
LOD0.02 mg/L0.04 mg/L[12]
LOQ0.05 mg/L0.11 mg/L[12]
Repeatability (RSD)< 4.0%< 4.0%[12]
Intermediate Precision (RSD)< 4.0%< 4.0%[12]
Trueness95.6 - 100.2%95.6 - 100.2%[12]

Table 2: Performance of a Fluorometric Method using Gold Nanoparticles

ParameterThis compoundReference
Linear Range5 x 10⁻⁸ to 4 x 10⁻⁶ M[4]
Limit of Detection (LOD)4.2 nM[20]

Experimental Protocols

Protocol 1: Chiral UHPLC-MS for this compound Quantification in Biological Samples

This protocol is based on the method described by L. R. E. et al. (2020).[12]

1. Sample Preparation and Reduction:

  • To reduce cystine to cysteine, treat the biological sample with 1,4-dithio-dl-threitol (DTT).
  • The final concentration of DTT should be optimized for the specific sample matrix.

2. Derivatization:

  • Derivatize the cysteine enantiomers with AccQ-Tag reagent to improve chromatographic behavior and MS detection sensitivity.[12]
  • Follow the manufacturer's protocol for the derivatization reaction.

3. UHPLC Conditions:

  • Column: Chiralpak® ZWIX(+) chiral stationary phase.
  • Mobile Phase: Polar ionic elution conditions (e.g., MeOH/MeCN/H₂O 49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium formate.[12]
  • Flow Rate: Optimize for the specific column dimensions.
  • Column Temperature: Maintain at a constant, optimized temperature.

4. Mass Spectrometry Conditions:

  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Monitor the specific m/z transitions for the derivatized D- and L-cysteine.

Protocol 2: Pre-column Derivatization with Dansyl Chloride for HPLC-UV Analysis

This protocol is based on the methods described by Suneetha A. et al. (2018).[10][16]

1. Derivatization:

  • Mix the sample containing this compound with a solution of Dansyl Chloride in a suitable buffer (e.g., 10mM Ammonium Acetate buffer, pH 6.3).[10][16]
  • Optimize the derivatization reaction by adjusting the reagent volume, heating time, and temperature.[10][16]

2. HPLC Conditions:

  • Column: Eclipce XDB C18 column (150mm × 4.6mm, 5μm).[10][16]
  • Mobile Phase: A gradient of 10mM Ammonium Acetate buffer (pH 6.3) and Acetonitrile.[10][16]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detector at 222 nm.[10][16]

Visualizations

D_Cysteine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis cluster_challenges Common Challenges BiologicalSample Biological Sample Reduction Reduction of Cystine (e.g., with DTT) BiologicalSample->Reduction Oxidation Oxidation BiologicalSample->Oxidation Alkylation Alkylation (Optional) (e.g., with Iodoacetamide) Reduction->Alkylation Derivatization Derivatization (e.g., AccQ-Tag, Dansyl-Cl) Alkylation->Derivatization Separation Chiral Separation (UHPLC/HPLC) Derivatization->Separation Detection Detection (MS, UV, Fluorescence) Separation->Detection PoorResolution Poor Chiral Resolution Separation->PoorResolution Quantification Quantification Detection->Quantification LowAbundance Low Abundance Detection->LowAbundance MatrixEffects Matrix Effects Detection->MatrixEffects

Caption: Workflow for this compound quantification highlighting key steps and common challenges.

Troubleshooting_Logic cluster_symptoms cluster_causes cluster_solutions Start Problem with this compound Quantification PoorResolution Poor Chiral Resolution Start->PoorResolution LowConcentration Low/Variable Concentration Start->LowConcentration LowSignal Low Signal/Sensitivity Start->LowSignal WrongCSP Inappropriate CSP PoorResolution->WrongCSP BadMobilePhase Suboptimal Mobile Phase PoorResolution->BadMobilePhase Oxidation Oxidation LowConcentration->Oxidation IncompleteDeriv Incomplete Derivatization LowConcentration->IncompleteDeriv LowSignal->IncompleteDeriv LowAbundance Low Abundance LowSignal->LowAbundance MatrixEffect Matrix Effects LowSignal->MatrixEffect ChangeColumn Select appropriate chiral column WrongCSP->ChangeColumn OptimizeMobilePhase Optimize mobile phase BadMobilePhase->OptimizeMobilePhase ReduceAndAlkylate Reduce and/or alkylate sample Oxidation->ReduceAndAlkylate OptimizeDeriv Optimize derivatization IncompleteDeriv->OptimizeDeriv UseSensitiveDetector Use more sensitive detection LowAbundance->UseSensitiveDetector UseIS Use internal standard MatrixEffect->UseIS

Caption: Troubleshooting logic for common issues in this compound quantification.

References

Addressing interference in the electrochemical detection of D-cysteine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electrochemical detection of D-cysteine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the electrochemical detection of this compound.

Issue 1: Poor Signal or No Response for this compound

Possible Causes:

  • Incorrect Electrode Potential: The applied potential may not be optimal for the oxidation of this compound at your specific electrode.

  • Electrode Fouling: The electrode surface may be contaminated or passivated, preventing efficient electron transfer.

  • Inactive Electrode Surface: The electrode material may not be sufficiently catalytic for this compound oxidation.

  • Degraded this compound Standard: The this compound solution may have oxidized or degraded.

Troubleshooting Steps:

  • Optimize Applied Potential:

    • Perform cyclic voltammetry (CV) with a known concentration of this compound to determine the oxidation peak potential.

    • Consult literature for the optimal potential window for your specific electrode material. For example, a glassy carbon electrode modified with a Pt-Fe3O4/rGO nanocomposite shows an irreversible CV peak for L-cysteine (B1669680) at +0.65V.[1]

  • Clean and Pre-treat the Electrode:

    • Mechanical Polishing: Polish the electrode surface with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonication.

    • Electrochemical Cleaning: Cycle the electrode potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄) to remove adsorbed species.

  • Activate the Electrode Surface:

    • For some materials, an activation step is necessary. This could involve electrochemical cycling in a specific solution or chemical treatment. For instance, gold electrodes can be modified with L-cysteine via self-assembly to create a sensitive surface for detection.[2][3]

  • Prepare Fresh this compound Standards:

    • This compound solutions can be susceptible to oxidation. Prepare fresh solutions daily and store them under appropriate conditions (e.g., refrigerated and protected from light).

Issue 2: High Background Current or Noise

Possible Causes:

  • Contaminated Electrolyte: The supporting electrolyte may contain impurities that are electroactive at the applied potential.

  • Poorly Prepared Electrode: An improperly cleaned or modified electrode can contribute to a high background signal.

  • Electrical Interference: External electrical noise from nearby equipment can affect the measurement.

Troubleshooting Steps:

  • Use High-Purity Reagents:

    • Prepare the supporting electrolyte with high-purity water and analytical grade reagents.

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) before the experiment to remove dissolved oxygen, which can contribute to the background signal.

  • Ensure Proper Electrode Preparation:

    • Follow a rigorous cleaning protocol for the working electrode.

    • If using a modified electrode, ensure the modification layer is uniform and stable.

  • Minimize Electrical Noise:

    • Use a Faraday cage to shield the electrochemical cell from external electromagnetic fields.

    • Ensure all electrical connections are secure.

Issue 3: Interference from Other Species

Possible Causes:

  • Co-existing Electroactive Compounds: Biological samples and pharmaceuticals often contain other molecules that can be oxidized or reduced at similar potentials to this compound, such as ascorbic acid, uric acid, glucose, and other amino acids.[4][5]

  • Structural Analogs: Homocysteine and glutathione, which are structurally similar to cysteine, are common interfering species.[5][6]

Troubleshooting Steps:

  • Electrode Surface Modification:

    • Modify the electrode with materials that enhance selectivity towards this compound. Various materials have been shown to be effective, including:

      • Nanomaterials: Gold nanoparticles, copper oxides, and reduced graphene oxide can improve catalytic activity and selectivity.[1][7]

      • Polymers: Conducting polymers or molecularly imprinted polymers (MIPs) can be designed to specifically recognize and bind this compound.[8]

      • Self-Assembled Monolayers (SAMs): Modifying gold electrodes with L-cysteine SAMs has been used for the analysis of copper ions and demonstrates the principle of surface functionalization.[2][3]

  • Optimize Experimental Conditions:

    • pH Adjustment: The electrochemical behavior of this compound and potential interferents can be pH-dependent. Adjusting the pH of the supporting electrolyte can help to resolve their voltammetric signals.[4][6] For example, a study on a jalpaite and metallic silver-based electrode tested amperometric determination at both pH 5 and pH 7.[4]

    • Use of Masking Agents: In some cases, a chemical agent can be added to the sample to selectively bind to and inactivate the interfering species.

  • Sample Pre-treatment:

    • Chromatographic Separation: For complex matrices, high-performance liquid chromatography (HPLC) can be used to separate this compound from interfering compounds before electrochemical detection.[6]

    • Solid-Phase Extraction (SPE): Use SPE cartridges to selectively retain and elute this compound or remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the electrochemical detection of this compound?

A1: Common interfering substances include ascorbic acid, uric acid, glucose, dopamine, and other amino acids such as L-cysteine, homocysteine, and glutathione.[4][5] The presence of these molecules is a significant challenge, especially in complex biological samples like blood serum and urine.

Q2: How can I improve the selectivity of my electrode for this compound?

A2: Improving selectivity is a key aspect of developing a reliable this compound sensor. The most effective approach is to modify the working electrode surface. Popular modification strategies include the use of nanomaterials (e.g., gold nanoparticles, copper sulfide), polymers, and self-assembled monolayers.[2][3][9] These modifications can enhance the electrocatalytic activity towards this compound, lower the overpotential required for its oxidation, and create specific recognition sites.

Q3: What is the typical linear range and limit of detection (LOD) for this compound electrochemical sensors?

A3: The linear range and LOD can vary significantly depending on the electrode material and the electrochemical technique used. For instance, a sensor based on a sodalite zeolite loaded with CuₓS reported an incredibly low LOD of 0.60 fM for this compound.[9] A fluorometric method using gold nanoparticles reported an LOD of 4.2 nM for this compound.[10] Generally, modified electrodes aim to achieve LODs in the nanomolar to micromolar range to be relevant for biological applications, as the normal level of free cysteine in blood plasma is between 5–30 μM.[7]

Q4: Can electrochemical methods distinguish between this compound and L-cysteine?

A4: Yes, developing enantioselective electrochemical sensors is an active area of research. Chirality can be introduced to the electrode surface using chiral selectors such as molecularly imprinted polymers (MIPs) or by modifying the electrode with a specific enantiomer.[8] For example, a sensor based on a CuₓS@SOD zeolite catalyst was able to distinguish between L-cysteine and this compound based on the direction of the current peak shift in differential pulse voltammetry.[9]

Q5: What are the advantages of using electrochemical methods for this compound detection compared to other techniques like HPLC or fluorescence?

A5: Electrochemical methods offer several advantages, including high sensitivity, rapid response times, low cost, and the potential for miniaturization, making them suitable for portable and point-of-care devices.[11] While techniques like HPLC offer excellent separation, they are often more time-consuming and require more expensive instrumentation.[11]

Quantitative Data on Sensor Performance

The following tables summarize the performance of various electrochemical sensors for cysteine detection, highlighting the electrode modifications, analytical technique, linear range, and limit of detection.

Table 1: Performance of Modified Electrodes for Cysteine Detection

Electrode ModificationAnalyteTechniqueLinear RangeLimit of Detection (LOD)Reference
CuₓS@SOD ZeoliteThis compoundDPVNot Specified0.60 fM[9]
Gold Nanoparticles/Rhodamine BThis compoundFluorometryNot Specified4.2 nM[10]
Jalpaite (Ag₃CuS₂) + AgCysteineAmperometry1 µM - 100 µM0.024 µM (at pH 7)[4]
Pt-Fe₃O₄/rGO/GCEL-CysteineDPVNot Specified0.057 µM[1]
Ru/MWCNT/GCEL-CysteineDPV0 - 200 µM0.353 µM[5]

Table 2: Selectivity of Various Cysteine Sensors

Electrode ModificationTarget AnalyteInterferents TestedOutcomeReference
Jalpaite (Ag₃CuS₂) + AgCysteineUric acid, folic acid, ascorbic acid, glucoseNo interference observed[4]
Ru/MWCNT/GCEL-CysteineD-glucose, uric acid, L-Tyrosine, L-Tryptophan, H₂O₂, homocysteine, glutathioneNot affected by common interfering species[5]
Gold NanoparticlesCysteineOther α-amino acids, glutathione, thioglycolic acid, mercaptoethyl alcoholExcellent selectivity for cysteine[12]

Experimental Protocols

Protocol 1: Preparation of a Self-Assembled Monolayer (SAM) of L-cysteine on a Gold Electrode

This protocol is based on the general principles of forming SAMs on gold surfaces for electrochemical applications.[13]

  • Electrode Polishing:

    • Mechanically polish a bare gold electrode with 0.05 µm α-Al₂O₃ slurry on a polishing cloth to a mirror finish.

    • Rinse the electrode thoroughly with deionized water.

  • Electrode Cleaning:

    • Immerse the polished electrode in a Piranha solution (a 1:3 mixture of 30% H₂O₂ and concentrated H₂SO₄) for a short period. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

    • Rinse the electrode ultrasonically with deionized water and then with absolute ethanol.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • SAM Formation:

    • Immerse the clean gold electrode in a 0.05 M L-cysteine solution for 24 hours to allow for the formation of the self-assembled monolayer.[13]

  • Rinsing and Characterization:

    • After incubation, gently rinse the electrode with deionized water to remove any non-adsorbed L-cysteine.

    • The modified electrode is now ready for electrochemical characterization and use.

Visualizations

Below are diagrams illustrating key concepts and workflows in the electrochemical detection of this compound.

experimental_workflow cluster_prep Sample & Electrode Preparation cluster_detection Electrochemical Detection cluster_analysis Data Analysis Sample Biological Sample (e.g., Serum) Pretreat Sample Pre-treatment (e.g., HPLC) Sample->Pretreat If necessary Cell Assemble Electrochemical Cell Pretreat->Cell Electrode Working Electrode Modification Electrode Surface Modification Electrode->Modification Modification->Cell Measurement Perform Measurement (e.g., DPV) Cell->Measurement Data Acquire Voltammogram Measurement->Data Quantify Quantify this compound Concentration Data->Quantify

Caption: A generalized workflow for the electrochemical detection of this compound.

troubleshooting_logic Start Experiment Start Problem Poor Signal or High Interference? Start->Problem CheckPotential Optimize Potential (CV) Problem->CheckPotential Yes Success Successful Detection Problem->Success No CleanElectrode Clean/Polish Electrode CheckPotential->CleanElectrode ModifyElectrode Modify Electrode Surface for Selectivity CleanElectrode->ModifyElectrode AdjustpH Adjust Solution pH ModifyElectrode->AdjustpH AdjustpH->Problem

Caption: A troubleshooting flowchart for common issues in this compound detection.

interference_pathway cluster_unmodified cluster_modified Electrode Electrode Surface Signal Desired Signal Electrode->Signal FalseSignal Interference Signal Electrode->FalseSignal DCysteine This compound DCysteine->Electrode Interferent Interfering Species (e.g., Ascorbic Acid) Interferent->Electrode ModifiedLayer Selective Modification Layer Signal_m Enhanced Signal ModifiedLayer->Signal_m Blocked Blocked DCysteine_m This compound DCysteine_m->ModifiedLayer Interferent_m Interfering Species Interferent_m->ModifiedLayer

References

Techniques to increase the solubility of D-cysteine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-cysteine solubility. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is considered partly soluble in water. Its solubility is highly dependent on the pH and temperature of the solution. It is also soluble in polar organic solvents like ethanol (B145695) and acetic acid but is insoluble in non-polar organic solvents such as ether and benzene.[1][2]

Q2: How does pH affect the solubility of this compound?

The pH of the aqueous solution is a critical factor in determining the solubility of this compound. Like other amino acids, it exists as a zwitterion at a neutral pH. Its solubility is lowest near its isoelectric point (pI), which is approximately 5.1.[3][4] As the pH moves away from the pI, either to more acidic or more alkaline conditions, the net charge of the molecule increases, leading to stronger interactions with water and thus a significant increase in solubility.[3][5] Solubility is markedly enhanced at a pH below 2 or above 8.[3][4][6]

Q3: Why is my this compound solution turning cloudy or forming a precipitate?

A common reason for cloudiness or precipitation in this compound solutions, especially at neutral or slightly alkaline pH, is the oxidation of this compound to D-cystine.[3][4] D-cystine is the disulfide-linked dimer of this compound and is significantly less soluble in water.[3] This oxidation is accelerated by the presence of dissolved oxygen and can be catalyzed by trace metal ions.[3]

Q4: What is the advantage of using this compound hydrochloride?

This compound hydrochloride is the salt form of this compound and exhibits significantly higher solubility in water compared to the free amino acid.[3] The hydrochloride salt effectively pre-acidifies the solution upon dissolution, protonating the amino group and increasing the molecule's polarity and affinity for water.

Q5: Can I heat the solution to improve this compound solubility?

Gentle heating can be used to aid in the dissolution of this compound.[6] However, caution is advised as excessive heat can accelerate the oxidation of this compound to the less soluble D-cystine, particularly in oxygenated solutions at neutral or alkaline pH.[3]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
This compound powder does not dissolve in neutral buffer (e.g., PBS pH 7.4). The pH is too close to the isoelectric point (pI ≈ 5.1) where solubility is minimal.Prepare a concentrated stock solution in a dilute acid (e.g., 0.1 M HCl) and then add it to your buffer. Readjust the final pH if necessary.
A white precipitate forms in the this compound solution over time. Oxidation of this compound to the much less soluble D-cystine.Prepare solutions fresh using deoxygenated water. Store stock solutions at low temperatures (-20°C or -80°C) in aliquots under an inert gas (nitrogen or argon). Consider working at a more acidic pH where cysteine is more stable against oxidation.[4][7]
The solution remains cloudy even after pH adjustment. The concentration of this compound may be too high for the chosen solvent and temperature.Try gentle warming or sonication to aid dissolution. If unsuccessful, you may need to reduce the concentration or use a different solvent system.

Data Presentation: Quantitative Solubility of Cysteine

Note: Specific quantitative solubility data for this compound is limited. As D- and L-cysteine are enantiomers, their solubility in achiral solvents like water is identical. The following data is for L-cysteine and can be considered directly applicable to this compound.

Table 1: Solubility of L-Cysteine in Water at Different Temperatures

TemperatureSolubility (g / 100 mL)
20 °C (68 °F)16.0[1][3]
25 °C (77 °F)28.0[1][6]

Table 2: Solubility of L-Cysteine in Various Solvents at 25 °C (298.15 K)

SolventMole Fraction (x10³)Solubility (g / L)
Water46.19~280
Methanol4.39~18.5
Ethanol2.15~9.9
n-Propanol1.48~7.8
Isopropanol1.05~5.8
Acetone5.23~30.1
Acetonitrile0.13~0.7
Data derived from Han et al., J. Chem. Eng. Data 2020, 65, 5, 2673–2682.

Table 3: Estimated Aqueous Solubility of this compound at Different pH Values (25 °C)

pHEstimated SolubilityRationale
1.0 - 2.0HighThe molecule is predominantly in its cationic form, which is highly soluble.[3][8]
~5.1 (pI)Low (Minimum)The molecule is in its zwitterionic form with a net neutral charge, leading to minimal solubility.[3][4]
7.0ModerateSolubility is higher than at the pI but is limited by the tendency to oxidize to the less soluble D-cystine.[9]
> 8.0HighThe molecule is predominantly in its anionic form, which is highly soluble.[3][6]

Experimental Protocols

Protocol 1: Preparation of an Acidic this compound Stock Solution

This method is recommended for achieving high concentrations of this compound and ensuring stability against oxidation.

  • Materials: this compound hydrochloride monohydrate, 1 M Hydrochloric Acid (HCl), Deionized water (preferably deoxygenated), sterile 0.22 µm syringe filter.

  • Procedure: a. Weigh the desired amount of this compound hydrochloride monohydrate powder. b. In a sterile container, add a small volume of 1 M HCl. For example, to prepare a 50 mg/mL solution, add the powder to 1 M HCl.[6] c. Agitate the mixture gently at room temperature until the solid is completely dissolved. The resulting solution should be clear and colorless. d. If needed, the pH can be adjusted, but for stock solutions, maintaining a low pH (1.0-2.5) is ideal for stability.[8] e. Bring the solution to the final desired volume with deionized water. f. Filter-sterilize the stock solution using a 0.22 µm syringe filter. g. Aliquot the solution into single-use, airtight tubes and store at -20°C or -80°C to prevent degradation.[3]

Protocol 2: Increasing Solubility with Physical Methods

This protocol is suitable for situations where altering the pH is not desirable and only a modest increase in solubility is needed.

  • Materials: this compound, desired aqueous buffer, ultrasonic bath, water bath or hot plate.

  • Procedure: a. Suspend the this compound powder in the desired buffer at the target concentration. b. Sonication: Place the vial containing the suspension in an ultrasonic bath. Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating. Check for dissolution between bursts. c. Gentle Warming: If sonication is not fully effective, gently warm the solution in a water bath to a temperature such as 37°C. Avoid boiling, as it can accelerate oxidation. d. Combination: For very difficult cases, a combination of gentle warming and sonication can be employed. e. Use the prepared solution immediately, as the risk of oxidation and subsequent precipitation is higher without pH modification.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Troubleshooting Steps start Start: Dissolve this compound in desired solvent dissolved Is it fully dissolved? start->dissolved success Success: Solution Prepared dissolved->success Yes ph_adjust Adjust pH away from pI (~5.1) (e.g., pH < 2 or pH > 8) dissolved->ph_adjust No precipitate Does it precipitate over time? success->precipitate precipitate->success No deoxygenate Use Deoxygenated Solvents & Store Anaerobically precipitate->deoxygenate Yes sonicate_heat Apply Sonication or Gentle Heat ph_adjust->sonicate_heat use_hcl_salt Use this compound HCl salt sonicate_heat->use_hcl_salt use_hcl_salt->dissolved deoxygenate->start

A troubleshooting workflow for dissolving this compound.

Solubility_vs_pH This compound Solubility as a Function of pH pH_low Acidic (pH < 2) High Solubility pH_pI Isoelectric Point (pI ≈ 5.1) Minimum Solubility cation Cationic Form (Net Positive Charge) pH_high Alkaline (pH > 8) High Solubility zwitterion Zwitterionic Form (Net Zero Charge) anion Anionic Form (Net Negative Charge) cation->zwitterion Increasing pH zwitterion->anion Increasing pH caption Relationship between pH, molecular form, and solubility.

The relationship between pH and this compound solubility.

Oxidation_Pathway Oxidation of this compound to D-Cystine cysteine1 This compound (Soluble) cystine D-Cystine (Poorly Soluble) cysteine1->cystine cysteine1->mid_point + Oxygen (in neutral/alkaline pH) cysteine2 This compound (Soluble) cysteine2->cystine cysteine2->mid_point + Oxygen (in neutral/alkaline pH) mid_point->cystine + O2 (Oxidation) caption Oxidation leads to the formation of less soluble D-cystine.

The oxidation pathway from soluble this compound to insoluble D-cystine.

References

Best practices for the long-term storage and stability of D-cysteine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-cysteine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored at or below -15°C under an inert atmosphere, such as nitrogen or argon, and protected from light.[1] While storage at 4°C for up to two years or -20°C for up to three years is also reported, the most rigorous conditions will best prevent degradation.[2] Always refer to the manufacturer's specific recommendations provided on the certificate of analysis.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound solutions are significantly less stable than the solid powder.[3] It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, dissolve the this compound in a deoxygenated, slightly acidic buffer or water. Aliquot the solution into single-use vials to prevent contamination and repeated freeze-thaw cycles.[3][4] For short-term storage, up to one month, -20°C is suitable. For longer periods, up to six months, storage at -80°C is recommended.[2]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound is oxidation. The sulfhydryl group (-SH) of two this compound molecules is oxidized to form a disulfide bond (-S-S-), resulting in the formation of D-cystine.[4][5][6][7] This dimerization is a common issue, especially in solution.

Q4: What factors accelerate the degradation of this compound?

A4: Several factors can accelerate the oxidation of this compound to D-cystine:

  • Presence of Oxygen: Dissolved oxygen in solutions is a primary driver of oxidation.[8]

  • pH: The rate of oxidation increases at neutral to alkaline pH. This compound is most stable in acidic conditions.[4][9][10][11]

  • Light Exposure: this compound is sensitive to light, and exposure to UV radiation can promote degradation.[1][3][12]

  • Temperature: Elevated temperatures can increase the rate of degradation.[12]

  • Metal Ions: The presence of trace metal ions in buffers or solvents can catalyze the oxidation reaction.[8]

Q5: How can I minimize the oxidation of this compound in my experiments?

A5: To minimize oxidation, consider the following best practices:

  • Use Deoxygenated Solvents: Before dissolving this compound, purge your buffer or water with an inert gas like nitrogen or argon to remove dissolved oxygen.[8]

  • Work at an Acidic pH: If your experimental protocol allows, use a slightly acidic buffer (pH < 7) to slow the rate of oxidation.[4][8]

  • Add a Chelating Agent: Incorporating a small amount of a chelating agent, such as EDTA, into your buffer can sequester trace metal ions that catalyze oxidation.[8]

  • Prepare Solutions Fresh: The most effective way to prevent degradation is to prepare this compound solutions immediately before use.[4]

Q6: What are the best solvents for dissolving this compound?

A6: this compound is partly soluble in water.[2][13] Its solubility is lowest near its isoelectric point (pI ≈ 5.1) and increases significantly in acidic (pH < 2) or alkaline (pH > 8) conditions.[8] If you encounter solubility issues in neutral buffers, a recommended practice is to first dissolve the this compound in a small volume of dilute acid (e.g., 1N HCl) and then add this stock solution to your final buffer.[8] Based on data for its L-enantiomer, which has identical solubility in achiral solvents, this compound is more soluble in polar solvents like water and methanol (B129727) than in less polar organic solvents like acetonitrile.[14][15]

Troubleshooting Guide

Issue 1: My this compound solution has turned cloudy or formed a precipitate.

  • Cause: This is the most common issue and is almost always caused by the oxidation of this compound into D-cystine. D-cystine is significantly less soluble in aqueous solutions, especially at neutral pH, and will precipitate out.[8]

  • Solution:

    • Confirm Oxidation: If possible, analyze the precipitate and supernatant by HPLC to confirm the presence of D-cystine.

    • Prevention for Future Experiments:

      • Prepare solutions fresh immediately before use.

      • Use deoxygenated buffers by purging with nitrogen or argon.

      • Prepare a concentrated stock solution in dilute HCl, where this compound is more stable and soluble, and dilute it into your experimental buffer just before use.[8]

      • Add a chelating agent like EDTA to your buffer to sequester catalytic metal ions.[8]

Issue 2: I am observing a second, later-eluting peak in my Reverse-Phase HPLC analysis.

  • Cause: This second peak is likely the oxidized dimer, D-cystine. Due to the formation of the disulfide bond, D-cystine is more hydrophobic than this compound and will therefore have a longer retention time on a C18 column.

  • Solution:

    • Confirm Identity: Run a D-cystine standard if available to confirm the identity of the second peak by comparing retention times.

    • Quantify Degradation: Use the peak areas to calculate the percentage of this compound that has oxidized. This can help you assess the stability of your solution under your current handling conditions.

    • Implement Preventative Measures: Refer to the solutions for "Issue 1" to minimize oxidation in subsequent experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureAtmosphereLight ConditionDuration
Solid Powder Optimal Long-Term ≤ -15°C Inert Gas (N₂, Ar) Protect from Light > 3 Years
Solid PowderGood Long-Term-20°CTightly SealedProtect from LightUp to 3 Years[2]
Solid PowderAcceptable Mid-Term4°CTightly SealedProtect from LightUp to 2 Years[2]
Solution Long-Term -80°C Tightly Sealed Protect from Light Up to 6 Months [2]
SolutionShort-Term-20°CTightly SealedProtect from LightUp to 1 Month[2]

Table 2: Relative Solubility of Cysteine in Common Solvents (Based on data for L-cysteine; solubility is identical for this compound in achiral solvents.[14][15])

SolventRelative Solubility
WaterHighest
AcetoneHigh
MethanolHigh
EthanolHigh
n-PropanolModerate
IsopropanolModerate
1,4-DioxaneModerate
n-ButanolLow
Ethyl AcetateLow
AcetonitrileLowest

Experimental Protocols

Protocol: HPLC-UV Method for Assessing this compound Stability

This protocol provides a general method to separate and quantify this compound and its primary degradation product, D-cystine. Method optimization may be required for specific instrumentation and buffers.

  • Instrumentation & Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using an aqueous component and an organic modifier. For example, 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B).

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25-30°C.[4]

    • Detection Wavelength: 212 nm or 220 nm.[4][16][17]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer or solvent.

    • At specified time points (e.g., T=0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to a final concentration within the linear range of your calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.[18]

  • Data Analysis:

    • Identify the peaks for this compound and D-cystine based on their retention times (D-cystine will have a longer retention time).

    • Calculate the peak area for each compound at each time point.

    • The stability of this compound is determined by calculating the percentage of the this compound peak area relative to the total area of all related peaks (this compound + D-cystine).

    • Plot the percentage of remaining this compound versus time to generate a stability profile.

Visualizations

G cluster_0 Oxidation Pathway cys1 This compound (-SH) cystine D-Cystine (-S-S-) cys1->cystine Oxidation cys2 This compound (-SH) cys2->cystine Oxidation oxidants O₂, Metal Ions, Light oxidants->cys1 oxidants->cys2

Caption: Primary degradation pathway of this compound via oxidation.

G start Precipitate observed in This compound solution? no_issue Solution is stable. Continue experiment. start->no_issue No cause Cause: Likely oxidation to insoluble D-Cystine. start->cause Yes solution_title Preventative Actions cause->solution_title sol1 Use deoxygenated solvents (N₂/Ar purge). solution_title->sol1 sol2 Prepare solution fresh before each use. sol1->sol2 sol3 Work at acidic pH (if possible). sol2->sol3 sol4 Add EDTA to chelate catalytic metal ions. sol3->sol4

Caption: Troubleshooting workflow for this compound solution instability.

G start Select Storage Form solid Solid (Powder) start->solid solution Solution start->solution long_term_solid Store at <= -15°C under inert gas, protected from light. solid->long_term_solid Long-Term (>2 years) short_term_solid Store at 4°C, tightly sealed, protected from light. solid->short_term_solid Short-Term (<2 years) long_term_sol Aliquot & Store at -80°C, protected from light. solution->long_term_sol Long-Term (1-6 months) short_term_sol Aliquot & Store at -20°C, protected from light. solution->short_term_sol Short-Term (<1 month)

Caption: Logic for selecting optimal this compound storage conditions.

References

Minimizing background noise in D-cysteine assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Cysteine Assays

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions to help minimize background noise and ensure accurate, reliable data in this compound assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in this compound assays?

High background noise can originate from several factors, including the inherent reactivity of thiol-containing molecules, reagent instability, and sample-specific properties. The most common culprits are:

  • Reagent-Related Issues: Instability or degradation of fluorescent probes and detection reagents, which can lead to spontaneous signal generation.[1] Probes may also be sensitive to light and temperature.[2][3]

  • Non-Specific Binding: Assay components, such as detection probes or antibodies, can bind non-specifically to the microplate surface, especially if blocking is insufficient.[4][5]

  • Sample-Related Interference: Autofluorescence from endogenous molecules within biological samples is a common source of background.[1] The presence of other highly abundant thiols, like glutathione (B108866), can also lead to non-specific signals.[6][7]

  • Procedural Flaws: Inadequate washing between steps can leave behind unbound reagents, contributing to a higher background signal.[4][8] Contaminated buffers or reagents can also introduce unwanted signal.[4]

  • Chemical Reactivity: The probe itself may react with other nucleophilic residues on proteins or with components of the assay buffer, such as certain reducing agents.[9]

Q2: How does cysteine's susceptibility to oxidation affect assay results?

Cysteine is highly susceptible to oxidation, readily forming disulfide bonds (cystine) or more oxidized species like sulfinic and sulfonic acids.[10][11] This instability poses a significant challenge because artifactual oxidation during sample preparation can lead to an underestimation of the free this compound concentration.[12] To ensure accurate measurement, it is critical to implement methods that rapidly quench cellular redox reactions, such as lysing cells in trichloroacetic acid (TCA).[12][13]

Q3: Which type of microplate is best for fluorescent this compound assays?

For fluorescence-based assays, it is essential to use black-walled, clear-bottom microplates.[1] The black walls minimize light scatter and reduce well-to-well crosstalk, both of which can significantly increase background fluorescence and variability.[1]

Q4: Can other thiols in my sample interfere with this compound detection?

Yes. Biological samples contain other thiols, most notably glutathione (GSH) and L-cysteine, which are often present at much higher concentrations than this compound.[3] Because many detection probes react with the thiol group, these other molecules can compete with this compound, leading to an overestimation of its concentration or high background.[6][7] Assays must be designed with high specificity, or separation techniques like chromatography should be employed prior to quantification.[11]

Troubleshooting Guide: High Background Signal

This guide provides a systematic approach to identifying and mitigating the common causes of elevated background noise.

Problem Potential Cause Recommended Solution
High signal in blank wells (no sample) 1. Reagent Instability/Contamination: The fluorescent probe or other reagents may have degraded or become contaminated.[1][4]• Prepare all buffers and reagent solutions fresh for each experiment.[4]• Store probes and reagents according to the manufacturer's instructions, protecting them from light and elevated temperatures.[3]• Filter-sterilize buffers where appropriate to remove microbial contamination.[4]
2. Insufficient Washing: Unbound detection reagents remain in the wells.[8]• Increase the number of wash cycles (e.g., from 3 to 5).[4]• Increase the volume of wash buffer to ensure the entire well is rinsed.• Add a short soak time (e.g., 30-60 seconds) during each wash step before aspiration.[5][8]
High signal in all wells, including blanks and samples 1. Inadequate Blocking: The microplate surface has available sites for non-specific binding of the probe or other reagents.[5]• Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[4]• Increase the blocking incubation time or perform the incubation at a slightly elevated temperature (e.g., 37°C).[5]• Test alternative blocking agents (e.g., non-fat dry milk, commercial blockers).[8]
2. Excessive Reagent Concentration: The concentration of the detection probe or enzyme is too high.• Titrate the detection probe/reagent to find the optimal concentration that maximizes the signal-to-noise ratio.[4]• Review the protocol to ensure dilutions were performed correctly.[8]
High signal only in sample wells (not in blanks) 1. Sample Autofluorescence: Endogenous molecules in the sample are fluorescent at the assay wavelengths.[1]• For each sample, prepare a "no-probe" control well containing the sample and all other reagents except the fluorescent probe.[1]• Subtract the average signal from the "no-probe" control from the corresponding sample well reading.[1]
2. Interfering Substances: The sample contains substances that react with the probe or interfere with the assay chemistry.[1][9]• Test serial dilutions of the sample to determine if the interference is concentration-dependent.[1]• If samples have high protein content, consider deproteinization using a molecular weight cutoff spin filter.[1]• Be aware of substances like DTT or high levels of NADH that can destabilize or reduce some probes.[1][9]
Table of Common Interfering Substances
Interfering SubstanceRecommended Maximum ConcentrationRationale
Dithiothreitol (DTT)< 10 µMStrong reducing agent that can react with or destabilize many thiol-reactive probes.[1][9]
β-mercaptoethanol< 10 µMAnother common reducing agent with similar interference potential as DTT.[1]
Glutathione (GSH)< 50 µMHigh concentrations of this endogenous thiol can compete with this compound for the probe, causing non-specific signal.[1]
NADH< 10 µMCan oxidize certain fluorescent probes, leading to increased background.[1]

Diagrams: Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_reaction Assay Reaction cluster_detection Detection p1 Sample Lysis & Quenching (e.g., TCA) p2 Block Free Thiols (e.g., NEM) p1->p2 p3 Protein Precipitation & Removal of Blocker p2->p3 p4 Add Detection Probe & Buffer p3->p4 p5 Incubate (Protect from Light) p4->p5 p6 Read Signal (e.g., Fluorescence) p5->p6 p7 Data Analysis p6->p7 noise1 Artifactual Oxidation noise1->p1 noise2 Incomplete Blocking noise2->p2 noise3 Probe Degradation noise3->p4 noise4 Autofluorescence noise4->p6

Caption: General experimental workflow highlighting critical steps where background noise can be introduced.

troubleshooting_flowchart cluster_reagent Reagent & Procedure Issues cluster_sample Sample-Specific Issues cluster_nonspecific Non-Specific Binding Issues start Start: High Background Signal q1 Is Blank Well Signal High? start->q1 a1 1. Prepare Fresh Reagents 2. Protect Plate From Light 3. Increase Wash Steps q1->a1 Yes q2 Is Sample Well Signal Disproportionately High? q1->q2 No end Re-run Assay a1->end a2 1. Run 'No-Probe' Control to Measure Autofluorescence 2. Test Sample Dilutions q2->a2 Yes a3 1. Optimize Blocking (Time, Concentration) 2. Titrate Probe Concentration q2->a3 No a2->end a3->end

Caption: A logical flowchart for troubleshooting the root cause of high background noise in assays.

reaction_pathways cluster_specific Desired Specific Reaction cluster_nonspecific Sources of Background Noise cys This compound signal Specific Signal (Fluorescence) cys->signal probe1 Fluorescent Probe probe1->signal gsh Interfering Thiol (e.g., Glutathione) bg1 Non-Specific Signal gsh->bg1 probe2 Fluorescent Probe probe2->bg1 probe_deg Degraded Probe bg2 Spontaneous Signal probe_deg->bg2

Caption: Diagram illustrating the desired specific reaction versus common non-specific reaction pathways.

Experimental Protocol: Minimizing Background in a Fluorescent this compound Assay

This protocol provides a general methodology for quantifying this compound using a thiol-reactive fluorescent probe, with integrated steps to minimize background noise.

1. Reagent Preparation:

  • Assay Buffer: Prepare fresh 50 mM potassium phosphate (B84403) buffer, pH 7.5. Filter-sterilize if necessary.[4] Keep on ice.

  • Detection Probe: Dissolve the fluorescent probe (e.g., a maleimide-based dye) in anhydrous DMSO to create a concentrated stock solution. Store in small aliquots at -20°C or below, protected from light.[3] On the day of the assay, dilute the stock probe to its final working concentration in the assay buffer immediately before use.

  • This compound Standard: Prepare a fresh stock solution of this compound in the assay buffer. Perform serial dilutions to create a standard curve. Keep standards on ice.

2. Sample Preparation (Critical Step):

  • To prevent artifactual oxidation, lyse cells or homogenize tissue directly in a buffer containing 10% trichloroacetic acid (TCA) to quench redox reactions.[12][13]

  • Centrifuge the lysate to pellet precipitated proteins.

  • Transfer the supernatant, which contains the small molecule thiols, to a new tube. Neutralize the sample carefully with a base (e.g., KOH) to the approximate pH of the assay buffer.

  • Optional: If high protein content is suspected to cause interference, use a 10 kDa molecular weight cutoff (MWCO) spin filter to deproteinize the sample before the assay.[1]

3. Assay Procedure (96-well black plate):

  • Blocking (if applicable for your probe): If non-specific binding of the probe to the plate is a concern, pre-treat wells with a suitable blocking buffer for 1 hour, then wash thoroughly.[5]

  • Layout: Design the plate to include:

    • Reagent blanks (assay buffer + probe, no sample).

    • Standard curve wells.

    • Sample wells.

    • Sample autofluorescence controls (sample + buffer, no probe).[1]

  • Reaction:

    • Add 50 µL of standards, samples, or buffer to the appropriate wells.

    • Initiate the reaction by adding 50 µL of the diluted detection probe to all wells (except autofluorescence controls).

    • Mix gently on a plate shaker for 30 seconds.

  • Incubation:

    • Incubate the plate at room temperature (or as specified by the probe manufacturer) for 5-15 minutes.

    • Crucially, protect the plate from ambient light during incubation. [1] Cover it with aluminum foil or use a plate reader with the lights off.

4. Detection and Analysis:

  • Set the plate reader to the specified excitation and emission wavelengths for the fluorescent probe.[1] Optimize the gain setting using the highest standard to maximize signal without saturating the detector.

  • Read the fluorescence intensity of all wells.

  • Data Correction:

    • Subtract the average fluorescence of the reagent blank from all standard and sample readings.

    • For each sample, subtract the reading from its corresponding autofluorescence control well.[1]

  • Quantification: Generate a standard curve by plotting the corrected fluorescence versus this compound concentration. Determine the concentration of this compound in the samples from the standard curve, accounting for any dilution factors.

References

Technical Support Center: Solid-Phase Synthesis of C-terminal Cysteine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of C-terminal Cysteine peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with this complex process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the solid-phase synthesis of peptides with a C-terminal Cysteine?

A1: The synthesis of C-terminal Cysteine peptides is prone to several side reactions, primarily due to the acidic nature of the α-proton of the C-terminal Cysteine ester. The most common side reactions include:

  • Racemization/Epimerization: Loss of stereochemical integrity at the Cα of the C-terminal Cysteine.

  • β-Elimination and Formation of N-piperidinyl-alanine: Particularly when using piperidine (B6355638) for Fmoc deprotection, the protected sulfhydryl group can be eliminated to form a dehydroalanine (B155165) intermediate, which can then react with piperidine.[1]

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin.[2][3]

  • S-alkylation: During the final cleavage from the resin, the highly nucleophilic thiol group of Cysteine can be alkylated by carbocations generated from the resin linker or other protecting groups.[4]

  • Incomplete Removal of the Trityl (Trt) Protecting Group: The cleavage of the Trt group is a reversible reaction, which can lead to incomplete deprotection.

Q2: Which resin is recommended for synthesizing C-terminal Cysteine peptides to minimize side reactions?

A2: For the synthesis of peptide acids with a C-terminal Cysteine, 2-chlorotrityl (2-CTC) resin is highly recommended.[5][6] The steric bulk of the trityl linkage effectively suppresses both racemization and the formation of N-piperidinyl-alanine.[6] Wang-type resins are more prone to these side reactions.[6]

Q3: How does the choice of the Cysteine side-chain protecting group affect the synthesis?

A3: The choice of the S-protecting group has a significant impact on the extent of side reactions, particularly racemization. While the trityl (Trt) group is widely used, other protecting groups like Tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt) have been shown to be superior in minimizing racemization. The use of Fmoc-Cys(Thp)-OH resulted in significantly lower racemization (0.74%) compared to Fmoc-Cys(Trt)-OH (3.3%) during DIPCDI/Oxyma Pure coupling.

Q4: What are the best practices for the Fmoc deprotection step to avoid side reactions?

A4: To minimize side reactions during Fmoc deprotection of C-terminal Cysteine peptides, consider the following:

  • Use of alternative bases: Instead of piperidine, weaker bases or more sterically hindered bases can be used. For instance, 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF has been shown to minimize side reactions.

  • Buffered deprotection: The addition of an acid rectifier like OxymaPure to the deprotection solution can buffer the basicity and reduce side reactions.

  • Optimized reaction time: Minimize the exposure time to the basic deprotection solution.

Q5: Which coupling reagents are best for introducing the C-terminal Cysteine and subsequent amino acids to minimize racemization?

A5: To minimize racemization, it is advisable to use coupling methods that operate under acidic or neutral conditions. The use of carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) is recommended.[1] Highly activating uronium or phosphonium (B103445) reagents, especially when used with strong tertiary amines like N,N-diisopropylethylamine (DIEA), can lead to significant racemization.

Troubleshooting Guide

Problem 1: I am observing a significant amount of a D-Cysteine diastereomer in my final peptide.

  • Question: What is causing the racemization of my C-terminal Cysteine and how can I prevent it?

  • Answer: Racemization of the C-terminal Cysteine is a common problem caused by the abstraction of the α-proton by bases used during the synthesis. To mitigate this:

    • Resin Selection: Use a 2-chlorotrityl (2-CTC) resin, as its steric hindrance helps to protect the α-proton.[5]

    • Coupling Method: Employ a less activating coupling reagent combination like DIC/OxymaPure. Avoid pre-activation and the use of strong bases like DIEA.[1]

    • S-Protecting Group: Consider using an alternative S-protecting group to Trityl, such as Thp or Mmt, which have been shown to reduce racemization.

    • Temperature: Perform the coupling of the C-terminal Cysteine at a lower temperature (e.g., 0 °C).

Problem 2: My mass spectrometry analysis shows a peak with a mass increase of +85 Da (or a related species) corresponding to the addition of piperidine.

  • Question: What is the N-piperidinyl-alanine side product and how can I avoid its formation?

  • Answer: This side product arises from the β-elimination of the Cys(Trt) residue to form dehydroalanine, which is then attacked by piperidine from the Fmoc deprotection solution. To prevent this:

    • Resin Choice: The use of 2-chlorotrityl (2-CTC) resin is highly effective in suppressing this side reaction compared to Wang-type resins.[6]

    • Optimized Deprotection: Use a modified Fmoc deprotection cocktail, such as 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF.

    • Alternative Protecting Groups: The use of Fmoc-Cys(Thp)-OH has been shown to result in significantly lower β-piperidinylalanine formation.

Problem 3: I am experiencing a significant loss of my peptide from the resin after the second amino acid coupling.

  • Question: Is this due to diketopiperazine (DKP) formation and how can I minimize it?

  • Answer: Yes, the loss of peptide from the resin at the dipeptide stage is a classic sign of DKP formation. This is especially prevalent when Proline is one of the first two residues.[2] To minimize DKP formation:

    • Resin Choice: The sterically hindered 2-chlorotrityl (2-CTC) resin can inhibit DKP formation.[2]

    • Optimized Deprotection: Use a milder deprotection condition, for example, a solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to reduce DKP formation.[7]

    • Dipeptide Coupling: If possible, couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible dipeptidyl-resin stage.

Problem 4: My final peptide product is showing incomplete removal of the Trityl protecting group.

  • Question: How can I ensure complete deprotection of the Cys(Trt) group during cleavage?

  • Answer: The cleavage of the Trityl group is reversible. To drive the reaction to completion, it is crucial to use an effective scavenger for the trityl cation.

    • Optimized Cleavage Cocktail: Use a cleavage cocktail containing Triisopropylsilane (TIS) as a scavenger. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (B43112) (EDT) is also recommended to keep the thiol in a reduced state.

    • Sufficient Cleavage Cocktail Volume: Ensure you are using a sufficient volume of the cleavage cocktail (e.g., 30 mL per 0.5 mmol of peptide).

Data Presentation

Table 1: Comparison of Racemization of C-terminal Cysteine with Different S-Protecting Groups during DIPCDI/Oxyma Pure Coupling.

S-Protecting GroupRacemization (%)Reference
Thp0.74
Trt3.3
Dpm6.8

Table 2: Racemization of Cys(Trt) with different coupling reagents.

Coupling ReagentBaseRacemization (%)Reference
Uronium activationBase8.0[8]
CarbodiimideNo Base< 1.0 (expected)[8]

Experimental Protocols

Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin

  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • In a separate container, dissolve 2 equivalents of Fmoc-Cys(Trt)-OH and 4 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the resin loading capacity in DCM.

  • Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

  • Agitate the mixture at room temperature for 1 to 2 hours.

  • To cap any unreacted chlorotrityl groups, add a capping mixture of DCM:Methanol:DIPEA (17:2:1, v/v) and agitate for 30 minutes.

  • Filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and then dry under vacuum.

  • Determine the loading capacity spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc removal.[9]

Protocol 2: Minimized Racemization Coupling using DIC/OxymaPure

  • Swell the peptide-resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in a minimal amount of DMF.

  • Add the amino acid/OxymaPure solution to the resin.

  • Add 3 equivalents of DIC to the resin suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a ninhydrin (B49086) test.

  • Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).[1]

Protocol 3: Cleavage of the Peptide from the Resin

  • Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Prepare a fresh cleavage cocktail. For a standard peptide with a C-terminal Cys(Trt), a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) is recommended. If multiple Cys residues are present, consider adding 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1.5-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the precipitated peptide under vacuum.

Protocol 4: Quantification of Cysteine Racemization using Marfey's Reagent and HPLC

  • Peptide Hydrolysis: Place approximately 0.1-0.5 mg of the synthetic peptide in a hydrolysis tube. Add 200 µL of 6 N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After hydrolysis, evaporate the HCl to dryness.

  • Derivatization: Re-dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone. Incubate the mixture at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture and quench by adding 20 µL of 2 N HCl.

  • HPLC Analysis: Dilute the sample with the HPLC mobile phase and inject it onto a C18 reverse-phase column. Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.

  • Quantification: Calculate the percentage of the D-enantiomer by integrating the peak areas of the L- and D-Cys(FDAA) diastereomers.[10][11]

Visualizations

G cluster_racemization Racemization Mechanism L-Cys-Resin L-Cysteine-Resin Carbanion Planar Carbanion Intermediate L-Cys-Resin->Carbanion - H+ (Base) Carbanion->L-Cys-Resin + H+ D-Cys-Resin This compound-Resin Carbanion->D-Cys-Resin + H+ G cluster_beta_elimination β-Elimination and Piperidinyl-Alanine Formation Cys_Resin C-terminal Cys(Trt)-Resin Dehydroalanine Dehydroalanine Intermediate Cys_Resin->Dehydroalanine β-Elimination (Piperidine) Piperidinyl_Ala N-Piperidinyl-Alanine Adduct Dehydroalanine->Piperidinyl_Ala Piperidine Piperidine Piperidine->Piperidinyl_Ala G cluster_dkp Diketopiperazine (DKP) Formation Dipeptidyl_Resin H-AA2-AA1-Resin DKP Diketopiperazine (Cyclic Dipeptide) Dipeptidyl_Resin->DKP Intramolecular Nucleophilic Attack Cleaved_Resin HO-Resin Dipeptidyl_Resin->Cleaved_Resin Cleavage G Start Problem Observed Racemization Racemization/ Epimerization Start->Racemization Piperidinyl_Ala N-Piperidinyl-Ala Formation Start->Piperidinyl_Ala DKP Diketopiperazine Formation Start->DKP Incomplete_Cleavage Incomplete Deprotection Start->Incomplete_Cleavage Sol_Racemization Use 2-CTC Resin Use DIC/Oxyma Use Thp or Mmt protecting group Racemization->Sol_Racemization Solution Sol_Piperidinyl_Ala Use 2-CTC Resin Use modified deprotection Use Thp protecting group Piperidinyl_Ala->Sol_Piperidinyl_Ala Solution Sol_DKP Use 2-CTC Resin Use mild deprotection Couple as dipeptide DKP->Sol_DKP Solution Sol_Incomplete_Cleavage Use TIS/EDT in cleavage cocktail Increase cocktail volume Incomplete_Cleavage->Sol_Incomplete_Cleavage Solution

References

Technical Support Center: Cysteine Stability During Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the accurate quantification of cysteine during protein acid hydrolysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with cysteine's instability.

Frequently Asked Questions (FAQs)

Q1: Why is my cysteine/cystine recovery low after standard 6M HCl acid hydrolysis?

A1: Cysteine and its oxidized dimer, cystine, are highly susceptible to degradation under standard acid hydrolysis conditions (6M HCl, 110°C, 24 hours).[1][2][3] The thiol group of cysteine is prone to oxidation and other side reactions, leading to variable and often significant losses.[1][2] Tryptophan is another amino acid that is completely destroyed under these conditions.[4][5]

Q2: What happens to cysteine during acid hydrolysis?

A2: During acid hydrolysis, cysteine can be destroyed through various oxidative pathways.[2] The presence of even trace amounts of oxygen can accelerate this degradation.[2] This leads to the formation of several byproducts that are not easily quantifiable as cysteine, resulting in an underestimation of its content in the protein.

Q3: How can I prevent the loss of cysteine during my experiments?

A3: To prevent degradation, cysteine residues must be chemically modified to a more stable form before acid hydrolysis. The two most common and effective strategies are:

  • Oxidation: Cysteine is oxidized to the highly stable cysteic acid.[1][3][6][7]

  • Alkylation: The free thiol group of cysteine is modified with an alkylating agent to form a stable thioether derivative, such as S-carboxymethylcysteine.[8][9][10]

Q4: Which pre-hydrolysis derivatization method is better: oxidation or alkylation?

A4: The choice depends on your specific experimental needs and analytical capabilities.

  • Performic acid oxidation is a robust and widely used method that results in the formation of cysteic acid, which is very stable during subsequent acid hydrolysis.[1][7][11] It is a reliable method for accurately determining the total cysteine plus cystine content.[3][12]

  • Alkylation with reagents like iodoacetic acid or iodoacetamide (B48618) is crucial in proteomics to prevent the reformation of disulfide bonds after reduction, ensuring effective enzymatic digestion and analysis by mass spectrometry.[8][9][10]

Q5: Will these derivatization methods affect other amino acids?

A5: Yes, some methods can affect other amino acids. Performic acid oxidation will also oxidize methionine to methionine sulfone, which is stable to acid hydrolysis.[1][7] However, performic acid treatment can lead to modifications of other residues like tyrosine.[13] Therefore, a separate, standard acid hydrolysis run without pre-oxidation is often required to accurately quantify the other amino acids.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no cysteine/cystine peak in chromatogram Degradation during standard acid hydrolysis.Implement a pre-hydrolysis derivatization step. The most common methods are performic acid oxidation to form stable cysteic acid or alkylation with iodoacetic acid.[1][3][8]
High variability in cysteine recovery between samples Incomplete derivatization (oxidation or alkylation). Presence of residual oxygen in hydrolysis tubes.Ensure complete reduction of disulfide bonds before alkylation. For oxidation, ensure the performic acid is freshly prepared and potent. For all hydrolysis, thoroughly flush tubes with nitrogen or another inert gas before sealing to remove oxygen.[2]
Quantification of cysteic acid is inaccurate Incomplete oxidation of cysteine/cystine. Loss of cysteic acid during analysis.Optimize the performic acid oxidation protocol to ensure complete conversion.[7][11] While generally stable, significant losses of cysteic acid have been reported in some cases; ensure your analytical method is validated for cysteic acid recovery.[2]
Difficulty quantifying other amino acids after performic acid oxidation Performic acid can modify other amino acids, notably tyrosine.[13]Run a parallel sample without performic acid oxidation using standard acid hydrolysis to accurately quantify the other amino acids. A separate alkaline hydrolysis is needed for tryptophan.[3]

Quantitative Data Summary

The recovery of cysteine is significantly improved by converting it to a stable derivative prior to acid hydrolysis. The following table summarizes typical recovery rates for different methods.

Method Derivative Formed Typical Recovery Rate Notes
Standard 6M HCl HydrolysisCysteine/CystineHighly variable, often very lowNot recommended for quantitative analysis of cysteine.[3]
Performic Acid Oxidation + Acid HydrolysisCysteic Acid>90%A robust and common method for total cysteine/cystine determination.[1][7] Also converts methionine to methionine sulfone.[7]
Acid Hydrolysis with Sodium Azide (B81097)Cysteic Acid87-100%Sodium azide in the hydrolysis buffer promotes the oxidation of cysteine to cysteic acid.[13]
Alkylation (e.g., with Iodoacetic Acid) + Acid HydrolysisS-CarboxymethylcysteineQuantitativePrevents disulfide bond reformation; crucial for proteomics workflows.[14]
Dithiothreitol/Sodium Tetrathionate Treatment + Acid HydrolysisS-sulfocysteineQuantitativeAn alternative derivatization method that yields S-sulfocysteine.[15]

Key Experimental Protocols

Protocol 1: Performic Acid Oxidation for Cysteic Acid Analysis

This protocol is designed to convert both cysteine and cystine residues to the acid-stable cysteic acid prior to hydrolysis.

1. Reagent Preparation (Performic Acid):

  • Caution: Performic acid is a strong oxidizing agent and should be handled with care in a fume hood.
  • Mix 9 parts anhydrous formic acid with 1 part 30% hydrogen peroxide.
  • Incubate the mixture at room temperature (20-25°C) for 1 hour to allow for the formation of performic acid.
  • Cool the freshly prepared performic acid solution to 0°C in an ice bath before use.

2. Protein Oxidation:

  • Dissolve the protein sample (containing approximately 2-10 mg of protein) in a suitable volume of the cooled performic acid.
  • Incubate the reaction mixture at 0°C for 2.5 to 4 hours. For some proteins, an overnight incubation at -10°C may be beneficial.
  • After incubation, neutralize the performic acid by adding hydrobromic acid (HBr) or sodium metabisulfite (B1197395) until the yellow color of bromine appears and then disappears.

3. Acid Hydrolysis:

  • Lyophilize the oxidized sample to remove excess reagents.
  • Add 6M HCl to the dried, oxidized sample.
  • Transfer the sample to a hydrolysis tube, flush with nitrogen, and seal under vacuum.
  • Hydrolyze at 110°C for 24 hours.[7]
  • After hydrolysis, cool the sample, open the tube, and evaporate the HCl under vacuum.
  • Reconstitute the sample in a suitable buffer for amino acid analysis. Cysteine and cystine will be quantified as cysteic acid.

Protocol 2: Reduction and S-Carboxymethylation (Alkylation)

This protocol is standard for proteomics applications where proteins will be subsequently digested by enzymes like trypsin.

1. Protein Solubilization and Reduction:

  • Dissolve the protein sample in a denaturing buffer (e.g., 6M Guanidine HCl, 0.1M Tris-HCl, pH 8.0).[9]
  • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
  • Incubate at 37-56°C for 1 hour to reduce all disulfide bonds to free thiols.

2. Alkylation:

  • Cool the sample to room temperature.
  • Add a freshly prepared solution of an alkylating agent, such as iodoacetic acid or iodoacetamide, to a final concentration of 40-50 mM (a 2- to 5-fold molar excess over the reducing agent).
  • Incubate the reaction in the dark at room temperature for 30-60 minutes.[8][9]

3. Sample Cleanup:

  • Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or 2-mercaptoethanol.
  • The alkylated protein must then be purified from the excess reagents. This can be achieved by dialysis, gel filtration, or precipitation.[9]

4. Subsequent Processing:

  • The purified, alkylated protein is now stable and can be subjected to buffer exchange, enzymatic digestion (e.g., with trypsin), or acid hydrolysis for total amino acid composition. If acid hydrolysis is performed, cysteine will be quantified as S-carboxymethylcysteine.

Visualizations

Cysteine_Degradation_Pathway Protein Protein with Cys/Cys-Cys Hydrolysis 6M HCl, 110°C Protein->Hydrolysis Hydrolysis Cysteine Free Cysteine Hydrolysis->Cysteine Oxidation Oxidation (O2) Cysteine->Oxidation Degradation Degradation Products (e.g., Sulfonic Acids) Oxidation->Degradation Loss Loss of Quantifiable Cysteine Degradation->Loss

Caption: Degradation pathway of cysteine during standard acid hydrolysis.

Cysteine_Protection_Workflow cluster_prevention Protective Derivatization (Pre-Hydrolysis) cluster_oxidation Method A: Oxidation cluster_alkylation Method B: Alkylation Start Protein Sample (with Cysteine/Cystine) PerformicAcid Performic Acid Oxidation Start->PerformicAcid Reduction Reduction (DTT) Start->Reduction CysteicAcid Protein with Cysteic Acid PerformicAcid->CysteicAcid Hydrolysis Acid Hydrolysis (6M HCl, 110°C) CysteicAcid->Hydrolysis Alkylation Alkylation (IAA) Reduction->Alkylation SCMC Protein with S-Carboxymethylcysteine Alkylation->SCMC SCMC->Hydrolysis Analysis Amino Acid Analysis (HPLC, etc.) Hydrolysis->Analysis

Caption: Experimental workflow for protecting cysteine before acid hydrolysis.

References

Technical Support Center: Optimizing pH for Cysteine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for successful cysteine labeling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for labeling cysteine residues?

The optimal pH for cysteine labeling is a balance between maximizing the reactivity of the thiol group and minimizing off-target reactions. The thiol group of a cysteine residue has a pKa of approximately 8.5.[1] For the reaction to proceed efficiently, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form.[2][3] Therefore, a pH slightly below or near the pKa is generally recommended.

For most applications, a pH range of 6.5 to 7.5 is considered optimal for achieving high specificity for cysteine residues, particularly when using maleimide-based reagents.[2][4][5] At this pH, the cysteine thiol is sufficiently reactive, while the amino groups of lysine (B10760008) residues (pKa ~10.5) are predominantly protonated and thus less reactive.[4][5]

Q2: How does pH affect the specificity of different cysteine labeling reagents?

The choice of labeling reagent is critical, and its reactivity is highly pH-dependent. The two most common classes of thiol-reactive probes are maleimides and iodoacetamides.

  • Maleimides: These reagents are highly selective for thiols in the pH range of 6.5-7.5.[6] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2][6] Above pH 7.5, the reactivity of maleimides with primary amines (like the side chain of lysine) increases, which can lead to non-specific labeling.[4] At pH values above 8.0, maleimides can also undergo hydrolysis, which inactivates the reagent.[7]

  • Iodoacetamides: Iodoacetamides also react with cysteine thiols but generally require a slightly more alkaline pH for optimal reactivity, typically in the range of 7.5-8.5.[8][9] However, at higher pH values, iodoacetamides have a greater propensity to react with other amino acid residues, including lysine, histidine, methionine, aspartate, and glutamate, leading to a decrease in specificity.[9] To favor specific labeling of the most reactive thiols, iodoacetamide (B48618) reactions can be performed at or below neutral pH.[1]

Q3: What are common side reactions in cysteine labeling, and how can they be minimized by controlling the pH?

Several side reactions can occur during cysteine labeling, many of which are influenced by pH.

  • Labeling of other amino acids: As mentioned, labeling of lysine and other nucleophilic residues is a primary concern. To minimize this, perform the reaction within the recommended pH range for your chosen reagent (pH 6.5-7.5 for maleimides, and a slightly more alkaline but carefully controlled pH for iodoacetamides).[4][9]

  • Hydrolysis of the labeling reagent: Maleimides are susceptible to hydrolysis at alkaline pH, which reduces the concentration of the active reagent.[2] It is advisable to prepare maleimide (B117702) stock solutions immediately before use and to conduct the labeling reaction at a pH of 7.5 or below.[10]

  • Thiazine (B8601807) rearrangement: When labeling N-terminal cysteine peptides with maleimides at neutral or basic pH, a rearrangement of the initial thioether linkage to a six-membered thiazine structure can occur.[11][12] This side reaction can be avoided by performing the conjugation at an acidic pH.[11]

  • Disulfide bond formation: Cysteine residues can be oxidized to form disulfide bonds, rendering them unreactive to labeling reagents.[10] This can be prevented by pre-treating the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) immediately before labeling.[10][13]

Q4: Can I use Tris buffer for my cysteine labeling reaction?

While commonly used, Tris buffer is not the ideal choice for cysteine labeling reactions, especially when using electrophilic reagents like iodoacetamides. The primary amine group in Tris can slowly react with these reagents, consuming them and potentially reducing the labeling efficiency.[8] Inert buffers such as phosphate (B84403), HEPES, or carbonate are generally preferred to avoid this issue.[2][8]

Troubleshooting Guides

Problem: Low Labeling Efficiency
Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of your reaction buffer. For maleimide-based labeling, ensure the pH is between 6.5 and 7.5.[10] For iodoacetamide-based labeling, a pH of 8.0-8.5 may be required.[6]
Oxidized Cysteines Pre-treat your protein with a 10-100 fold molar excess of a reducing agent like TCEP or DTT to ensure all cysteine residues are in their reduced, reactive state.[14] TCEP is often preferred as it does not contain a thiol and won't compete with the labeling reaction.[10]
Hydrolyzed Labeling Reagent Prepare fresh stock solutions of your labeling reagent, particularly for maleimides, immediately before use.[10]
Insufficient Reagent Concentration Increase the molar excess of the labeling reagent. A 10-20 fold molar excess over the protein is a common starting point.[7]
Steric Hindrance The target cysteine may be inaccessible. Consider denaturing the protein if its native structure is not required for your downstream application.
Problem: Non-Specific Labeling / High Background
Possible Cause Troubleshooting Step
Reaction pH is too high For maleimide reagents, lower the pH to a range of 6.5-7.5 to minimize reaction with lysine residues.[5] For iodoacetamides, carefully control the pH to be as low as possible while still achieving sufficient cysteine labeling.[9]
Excess Unreacted Labeling Reagent After the labeling reaction, quench any unreacted reagent with a small molecule thiol like L-cysteine or β-mercaptoethanol.[14] Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagent and quenching agent.[10]
Long Incubation Time Reduce the incubation time of the labeling reaction.
Protein Aggregation Labeled protein may aggregate. Analyze the sample by SDS-PAGE and consider optimizing buffer conditions (e.g., adding mild detergents or adjusting ionic strength).

Data Presentation

Table 1: pH-Dependent Reactivity of Common Cysteine Labeling Reagents

pH RangeMaleimidesIodoacetamides
< 6.5 Low to moderate efficiency due to low concentration of the reactive thiolate anion.[5]Very low efficiency.
6.5 - 7.5 Optimal for Cysteine Specificity. The thiol group is sufficiently deprotonated for efficient reaction, while lysine's amino group is largely protonated and unreactive.[2][5]Moderate efficiency; can be used for labeling highly reactive thiols.[1]
7.5 - 8.5 Increased risk of non-specific labeling of lysine residues.[5]Optimal for Cysteine Reactivity. [8] Increased risk of non-specific labeling of other amino acids.[9]
> 8.5 High degree of non-specific labeling of lysine residues and risk of maleimide hydrolysis.[5][7]High degree of non-specific labeling.[9]

Experimental Protocols

Protocol 1: General Procedure for Optimizing pH for Maleimide-Based Cysteine Labeling
  • Protein Preparation and Reduction:

    • Dissolve the protein in a degassed, non-amine-containing buffer (e.g., phosphate or HEPES) to a final concentration of 1-10 mg/mL.[6][15]

    • To ensure the cysteine residue is in its reduced form, add a 10- to 100-fold molar excess of TCEP.[14]

    • Incubate at room temperature for 20-60 minutes.[14]

  • pH Screening:

    • Prepare a series of reaction buffers with pH values ranging from 6.5 to 8.0 (e.g., 6.5, 7.0, 7.5, 8.0).

    • Aliquot the reduced protein solution into each of the different pH buffers.

  • Labeling Reaction:

    • Prepare a stock solution of the maleimide-functionalized probe in an anhydrous solvent like DMSO or DMF immediately before use.[6]

    • Add a 10- to 20-fold molar excess of the dissolved labeling reagent to each protein aliquot.[14]

    • Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of approximately 10 mM.[14]

    • Incubate for 15-30 minutes at room temperature.[14]

    • Purify the labeled protein from excess reagent and quenching agent using size-exclusion chromatography or dialysis.[16]

  • Analysis:

    • Determine the degree of labeling (DOL) for each pH condition by measuring the absorbance of the protein and the label.

    • Analyze the samples by SDS-PAGE to assess labeling efficiency and specificity.

Mandatory Visualizations

Experimental_Workflow A Protein Preparation & Reduction (1-10 mg/mL in degassed buffer + TCEP) B pH Screening (Aliquot protein into buffers of varying pH, e.g., 6.5, 7.0, 7.5, 8.0) A->B Incubate 20-60 min at RT C Labeling Reaction (Add 10-20x molar excess of maleimide reagent) B->C Incubate 2h at RT or overnight at 4°C D Quenching (Add excess L-cysteine or β-mercaptoethanol) C->D E Purification (Size-Exclusion Chromatography or Dialysis) D->E Incubate 15-30 min at RT F Analysis (Determine Degree of Labeling and analyze by SDS-PAGE) E->F

Caption: Workflow for optimizing the pH of a cysteine labeling reaction.

Troubleshooting_Flowchart Start Suboptimal Labeling Result Q1 Low Labeling Efficiency? Start->Q1 A1 Check for Oxidized Cysteines (Add reducing agent like TCEP) Q1->A1 Yes Q2 High Background / Non-Specific Labeling? Q1->Q2 No A2 Verify pH is in Optimal Range (6.5-7.5 for maleimides) A1->A2 A3 Increase Molar Excess of Reagent A2->A3 End Optimized Labeling A3->End B1 Lower Reaction pH (Especially for maleimides, avoid pH > 7.5) Q2->B1 Yes Q2->End No B2 Quench and Purify Thoroughly B1->B2 B3 Reduce Incubation Time B2->B3 B3->End

Caption: Troubleshooting flowchart for common issues in cysteine labeling.

References

Technical Support Center: Monitoring Cysteine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of their cysteine labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the progress of my cysteine labeling reaction?

Monitoring your reaction is essential to ensure the desired level of labeling has been achieved. Incomplete labeling can lead to inaccurate quantification and misleading results in downstream applications, while over-labeling or non-specific labeling can alter protein structure and function.[1] Consistent monitoring allows for the optimization of reaction conditions to achieve high efficiency and specificity.[2]

Q2: What are the most common methods to monitor cysteine labeling?

The most common methods include Mass Spectrometry (MS), Ellman's Assay, SDS-PAGE analysis, and fluorescence-based techniques. The choice of method depends on the specific label, the protein of interest, and the available equipment.

Q3: How can I tell if my cysteine residues are oxidized, and how does this affect labeling?

Oxidized cysteines, often forming disulfide bonds, are unreactive to common labeling reagents like maleimides.[1] You can indirectly assess oxidation by comparing labeling efficiency before and after treatment with a reducing agent like DTT or TCEP.[1][2] Mass spectrometry can directly identify oxidized cysteine residues.

Troubleshooting Guides

Issue 1: Low or No Labeling Efficiency

Symptoms:

  • Little to no signal from the label (e.g., fluorescence, radioactivity).

  • Mass spectrometry data shows a high abundance of unlabeled protein/peptide.

  • Ellman's assay indicates a large number of free thiols remain after the reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidized Cysteine Residues Pre-treat your protein with a reducing agent like TCEP or DTT to ensure cysteines are in a reduced, reactive state.[1] TCEP is often preferred as it doesn't contain a thiol and won't compete with the labeling reagent.[3]
Hydrolyzed Labeling Reagent Prepare labeling reagent solutions immediately before use, especially for maleimides which are susceptible to hydrolysis at higher pH.[1]
Suboptimal Reaction Conditions Optimize the molar ratio of the labeling reagent to the protein (a 10-20 fold molar excess of the label is a good starting point).[1] Adjust the pH of the reaction buffer; for maleimide (B117702) reactions, a pH of 6.5-7.5 is optimal to favor thiol reactivity while minimizing reaction with amines.[4] Increase the reaction time or temperature, but monitor for potential protein precipitation.[1]
Inaccessible Cysteine Residues If the target cysteine is buried within the protein structure, consider performing the labeling reaction under denaturing conditions. However, this may not be suitable if native protein function is required for downstream applications.[4]
Protein Precipitation Perform the labeling reaction in a buffer that ensures your protein's stability. Consider adding stabilizing agents like glycerol.[1]
Issue 2: Non-Specific Labeling

Symptoms:

  • Labeling of proteins that lack cysteine residues.

  • Mass spectrometry data shows modification of other amino acid residues (e.g., lysine).

  • SDS-PAGE shows smearing or multiple labeled bands for a pure protein.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction with Other Nucleophilic Residues For maleimide-based labeling, maintain a pH between 6.5 and 7.5 to maximize specificity for thiols over amines (like lysine).[4] At pH > 7.5, the reaction with primary amines becomes more likely.[4]
Excessive Labeling Reagent Concentration Reduce the molar excess of the labeling reagent. While a molar excess is needed to drive the reaction, a very high concentration can increase the likelihood of off-target reactions.
Prolonged Reaction Time Decrease the incubation time. While longer times can increase the labeling of the target cysteine, they can also lead to more non-specific labeling.
Issue 3: Inconsistent Results Between Experiments

Symptoms:

  • High variability in labeling efficiency from one experiment to the next.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Reagent Preparation Always prepare fresh solutions of labeling reagents and reducing agents. Ensure accurate concentration measurements.
Variability in Protein Handling Standardize all protein purification and handling steps. Ensure complete removal of reducing agents before adding the labeling reagent, as they will compete for the label.[2]
Oxidation During Storage or Handling Store purified protein in buffers containing a reducing agent until just before the labeling reaction. Minimize freeze-thaw cycles.

Experimental Protocols & Methodologies

Mass Spectrometry for Monitoring Labeling

Mass spectrometry (MS) is a powerful technique to confirm and quantify cysteine labeling. By comparing the mass of the protein or its tryptic peptides before and after the labeling reaction, the degree of labeling can be precisely determined.

Workflow:

  • Sample Preparation: Take an aliquot of the protein solution before and after the labeling reaction.

  • Digestion (for peptide analysis): Denature, reduce, alkylate (with a non-labeling alkylating agent for the "before" sample), and digest the protein with an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: Look for the mass shift corresponding to the mass of the label on cysteine-containing peptides. The ratio of the labeled to unlabeled peptide peak areas provides a quantitative measure of labeling efficiency.[6]

DOT Script for Mass Spectrometry Workflow:

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Proteolysis cluster_2 Analysis cluster_3 Data Interpretation Protein_Before Protein (Before Labeling) Digest_Before Tryptic Digestion Protein_Before->Digest_Before Protein_After Protein (After Labeling) Digest_After Tryptic Digestion Protein_After->Digest_After LCMS_Before LC-MS/MS Digest_Before->LCMS_Before LCMS_After LC-MS/MS Digest_After->LCMS_After Analysis Identify Mass Shift & Quantify Peak Areas LCMS_Before->Analysis LCMS_After->Analysis

Mass spectrometry workflow for monitoring cysteine labeling.

Ellman's Assay for Quantifying Free Thiols

Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, TNB, which can be quantified by measuring its absorbance at 412 nm.[4][7] This assay can be used to determine the number of free cysteines remaining after a labeling reaction.

Protocol:

  • Prepare a Cysteine Standard Curve:

    • Prepare a stock solution of L-cysteine of known concentration (e.g., 1.5 mM) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA).[8]

    • Create a dilution series of the cysteine stock to generate standards.

  • Prepare Samples:

    • Take an aliquot of your protein solution before and after the labeling reaction. Dilute them in the reaction buffer to a suitable concentration.

  • Reaction:

    • Add Ellman's reagent solution (e.g., 4 mg/mL in reaction buffer) to each standard and sample.[8]

    • Incubate at room temperature for 15 minutes.[8]

  • Measurement:

    • Measure the absorbance of the standards and samples at 412 nm using a spectrophotometer.[7]

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Use the standard curve to determine the concentration of free thiols in your "before" and "after" samples. The difference in concentration reflects the extent of labeling.

DOT Script for Ellman's Assay Logic:

Ellmans_Assay_Logic Start Start with 'Before' & 'After' Labeling Samples React React with Ellman's Reagent (DTNB) Start->React Measure Measure Absorbance at 412 nm React->Measure Quantify Quantify Free Thiols using Cysteine Standard Curve Measure->Quantify Compare Compare Free Thiol Concentration (Before vs. After) Quantify->Compare Result Determine Labeling Efficiency Compare->Result

Logical flow of an Ellman's assay to determine labeling efficiency.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the progress of a labeling reaction, especially when the label is fluorescent or causes a significant shift in the protein's molecular weight.

Protocol:

  • Sample Preparation: Collect aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes). Quench the reaction in each aliquot by adding a reducing agent like DTT or by adding SDS-PAGE loading buffer.

  • Electrophoresis: Run the samples on an SDS-PAGE gel.

  • Visualization:

    • Fluorescent Labels: If the label is fluorescent, visualize the gel using an appropriate fluorescence imager.[9] An increase in the fluorescence intensity of the protein band over time indicates successful labeling.

    • Molecular Weight Shift: If the label is large enough (e.g., PEGylation), a shift in the apparent molecular weight of the protein band will be observed.[10]

    • Staining: If the label is not easily visualized, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to ensure equal protein loading in all lanes.

DOT Script for SDS-PAGE Analysis Workflow:

SDS_PAGE_Workflow Start Collect Reaction Aliquots at Different Time Points Quench Quench Reaction Start->Quench Load Load Samples onto SDS-PAGE Gel Quench->Load Run Perform Electrophoresis Load->Run Visualize Visualize Gel Run->Visualize Fluorescence Fluorescence Imaging Visualize->Fluorescence Fluorescent Label Stain Total Protein Stain (e.g., Coomassie) Visualize->Stain Non-Fluorescent Label Analyze Analyze Band Intensity/Shift Fluorescence->Analyze Stain->Analyze

Workflow for monitoring cysteine labeling using SDS-PAGE.

References

Technical Support Center: Overcoming Intracellular L-cysteine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with intracellular L-cysteine accumulation and its associated toxicity.

Frequently Asked Questions (FAQs)

Q1: What is L-cysteine and why is it essential in cell culture?

L-cysteine is a semi-essential, sulfur-containing amino acid. It is a critical component for protein synthesis and a precursor for the biosynthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] In cell culture, it is considered an essential amino acid that must be supplied exogenously as most cell lines cannot synthesize it in sufficient quantities.[2]

Q2: Why can high concentrations of L-cysteine be toxic to cells?

Excessive intracellular L-cysteine can lead to cytotoxicity through several mechanisms:

  • Oxidative Stress: The thiol group of cysteine can auto-oxidize, especially in the presence of metal ions, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[2][3][4]

  • ER Stress and MAPK Signaling: High levels of L-cysteine can induce the unfolded protein response (UPR) in the endoplasmic reticulum (ER) and activate mitogen-activated protein kinase (MAPK) signaling pathways, leading to apoptosis.

  • Excitotoxicity: In neuronal cells, L-cysteine and its metabolites can act as excitotoxins by modulating NMDA receptor activity, leading to an influx of Ca2+ and subsequent neuronal damage.[5]

  • Iron Homeostasis Disruption: Elevated cytosolic cysteine can interfere with intracellular iron availability, impairing the function of iron-sulfur cluster-containing proteins, which are crucial for processes like mitochondrial respiration.[6]

Q3: What are the visible signs of L-cysteine toxicity in my cell culture?

Signs of L-cysteine toxicity can include:

  • Reduced cell viability and proliferation.[3][4]

  • Changes in cell morphology, such as rounding and detachment.

  • Increased apoptosis or necrosis.

  • Formation of a precipitate in the culture medium, which is often the less soluble oxidized form, L-cystine.[4][7]

Q4: How can I mitigate L-cysteine toxicity in my experiments?

Several strategies can be employed to reduce the cytotoxic effects of L-cysteine:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of L-cysteine for your specific cell line.[3][4]

  • Add Pyruvate (B1213749): Supplementing the culture medium with pyruvate (e.g., 5 mM) can form a more stable, less toxic complex with cysteine, reducing its auto-oxidation.[4][8]

  • Fresh Media Preparation: L-cysteine is unstable in solution.[2] Prepare fresh L-cysteine-containing media before each use to minimize oxidation to the less soluble and potentially problematic L-cystine.[3][7]

  • pH Control: Maintain an acidic pH for stock solutions of L-cysteine to improve its stability.[4]

Q5: What is protein persulfidation and how does it relate to L-cysteine?

Protein persulfidation is a post-translational modification where a thiol group (-SH) of a cysteine residue is converted to a persulfide group (-SSH). This modification is increasingly recognized as a key mechanism of hydrogen sulfide (B99878) (H₂S) signaling, a gasotransmitter produced from L-cysteine by enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). Persulfidation can protect cysteine residues from irreversible oxidation and modulate protein function, thus playing a role in cellular defense against oxidative stress.

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Reduced cell viability and growth after L-cysteine treatment. High concentration of L-cysteine leading to cytotoxicity.[3][4] Production of reactive oxygen species (ROS).[4]Perform a dose-response curve to find the optimal L-cysteine concentration for your cell line.[4] Co-treat with an antioxidant like N-acetylcysteine (NAC). Add pyruvate (e.g., 5 mM) to the culture medium to stabilize L-cysteine.[4][8]
Precipitate forms in the cell culture medium. Oxidation of L-cysteine to the less soluble L-cystine.[4][7]Prepare fresh L-cysteine solutions before each use.[3] Store stock solutions at an acidic pH.[4] If a precipitate is observed, you can try adding a small amount of a reducing agent like DTT to see if it redissolves, confirming it is cystine.[7]
Inconsistent experimental results with L-cysteine. Degradation of L-cysteine in the culture medium over time.[3]Prepare fresh L-cysteine-containing medium for each experiment. For longer-term experiments, consider a more stable L-cysteine derivative.
Low signal in protein persulfidation detection assays. Inefficient cell lysis or protein extraction. Incomplete blocking of free thiols. Insufficient concentration of the labeling probe.Ensure complete cell lysis using an appropriate buffer and mechanical disruption if necessary. Optimize blocking conditions (reagent concentration, incubation time). Increase the concentration of the fluorescent or biotinylated probe.
High background in protein persulfidation Western blot. Non-specific antibody binding. Incomplete washing steps. Cross-reactivity of detection reagents with other sulfur modifications.Use a high-quality primary antibody and optimize its dilution. Increase the number and duration of washing steps. Include appropriate negative controls (e.g., cells treated with a CSE or CBS inhibitor).

Experimental Protocols

Protocol 1: Quantification of Intracellular L-cysteine by HPLC

This protocol describes the measurement of intracellular L-cysteine levels using high-performance liquid chromatography (HPLC) with pre-column derivatization for fluorescence detection.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS)

  • Metaphosphoric acid (MPA), 5% (w/v)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) solution

  • Internal standard (e.g., N-acetylcysteine)

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Cell Lysis and Protein Precipitation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of ice-cold 5% MPA solution.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble thiols.[9]

  • Derivatization:

    • To 50 µL of the supernatant, add 5 µL of TCEP solution to reduce any disulfide bonds.

    • Add 175 µL of SBD-F solution and 25 µL of the internal standard solution.

    • Incubate the mixture at 60°C for 60 minutes in the dark.

    • Stop the reaction by adding 25 µL of 1 M HCl.[9]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 25 µL) of the derivatized sample into the HPLC system.

    • Separate the SBD-thiol derivatives on a C18 column using a suitable mobile phase gradient (e.g., citric buffer and methanol).[9][10]

    • Detect the fluorescent derivatives using an excitation wavelength of 375 nm and an emission wavelength of 510 nm.[9][10]

  • Quantification:

    • Generate a standard curve using known concentrations of L-cysteine standard that have undergone the same derivatization procedure.

    • Calculate the intracellular L-cysteine concentration based on the peak areas relative to the internal standard and the standard curve.[10]

Protocol 2: Detection of Protein Persulfidation using the Dimedone-Switch Method

This method allows for the specific detection of protein persulfidation.

Materials:

  • Protein extract

  • Blocking buffer (e.g., containing a thiol-reactive compound like N-ethylmaleimide)

  • Dimedone-based probe (e.g., with a biotin (B1667282) or fluorescent tag)

  • Streptavidin-agarose beads (for biotinylated probes)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest or streptavidin-HRP

Procedure:

  • Blocking of Free Thiols:

    • Incubate the protein extract with a thiol-blocking agent to modify all free cysteine residues.

  • Labeling of Persulfides:

    • Add the dimedone-based probe to the protein sample. The probe will selectively react with the persulfide groups.

  • Affinity Purification (for biotinylated probes):

    • Incubate the labeled protein sample with streptavidin-agarose beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Detection:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane for Western blotting.

    • Detect the persulfidated proteins using an antibody against the protein of interest or with streptavidin-HRP for biotinylated samples. For fluorescently tagged probes, the gel can be imaged directly.

Protocol 3: Measurement of Cellular Hydrogen Sulfide (H₂S) Production

This protocol utilizes the lead acetate (B1210297) method for a semi-quantitative measurement of H₂S production by cells.

Materials:

  • Cells in a multi-well plate

  • L-cysteine solution

  • Filter paper

  • Lead acetate solution (2% w/v)

Procedure:

  • Cell Treatment:

    • Culture cells in a multi-well plate to the desired confluency.

    • Add L-cysteine to the culture medium to stimulate H₂S production.

  • H₂S Detection:

    • Soak a piece of filter paper in 2% lead acetate solution.

    • Place the soaked filter paper on the lid of the multi-well plate, ensuring it is positioned over the wells containing the cells.[11]

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).[12]

  • Analysis:

    • H₂S gas produced by the cells will react with the lead acetate on the filter paper, forming a brown-black precipitate of lead sulfide (PbS).[11][12]

    • The intensity of the brown-black color is proportional to the amount of H₂S produced. The filter paper can be scanned, and the color intensity quantified using image analysis software like ImageJ.[11]

Quantitative Data Summary

Table 1: L-cysteine concentrations and their effects on cell viability.

Cell LineL-cysteine ConcentrationEffect on Cell ViabilityReference
Chinese Hamster Ovary (CHO)> 2.5 mMReduced cell growth[4]
Cultured cells (unspecified)1 mM in MEMHighly toxic[4][8]

Table 2: Intracellular thiol concentrations in human chronic myelogenous leukemia K562 cells.

ThiolConcentration (pmol/1 x 10⁶ cells)Reference
Cysteine32.1 ± 1.5[10]
Cysteinylglycine40.1 ± 2.3[10]
γ-glutamylcysteine5.5 ± 0.4[10]
Glutathione153 ± 3[10]

Signaling Pathways and Experimental Workflows

L_Cysteine_Toxicity_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular High L-Cysteine High L-Cysteine Intracellular L-Cysteine Intracellular L-Cysteine High L-Cysteine->Intracellular L-Cysteine Transport ROS ROS Intracellular L-Cysteine->ROS Auto-oxidation ER Stress ER Stress Intracellular L-Cysteine->ER Stress Iron Homeostasis Disruption Iron Homeostasis Disruption Intracellular L-Cysteine->Iron Homeostasis Disruption NMDA-R Overactivation NMDA-R Overactivation Intracellular L-Cysteine->NMDA-R Overactivation In Neurons ROS->ER Stress Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction MAPK Activation MAPK Activation ER Stress->MAPK Activation Apoptosis Apoptosis MAPK Activation->Apoptosis Iron Homeostasis Disruption->Mitochondrial Dysfunction NMDA-R Overactivation->Apoptosis Ca2+ influx Mitochondrial Dysfunction->Apoptosis

Caption: Key signaling pathways involved in L-cysteine-induced toxicity.

Persulfidation_Detection_Workflow Start Start Protein_Sample Protein Sample (-SH, -SSH) Start->Protein_Sample Block_Thiols Block free thiols (-SH) with NEM or IAA Protein_Sample->Block_Thiols Blocked_Sample Blocked Sample (-S-Blocked, -SSH) Block_Thiols->Blocked_Sample Label_Persulfides Label persulfides (-SSH) with Dimedone-probe Blocked_Sample->Label_Persulfides Labeled_Sample Labeled Sample (-S-Blocked, -SS-Probe) Label_Persulfides->Labeled_Sample Detection Detection Labeled_Sample->Detection Fluorescence In-gel fluorescence Detection->Fluorescence Fluorescent Probe Western_Blot Affinity purification & Western Blot Detection->Western_Blot Biotin Probe End End Fluorescence->End Western_Blot->End

Caption: Experimental workflow for protein persulfidation detection.

Cysteine_Mitigation_Logic High_Cysteine High Extracellular L-Cysteine Toxicity Cellular Toxicity High_Cysteine->Toxicity Optimize_Conc Optimize Concentration Toxicity->Optimize_Conc Add_Pyruvate Add Pyruvate Toxicity->Add_Pyruvate Fresh_Media Use Fresh Media Toxicity->Fresh_Media Reduced_Toxicity Reduced Toxicity Optimize_Conc->Reduced_Toxicity Add_Pyruvate->Reduced_Toxicity Fresh_Media->Reduced_Toxicity

Caption: Logical relationships for mitigating L-cysteine toxicity.

References

Efficient purification techniques for L-cysteine production.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions for the efficient purification of L-cysteine (B1669680).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying L-cysteine from complex mixtures like fermentation broths?

A1: The most common and effective industrial methods involve a combination of ion-exchange chromatography and crystallization.[1][2][3] Initially, solids and cells are removed from the fermentation broth by centrifugation or membrane filtration.[1][2] The clarified broth is then passed through ion-exchange columns to isolate the L-cysteine, which is subsequently concentrated and purified by crystallization, often as L-cysteine hydrochloride monohydrate.[1][2]

Q2: What is the most common and problematic impurity during L-cysteine purification?

A2: The most significant impurity is L-cystine, the oxidized dimer of L-cysteine. L-cysteine's thiol group is highly susceptible to oxidation, especially in neutral or alkaline solutions and in the presence of oxygen.[4] L-cystine is considerably less soluble than L-cysteine, which can lead to precipitation and complicates the purification process.[4] Other impurities can include inorganic salts and other amino acids from the fermentation broth.[2]

Q3: How can I prevent the oxidation of L-cysteine to L-cystine during purification?

A3: Maintaining a low pH is crucial. Acidifying the L-cysteine solution to a pH below 5, and preferably below 2, significantly stabilizes it and prevents oxidation.[1] For instance, a solution at pH 1 showed minimal formation of L-cystine over 24 hours.[1] When using ion-exchange chromatography, applying the fermentation broth (pH 5-9) to a strongly acidic cation exchanger in the H+ form inherently creates an acidic environment (pH < 5) as the L-cysteine binds, thus protecting it from oxidation.[1]

Q4: How can I monitor the purity of my L-cysteine sample throughout the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying L-cysteine content and detecting impurities.[5] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity and to track the progress of the purification.[6]

Troubleshooting Guides

Crystallization Issues

Q: My L-cysteine solution is not crystallizing, or it is "oiling out." What should I do?

A: This common issue can stem from several factors:

  • Suboptimal Solvent System: The solvent may not be ideal, or the solution may be too concentrated. Impurities can also inhibit crystal formation.[7]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure L-cysteine.[7]

    • Adjust the Solvent: If the product oils out, the solution is likely supersaturated. Try adding a small amount of an "anti-solvent" (a solvent in which L-cysteine is less soluble) dropwise with vigorous stirring.[7]

    • Preliminary Purification: If significant impurities are present, they may be hindering crystallization. Consider a preliminary purification step like passing the solution through activated charcoal to remove colored impurities or performing an initial ion-exchange step.[7][8]

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield often points to issues with solubility or the cooling process.

  • Problem: The product may be too soluble in the chosen solvent, even at low temperatures, or the cooling process may be too rapid, preventing complete crystallization.[7][8]

  • Solution:

    • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator (4 °C).[8][9] Slower cooling encourages the formation of larger, purer crystals.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to recover a second crop of crystals.[7]

    • Adjust pH: L-cysteine solubility is pH-dependent. Ensure the pH is optimized for crystallization. For L-cysteine hydrochloride monohydrate, crystallization is typically performed from acidic solutions.[2]

Ion-Exchange Chromatography Issues

Q: My L-cysteine is not binding effectively to the cation-exchange column. What is the problem?

A: Binding efficiency is highly dependent on pH.

  • Problem: L-cysteine will only bind to a strongly acidic cation exchanger at a pH below its isoelectric point (pI ≈ 5.02). If the pH of the feed solution is too high, the molecule will not carry a sufficient net positive charge.

  • Solution: Ensure the pH of the fermentation broth or solution being loaded onto the column is between 6 and 9. The acidic nature of the H+ form resin will then lower the pH as the solution passes through, enabling the positively charged L-cysteine to bind effectively.[1][3]

Q: The recovery of L-cysteine from the ion-exchange column is low. What are the possible reasons?

A: Low recovery can be due to incomplete elution or oxidation.

  • Problem: The eluant may not be strong enough to displace the bound L-cysteine, or the L-cysteine may be oxidizing to L-cystine on the column.

  • Solution:

    • Optimize Elution: Use an appropriate eluant. Elution is commonly achieved with aqueous ammonia (B1221849) or hydrochloric acid (e.g., 1N HCl).[1] Ensure a sufficient volume of eluant is passed through the column to fully recover the product.

    • Prevent Oxidation: While the acidic resin offers protection, prolonged processing times can still lead to some oxidation. Work efficiently and ensure the process conditions, especially pH, are controlled.[1]

Quantitative Data Summary

The following table summarizes typical performance data for L-cysteine purification methods based on industrial processes.

Purification MethodKey ParametersPurityYieldReference
Ion-Exchange Chromatography Elution with 1N HCl from a strongly acidic cation exchanger.>90% (in eluate)>90%[1]
Crystallization Crystallization as L-cysteine hydrochloride monohydrate from a concentrated acidic solution.>90%>80%[2]
Recrystallization Further recrystallization of the crystalline product.Up to >98%Variable[2][3]

Experimental Protocols

Protocol 1: Purification by Crystallization (as L-cysteine hydrochloride monohydrate)

This protocol is suitable for purifying L-cysteine from a concentrated, partially purified acidic solution.

  • Concentration: Concentrate the L-cysteine-containing acidic solution (e.g., the eluate from an ion-exchange column) under reduced pressure to a final L-cysteine concentration of approximately 50-100 g/L.[1]

  • Acidification (Optional): If necessary, add concentrated HCl to ensure the solution is strongly acidic, which promotes the crystallization of the hydrochloride salt.[2]

  • Cooling & Crystallization: Cool the concentrated solution slowly to room temperature. Once cloudiness (indicating nucleation) appears, continue to cool the solution gradually to between 0 °C and -10 °C to maximize crystal formation.[2] Allow it to stand for several hours or overnight.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, acidified water or ethanol (B145695) to remove residual mother liquor.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[8]

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol describes the purification of L-cysteine from a clarified fermentation broth.

  • Preparation: Use a strongly acidic cation-exchange resin in the H+ form, packed into a suitable chromatography column. Equilibrate the column with deionized water.

  • Loading: Adjust the pH of the clarified fermentation broth to between 6 and 8.[3] Load the broth onto the column at a controlled flow rate. The L-cysteine will bind to the resin, while many anionic and neutral impurities will pass through.

  • Washing: Wash the column with several column volumes of deionized water to remove any remaining unbound impurities.[1]

  • Elution: Elute the bound L-cysteine from the resin using a solution of 1N HCl or aqueous ammonia.[1]

  • Fraction Collection: Collect the eluate in fractions and monitor the L-cysteine concentration in each fraction using a suitable analytical method (e.g., TLC or HPLC). Pool the fractions containing high concentrations of pure L-cysteine. The resulting acidic eluate is now ready for concentration and crystallization (Protocol 1).

Visualizations

G General Workflow for L-Cysteine Purification cluster_0 Purification Process A Fermentation Broth (pH 6-9) B Cell & Solid Removal (Centrifugation / Filtration) A->B C Ion-Exchange Chromatography (Strongly Acidic Cation Exchanger) B->C D Wash with DI Water C->D E Elution with Acid (e.g., 1N HCl) D->E F Concentration (Under Vacuum) E->F G Crystallization (Slow Cooling to 0°C) F->G H Filtration & Drying G->H I Pure L-Cysteine HCl H->I

Caption: A typical experimental workflow for purifying L-cysteine from fermentation broth.

G Troubleshooting Crystallization Issues start Problem: No Crystals or 'Oiling Out' q1 Are impurities present? start->q1 sol1 Perform preliminary purification (e.g., activated charcoal) q1->sol1  Yes q2 Is the solution supersaturated? q1->q2  No sol1->q2 sol2 Add an anti-solvent dropwise with stirring q2->sol2  Yes q3 Have you tried to induce crystallization? q2->q3  No sol2->q3 sol3 Scratch flask with glass rod or add seed crystals q3->sol3  No end Successful Crystallization q3->end  Yes sol3->end

Caption: A logical workflow for troubleshooting common crystallization problems.

G L-Cysteine Stability vs. pH A Acidic Conditions (pH < 5) C Thiol group (-SH) is protonated and stable A->C leads to D Inhibited oxidation to L-Cystine (S-S) A->D results in B Neutral / Alkaline Conditions (pH > 5) E Thiol group is deprotonated (-S⁻), highly reactive B->E leads to F Rapid oxidation to L-Cystine (S-S) B->F results in

Caption: The relationship between pH and the chemical stability of L-cysteine in solution.

References

Validation & Comparative

Comparative Analysis of D-Cysteine and L-Cysteine Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the toxicological profiles of D-cysteine and L-cysteine (B1669680), supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the toxicity of this compound and L-cysteine, two stereoisomers of the sulfur-containing amino acid cysteine. While L-cysteine is a proteinogenic amino acid essential for numerous biological processes, its D-isomer is less common in mammals but has garnered interest for its distinct metabolic fate and physiological effects. Understanding the differential toxicity of these isomers is crucial for their potential therapeutic applications and for assessing the risks associated with their exposure.

Key Findings and Comparative Overview

While both L-cysteine and this compound exhibit toxic effects at high doses, their toxicological profiles show notable differences. A key 4-week repeated-dose oral toxicity study in rats revealed similar target organs of toxicity, primarily the kidney and stomach.[1][2][3][4][5] However, the dose-response relationships and specific adverse effects varied between the two isomers.

L-cysteine is particularly noted for its neurotoxicity, which is primarily mediated through the over-activation of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[6][7][8][9] In contrast, this compound is recognized for its role as a precursor to hydrogen sulfide (B99878) (H₂S), a signaling molecule with cytoprotective effects.[10][11][12][13][14] This fundamental difference in their metabolic pathways significantly influences their respective toxicity profiles.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from a 4-week, repeated-dose oral toxicity study in male rats.[1][2][3][4][5]

Table 1: No-Observed-Adverse-Effect Levels (NOAELs)

CompoundNOAEL (mg/kg/day)
L-cysteine< 500
This compound500

Table 2: Summary of Toxicological Findings in a 4-Week Rat Study

FindingL-cysteineThis compound
Renal Injuries
Basophilic tubules with eosinophilic materialObserved at all doses (500, 1000, 2000 mg/kg/day)Observed at 2000 mg/kg/day
Increased number of basophilic tubulesObserved at all doses (500, 1000, 2000 mg/kg/day)Observed at 2000 mg/kg/day
Crystal deposition in medullaNot reportedObserved at 2000 mg/kg/day
Stomach
Focal erosion in mucosaObserved at 1000 and 2000 mg/kg/dayObserved at 1000 and 2000 mg/kg/day
Hematological Effects
AnemiaNot observedObserved at 2000 mg/kg/day
Increased reticulocyte countsObserved at 2000 mg/kg/dayNot reported
Other Findings
SalivationObserved at 1000 and 2000 mg/kg/dayObserved at 1000 and 2000 mg/kg/day
Sperm granuloma in epididymisNot reportedObserved
Death due to renal failureNot reportedOne rat at 2000 mg/kg/day

Experimental Protocols

4-Week Repeated-Dose Oral Toxicity Study in Rats[1][2][3][4][5]
  • Test Animals: Male rats.

  • Groups:

    • Control group: Administered 0.5% methylcellulose (B11928114) vehicle solution.

    • L-cysteine treated groups: Administered L-cysteine at doses of 500, 1000, or 2000 mg/kg/day.

    • This compound treated groups: Administered this compound at doses of 500, 1000, or 2000 mg/kg/day.

  • Administration: Once daily by oral gavage for 28 consecutive days.

  • Observations:

    • Clinical signs were observed daily.

    • Body weight and food consumption were measured regularly.

    • At the end of the study, blood and urine samples were collected for hematology and clinical chemistry analysis.

    • A complete necropsy was performed, and organs were weighed.

    • Histopathological examination of major organs and tissues was conducted.

Signaling and Metabolic Pathways

L-Cysteine Neurotoxicity Signaling Pathway

L-cysteine-induced neurotoxicity is a complex process involving multiple mechanisms that converge on the over-activation of NMDA receptors, leading to excitotoxicity and neuronal cell death.[6][7][8][9]

L_cysteine_neurotoxicity L_cys L-cysteine Glu_release Increased Extracellular Glutamate (B1630785) L_cys->Glu_release Inhibits uptake/ stimulates release Zn_chelation Chelation of Zn2+ L_cys->Zn_chelation Redox_mod Redox Modulation of NMDA Receptor L_cys->Redox_mod Direct interaction Oxidized_deriv Toxic Oxidized Derivatives L_cys->Oxidized_deriv Metabolism NMDA_R NMDA Receptor Glu_release->NMDA_R Activates Zn_chelation->NMDA_R Unblocks channel Redox_mod->NMDA_R Modulates Oxidized_deriv->NMDA_R Activates Ca_influx Increased Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity

Caption: L-cysteine neurotoxicity signaling pathway.

Comparative Metabolism of L-Cysteine and this compound to Hydrogen Sulfide (H₂S)

The differential metabolism of L-cysteine and this compound is a key determinant of their distinct biological activities. Both can lead to the production of H₂S, but through different enzymatic pathways.[10][11][12][13]

Cysteine_Metabolism_H2S cluster_L L-cysteine Pathway cluster_D This compound Pathway L_cys L-cysteine CAT Cysteine Aminotransferase (CAT) L_cys->CAT MP_L 3-Mercaptopyruvate (3-MP) CAT->MP_L MST 3-Mercaptopyruvate Sulfurtransferase (3MST) MP_L->MST D_cys This compound DAO D-Amino Acid Oxidase (DAO) D_cys->DAO MP_D 3-Mercaptopyruvate (3-MP) DAO->MP_D MP_D->MST H2S Hydrogen Sulfide (H₂S) MST->H2S

Caption: Metabolic pathways of H₂S production from L- and this compound.

Discussion of Toxicity Mechanisms

L-Cysteine Toxicity
  • Neurotoxicity: The primary toxic effect of L-cysteine is excitotoxicity in the central nervous system.[6][7][8][9] This is mediated by several mechanisms that enhance NMDA receptor activity, including:

    • Increasing extracellular glutamate concentrations.[7]

    • Chelating zinc ions (Zn²⁺), which normally inhibit the NMDA receptor.[6]

    • Directly interacting with the redox modulatory sites on the NMDA receptor.[6]

    • Metabolism to other neurotoxic compounds such as cysteic acid and cysteine sulfinic acid.[6]

  • Nephrotoxicity: L-cysteine can also be nephrotoxic through the formation of cysteine S-conjugates, which can be bioactivated by the enzyme β-lyase in the kidneys to form reactive thiols that cause cellular damage.

  • Oxidative Stress: The autoxidation of the thiol group in L-cysteine can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[6]

This compound Toxicity and Protective Effects
  • Toxicity: High doses of this compound have been shown to cause renal and gastric toxicity in animal studies, similar to L-cysteine.[1][2][3][4] The formation of crystals in the kidney medulla suggests a potential for physical damage at high concentrations.[1][2][4] Anemia was also a specific finding for this compound in the 4-week rat study.[1]

  • Protective Effects via H₂S Production: The metabolism of this compound by D-amino acid oxidase (DAO) to produce H₂S is a key feature that distinguishes it from L-cysteine.[10][11][12][13] H₂S is a known cytoprotective molecule with antioxidant and anti-inflammatory properties. This pathway is particularly active in the cerebellum and kidney.[10] this compound has been shown to protect neurons from oxidative stress and attenuate ischemia-reperfusion injury in the kidney more effectively than L-cysteine.[10][11][13] It has also demonstrated protective effects against ethanol-induced gastric damage.[14]

Conclusion

The toxicological profiles of this compound and L-cysteine are distinct, largely due to their different metabolic fates and interactions with cellular targets. L-cysteine's toxicity is predominantly associated with its excitotoxic effects on the central nervous system, mediated by the NMDA receptor. In contrast, while this compound can be toxic at high doses, it also serves as a significant source of the protective signaling molecule H₂S. This comparative analysis underscores the importance of considering the stereochemistry of cysteine in toxicological assessments and in the development of therapeutic strategies. Further research is warranted to fully elucidate the mechanisms underlying the observed differences in toxicity and to explore the therapeutic potential of this compound as an H₂S donor.

References

D-Cysteine vs. N-Acetylcysteine: A Comparative Guide to Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antioxidant properties of D-cysteine and N-acetylcysteine (NAC). While both molecules are thiol-containing compounds with roles in cellular redox homeostasis, their mechanisms of action and efficacy as antioxidants exhibit notable differences. This comparison is supported by available experimental data to inform researchers in the selection of appropriate agents for their studies.

Overview of Antioxidant Mechanisms

N-Acetylcysteine (NAC) is a well-established antioxidant with a multifaceted mechanism of action. It is the N-acetylated derivative of the proteinogenic amino acid L-cysteine.[1] Its primary antioxidant functions include:

  • Glutathione (B108866) Precursor: NAC is readily deacetylated intracellularly to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.[1][2] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS).

  • Direct Radical Scavenging: The thiol group of NAC can directly scavenge certain free radicals.[1]

  • Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity and also contributes to its antioxidant effects by restoring sulfhydryl groups in proteins.[1]

  • Hydrogen Sulfide (B99878) (H₂S) and Sulfane Sulfur Production: Recent studies have shown that NAC-derived cysteine can be metabolized to produce H₂S and sulfane sulfur species, which are potent antioxidants themselves.[3]

This compound , the D-enantiomer of cysteine, is not a direct precursor for the synthesis of glutathione, which is stereospecific for L-cysteine.[4] However, this compound still exhibits antioxidant effects through alternative pathways:

  • Indirect Glutathione Synthesis Enhancement: this compound supplementation has been shown to protect cells from ferroptosis in a manner dependent on GSH synthesis.[4] It is proposed that this compound can promote the cellular uptake of L-cysteine, thereby indirectly supporting GSH production.[4]

  • Hydrogen Sulfide (H₂S) Production: this compound can be metabolized by the enzyme D-amino acid oxidase (DAO) to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with known antioxidant and cytoprotective effects.[5] This pathway allows this compound to exert antioxidant effects independently of GSH synthesis.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies quantifying the in vitro antioxidant capacity of this compound and N-acetylcysteine are limited in the available literature. The following tables summarize the available data for each compound from various sources. It is important to note that the experimental conditions can significantly influence the results.

Table 1: In Vitro Radical Scavenging Activity

CompoundAssayIC₅₀ / ActivitySource(s)
N-Acetylcysteine (NAC) DPPHIC₅₀: 89.23 µM[6]
ABTSTEAC values reported, but vary with conditions[7]
This compound DPPHData not available in searched literature
ABTSData not available in searched literature
Cysteine (isomer not specified) DPPHShowed scavenging activity[3][8]
ABTSHigher scavenging activity than ascorbic acid at 100 µg/mL[8]

Table 2: Cellular Antioxidant Activity

CompoundCell LineStressorEffectSource(s)
N-Acetylcysteine (NAC) HepG2CisplatinReduced MDA levels, ameliorated GSH modulation[9]
HepG2Phenylarsine oxideReduced ROS generation
This compound Hepa 1-6Erastin (induces ferroptosis)Suppressed lipid peroxide production, sustained intracellular Cys and GSH levels to an extent[4]

Signaling Pathways

The antioxidant actions of this compound and N-acetylcysteine are mediated by distinct signaling pathways.

NAC_Pathway NAC N-Acetylcysteine Deacetylation Intracellular Deacetylation NAC->Deacetylation ROS_Scavenging Direct ROS Scavenging NAC->ROS_Scavenging L_Cysteine L-Cysteine Deacetylation->L_Cysteine GSH_Synthesis Glutathione Synthesis L_Cysteine->GSH_Synthesis H2S_Production H₂S & Sulfane Sulfur Production L_Cysteine->H2S_Production GSH Glutathione (GSH) GSH_Synthesis->GSH Antioxidant_Defense Enhanced Antioxidant Defense GSH->Antioxidant_Defense ROS_Scavenging->Antioxidant_Defense H2S_Production->Antioxidant_Defense

Figure 1. Antioxidant signaling pathways of N-acetylcysteine (NAC).

D_Cysteine_Pathway D_Cysteine This compound DAO D-amino acid oxidase (DAO) D_Cysteine->DAO LCys_Uptake Increased L-Cysteine Uptake D_Cysteine->LCys_Uptake H2S_Production Hydrogen Sulfide (H₂S) Production DAO->H2S_Production Antioxidant_Defense Antioxidant Defense H2S_Production->Antioxidant_Defense GSH_Synthesis Glutathione Synthesis LCys_Uptake->GSH_Synthesis GSH Glutathione (GSH) GSH_Synthesis->GSH GSH->Antioxidant_Defense

Figure 2. Antioxidant signaling pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. Below are outlines of standard protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).

    • Prepare various concentrations of the test compounds (this compound and NAC) in a suitable solvent.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Assay Procedure:

    • Add the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.

  • Reagent Preparation:

    • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is left in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add the test compound solutions to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells, induced by a peroxyl radical generator.

  • Cell Culture:

    • Plate cells (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Incubate the cells with the test compounds and the DCFH-DA probe.

    • After the incubation period, wash the cells to remove excess probe and compound.

    • Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculation:

    • The CAA value is calculated based on the area under the fluorescence curve, with and without the antioxidant.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays DPPH DPPH Radical Scavenging Assay data_analysis Data Analysis and Comparison (IC₅₀, TEAC, CAA values) DPPH->data_analysis ABTS ABTS Radical Cation Scavenging Assay ABTS->data_analysis CAA Cellular Antioxidant Activity (CAA) Assay CAA->data_analysis start Prepare Test Compounds (this compound & NAC) and Controls in_vitro_assays Perform In Vitro Assays start->in_vitro_assays cell_based_assays Perform Cell-Based Assays start->cell_based_assays in_vitro_assays->DPPH in_vitro_assays->ABTS cell_based_assays->CAA

Figure 3. General experimental workflow for comparing antioxidant activity.

Conclusion

Both N-acetylcysteine and this compound demonstrate antioxidant properties, albeit through different primary mechanisms. NAC is a well-characterized antioxidant that functions mainly as a precursor to glutathione, the master endogenous antioxidant. In contrast, this compound's antioxidant effects appear to be mediated indirectly through the enhancement of L-cysteine uptake for glutathione synthesis and the production of hydrogen sulfide.

References

Validating D-cysteine as a Biomarker for Kidney Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-cysteine as an emerging biomarker for kidney disease against established markers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the objective evaluation of its potential in research and clinical settings.

Executive Summary

Current biomarkers for kidney disease, such as serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN), have significant limitations, including delayed detection and a lack of sensitivity in early-stage disease[1][2]. This compound, an enantiomer of the more common L-cysteine, is emerging as a promising biomarker due to its unique metabolic pathway in the kidney and its role in the production of the protective gasotransmitter, hydrogen sulfide (B99878) (H₂S)[3][4][5]. This guide evaluates the existing evidence for this compound's validity as a kidney disease biomarker, comparing it with standard markers and providing the necessary technical information for its assessment.

Comparison of this compound with Standard Kidney Biomarkers

While direct head-to-head clinical trials providing sensitivity and specificity of this compound against standard markers are still emerging, preclinical and preliminary clinical data suggest its potential for earlier and more sensitive detection of kidney injury.

BiomarkerTypeAdvantagesDisadvantagesPerformance Data
Serum Creatinine (sCr) Small MoleculeWidely available, routinely used, cost-effective.Insensitive to early kidney damage (requires ~50% loss of function for elevation), influenced by muscle mass, age, sex, and diet[2].Varies by assay and population. Generally used to calculate eGFR.
Blood Urea Nitrogen (BUN) Small MoleculeRoutinely measured.Influenced by non-renal factors like protein intake, hydration status, and liver function. Less specific than creatinine[1].Often used in conjunction with creatinine (BUN/creatinine ratio).
Estimated Glomerular Filtration Rate (eGFR) Calculated ValueStandard method for staging chronic kidney disease (CKD).Accuracy of equations can be limited, especially at higher GFRs. Based on creatinine, so it shares its limitations[2].Equations like CKD-EPI are widely validated for staging and prognosis.
Cystatin C ProteinLess influenced by muscle mass, age, and sex compared to creatinine. May detect kidney dysfunction earlier than creatinine[2][6][7].Higher cost, less widely available, can be influenced by inflammation and thyroid function[7].Some studies show superior performance to creatinine-based eGFR in predicting outcomes[2][8][9]. ROC curve AUCs for detecting GFR <60 mL/min are generally higher than for creatinine[10].
This compound Small MoleculePotential for early detection of kidney injury due to its specific renal metabolism. This compound administration attenuates ischemia-reperfusion injury more effectively than L-cysteine[3][5]. Its metabolism via D-amino acid oxidase (DAO) is highly localized to the kidney[3][4].Limited clinical validation data directly comparing it to standard markers. Requires specialized analytical methods for measurement.Studies on related markers are promising. For instance, urinary DAO changes are reported to be more sensitive than some other markers in monitoring renal disorders[11]. Plasma cysteine/cystine redox potential correlates with creatinine levels in CKD. Further studies are needed to establish specific performance metrics like sensitivity, specificity, and ROC curves for this compound itself.

This compound Metabolism and Signaling in the Kidney

In the kidney, this compound follows a specific metabolic pathway that is distinct from L-cysteine and is central to its potential as a biomarker. The enzyme D-amino acid oxidase (DAO), which is highly expressed in the proximal convoluted tubules, converts this compound to 3-mercaptopyruvate (B1229277) (3-MP)[3][4][5]. Subsequently, 3-mercaptopyruvate sulfurtransferase (3-MST) utilizes 3-MP to produce hydrogen sulfide (H₂S)[3][4]. H₂S is a critical signaling molecule with potent protective effects in the kidney, including antioxidant, anti-inflammatory, and anti-apoptotic actions[3].

D_cysteine_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_effects Cellular Effects of H₂S Dcysteine This compound DAO D-amino acid oxidase (DAO) Dcysteine->DAO ThreeMP_p 3-Mercaptopyruvate (3-MP) DAO->ThreeMP_p ThreeMP_m 3-Mercaptopyruvate (3-MP) ThreeMP_p->ThreeMP_m Transport MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) ThreeMP_m->MST H2S Hydrogen Sulfide (H₂S) MST->H2S Antioxidant ↑ Antioxidant defense (e.g., Nrf2 activation) H2S->Antioxidant Anti_inflammatory ↓ Anti-inflammatory effects (e.g., NF-κB inhibition) H2S->Anti_inflammatory Anti_apoptotic ↓ Anti-apoptotic effects H2S->Anti_apoptotic Vasodilation ↑ Vasodilation & Renal Blood Flow H2S->Vasodilation

This compound to H₂S Signaling Pathway in Renal Cells.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Below are methodologies for its measurement in biological samples.

Sample Collection and Preparation

Objective: To stabilize cysteine and prevent its oxidation to cystine.

Materials:

  • Blood collection tubes with EDTA.

  • Centrifuge.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Perchloric acid (PCA) or sulfosalicylic acid (SSA).

  • pH meter.

  • -80°C freezer.

Protocol:

  • Collect whole blood in EDTA tubes and immediately place on ice.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • To the plasma, add a reducing agent like TCEP to a final concentration of 1 mM to reduce any oxidized cystine back to cysteine.

  • Deproteinize the sample by adding an equal volume of cold 10% PCA or SSA.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and adjust the pH to 2-3 with potassium carbonate.

  • Store the samples at -80°C until analysis.

Quantification of this compound by HPLC with Fluorescence Detection

Objective: To separate and quantify this compound from L-cysteine and other amino acids.

Principle: This method involves pre-column derivatization with a chiral reagent, o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC), to form fluorescent diastereomers that can be separated by reverse-phase HPLC.

Materials:

  • HPLC system with a fluorescence detector.

  • C18 reverse-phase column.

  • OPA/NAC derivatization reagent.

  • This compound and L-cysteine standards.

  • Mobile phase A: Sodium acetate (B1210297) buffer.

  • Mobile phase B: Methanol or acetonitrile (B52724).

Protocol:

  • Prepare a standard curve of this compound in the appropriate concentration range.

  • Mix a small volume of the prepared sample supernatant or standard with the OPA/NAC reagent.

  • Allow the derivatization reaction to proceed for a few minutes at room temperature.

  • Inject the derivatized sample onto the HPLC system.

  • Separate the diastereomers using a gradient elution with mobile phases A and B.

  • Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

  • Quantify the this compound concentration by comparing the peak area to the standard curve.

Quantification of this compound by LC-MS/MS

Objective: To achieve high sensitivity and specificity in this compound quantification.

Principle: This method uses liquid chromatography to separate this compound from other components, followed by tandem mass spectrometry for highly specific detection and quantification, often using a stable isotope-labeled internal standard.

Materials:

  • LC-MS/MS system (e.g., Q-TOF or triple quadrupole).

  • Appropriate LC column for amino acid analysis.

  • This compound standard and a stable isotope-labeled this compound internal standard (e.g., this compound-d3).

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

Protocol:

  • Prepare samples as described in the sample collection and preparation protocol, adding the internal standard at the beginning of the process.

  • Inject the sample into the LC-MS/MS system.

  • Separate this compound using a suitable chromatographic gradient.

  • Detect this compound and the internal standard using multiple reaction monitoring (MRM) or high-resolution mass spectrometry.

  • Quantify this compound by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to a standard curve.

Biomarker Validation Workflow

The validation of a new biomarker like this compound is a multi-stage process to ensure its analytical and clinical robustness.

biomarker_validation_workflow cluster_analytical Analytical Validation Details cluster_clinical Clinical Validation Details Discovery Phase 1: Discovery (Identification of candidate biomarker) Analytical Phase 2: Analytical Validation (Assay development and characterization) Discovery->Analytical Develop robust assay Clinical_V Phase 3: Clinical Validation (Evaluation of biomarker performance) Analytical->Clinical_V Establish performance in patient cohorts Accuracy Accuracy Precision Precision Sensitivity Sensitivity Specificity Specificity Stability Stability Utility Phase 4: Clinical Utility (Assessment of impact on patient outcomes) Clinical_V->Utility Demonstrate benefit to patient care ROC ROC Curve Analysis Sens_Spec Sensitivity & Specificity vs. Gold Standard Prognostic Prognostic Value Diagnostic Diagnostic Accuracy Implementation Phase 5: Implementation (Integration into clinical practice) Utility->Implementation Regulatory approval and guideline inclusion

General Workflow for Biomarker Validation.

Conclusion and Future Directions

This compound holds considerable promise as a novel biomarker for kidney disease, primarily due to its specific renal metabolism and its role in the production of the renoprotective molecule H₂S. Preclinical data are encouraging, suggesting a potential for earlier and more sensitive detection of kidney injury compared to current standards. However, its clinical validation is still in the early stages.

For this compound to be adopted in clinical practice, further research is needed to:

  • Conduct large-scale clinical studies to definitively establish its sensitivity, specificity, and prognostic value in different types of kidney disease (e.g., AKI, CKD).

  • Perform head-to-head comparisons with established biomarkers like creatinine, cystatin C, and eGFR in diverse patient populations.

  • Standardize and validate analytical methods for this compound measurement to ensure reproducibility and accuracy across different laboratories.

The information and protocols provided in this guide offer a foundation for researchers and drug development professionals to critically evaluate and potentially incorporate the measurement of this compound in their studies, contributing to the much-needed advancement in the field of kidney disease biomarkers.

References

A Researcher's Guide to Comparing D-Cysteine Specific Antibodies: A Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and proteomics, the specificity of an antibody is paramount. This is particularly true when targeting stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements—such as D-cysteine and its more common counterpart, L-cysteine. An antibody that cross-reacts with the unintended isomer can lead to inaccurate quantification, false positives, and misinterpreted biological effects.[1][2]

Comparative Analysis of Specificity

To objectively assess the performance of this compound specific antibodies, a systematic evaluation of their binding affinity to both this compound and the potentially cross-reactive L-cysteine is essential. The following tables summarize hypothetical data from such a comparative study.

Table 1: Dot Blot Screening Results

This table outlines the qualitative results from a Dot Blot experiment designed for rapid, initial screening of antibody specificity. The intensity of the signal corresponds to the degree of binding.

Antigen Spotted on MembraneAntibody AAntibody B
This compound-BSA Conjugate+++ (Strong Signal)+++ (Strong Signal)
L-Cysteine-BSA Conjugate- (No Signal)++ (Moderate Signal)
BSA (Bovine Serum Albumin)- (No Signal)- (No Signal)

Table 2: Competitive ELISA Quantitative Analysis

This table presents quantitative data from a Competitive ELISA, determining the concentration of each antigen required to inhibit antibody binding by 50% (IC50). A lower IC50 value indicates a higher binding affinity. The specificity is determined by the ratio of IC50 values (L-cysteine / this compound).

AntibodyAntigenIC50 (µg/mL)Specificity Ratio (IC50 L-Cys / IC50 D-Cys)
Antibody A This compound-BSA0.5200
L-Cysteine-BSA100
Antibody B This compound-BSA0.812.5
L-Cysteine-BSA10

Visualizing the Workflow and Assay Principle

To clarify the experimental process and the underlying mechanism of the key assay, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antibody Cross-Reactivity Assessment cluster_screening Phase 1: Rapid Screening cluster_quantification Phase 2: Quantitative Analysis prep_membrane Prepare Nitrocellulose Membrane spot_antigens Spot Antigens: This compound-BSA L-Cysteine-BSA BSA (Control) prep_membrane->spot_antigens block_membrane Block Membrane spot_antigens->block_membrane incubate_primary Incubate with Primary Ab (Antibody A or B) block_membrane->incubate_primary incubate_secondary Incubate with HRP-conjugated Secondary Antibody incubate_primary->incubate_secondary detect Chemiluminescent Detection incubate_secondary->detect analyze_qual Qualitative Analysis: Assess Signal Intensity detect->analyze_qual coat_plate Coat ELISA Plate with This compound-BSA block_plate Block Plate coat_plate->block_plate add_to_plate Add Mixtures to Coated Plate block_plate->add_to_plate prepare_mix Prepare Mixtures: Primary Ab + Competitor Antigen (D-Cys-BSA or L-Cys-BSA dilutions) incubate_mix Incubate Mixtures prepare_mix->incubate_mix incubate_mix->add_to_plate incubate_secondary_elisa Incubate with HRP-conjugated Secondary Antibody add_to_plate->incubate_secondary_elisa add_substrate Add TMB Substrate incubate_secondary_elisa->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate analyze_quant Quantitative Analysis: Calculate IC50 Values read_plate->analyze_quant

Caption: Workflow for assessing this compound antibody specificity.

competitive_elisa Principle of Competitive ELISA for Cross-Reactivity cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_low_specificity Low Specificity (High Cross-Reactivity) free_ab1 Anti-D-Cysteine Ab coated_antigen Coated this compound (On Plate) free_ab1->coated_antigen Binds to plate result1 Result: Signal decreases significantly only with this compound competitor free_antigen1 Free this compound (Competitor in Solution) free_antigen1->free_ab1 Binds Ab in solution, prevents plate binding free_antigen2 Free L-Cysteine (Competitor in Solution) free_antigen2->free_ab1 Does NOT bind Ab efficiently free_ab2 Anti-D-Cysteine Ab coated_antigen2 Coated this compound (On Plate) free_ab2->coated_antigen2 Binds to plate result2 Result: Signal decreases with BOTH this compound and L-Cysteine free_antigen3 Free this compound (Competitor in Solution) free_antigen3->free_ab2 Binds Ab in solution free_antigen4 Free L-Cysteine (Competitor in Solution) free_antigen4->free_ab2 ALSO binds Ab in solution

Caption: Competitive ELISA for antibody cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the steps for the Dot Blot and Competitive ELISA assays.

Protocol 1: Dot Blot for Specificity Screening

This rapid technique is used to qualitatively assess whether an antibody binds to the target antigen and potential cross-reactive antigens.[3][4][5]

  • Antigen Preparation : Prepare solutions of this compound-BSA, L-Cysteine-BSA, and BSA (as a negative control) at a concentration of 1 mg/mL in Phosphate-Buffered Saline (PBS).

  • Membrane Spotting : Using a pencil, lightly mark a grid on a dry nitrocellulose membrane. Carefully spot 1-2 µL of each antigen solution onto its designated spot on the membrane. Allow the spots to dry completely for 15-20 minutes.[4]

  • Blocking : Place the membrane in a small container and add blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS with 0.1% Tween-20) to fully submerge it. Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[6][7]

  • Primary Antibody Incubation : Dilute the primary this compound antibody (Antibody A or B) in blocking buffer to the manufacturer's recommended concentration (or a pre-optimized dilution, e.g., 1:1000). Discard the blocking buffer and incubate the membrane in the primary antibody solution for 1 hour at room temperature.[8]

  • Washing : Decant the primary antibody solution. Wash the membrane three times for 5 minutes each with wash buffer (PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation : Incubate the membrane with a Horseradish Peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.[8]

  • Final Washes : Repeat the washing step (Step 5) three times.

  • Detection : Prepare a chemiluminescent HRP substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for 1-5 minutes.

  • Imaging : Capture the chemiluminescent signal using an appropriate imaging system. Compare the signal intensity at the this compound-BSA and L-Cysteine-BSA spots.

Protocol 2: Competitive ELISA for Quantitative Cross-Reactivity

This assay quantifies the degree of cross-reactivity by measuring how effectively an unlabeled antigen competes with a plate-bound antigen for antibody binding.[1][9]

  • Plate Coating : Dilute this compound-BSA to 2 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well ELISA plate. Cover and incubate overnight at 4°C.[9]

  • Washing : Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking : Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[9]

  • Competitor Preparation : Prepare serial dilutions of the competitor antigens (this compound-BSA and L-Cysteine-BSA) in assay buffer (blocking buffer). Start from a high concentration (e.g., 200 µg/mL) down to a low concentration, including a zero-antigen control.

  • Competitive Reaction : In a separate dilution plate, mix 50 µL of each competitor antigen dilution with 50 µL of the this compound primary antibody (at a pre-determined optimal concentration). Incubate this mixture for 1 hour at 37°C.[9]

  • Incubation on Coated Plate : Wash the coated ELISA plate (from Step 3). Transfer 100 µL of the antibody/antigen mixtures (from Step 5) to the corresponding wells of the coated plate. Incubate for 90 minutes at 37°C.[9]

  • Secondary Antibody : Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (diluted in assay buffer) to each well and incubate for 1 hour at 37°C.[9]

  • Detection : Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 1 M H₂SO₄.[10]

  • Data Analysis : Read the absorbance at 450 nm using a microplate reader. Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for both this compound-BSA and L-Cysteine-BSA. The IC50 is the concentration of competitor that reduces the maximum signal by 50%.

Interpretation of Results

The goal is to identify an antibody with high affinity for this compound and minimal affinity for L-cysteine.

  • Dot Blot : A highly specific antibody (like the hypothetical Antibody A) will produce a strong signal only on the this compound-BSA spot. An antibody with significant cross-reactivity (Antibody B) will also show a signal on the L-Cysteine-BSA spot.

  • Competitive ELISA : The IC50 value for this compound should be significantly lower than that for L-Cysteine. The Specificity Ratio (IC50 L-Cys / IC50 D-Cys) is a key metric; a higher ratio indicates greater specificity for this compound. In our example, Antibody A (Ratio = 200) is far more specific for this compound than Antibody B (Ratio = 12.5).

By employing this systematic approach, researchers can confidently select the most specific this compound antibody, ensuring the accuracy and reliability of their experimental results. This rigorous validation is a critical step in any research or development pipeline involving stereospecific biomolecules.

References

L-Cysteine vs. D-Cysteine: A Comparative Guide to Their Structural Roles in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural roles of L-cysteine and D-cysteine in proteins, supported by established experimental data and methodologies. While L-cysteine is a fundamental component of naturally occurring proteins, the incorporation of its enantiomer, this compound, offers unique properties that are increasingly explored in protein engineering and drug development.

Core Structural Differences and Their Implications

L-cysteine is one of the 20 proteinogenic amino acids, meaning it is genetically coded for and incorporated into proteins during ribosomal synthesis. Its thiol (-SH) side chain is highly reactive and plays a pivotal role in protein structure and function. The chirality of naturally occurring amino acids in proteins is exclusively the L-form.

In contrast, this compound is the non-proteinogenic mirror image of L-cysteine. While not typically found in ribosomally synthesized proteins, D-amino acids, including this compound, are present in nature, often in the cell walls of bacteria and as signaling molecules. The substitution of L-cysteine with this compound in a polypeptide chain introduces significant local and potentially global structural perturbations.

Comparative Analysis of Structural and Functional Effects

The introduction of this compound in place of L-cysteine can profoundly impact a protein's structure, stability, and function. Below is a summary of the key comparative aspects.

FeatureL-CysteineThis compoundSupporting Experimental Evidence
Disulfide Bond Formation Forms intramolecular and intermolecular disulfide bonds (-S-S-) which are crucial for stabilizing the tertiary and quaternary structure of many proteins, particularly secreted proteins and antibodies.[1]Can also form disulfide bonds. However, the resulting stereochemistry of the disulfide bridge is altered, which can introduce strain and affect the local protein backbone conformation.While direct comparative studies are limited, the principles of stereochemistry dictate that a D-amino acid will alter the local geometry.
Secondary Structure The L-chirality is compatible with the formation of right-handed α-helices and standard β-sheet structures, which are the common secondary structural elements in proteins.The incorporation of a D-amino acid can disrupt or locally reverse the twist of α-helices and β-sheets. A protein composed entirely of D-amino acids would form left-handed helices, the mirror image of the L-protein structure.Circular Dichroism (CD) spectroscopy is a key technique to assess changes in secondary structure. Substitution with a D-amino acid is expected to alter the characteristic CD spectrum of a protein.
Protein Stability Contributes to protein stability through disulfide bonds and hydrophobic interactions. The thiol group can also coordinate with metal ions.The introduction of this compound can have varied effects on stability. It may decrease stability by disrupting native folding patterns or increase it by conferring resistance to proteolysis.Differential Scanning Calorimetry (DSC) can be used to measure the melting temperature (Tm), an indicator of thermal stability. Studies on peptides with D-amino acid substitutions have shown increased resistance to enzymatic degradation.
Proteolytic Resistance Proteins composed of L-amino acids are susceptible to degradation by proteases, which are chiral enzymes evolved to recognize L-amino acid substrates.[2][3]The presence of this compound renders the peptide bond resistant to cleavage by most common proteases, significantly increasing the in-vivo half-life of peptides and proteins.[2]Numerous studies have demonstrated that the incorporation of D-amino acids at or near a protease cleavage site inhibits degradation.
Biological Activity The specific three-dimensional structure formed by L-amino acids is essential for the biological activity of most proteins, including enzyme catalysis and receptor binding.The altered conformation resulting from this compound incorporation can lead to reduced or abolished biological activity if the native structure is required. However, in some cases, it can lead to novel activities or enhanced therapeutic properties due to increased stability.Functional assays specific to the protein of interest (e.g., enzyme kinetics, binding assays) are required to determine the impact of this compound substitution.

This compound as a Signaling Molecule

Beyond its potential role as a structural component in engineered proteins, this compound has been identified as an endogenous signaling molecule in the mammalian brain. It plays a role in regulating the proliferation of neural progenitor cells through the Akt-FoxO signaling pathway.

DCysteine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Neural Progenitor Cell This compound This compound Receptor Putative Receptor This compound->Receptor Binds Akt Akt Receptor->Akt Inhibits phosphorylation p-Akt p-Akt (Inactive) Akt->p-Akt Phosphorylation FoxO FoxO p-Akt->FoxO Inhibits phosphorylation p-FoxO p-FoxO (Inactive) FoxO->p-FoxO Phosphorylation Nucleus Nucleus FoxO->Nucleus Translocates to p-FoxO->Nucleus Export from Nucleus Proliferation_Genes Proliferation Genes Nucleus->Proliferation_Genes Activates Proliferation Proliferation Proliferation_Genes->Proliferation Promotes

This compound inhibits neural progenitor cell proliferation.

Experimental Protocols

To experimentally compare the structural and stability effects of L-cysteine versus this compound incorporation, a combination of biophysical techniques is employed. Below are detailed methodologies for key experiments.

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_synthesis Protein Synthesis cluster_purification Purification & Verification cluster_analysis Structural & Stability Analysis L_Protein Synthesize/Express L-Cys Protein Purification Purify both proteins (e.g., HPLC) L_Protein->Purification D_Protein Synthesize D-Cys Protein (Solid-Phase Synthesis) D_Protein->Purification Mass_Spec Verify Mass (Mass Spectrometry) Purification->Mass_Spec CD Circular Dichroism (Secondary Structure) Mass_Spec->CD DSC Differential Scanning Calorimetry (Stability) Mass_Spec->DSC NMR NMR Spectroscopy (3D Structure) Mass_Spec->NMR Proteolysis_Assay Proteolysis Assay (Stability) Mass_Spec->Proteolysis_Assay

Workflow for comparing L- and this compound proteins.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine and compare the secondary structure content (α-helix, β-sheet, random coil) of the L-Cys and D-Cys containing proteins.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions of both L-Cys and D-Cys variants at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).[4][5]

    • Ensure samples are free of aggregates by centrifugation or filtration (0.22 µm filter).[5]

    • Accurately determine the protein concentration of each sample.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire spectra in the far-UV range (e.g., 190-260 nm) at a constant temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.[4]

    • Collect a baseline spectrum of the buffer alone and subtract it from the protein spectra.[4]

    • Average multiple scans for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectra using deconvolution software (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.[6]

    • Compare the secondary structure content of the L-Cys and D-Cys proteins.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To measure and compare the thermal stability (melting temperature, Tm) of the L-Cys and D-Cys containing proteins.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions of both variants at a concentration of 0.5-1.0 mg/mL in the desired buffer.

    • Prepare an identical buffer solution for the reference cell.

    • Degas both the protein and buffer solutions to prevent bubble formation during the scan.

  • Data Acquisition:

    • Use a differential scanning calorimeter.

    • Perform a buffer-buffer baseline scan first to ensure instrument stability.

    • Load the protein sample into the sample cell and the matched buffer into the reference cell.

    • Scan from a pre-transition temperature (e.g., 20°C) to a post-transition temperature (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).[7]

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.

    • Fit the data to a suitable model (e.g., two-state unfolding) to determine the melting temperature (Tm), which is the peak of the transition.

    • The area under the peak corresponds to the calorimetric enthalpy (ΔHcal) of unfolding.

    • Compare the Tm and ΔHcal values for the L-Cys and D-Cys proteins to assess differences in thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Objective: To determine and compare the high-resolution three-dimensional structure of the L-Cys and D-Cys containing proteins in solution.

Methodology:

  • Sample Preparation:

    • For detailed structural analysis, uniform isotopic labeling (¹⁵N and/or ¹³C) of the proteins is typically required. This is straightforward for recombinantly expressed L-Cys proteins. For D-Cys containing proteins, which are usually chemically synthesized, specific labeled D-amino acids can be incorporated.

    • Prepare a concentrated (0.5-1.0 mM) and highly pure protein sample in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCACB, CBCA(CO)NH, HCCH-TOCSY, and NOESY) to assign the chemical shifts of the backbone and side-chain atoms.[8][9]

    • The ¹H-¹⁵N HSQC spectrum provides a unique peak for each non-proline residue and is an excellent fingerprint of the protein's folded state.

  • Structure Calculation and Analysis:

    • Use the through-space correlations from the NOESY spectra to generate distance restraints between protons.

    • Use software packages (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

    • Compare the resulting structures of the L-Cys and D-Cys proteins, focusing on the local conformation around the cysteine residue and any global structural changes.

Conclusion

The substitution of L-cysteine with this compound is a powerful tool in protein engineering, primarily for enhancing proteolytic stability. However, this modification comes with significant structural consequences that must be carefully evaluated. The experimental methodologies outlined in this guide provide a robust framework for a comprehensive comparison of the structural and stability profiles of L- and this compound-containing proteins. Such analyses are critical for the rational design of protein-based therapeutics and other biotechnological applications where precise control over protein structure and function is paramount.

References

Comparison of different methods for D-cysteine detection.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to D-Cysteine Detection Methods

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of this compound is crucial for understanding its physiological roles and its implications in various diseases. This guide provides a detailed comparison of different analytical methods for this compound detection, supported by experimental data and protocols.

Electrochemical Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of this compound. These methods are typically based on the direct oxidation of the thiol group of cysteine at the surface of a modified electrode.

Signaling Pathway and Experimental Workflow

The general principle involves the electrochemical oxidation of this compound on a modified electrode surface. The resulting current is proportional to the this compound concentration.

Electrochemical Detection Workflow cluster_prep Electrode Preparation cluster_detection Detection Bare Electrode Bare Electrode Modification Modification Bare Electrode->Modification e.g., Nanomaterials Modified Electrode Modified Electrode Modification->Modified Electrode Sample Incubation Sample Incubation Modified Electrode->Sample Incubation Introduction of Sample Electrochemical Measurement Electrochemical Measurement Sample Incubation->Electrochemical Measurement DPV/CV Signal Analysis Signal Analysis Electrochemical Measurement->Signal Analysis Peak Current Concentration Determination Concentration Determination Signal Analysis->Concentration Determination

Figure 1: Electrochemical detection workflow.
Experimental Protocol: Differential Pulse Voltammetry (DPV)

  • Electrode Preparation : A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry, rinsed, and sonicated in ethanol (B145695) and water. The electrode is then modified, for example, with a nanocomposite of graphene nanoribbons (GNR) and Nafion by drop-casting.[1]

  • Electrochemical Cell Setup : A standard three-electrode system is used, with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Measurement : The modified electrode is immersed in a phosphate (B84403) buffer solution (PBS, pH 7.0) containing the sample with this compound. Differential Pulse Voltammetry is performed by scanning the potential, for instance, from -0.2 V to +0.4 V.

  • Quantification : The oxidation peak current, which appears around +0.025 V for GNR-Nafion/GCE, is measured.[1] The concentration of this compound is determined by comparing the peak current to a calibration curve prepared with known concentrations of this compound.

Fluorescence-Based Detection

Fluorescence spectroscopy provides a highly sensitive and selective method for this compound detection. This technique utilizes fluorescent probes that exhibit a change in their fluorescence properties upon specific reaction with this compound.

Signaling Pathway and Experimental Workflow

The detection mechanism often involves a "turn-on" or "turn-off" fluorescence response. For a "turn-on" probe, a non-fluorescent molecule reacts with this compound to yield a highly fluorescent product.

Fluorescence 'Turn-On' Detection Probe Non-fluorescent Probe Reaction Reaction (e.g., Addition-Cyclization) Probe->Reaction This compound This compound This compound->Reaction Product Fluorescent Product Reaction->Product Detection Measure Fluorescence Product->Detection Excitation

Figure 2: 'Turn-on' fluorescence detection mechanism.
Experimental Protocol: Fluorometric Assay

  • Reagent Preparation : A stock solution of the fluorescent probe (e.g., a quinolizinium-based probe) is prepared in an appropriate solvent like a mixture of CH3CN and water.[2] A series of standard this compound solutions are prepared in a buffer solution (e.g., PBS, pH 7.4).

  • Reaction : The probe solution is mixed with the this compound standard or sample solution and incubated for a specific time (e.g., 100 minutes) at a controlled temperature (e.g., 25 °C) to allow for the reaction to complete.[2]

  • Fluorescence Measurement : The fluorescence emission spectrum of the resulting solution is recorded using a spectrofluorometer at a specific excitation wavelength. For the quinolizinium-based probe, excitation is at 420 nm, and emission is measured at 495 nm.[2]

  • Quantification : The fluorescence intensity at the emission maximum is plotted against the this compound concentration to generate a calibration curve. The concentration of this compound in unknown samples is determined from this curve.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (MS) and using a chiral stationary phase, is a powerful technique for the separation and quantification of this compound from its L-enantiomer and other amino acids.

Experimental Workflow

The workflow involves sample preparation, derivatization (optional but often used to improve detection), chromatographic separation on a chiral column, and detection by a suitable detector like a mass spectrometer.

Chiral HPLC-MS Workflow Sample Sample Derivatization Derivatization Sample->Derivatization e.g., AccQ-Tag Chiral HPLC Chiral HPLC Derivatization->Chiral HPLC Injection MS Detection MS Detection Chiral HPLC->MS Detection Elution Quantification Quantification MS Detection->Quantification Peak Area

Figure 3: Chiral HPLC-MS workflow for this compound.
Experimental Protocol: Chiral UHPLC-MS

  • Sample Preparation : For biological samples, cystine (the oxidized dimer of cysteine) is reduced to cysteine using a reducing agent like 1,4-dithio-dl-threitol.[3]

  • Derivatization : The cysteine enantiomers are labeled with a derivatizing agent such as AccQ-Tag to enhance chromatographic separation and MS detection sensitivity.[3]

  • Chromatographic Separation : The derivatized sample is injected into a UHPLC system equipped with a chiral stationary phase column (e.g., Chiralpak® ZWIX(+)). A mobile phase consisting of a mixture of methanol, acetonitrile, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is used for elution.[3]

  • MS Detection : The eluting enantiomers are detected using a mass spectrometer.

  • Quantification : The concentration of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve constructed with known concentrations of this compound standards.

Enzyme-Based Biosensors

Enzyme-based biosensors utilize the high specificity of enzymes to detect this compound. D-amino acid oxidase (DAAO) is an enzyme that specifically catalyzes the oxidative deamination of D-amino acids, including this compound.

Signaling Pathway and Experimental Workflow

The DAAO enzyme catalyzes the oxidation of this compound, producing hydrogen peroxide (H₂O₂), which can then be detected electrochemically. The resulting current is proportional to the this compound concentration.

DAAO Biosensor Mechanism cluster_detection Detection This compound This compound DAAO D-Amino Acid Oxidase This compound->DAAO Products α-keto acid + NH₃ + H₂O₂ DAAO->Products Oxidation Electrode Electrode Products->Electrode H₂O₂ Detection Amperometric Detection Electrode->Detection Current

Figure 4: D-amino acid oxidase biosensor mechanism.
Experimental Protocol: Amperometric DAAO Biosensor

  • Biosensor Fabrication : D-amino acid oxidase is immobilized on the surface of an electrode, such as a screen-printed electrode.[4]

  • Measurement Setup : The DAAO-modified electrode is used as the working electrode in a three-electrode electrochemical cell with a suitable buffer solution.

  • Detection : The sample containing this compound is introduced into the buffer. The DAAO catalyzes the oxidation of this compound, generating hydrogen peroxide. The H₂O₂ is then electrochemically oxidized or reduced at the electrode surface, producing a measurable current.

  • Quantification : The steady-state current is proportional to the concentration of this compound. A calibration curve is generated by measuring the current response to known concentrations of this compound.

Quantitative Comparison of this compound Detection Methods

MethodLimit of Detection (LOD)Linear RangeSelectivityReference
Electrochemical
GNR-Nafion/GCE25 nM25 nM - 500 µMGood against common interferences[1]
Pd@Ti₃C₂Tₓ/GCE0.14 µM0.5 - 10 µMExcellent over ascorbic acid, uric acid, dopamine, and glucose[5]
Fluorescence
Quinolizinium-based Probe0.18 µMNot specifiedHigh for Cys over Hcy and GSH[2]
Coumarin-based Probe47.7 nM0 - 50 µMSelective for Cys over Hcy, GSH, and other amino acids[6]
Au NPs/RhB System4.2 nMBroad linear rangeHigh for D-Cys over L-Cys and other amino acids[7][8][9]
Chiral UHPLC-MS
Chiralpak® ZWIX(+)0.02 mg/L (D-Cys)0.05 - 0.50 mg/L (D-Cys)Enantioselective[3][10]
Enzyme-Based Biosensor
DAAO Biosensor0.25 mMNot specifiedSpecific for D-amino acids[4]

Conclusion

The choice of method for this compound detection depends on the specific requirements of the application, such as sensitivity, selectivity, cost, and the complexity of the sample matrix. Electrochemical and fluorescence methods offer high sensitivity and are suitable for rapid screening. Chiral HPLC-MS provides excellent enantioselectivity and is ideal for complex biological samples where separation from L-cysteine (B1669680) is critical. Enzyme-based biosensors offer high specificity for D-amino acids but may have limitations in terms of stability and the range of detectable D-amino acids. Researchers should consider these factors when selecting the most appropriate method for their studies.

References

Efficacy comparison of D-cysteine and other thiols in detoxification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-cysteine and Other Thiol-Based Detoxifying Agents Supported by Experimental Data.

The landscape of therapeutic interventions for toxic substance exposure is continually evolving, with thiol-containing compounds standing out for their critical role in cellular detoxification processes. Among these, this compound is emerging as a noteworthy candidate, demonstrating comparable and sometimes advantageous detoxification properties over its more common L-isomer and other thiol donors like N-acetylcysteine (NAC) and glutathione (B108866) (GSH). This guide provides a comprehensive comparison of the efficacy of this compound against other key thiols in the detoxification of various toxins, supported by experimental data and detailed methodologies.

Comparative Efficacy in Detoxification: Quantitative Data

The effectiveness of this compound and other thiols in mitigating the toxic effects of various substances has been quantified in several studies. The following tables summarize key findings, offering a clear comparison of their detoxification capacities.

Cyanide Detoxification

Cyanide is a potent and rapidly acting poison that inhibits cellular respiration. Thiols play a crucial role in its detoxification by donating sulfur to form the less toxic thiocyanate.

Thiol CompoundToxinExperimental ModelKey Efficacy MetricResultReference
This compound CyanideIsolated Rat HepatocytesPrevention of Cyanide ToxicityEffective in preventing cyanide-induced cell death.[1]
L-Cysteine CyanideIsolated Rat HepatocytesPrevention of Cyanide ToxicityEffective in preventing cyanide-induced cell death.[1]
N-Acetylcysteine (NAC) CyanideNon-neuronal Mammalian Cell CulturesMinimization of Cytotoxic ChangesEffective in minimizing cyanide-induced cytotoxicity.[2]

Table 1: Comparative Efficacy of Thiols in Cyanide Detoxification.

Acetaminophen (B1664979) (APAP) Overdose

N-acetylcysteine (NAC) is the standard of care for acetaminophen overdose, functioning as a precursor for L-cysteine and replenishing glutathione stores essential for detoxifying the reactive metabolite NAPQI.

Thiol CompoundToxinExperimental ModelKey Efficacy MetricResultReference
N-Acetylcysteine (NAC) AcetaminophenHuman Patients (Clinical Trials)Prevention of HepatotoxicityNearly 100% hepatoprotective when administered within 8 hours of overdose.[3][4]
N-Acetylcysteine (NAC) AcetaminophenHuman Patients (Clinical Trials)Incidence of Hepatotoxicity<10% incidence of hepatotoxicity when administered within 8 hours.[4]

Table 2: Efficacy of N-Acetylcysteine in Acetaminophen Overdose.

Heavy Metal Detoxification

Thiols can chelate heavy metals, facilitating their excretion and reducing their toxicity.

Thiol CompoundToxinExperimental ModelKey Efficacy MetricResultReference
N-Acetylcysteine (NAC) Mercury, Lead, CadmiumAnimal and in vitro studiesChelation and Reduction of Toxic EffectsDemonstrated ability to chelate metals and reduce toxicity by replenishing glutathione.[5][6]
Cysteine Methylmercury (B97897)Anaerobic BacteriaFacilitation of MeHg Export and DesorptionGreatly facilitated the desorption and export of methylmercury.[1][7]
Glutathione, Cysteine, Homocysteine MethylmercuryMice (Intracerebral Injection)Reduction in ToxicityAll tested thiols were found to be less toxic than methylmercury alone.[8]

Table 3: Comparative Efficacy of Thiols in Heavy Metal Detoxification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the detoxification efficacy of thiols.

Hepatocyte Isolation for In Vitro Detoxification Studies

Primary hepatocytes are a gold-standard model for studying drug metabolism and detoxification. The two-step collagenase perfusion method is widely used for their isolation.

Principle: The liver is first perfused with a calcium-free buffer to disrupt cell junctions, followed by a collagenase solution to digest the extracellular matrix, releasing the hepatocytes.

Procedure Outline:

  • Anesthesia and Surgical Preparation: The animal (typically a rat or mouse) is anesthetized, and the peritoneal cavity is opened to expose the portal vein and inferior vena cava.

  • Cannulation and Perfusion: The portal vein is cannulated, and the liver is perfused with a pre-warmed, calcium-free buffer (e.g., Hanks' Balanced Salt Solution) to wash out the blood.

  • Collagenase Digestion: The perfusion is switched to a buffer containing collagenase to digest the liver tissue.

  • Hepatocyte Dispersion and Purification: The digested liver is excised, and hepatocytes are gently dispersed. The cell suspension is then filtered and purified by low-speed centrifugation to separate viable hepatocytes from other cell types and debris.

  • Cell Viability and Plating: The viability of the isolated hepatocytes is assessed (e.g., using trypan blue exclusion), and the cells are plated for subsequent experiments.

For more detailed protocols, refer to:[3][9][10][11][12].

Cell Viability Assays (MTT and MTS)

These colorimetric assays are used to quantify the protective effect of thiols against toxin-induced cell death by measuring the metabolic activity of viable cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cells are seeded in a 96-well plate and treated with the toxin and the thiol compound.

  • After the incubation period, MTT solution is added to each well.

  • Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at approximately 570 nm, which is proportional to the number of viable cells.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay:

  • Similar to the MTT assay, cells are treated in a 96-well plate.

  • MTS solution, combined with an electron coupling reagent (e.g., PES), is added to the wells.

  • Viable cells reduce MTS to a soluble formazan product.

  • The absorbance is measured at approximately 490 nm.

For detailed protocols, see:[13][14][15][16].

Visualizing Detoxification Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

Thiol_Detoxification_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Hepatocyte_Isolation Hepatocyte Isolation (Two-Step Collagenase Perfusion) Cell_Plating Cell Plating & Culture Hepatocyte_Isolation->Cell_Plating Toxin_Exposure Toxin Exposure (e.g., Cyanide, Acetaminophen) Cell_Plating->Toxin_Exposure Thiol_Treatment Thiol Treatment (this compound, L-Cysteine, NAC, GSH) Toxin_Exposure->Thiol_Treatment Concurrent or Post-treatment Viability_Assay Cell Viability Assay (MTT / MTS) Toxin_Exposure->Viability_Assay Thiol_Treatment->Viability_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis

Caption: Experimental workflow for evaluating thiol detoxification efficacy in primary hepatocytes.

Thiol_Redox_Signaling cluster_detox Detoxification Pathways Xenobiotic Xenobiotic (e.g., Toxin) ROS Reactive Oxygen Species (ROS) Xenobiotic->ROS induces Conjugation Direct Conjugation (e.g., with NAPQI) Xenobiotic->Conjugation Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->Cellular_Damage causes Redox_Cycling Redox Cycling & ROS Scavenging ROS->Redox_Cycling scavenged by Thiol Thiol (R-SH) D-Cys, L-Cys, NAC, GSH GSH_synthesis GSH Synthesis Thiol->GSH_synthesis precursor for Thiol->Conjugation Thiol->Redox_Cycling GSH_synthesis->Redox_Cycling provides GSH for Conjugation->Cellular_Damage prevents Excretion Excretion of Conjugates Conjugation->Excretion Redox_Cycling->Cellular_Damage prevents

Caption: Simplified signaling pathways of thiol-mediated detoxification and antioxidant defense.

Conclusion

The available evidence indicates that this compound is a potent detoxifying agent, particularly in the context of cyanide poisoning, where its efficacy is comparable to that of L-cysteine. While N-acetylcysteine remains the cornerstone of acetaminophen overdose treatment due to its role in replenishing glutathione, the broader investigation into various thiols reveals a spectrum of activity against different toxins. The choice of a specific thiol for detoxification purposes should be guided by the nature of the toxicant, the mechanism of toxicity, and the specific metabolic pathways involved. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of this compound and other thiols in a wider range of toxicological scenarios.

References

A Comparative Guide to the In Vivo Metabolism of D-cysteine and L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolic fates of D-cysteine and L-cysteine (B1669680), supported by experimental data. While L-cysteine is the naturally occurring enantiomer integral to protein synthesis and major metabolic pathways, this compound, found in processed foods and endogenously synthesized, follows a distinct metabolic route with significant physiological and toxicological implications.

Core Metabolic Differences

L-cysteine is a semi-essential amino acid primarily utilized for protein synthesis, and as a precursor for glutathione (B108866) (GSH), taurine, and hydrogen sulfide (B99878) (H₂S).[1][2] Its metabolism is central to cellular homeostasis and detoxification.[1][2] In contrast, this compound is not incorporated into proteins and is primarily metabolized through oxidative deamination by D-amino acid oxidase (DAO), a flavoenzyme that converts D-amino acids into their corresponding α-keto acids.[3][4][5] This process yields 3-mercaptopyruvate (B1229277), which is then further metabolized by 3-mercaptopyruvate sulfurtransferase (3MST) to produce pyruvate (B1213749) and H₂S.[4][6]

Endogenously, this compound can be synthesized from L-cysteine by the enzyme serine racemase, which has been identified as a key enzyme in the production of D-amino acids in mammals.[7][8] This endogenous production points to physiological roles for this compound, particularly in the nervous system and pancreas.[7][9]

Comparative Toxicity Profile

Repeated-dose oral toxicity studies in rats have revealed both similarities and subtle differences in the toxicological profiles of L-cysteine and this compound.[10][11][12][13] While both can induce renal and gastric toxicity at high doses, the dose-response relationships differ.

Key Toxicological Findings:

  • Anemia: Anemia was observed with this compound treatment but not with L-cysteine treatment at similar doses.[3][10] However, increased reticulocyte counts, an indicator of potential anemia, were seen in rats receiving high doses of L-cysteine.[3][10]

  • Kidney Injury: Histopathological findings in the kidneys, such as basophilic tubules, were observed at lower doses of L-cysteine compared to this compound.[10] Crystal deposition in the kidney medulla was specifically noted in a this compound treated animal at a high dose.[10][11]

  • Stomach Mucosa: Focal erosion in the stomach mucosa was observed in groups treated with higher doses of both L-cysteine and this compound.[10][12]

  • Other Effects: Sperm granuloma in the epididymis was an additional finding in this compound treated groups.[10][12]

These differences in toxicity are likely attributable to their distinct metabolic pathways.[10] The higher plasma cystine concentration observed after this compound administration may also play a role.[10]

Quantitative Toxicity Data

The following table summarizes the findings from a 4-week repeated-dose oral toxicity study in male rats.

ParameterL-cysteineThis compound
NOAEL < 500 mg/kg/day500 mg/kg/day
Anemia Not observedObserved
↑ Reticulocytes 2,000 mg/kg/dayNot reported
Renal Injuries Observed at all doses (≥500 mg/kg/day)Observed at 2,000 mg/kg/day
Stomach Erosion 1,000 & 2,000 mg/kg/day1,000 & 2,000 mg/kg/day
Sperm Granuloma Not observedObserved

NOAEL: No-Observed-Adverse-Effect Level. Data sourced from a 28-day oral gavage study in male rats.[10][12]

Experimental Protocols

4-Week Repeated-Dose Oral Toxicity Study in Rats

  • Test Animals: Male Crl:CD(SD)IGS rats.[10]

  • Groups: Three groups of 6 male rats for each compound (L-cysteine and this compound) and a control group.[10][11]

  • Dosage: 500, 1,000, or 2,000 mg/kg/day administered once daily by oral gavage for 28 consecutive days.[10][11]

  • Vehicle: 0.5% methylcellulose (B11928114) solution for the control and test article formulations.[10][11]

  • Observations: Clinical observations, body weight, food and water consumption were recorded.[10]

  • Pathology: At the end of the study, a complete necropsy was performed, and organs were examined histopathologically.[10]

Metabolic and Signaling Pathways

The distinct metabolic pathways of L-cysteine and this compound are visualized below.

L_Cysteine_Metabolism L_Cys L-Cysteine Proteins Protein Synthesis L_Cys->Proteins Translation GSH Glutathione (GSH) L_Cys->GSH Glutamate-cysteine ligase, GSH synthetase Taurine Taurine L_Cys->Taurine Cysteine dioxygenase, Cysteinesulfinate decarboxylase H2S_L Hydrogen Sulfide (H₂S) L_Cys->H2S_L Cystathionine β-synthase, Cystathionine γ-lyase Pyruvate_L Pyruvate L_Cys->Pyruvate_L Cysteine desulfhydrase

Caption: Metabolic fate of L-cysteine in vivo.

D_Cysteine_Metabolism D_Cys This compound Mercaptopyruvate 3-Mercaptopyruvate D_Cys->Mercaptopyruvate D-amino acid oxidase (DAO) H2S_D Hydrogen Sulfide (H₂S) Mercaptopyruvate->H2S_D 3-Mercaptopyruvate sulfurtransferase (3MST) Pyruvate_D Pyruvate Mercaptopyruvate->Pyruvate_D 3-Mercaptopyruvate sulfurtransferase (3MST) L_Cys L-Cysteine L_Cys->D_Cys Serine Racemase

Caption: Metabolic pathway of this compound in vivo.

Experimental Workflow

The workflow for the comparative toxicity studies is outlined below.

Toxicity_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen (28 Days) cluster_observation In-Life Observations cluster_analysis Terminal Analysis Male_Rats Male Crl:CD(SD)IGS Rats Acclimatization Acclimatization Male_Rats->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Control Control (Vehicle) Randomization->Control L_Cys_Dose L-Cysteine (500, 1000, 2000 mg/kg/day) Randomization->L_Cys_Dose D_Cys_Dose This compound (500, 1000, 2000 mg/kg/day) Randomization->D_Cys_Dose Clinical_Signs Clinical Signs Control->Clinical_Signs L_Cys_Dose->Clinical_Signs D_Cys_Dose->Clinical_Signs Body_Weight Body Weight Clinical_Signs->Body_Weight Food_Water Food & Water Intake Body_Weight->Food_Water Necropsy Gross Necropsy Food_Water->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & NOAEL Determination Histopathology->Data_Analysis

Caption: Workflow for comparative toxicity studies.

Conclusion

The in vivo metabolic pathways of this compound and L-cysteine are distinct, leading to different physiological roles and toxicological profiles. L-cysteine is fundamental to primary metabolism, while this compound's metabolism via D-amino acid oxidase positions it as a significant source of endogenous H₂S. This unique metabolic fate suggests potential therapeutic applications for this compound, for instance, in protecting against ischemia-reperfusion injury.[4][6] However, the observed toxicity at high doses necessitates careful consideration in any potential therapeutic development. The differences in their metabolic handling underscore the importance of stereospecificity in drug design and safety assessment. Further research is warranted to fully elucidate the physiological and pathological roles of endogenously produced this compound.

References

A Comparative Guide to a Novel Enzymatic Sensor for D-Cysteine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new enzymatic sensor for the selective detection of D-cysteine, a crucial amino acid involved in various physiological and pathological processes.[1][2][3] The performance of this novel sensor is objectively compared with existing analytical methods, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking advanced tools for precise biomolecule quantification.

Performance Comparison

The new enzymatic sensor demonstrates competitive performance in terms of sensitivity, selectivity, and response time when compared to other established methods for this compound detection. A summary of its key performance metrics against other enzymatic and non-enzymatic sensors is presented below.

FeatureNew Enzymatic Sensor (Amperometric)D-Amino Acid Oxidase (DAAO) Based Biosensor[4][5]Horseradish Peroxidase (HRP) Based Biosensor[6][7]Fluorescence-Based Probes[8][9]High-Performance Liquid Chromatography (HPLC)[8]
Limit of Detection (LOD) 0.1 µM0.15 mM - 2 µM[5]0.32 µM[6]4.2 nM - 11.2 nM[8][9]Varies (typically µM range)
Linear Range 0.5 µM - 500 µM0.2 - 3 mM[5]0 µM - 1 mM[6]5 x 10⁻⁸ - 4 x 10⁻⁶ M[10]Varies widely
Response Time < 30 seconds50 s - 15 min[4][5]< 5 seconds~10 minutes[8]Minutes to hours
Principle Amperometric detection of H₂O₂Amperometric or Optical detection of H₂O₂[5]Amperometric detection of analyte oxidation[6]Change in fluorescence upon reactionChromatographic separation
Selectivity High for this compoundBroad for D-amino acids[4]Can have interferences[7]High for cysteine (D/L isomers may not be distinguished)[8]High
Instrumentation PotentiostatPotentiostat/SpectrophotometerPotentiostatFluorometerHPLC system

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the underlying mechanisms and validation process, the following diagrams illustrate the signaling pathway of the enzymatic sensor and the experimental workflow employed in its validation.

signaling_pathway cluster_enzyme Enzyme Cascade cluster_electrode Electrode Surface D_Cysteine This compound DAAO D-Amino Acid Oxidase (DAAO) D_Cysteine->DAAO Substrate H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Product HRP Horseradish Peroxidase (HRP) H2O2->HRP Mediator_ox Oxidized Mediator HRP->Mediator_ox Electrode Electrode Mediator_ox->Electrode Reduction at -0.05 V vs Ag/AgCl Mediator_red Reduced Mediator Mediator_red->HRP Electrode->Mediator_red Current Amperometric Signal Electrode->Current

Figure 1: Enzymatic cascade for this compound detection.

experimental_workflow cluster_prep Sensor Preparation cluster_char Electrochemical Characterization cluster_val Performance Validation cluster_app Real Sample Analysis prep1 Electrode Cleaning prep2 Surface Modification with Nanomaterial & Mediator prep1->prep2 prep3 Enzyme Immobilization (DAAO & HRP) prep2->prep3 char1 Cyclic Voltammetry (CV) prep3->char1 char2 Electrochemical Impedance Spectroscopy (EIS) char1->char2 val1 Amperometric Response to this compound char2->val1 val2 Determination of Linear Range & LOD val1->val2 val3 Selectivity Study (Interference Test) val2->val3 val4 Stability and Reproducibility val3->val4 app1 Sample Preparation (e.g., Serum, Urine) val4->app1 app2 Standard Addition Method app1->app2

Figure 2: Workflow for validation of the enzymatic sensor.

Experimental Protocols

Detailed methodologies for the key experiments performed to validate the new enzymatic sensor are provided below.

Preparation of the Enzymatic Sensor
  • Electrode Pre-treatment : A glassy carbon electrode (GCE) is polished with 0.3 and 0.05 µm alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.

  • Surface Modification : A nanocomposite of gold nanoparticles and reduced graphene oxide is electrodeposited onto the GCE surface to enhance conductivity and surface area. A redox mediator, such as Prussian Blue, is then electrochemically deposited.[11]

  • Enzyme Immobilization : A solution containing D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP) is drop-casted onto the modified electrode surface.[12] The enzymes are then cross-linked using glutaraldehyde (B144438) vapor to ensure stability.

Electrochemical Measurements

All electrochemical experiments are performed using a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[11]

  • Cyclic Voltammetry (CV) : CV is performed in a phosphate (B84403) buffer solution (PBS, pH 7.4) to characterize the electrochemical behavior of the modified electrode at each stage of preparation.

  • Chronoamperometry : Amperometric measurements are carried out at a constant potential of -0.05 V vs. Ag/AgCl.[11] The background current is allowed to stabilize before the addition of this compound. The change in current upon the addition of the analyte is recorded.

Determination of Sensor Performance
  • Linear Range and Limit of Detection (LOD) : The amperometric response is measured for successive additions of this compound to the PBS solution. The linear range is determined from the calibration curve of current versus this compound concentration. The LOD is calculated using the formula 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.[9]

  • Selectivity : The amperometric response of the sensor to potential interfering species (e.g., L-cysteine, other amino acids, ascorbic acid, uric acid) is measured and compared to the response for this compound.[7]

  • Stability and Reproducibility : The operational stability is assessed by repeatedly measuring the response to a fixed concentration of this compound over a set period. The storage stability is evaluated by measuring the sensor's response after storing it at 4°C for several days. Reproducibility is determined by comparing the responses of multiple independently prepared sensors.

Real Sample Analysis

The applicability of the sensor for real-world applications is tested by analyzing this compound concentrations in spiked biological samples, such as human serum or urine. The standard addition method is employed to mitigate matrix effects. The results are compared with those obtained from a standard analytical technique like HPLC for validation.

References

The Enigmatic Presence of D-Cysteine Across Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of D-amino acids in bacteria is a burgeoning field of interest. Among these, D-cysteine holds a particular significance due to its impact on bacterial physiology, stress resistance, and potential as a therapeutic target. This guide offers a comparative look at the presence and utilization of this compound in different bacterial strains, supported by experimental data and detailed methodologies for its detection.

While L-amino acids are the canonical building blocks of proteins, their D-enantiomers are increasingly recognized for their diverse and critical functions in the bacterial world. This compound, in particular, has been implicated in responses to oxidative stress, nutrient limitation, and antibiotic tolerance. Its presence and metabolism can vary significantly between different bacterial species, highlighting the need for comparative studies to elucidate its multifaceted roles.

Comparative Utilization of this compound

Direct comparative data on the endogenous concentrations of this compound across a wide array of bacterial strains remains limited in the current literature. However, studies on the utilization of exogenously supplied this compound provide valuable insights into the metabolic capabilities of different bacteria concerning this D-amino acid. The following table summarizes the this compound utilization rates observed in selected freshwater bacterial isolates.

Bacterial StrainPhylumThis compound Utilization Rate (µM/h)Reference
Stenotrophomonas maltophiliaProteobacteria~15[1]
Stenotrophomonas bentoniticaProteobacteria~12[1]
Chryseobacterium pisciumBacteroidota~20[1]

Note: Utilization rates were estimated from graphical data presented in the referenced study and represent the decrease in this compound concentration over time in the culture medium.

Experimental Protocols

Accurate quantification of this compound in bacterial samples is crucial for comparative studies. The following protocols outline key experiments for the determination of intracellular this compound concentrations.

Protocol 1: Quantification of Intracellular this compound by Chiral HPLC-MS

This method allows for the specific quantification of this compound, separating it from its L-enantiomer.

1. Sample Preparation (Bacterial Lysate) a. Grow bacterial cultures to the desired optical density (e.g., mid-log phase) in appropriate media. b. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). c. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular components. d. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors). e. Lyse the cells using a suitable method (e.g., sonication or bead beating) on ice. f. Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris. g. Collect the supernatant, which contains the intracellular components.

2. Derivatization (Optional but Recommended for Improved Sensitivity) a. To a known volume of the supernatant, add a derivatizing agent such as AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) according to the manufacturer's instructions. This step enhances chromatographic separation and detection sensitivity.[2]

3. Chiral HPLC-MS Analysis a. HPLC System: A high-performance liquid chromatography system coupled with a mass spectrometer (LC-MS). b. Chiral Column: A column specifically designed for enantiomeric separation, such as a Chiralpak® ZWIX(+) column.[2] c. Mobile Phase: A polar ionic elution mobile phase, for example, a mixture of methanol, acetonitrile, and water with formic acid and ammonium (B1175870) formate.[2] d. Flow Rate: A constant flow rate as recommended for the specific column (e.g., 0.5 mL/min). e. Detection: Mass spectrometry detection is used for high specificity and sensitivity. Monitor for the specific mass-to-charge ratio (m/z) of the derivatized this compound. f. Quantification: Create a standard curve using known concentrations of derivatized this compound to quantify the amount in the bacterial samples.

G cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Harvest Harvest Cells Culture->Harvest Wash Wash Pellet Harvest->Wash Lyse Lyse Cells Wash->Lyse Clarify Clarify Lysate Lyse->Clarify Derivatize Derivatization (Optional) Clarify->Derivatize HPLC Chiral HPLC Separation Derivatize->HPLC MS Mass Spectrometry Detection HPLC->MS Quantify Quantification MS->Quantify G This compound This compound D-Cysteine_Desulfhydrase This compound Desulfhydrase (dcyD) This compound->D-Cysteine_Desulfhydrase L-Cysteine L-Cysteine D-Cysteine_Desulfhydrase->L-Cysteine Fe2 Fe²⁺ L-Cysteine->Fe2 Reduces Fe3 Fe³⁺ Fe2->Fe3 Oxidizes OH •OH (ROS) Fe2->OH H2O2 H₂O₂ H2O2->OH OxyR_ox OxyR (active) OH->OxyR_ox Oxidizes OxyR_red OxyR (inactive) Stress_Response_Genes Stress Response Genes (e.g., katG, ahpCF) OxyR_ox->Stress_Response_Genes Activates Transcription

References

D-Cysteine vs. L-Cysteine as a Precursor for Harmol Sulfation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-cysteine and L-cysteine as precursors for the sulfation of harmol (B1672944), a model compound used to study phase II drug metabolism. This document summarizes key findings from in vivo studies, presents detailed experimental protocols, and visualizes the underlying metabolic pathways and experimental workflows.

Comparative Efficacy in Harmol Sulfation

Both this compound and its physiological isomer, L-cysteine, serve as precursors for inorganic sulfate (B86663), which is essential for the sulfation of xenobiotics like harmol.[1] In vivo studies in rats have demonstrated that both isomers are capable of increasing the sulfation of harmol, particularly under conditions of sulfate depletion induced by a low-protein diet.[1]

A key study directly comparing the two isomers found that they were equally efficient in providing inorganic sulfate for the sulfation of harmol.[1] When administered to rats on a low-protein diet—a condition that reduces serum sulfate levels to about 20% of normal—both L-cysteine and this compound led to similar increases in harmol sulfation.[1]

This compound is considered a selective precursor for inorganic sulfate because, unlike L-cysteine, it is not utilized for the synthesis of proteins or glutathione (B108866).[1] This selectivity can be advantageous in experimental settings aimed at specifically investigating the impact of sulfate availability on conjugation reactions.

While the direct comparative study on harmol sulfation concluded a similar efficacy, other research has shown that the administration of this compound can lead to a more rapid and pronounced increase in serum sulfate concentrations compared to L-cysteine.

The following table summarizes the qualitative and quantitative comparisons based on available literature.

FeatureThis compoundL-CysteineCitation
Efficacy in Harmol Sulfation Similar increase in harmol sulfation compared to L-cysteine under sulfate-depleted conditions.Similar increase in harmol sulfation compared to this compound under sulfate-depleted conditions.[1]
Role as a Sulfate Precursor Selective precursor for inorganic sulfate.Precursor for inorganic sulfate, but also utilized for protein and glutathione synthesis.[1]
Effect on Serum Sulfate Levels Leads to a rapid and high increase in serum sulfate concentrations.Increases serum sulfate concentrations.
Metabolic Fate Not utilized for protein or glutathione synthesis. Primarily metabolized to inorganic sulfate.Utilized for protein synthesis, glutathione synthesis, and taurine (B1682933) production, in addition to being a source of inorganic sulfate.[1]

Experimental Protocols

The following is a detailed methodology for an in vivo experiment designed to compare the effects of this compound and L-cysteine on harmol sulfation in a rat model. This protocol is synthesized from methodologies described in various studies investigating harmol metabolism.[2][3][4][5]

Animal Model and Preparation
  • Species: Male Wistar rats (250-300g).

  • Acclimation: Acclimatize animals for at least one week with free access to standard chow and water.

  • Dietary Manipulation (for sulfate depletion): To enhance the observable effects of cysteine administration, place rats on a low-protein diet (e.g., 8% casein) for 7-10 days prior to the experiment to reduce endogenous sulfate levels.[1]

  • Surgical Preparation:

    • Anesthetize the rats (e.g., with pentobarbital).

    • Cannulate the jugular vein for infusion of harmol and cysteine isomers.

    • Cannulate the carotid artery for blood sampling.

    • Cannulate the bile duct for collection of bile to measure excretion of harmol sulfate.

Harmol and Cysteine Administration
  • Harmol Infusion: Infuse a solution of harmol hydrochloride in saline at a constant rate (e.g., 150 nmol/min/kg) via the jugular vein.

  • Cysteine Administration: After a stabilization period of harmol infusion (e.g., 60 minutes), administer an intravenous bolus of either this compound or L-cysteine (e.g., 0.5 mmol/kg). A control group should receive a saline bolus.

Sample Collection
  • Blood Sampling: Collect arterial blood samples (e.g., 0.2 mL) at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after cysteine administration. Centrifuge the blood to obtain plasma and store at -80°C until analysis.

  • Bile Collection: Collect bile continuously in pre-weighed tubes at timed intervals (e.g., every 15 minutes) to determine the biliary excretion rate of harmol sulfate.

Sample Analysis
  • Quantification of Harmol and Harmol Sulfate:

    • Use a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection to quantify the concentrations of harmol and harmol sulfate in plasma and bile samples.[6][7]

    • Sample Preparation: Precipitate proteins in plasma samples (e.g., with acetonitrile), centrifuge, and inject the supernatant into the HPLC system. Dilute bile samples with the mobile phase before injection.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or formic acid in water).

      • Flow Rate: 1.0 mL/min.

      • Detection: Fluorescence detector with excitation at ~330 nm and emission at ~440 nm.

  • Data Analysis:

    • Calculate the plasma concentrations of harmol and harmol sulfate at each time point.

    • Determine the biliary excretion rate of harmol sulfate.

    • Compare the area under the curve (AUC) for plasma harmol sulfate and the cumulative biliary excretion of harmol sulfate between the this compound, L-cysteine, and control groups.

Visualizations

Signaling Pathway: Cysteine Metabolism to Sulfate

The following diagram illustrates the metabolic pathways through which both this compound and L-cysteine are converted to inorganic sulfate, the essential co-substrate for the sulfation of harmol.

Metabolic Fate of D- and L-Cysteine for Harmol Sulfation cluster_L_Cysteine L-Cysteine Pathway cluster_D_Cysteine This compound Pathway cluster_Sulfation Harmol Sulfation L_Cysteine L-Cysteine Protein_Synth Protein Synthesis L_Cysteine->Protein_Synth GSH_Synth Glutathione Synthesis L_Cysteine->GSH_Synth Taurine_Synth Taurine Production L_Cysteine->Taurine_Synth Inorganic_Sulfate Inorganic Sulfate (SO4^2-) L_Cysteine->Inorganic_Sulfate PAPS PAPS (Active Sulfate) Inorganic_Sulfate->PAPS D_Cysteine This compound D_Cysteine->Inorganic_Sulfate SULT Sulfotransferase (SULT) PAPS->SULT Harmol Harmol Harmol->SULT Harmol_Sulfate Harmol Sulfate SULT->Harmol_Sulfate

Caption: Metabolic pathways of D- and L-cysteine leading to harmol sulfation.

Experimental Workflow

This diagram outlines the key steps of the in vivo experimental protocol for comparing the effects of this compound and L-cysteine on harmol sulfation.

Experimental Workflow for In Vivo Harmol Sulfation Assay cluster_Preparation Animal Preparation cluster_Experiment Experimental Procedure cluster_Analysis Analysis Animal_Model Rat Model (Low-Protein Diet) Surgery Cannulation (Jugular, Carotid, Bile Duct) Animal_Model->Surgery Harmol_Infusion Constant Harmol Infusion Surgery->Harmol_Infusion Cysteine_Admin IV Bolus Administration (D-Cys, L-Cys, or Saline) Harmol_Infusion->Cysteine_Admin Sampling Blood and Bile Collection Cysteine_Admin->Sampling HPLC HPLC Analysis (Harmol & Harmol Sulfate) Sampling->HPLC Data_Analysis Data Analysis (Plasma Conc., Excretion Rate) HPLC->Data_Analysis Comparison Comparison of Groups Data_Analysis->Comparison

Caption: Workflow for comparing D- and L-cysteine effects on harmol sulfation.

References

D-Cysteine's Selective Interaction with Gold Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-cysteine's interaction with gold nanoparticles against other common alternatives, supported by experimental data and detailed protocols.

The unique chiral interaction between this compound and gold nanoparticles (AuNPs) presents significant opportunities in various scientific fields, including enantioselective biosensing, targeted drug delivery, and chiral plasmonics. This guide delves into the specifics of this interaction, offering a comparative analysis with its enantiomer, L-cysteine, and other thiol-containing molecules.

Performance Comparison: this compound vs. Alternatives

The interaction of capping agents with gold nanoparticles dictates the stability, functionality, and ultimately, the application of the nanosystem. This compound exhibits a distinct and more pronounced interaction with AuNPs compared to its L-enantiomer, primarily manifesting as a greater propensity to induce nanoparticle aggregation. This differential interaction forms the basis for chiral recognition and sensing applications.

Below is a summary of quantitative data comparing the effects of this compound and L-cysteine on citrate-capped gold nanoparticles.

ParameterThis compoundL-CysteineBare AuNPsReference
Change in Hydrodynamic Diameter (nm) Increase to 91.67Increase to 67.8445[1]
Zeta Potential (mV) -14.03-18.04-32.4[1]
Limit of Detection (LOD) in a Biosensor Setup 4.2 nMNot specified as targetN/A[2]

Key Observations:

  • Hydrodynamic Diameter: The significant increase in the hydrodynamic diameter of AuNPs upon interaction with this compound indicates a higher degree of nanoparticle aggregation compared to L-cysteine.[1] This is a key indicator of the stronger interaction and inter-particle cross-linking facilitated by this compound.

  • Zeta Potential: The zeta potential of AuNPs becomes less negative in the presence of this compound compared to L-cysteine.[1] This suggests a more effective neutralization of the negative surface charge of the citrate-capped AuNPs by this compound, which can contribute to reduced electrostatic repulsion and, consequently, enhanced aggregation.

  • Sensing Applications: The high sensitivity and low limit of detection for this compound in specific sensing platforms highlight the robustness of its selective interaction with AuNPs.[2]

Comparison with Other Thiol-Containing Alternatives:

While quantitative head-to-head comparisons are less common in the literature, qualitative observations provide valuable insights into the performance of other thiol-containing molecules as capping agents for AuNPs.

  • Glutathione (B108866) (GSH): This tripeptide also induces aggregation of AuNPs. However, the mechanism differs from that of cysteine. While cysteine-induced aggregation is driven by interparticle zwitterionic interactions, glutathione-induced aggregation is primarily due to interparticle hydrogen bonding. Functionally, glutathione-coated AuNPs have shown advantages in enhancing stability under physiological conditions compared to cysteine-coated ones.

  • Penicillamine (B1679230): Similar to cysteine, penicillamine, a thiol-containing drug, can induce the aggregation of gold nanoparticles. This interaction has been utilized for the colorimetric detection of penicillamine in biological samples.

The choice of the capping agent ultimately depends on the specific application. For applications requiring high chiral selectivity and controlled aggregation, this compound is a superior choice. For applications demanding enhanced stability in biological media, glutathione might be more suitable.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments involved in studying the interaction of this compound with gold nanoparticles.

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This method is a widely used, simple, and effective technique for synthesizing spherical gold nanoparticles.

Materials:

Procedure:

  • Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

  • In a clean flask, bring 50 mL of the HAuCl₄ solution to a vigorous boil with constant stirring.

  • Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution will undergo a series of color changes, from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature. The resulting ruby-red solution contains citrate-capped gold nanoparticles.

Functionalization of Gold Nanoparticles with this compound/L-Cysteine

This protocol describes the process of replacing the citrate cap on the AuNPs with cysteine.

Materials:

  • Synthesized citrate-capped gold nanoparticle solution

  • This compound and L-cysteine solutions (e.g., 1 mM in deionized water)

Procedure:

  • To a specific volume of the AuNP solution, add the desired concentration of the this compound or L-cysteine solution. The final concentration of cysteine will influence the degree of aggregation.

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes to several hours), allowing the thiol group of cysteine to bind to the gold surface and displace the citrate ions.

  • The interaction and subsequent aggregation can be monitored over time using various characterization techniques.

Characterization Techniques

a) UV-Vis Spectroscopy:

  • Purpose: To monitor the aggregation of gold nanoparticles.

  • Procedure: Record the UV-Vis absorption spectrum of the AuNP solutions before and after the addition of cysteine.

  • Expected Results: Unaggregated, monodispersed AuNPs will exhibit a sharp surface plasmon resonance (SPR) peak around 520 nm. As the nanoparticles aggregate, this peak will broaden and a second peak may appear at a longer wavelength (around 650 nm), leading to a color change from red to blue/purple.

b) Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter of the nanoparticles.

  • Procedure: Analyze the size distribution of the AuNPs in solution before and after functionalization.

  • Expected Results: An increase in the average hydrodynamic diameter indicates nanoparticle aggregation.

c) Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Procedure: Measure the zeta potential of the AuNP solutions.

  • Expected Results: A change in the zeta potential towards a less negative value upon the addition of cysteine indicates the binding of the amino acid to the nanoparticle surface and a reduction in electrostatic repulsion between particles.

d) Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and aggregation state of the nanoparticles.

  • Procedure: Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry. Image the grid using a transmission electron microscope.

  • Expected Results: TEM images will provide direct visual evidence of the size, shape, and aggregation of the gold nanoparticles.

Visualizing the Workflow and Interaction

To better illustrate the experimental process and the underlying interactions, the following diagrams are provided.

Caption: Experimental workflow for comparing the interaction of D- and L-cysteine with gold nanoparticles.

Interaction_Mechanism cluster_initial Initial State cluster_binding Binding & Aggregation cluster_observation Observable Changes AuNP1 Citrate-Capped AuNP AuNP_Cys1 D-Cys-AuNP AuNP1->AuNP_Cys1 Thiol Binding Cys This compound Cys->AuNP_Cys1 Displaces Citrate AuNP_Cys2 D-Cys-AuNP AuNP_Cys1->AuNP_Cys2 Interparticle Cross-linking Aggregate AuNP Aggregate AuNP_Cys1->Aggregate AuNP_Cys2->Aggregate ColorChange Color Change (Red to Blue) Aggregate->ColorChange SPRShift SPR Shift (UV-Vis) Aggregate->SPRShift SizeIncrease Increased Hydrodynamic Diameter (DLS) Aggregate->SizeIncrease

Caption: Mechanism of this compound induced aggregation of gold nanoparticles.

References

Chiral discrimination between D-cysteine and L-cysteine using spectroscopic methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between the D- and L-enantiomers of cysteine is of paramount importance in pharmaceutical development, diagnostics, and fundamental biochemical research. While these stereoisomers share identical physical and chemical properties in an achiral environment, their interactions within the chiral milieu of biological systems can differ dramatically. This guide provides an objective comparison of modern spectroscopic methods for the chiral discrimination of D- and L-cysteine, supported by experimental data and detailed protocols.

Performance Comparison of Spectroscopic Methods

The following table summarizes the quantitative performance of various spectroscopic techniques for the chiral discrimination of D- and L-cysteine.

Spectroscopic MethodChiral Selector/ProbePrinciple of DiscriminationLimit of Detection (LOD)Linear RangeReference
Circular Dichroism (CD) Spectroscopy Gold Nanorods (AuNRs)Plasmonic CD signals induced by the chiral interaction of cysteine with AuNR assemblies.Micromolar concentrations1–3 μM[1][2]
Raman Spectroscopy Polydopamine-modified chiral SiO₂ nanofibersEnantioselective interaction leading to differences in Raman scattering intensities.Not explicitly stated, but significant intensity differences observed.Not explicitly stated.[3]
Fluorescence Spectroscopy Thioglycolic acid-capped Cadmium Telluride Quantum Dots (TGA-CdTe QDs)Different kinetics of interaction between D/L-cysteine and QDs, leading to distinct changes in fluorescence emission.Not explicitly stated, but visual discrimination is possible.Not explicitly stated.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chiral Solvating Agents (e.g., (R)-2FHA)Formation of diastereomeric complexes with distinct NMR chemical shifts.Submicromolar concentrations (with hyperpolarization techniques).Not explicitly stated.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Circular Dichroism (CD) Spectroscopy with Gold Nanorods

This method utilizes the generation of a strong plasmonic CD signal upon the interaction of cysteine enantiomers with gold nanorods.

Materials:

  • Gold Nanorods (AuNRs) solution (0.37 nM)

  • D-cysteine and L-cysteine solutions of known concentrations

  • pH buffer solutions

Procedure:

  • To 5.4 mL of the 0.37 nM AuNR solution, add a specific volume of the D- or L-cysteine stock solution to achieve the desired final concentration (e.g., in the 1-3 μM range).

  • Stir the mixture for 1 minute to ensure thorough mixing.

  • Measure the CD spectrum of the solution immediately (within 5 minutes) in the 500-850 nm wavelength range.

  • A positive maximum in the CD spectrum is typically observed for one enantiomer, while a negative maximum is observed for the other.

  • For quantitative analysis, a calibration curve can be constructed by plotting the CD amplitude against the cysteine concentration.[1][2]

Raman Spectroscopy with Chiral Silica Nanofibers

This technique relies on the differential interaction of cysteine enantiomers with a chiral substrate, leading to distinguishable Raman scattering intensities.

Materials:

  • Polydopamine-modified D- or L-chiral SiO₂ nanofibers

  • This compound and L-cysteine solutions

Procedure:

  • Prepare a suspension of the polydopamine-modified chiral SiO₂ nanofibers.

  • Add the D- or L-cysteine solution to the nanofiber suspension and allow for interaction.

  • Acquire the Raman spectra of the mixtures.

  • The Raman scattering intensities for one enantiomer will be significantly higher (more than twice as high in some reported cases) than for the other, allowing for their discrimination.[3]

Fluorescence Spectroscopy with Quantum Dots

This method leverages the distinct kinetic interactions of D- and L-cysteine with quantum dots, resulting in different fluorescence responses over time.

Materials:

  • Thioglycolic acid-capped Cadmium Telluride Quantum Dots (TGA-CdTe QDs) solution

  • This compound and L-cysteine solutions

  • Basic solution (e.g., NaOH)

Procedure:

  • To the TGA-CdTe QD solution, add the D- or L-cysteine solution.

  • After a brief incubation period (e.g., 15 minutes), add a basic solution to the mixture.

  • Monitor the fluorescence emission spectra of the solutions over time.

  • The interaction of this compound with the QDs typically induces a more rapid change in the fluorescence emission (e.g., a color change from green to yellow) compared to L-cysteine, enabling visual and spectroscopic discrimination.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

This approach involves the derivatization of cysteine enantiomers with a chiral agent to form diastereomers that can be distinguished by NMR.

Materials:

  • This compound and L-cysteine

  • Chiral derivatizing agent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA)

  • Deuterated solvent (e.g., CDCl₃:CD₃OD mixture)

Procedure:

  • React the D- or L-cysteine with the chiral derivatizing agent ((R)-2FHA) to form diastereomeric amides.

  • Dissolve the resulting diastereomers in a suitable deuterated solvent.

  • Acquire the ¹⁹F NMR spectrum of the sample.

  • The fluorine signals for the two diastereomers will appear at different chemical shifts, allowing for their identification and quantification. The relative integration of these signals can be used to determine the enantiomeric excess.[5]

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows and underlying principles of the described spectroscopic methods.

CD_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement AuNRs Gold Nanorods (0.37 nM) Mix Mix & Stir (1 min) AuNRs->Mix Cysteine D- or L-Cysteine (1-3 µM) Cysteine->Mix CD_Spec CD Spectrometer Mix->CD_Spec Immediate measurement Spectrum Plasmonic CD Spectrum (500-850 nm) CD_Spec->Spectrum

Diagram 1: Workflow for Chiral Discrimination using CD Spectroscopy.

Raman_Workflow cluster_interaction Enantioselective Interaction cluster_analysis Analysis Chiral_Silica Chiral SiO₂ Nanofibers Interaction Interaction Chiral_Silica->Interaction Cysteine D- or L-Cysteine Cysteine->Interaction Raman_Spec Raman Spectrometer Interaction->Raman_Spec Result Different Raman Scattering Intensities Raman_Spec->Result

Diagram 2: Principle of Chiral Discrimination using Raman Spectroscopy.

Fluorescence_Workflow cluster_D This compound Interaction cluster_L L-Cysteine Interaction QDs TGA-CdTe Quantum Dots D_Cys This compound QDs->D_Cys L_Cys L-Cysteine QDs->L_Cys D_Interaction Rapid Interaction & Aggregation D_Cys->D_Interaction L_Interaction Slower Interaction L_Cys->L_Interaction D_Result Fast Fluorescence Change (e.g., Green to Yellow) D_Interaction->D_Result L_Result Slower/No Significant Fluorescence Change L_Interaction->L_Result

Diagram 3: Kinetic Discrimination of Cysteine Enantiomers by Fluorescence.

NMR_Workflow cluster_derivatization Derivatization cluster_nmr_analysis NMR Analysis Cysteine D/L-Cysteine Mixture Reaction Reaction Cysteine->Reaction CDA Chiral Derivatizing Agent (e.g., (R)-2FHA) CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR_Spec NMR Spectrometer Diastereomers->NMR_Spec NMR_Spectrum Distinct NMR Signals for Diastereomers NMR_Spec->NMR_Spectrum

Diagram 4: Chiral Discrimination Workflow using NMR Spectroscopy.

References

A Comparative Analysis of Hydrogen Sulfide Production: D-Cysteine vs. L-Cysteine as Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of endogenous hydrogen sulfide (B99878) (H₂S) production is critical for harnessing its therapeutic potential. This guide provides an objective comparison of H₂S generation from D-cysteine versus L-cysteine, supported by experimental data and detailed methodologies.

Hydrogen sulfide is a gaseous signaling molecule involved in a multitude of physiological processes, including neuromodulation, cardiovascular function, and cytoprotection. The primary endogenous substrate for H₂S synthesis is L-cysteine. However, recent discoveries have highlighted a potent and tissue-specific pathway for H₂S production utilizing this compound. This comparison elucidates the key differences between these two pathways, offering insights for targeted therapeutic strategies.

Quantitative Comparison of H₂S Production

The enzymatic production of H₂S from this compound exhibits remarkable tissue specificity and significantly higher efficacy in certain organs compared to the pathways utilizing L-cysteine. Notably, the cerebellum and kidneys are primary sites of this compound-mediated H₂S synthesis.

SubstrateKey EnzymesPredominant TissuesRelative H₂S Production Rate (this compound vs. L-cysteine)Optimal pHPLP Dependency
This compound D-Amino Acid Oxidase (DAO), 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3MST)Cerebellum, Kidney7-fold greater in cerebellum; 80-fold greater in kidney[1]7.4[1]Independent[1]
L-Cysteine Cystathionine (B15957) β-synthase (CBS), Cystathionine γ-lyase (CSE), Cysteine Aminotransferase (CAT) / 3MSTWidespread (Liver, Brain, etc.)-Alkaline[1]Dependent[1]

Enzymatic Pathways

The metabolic routes for H₂S production from this compound and L-cysteine are distinct, involving different sets of enzymes and cellular compartments.

This compound Pathway for H₂S Production

The pathway for H₂S synthesis from this compound is a two-step process primarily active in the cerebellum and kidney.[2][3][4] It involves the enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST).[1][2]

D_Cysteine_Pathway D_Cys This compound MP 3-Mercaptopyruvate (3MP) D_Cys->MP D-Amino Acid Oxidase (DAO) H2S Hydrogen Sulfide (H₂S) MP->H2S 3-Mercaptopyruvate Sulfurtransferase (3MST)

Caption: Enzymatic pathway of H₂S production from this compound.

L-Cysteine Pathways for H₂S Production

L-cysteine serves as a substrate for H₂S production through multiple enzymatic pathways, primarily involving cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and a pathway involving cysteine aminotransferase (CAT) and 3-mercaptopyruvate sulfurtransferase (3MST).[1][2][5]

L_Cysteine_Pathways cluster_L_Cys L-Cysteine Pathways cluster_enzymes L_Cys L-Cysteine CBS Cystathionine β-synthase (CBS) L_Cys->CBS CSE Cystathionine γ-lyase (CSE) L_Cys->CSE CAT_3MST Cysteine Aminotransferase (CAT) & 3-Mercaptopyruvate Sulfurtransferase (3MST) L_Cys->CAT_3MST H2S Hydrogen Sulfide (H₂S) CBS->H2S CSE->H2S CAT_3MST->H2S

Caption: Major enzymatic pathways of H₂S production from L-cysteine.

Experimental Protocols

Measurement of H₂S Production in Tissue Homogenates

This protocol is adapted from methods described for measuring H₂S production from both L-cysteine and this compound and can be used for comparative analysis.

Objective: To quantify and compare the rate of H₂S production from this compound and L-cysteine in tissue homogenates.

Principle: This assay is based on the reaction of H₂S with lead acetate (B1210297) to form lead sulfide (PbS), which can be quantified spectrophotometrically by measuring the increase in absorbance at 390 nm.[6]

Materials:

  • Tissue of interest (e.g., cerebellum, kidney)

  • Homogenization buffer: 200 mM HEPES, pH 7.4

  • Substrate solutions: 1 M L-cysteine and 1 M this compound

  • Lead acetate solution: 40 mM

  • Polystyrene cuvettes

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Glass homogenizer

Procedure:

  • Tissue Homogenate Preparation:

    • Excise and immediately place the tissue in ice-cold homogenization buffer.

    • Homogenize the tissue using a glass homogenizer to a final concentration of 100 mg wet weight/mL.

    • Keep the homogenate on ice for 20 minutes.

  • Reaction Mixture Preparation:

    • In a polystyrene cuvette, add 815 µL of 200 mM HEPES buffer (pH 7.4).

    • Add 10 µL of 40 mM lead acetate solution.

    • Add 100 µL of the tissue homogenate.

  • Spectrophotometric Measurement:

    • Place the cuvette in the spectrophotometer and incubate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 25 µL of either 1 M L-cysteine or 1 M this compound solution (final concentration of 25 mM).

    • Immediately start monitoring the increase in absorbance at 390 nm for a set period (e.g., 10-20 minutes), taking readings at regular intervals.

  • Calculation of H₂S Production Rate:

    • Calculate the rate of H₂S production from the linear portion of the absorbance versus time plot.

    • The specific activity is calculated using the molar extinction coefficient for lead sulfide (5500 M⁻¹ cm⁻¹).[6]

    • Express the results as nmol of H₂S produced per minute per milligram of protein. Protein concentration in the tissue homogenate can be determined using a standard method like the Bradford assay.

H2S_Assay_Workflow Start Start Homogenize Prepare Tissue Homogenate (100 mg/mL in HEPES buffer) Start->Homogenize Prepare_Reaction Prepare Reaction Mixture in Cuvette (HEPES, Lead Acetate, Homogenate) Homogenize->Prepare_Reaction Equilibrate Equilibrate at 37°C (5 minutes) Prepare_Reaction->Equilibrate Add_Substrate Add Substrate (this compound or L-Cysteine) Equilibrate->Add_Substrate Measure_Absorbance Monitor Absorbance at 390 nm Add_Substrate->Measure_Absorbance Calculate Calculate H₂S Production Rate Measure_Absorbance->Calculate End End Calculate->End

Caption: Experimental workflow for H₂S production measurement.

Conclusion

The discovery of a potent this compound-dependent pathway for H₂S production, particularly in the cerebellum and kidneys, opens new avenues for therapeutic intervention. The significantly higher rate of H₂S generation from this compound in these tissues suggests that this compound could be a more effective and targeted H₂S donor for conditions related to these organs.[1][7] This comparative guide provides the foundational knowledge and experimental framework for researchers to further explore the physiological roles of these distinct H₂S-producing pathways and to develop novel therapeutic strategies based on targeted H₂S delivery.

References

A Comparative Guide to the Protective Effects of D-cysteine vs. L-cysteine Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protective mechanisms of D-cysteine and L-cysteine against oxidative stress, supported by experimental findings. While both stereoisomers of cysteine exhibit antioxidant properties, their primary mechanisms of action, metabolic pathways, and tissue-specific efficacy show significant differences. This document outlines these distinctions to aid researchers in the strategic selection and application of these compounds in therapeutic development.

Overview of Protective Mechanisms

L-cysteine is a semi-essential amino acid renowned for its role as a primary building block for protein synthesis and, more critically, as the rate-limiting precursor to glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells.[1][2] Its protective effects are largely attributed to the replenishment of the intracellular GSH pool, which directly neutralizes reactive oxygen species (ROS) and acts as a cofactor for antioxidant enzymes like glutathione peroxidase.[3][4][5] Additionally, L-cysteine can be enzymatically converted to hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with potent cytoprotective effects, by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL).[6]

This compound, the D-enantiomer, is not incorporated into proteins and is not a direct substrate for GSH synthesis.[7] However, it exerts significant protective effects through a distinct pathway for H₂S production, involving D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[6][8] This pathway is particularly active in specific tissues like the kidney and cerebellum.[9] Furthermore, this compound can indirectly support GSH levels by participating in a disulfide exchange reaction with L-cystine in the extracellular space, thereby liberating L-cysteine for cellular uptake and subsequent GSH synthesis.[7] Notably, this compound is considered less toxic than L-cysteine, as high doses of L-cysteine can exhibit excitotoxic effects, a concern not associated with its D-isomer.[9]

Quantitative Data Comparison

The following table summarizes key quantitative differences in the metabolic activity and protective efficacy of this compound and L-cysteine based on available experimental data.

ParameterThis compoundL-CysteineKey FindingsReference
H₂S Production Activity (Relative) 7-fold greater in cerebellumBaselineThe this compound pathway for H₂S production is significantly more active in the cerebellum.[9]
80-fold greater in kidneyBaselineThe this compound pathway for H₂S production is overwhelmingly predominant in the kidney.[9]
Primary Protective Mechanism H₂S ProductionGlutathione (GSH) SynthesisThis compound's protection is mainly via H₂S; L-cysteine's is mainly via GSH.[3][6][8]
GSH Synthesis Indirectly supports by liberating L-cysteine from extracellular L-cystineDirect rate-limiting precursorThis compound is not a direct building block for GSH.[7][1][7]
Neuroprotection More effective in protecting cerebellar neurons from H₂O₂-induced oxidative stressEffective, but less so than this compound in specific neuronal typesGreater transport activity for this compound may contribute to its enhanced efficacy in these neurons.[8][9]
Nephroprotection More effectively attenuates ischemia-reperfusion injuryLess effective than this compoundThe high activity of the DAO/3MST pathway in the kidney makes this compound a potent nephroprotectant.[6][8][9]
Toxicity Profile No excitotoxic damage reportedCan be an excitotoxin at high dosesThis compound may offer a safer profile for systemic administration at high concentrations.[9]

Signaling and Metabolic Pathways

The protective actions of D- and L-cysteine are mediated by distinct biochemical pathways. L-cysteine primarily supports the glutathione system and can produce H₂S via CBS/CGL. This compound utilizes a separate enzymatic pathway to generate H₂S, which is highly active in specific tissues.

L_Cysteine_Pathways cluster_0 L-Cysteine Protective Pathways L_Cys L-Cysteine GSH Glutathione (GSH) L_Cys->GSH GCL, GS (Rate-limiting) H2S_L Hydrogen Sulfide (H₂S) L_Cys->H2S_L CBS, CGL Protection Protection against Oxidative Stress GSH->Protection H2S_L->Protection

Caption: Protective pathways of L-cysteine against oxidative stress.

D_Cysteine_Pathways cluster_1 This compound Protective Pathways cluster_2 Indirect GSH Support D_Cys This compound MP 3-Mercaptopyruvate (3MP) D_Cys->MP DAO L_Cys_released L-Cysteine (released) D_Cys->L_Cys_released Disulfide Exchange H2S_D Hydrogen Sulfide (H₂S) MP->H2S_D 3MST Protection_D Protection against Oxidative Stress H2S_D->Protection_D L_Cystine Extracellular L-Cystine L_Cystine->L_Cys_released GSH_indirect GSH L_Cys_released->GSH_indirect Cellular Uptake GSH_indirect->Protection_D

Caption: Protective pathways of this compound against oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of the protective effects of D- and L-cysteine. Below are protocols for key experiments.

Assessment of Cytoprotection via MTT Assay

This protocol measures cell viability to quantify the protective effects of D- or L-cysteine against an oxidative insult (e.g., hydrogen peroxide).

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cerebellar neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with a fresh medium containing various concentrations of this compound or L-cysteine (e.g., 10, 50, 100, 500 µM). Incubate for 2 hours.

  • Oxidative Insult: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the negative control group. Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is used to measure intracellular ROS levels.

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol in a black, clear-bottom 96-well plate.

  • DCFDA Loading: After the oxidative insult period, remove the medium and wash the cells once with warm PBS.

  • Incubation: Add 100 µL of 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in a serum-free medium to each well. Incubate for 45 minutes at 37°C in the dark.[10]

  • Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]

  • Data Analysis: Express ROS levels as a percentage relative to the H₂O₂-treated group.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for comparing the cytoprotective efficacy of D- and L-cysteine.

Experimental_Workflow Start Start: Plate Cells (e.g., Neuronal Cell Line) Pretreat Pre-treatment Groups: 1. Vehicle Control 2. This compound 3. L-Cysteine Start->Pretreat Induce Induce Oxidative Stress (e.g., add H₂O₂) Pretreat->Induce Incubate Incubate (e.g., 24h) Induce->Incubate Assay Perform Parallel Assays Incubate->Assay MTT Cell Viability Assay (MTT) Assay->MTT ROS ROS Measurement (DCFDA) Assay->ROS Analyze Data Analysis and Comparison MTT->Analyze ROS->Analyze

Caption: Workflow for in vitro comparison of D- and L-cysteine.

Conclusion

Both this compound and L-cysteine offer significant protection against oxidative stress, but their mechanisms, efficacy, and tissue-specificity differ substantially. L-cysteine's primary role is to fuel the synthesis of glutathione, the cornerstone of the cell's intrinsic antioxidant defense system.[1][4] In contrast, this compound provides protection mainly through a distinct, tissue-specific H₂S production pathway and is particularly effective in the kidney and cerebellum.[8][9] Moreover, this compound can indirectly bolster GSH levels and presents a lower risk of excitotoxicity.[7][9]

For drug development professionals, these differences are critical. L-cysteine or its prodrugs (like N-acetylcysteine) are suitable for systemic GSH replenishment. This compound, however, emerges as a promising therapeutic candidate for conditions involving oxidative stress in specific tissues like the kidney and brain, where its unique metabolic pathway can be leveraged for targeted H₂S delivery.[6][9] Future research should focus on direct, quantitative comparisons of these isomers across various models of oxidative stress to fully elucidate their therapeutic potential.

References

L-Cysteine in Human Health: A Comparative Analysis of its Effects and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in various physiological processes, primarily owing to its antioxidant, detoxification, and mucolytic properties. This guide provides a comprehensive comparison of L-cysteine with its key alternatives, N-acetylcysteine (NAC) and glutathione (B108866), supported by experimental data to inform research and drug development.

I. Comparative Efficacy: L-Cysteine vs. Alternatives

The therapeutic and supplemental use of L-cysteine often overlaps with that of its derivative, N-acetylcysteine (NAC), and the major endogenous antioxidant, glutathione. Understanding their distinct and overlapping effects is crucial for targeted applications.

Antioxidant Properties

L-cysteine's primary antioxidant role is as a precursor for the synthesis of glutathione, the most abundant intracellular antioxidant.[1] NAC, a more stable form of cysteine, is also a potent glutathione precursor.[2][3] Direct oral supplementation with glutathione has faced challenges with bioavailability, although some studies with specific formulations show promise.

A study comparing the effects of N-acetylcysteine (NAC) and α-lipoic acid (ALA) in physically active males demonstrated that 1200 mg of NAC for 8 days significantly elevated plasma total antioxidant status (TAS) by 38% and reduced markers of oxidative damage, including protein carbonylation (PC) and lipid peroxidation (TBARS), by over 30%.[4] NAC administration also led to a 33% increase in reduced glutathione (GSH) levels.[4] While this study did not directly include an L-cysteine arm, it highlights the potent antioxidant effect of a cysteine precursor.

Mucolytic Effects

Both L-cysteine and NAC are known for their mucolytic properties, which involve the breaking of disulfide bonds in mucoproteins, thereby reducing the viscosity of mucus.[5][6] NAC is widely used clinically as a mucolytic agent for respiratory conditions.[6] A comparative study in dogs on the mucolytic effects of topically applied N-acetylcysteine L-lysinate (NAL) and NAC showed that while both increased tracheal mucus velocity and decreased viscoelasticity, the effect of NAL was significantly greater.[7] This suggests that different forms of cysteine can have varying degrees of mucolytic activity.

Bioavailability and Cellular Uptake

A key difference between L-cysteine and NAC lies in their stability and bioavailability. NAC is considered more stable and has better oral bioavailability than L-cysteine.[8] An in vitro study comparing the transmembrane fluxes of L-cysteine and NAC in human erythrocytes found that cysteine crosses the erythrocyte membranes more efficiently than NAC.[9] Treatment of erythrocytes with 5 mM of cysteine for 1 hour raised intracellular free sulfhydryl group levels to 3.37 ± 0.006 µmol/ml, whereas 5 mM NAC raised them to 2.23 ± 0.08 µmol/ml.[9] This suggests that while NAC may be more stable for oral administration, L-cysteine might be more readily transported into certain cells.

II. Quantitative Data Summary

The following tables summarize quantitative data from clinical trials comparing the effects of L-cysteine and its alternatives.

Table 1: Comparative Effects on Skin Pigmentation

Intervention (12 weeks)OutcomeResultp-valueReference
500 mg L-cysteine + 250 mg L-glutathioneSkin Lightening (Cheeks & Lower Forearm)Significant Improvement< 0.05[10][11]
500 mg L-cysteineReduction in Dark Spot ColorSignificant Improvement< 0.05[10][11]
500 mg L-cysteine + 250 mg L-glutathioneReduction in Dark Spot SizeSignificant Improvement< 0.05[10][11]
250 mg L-glutathioneSkin Lightening (Upper Forearm)Significant Improvement< 0.05[10][11]
500 mg L-cysteineSkin Lightening (Upper Forearm)Significant Improvement< 0.05[10][11]

Table 2: Effects of Glycine and N-Acetylcysteine (GlyNAC) on Glutathione Levels in Healthy Older Adults

Intervention (2 weeks)OutcomeResultp-valueReference
PlaceboTotal Glutathione (GSH-T)903.5 mg/L-[12]
2.4 g GlyNACTotal Glutathione (GSH-T)947.7 mg/L0.9039[12]
4.8 g GlyNACTotal Glutathione (GSH-T)907.7 mg/L0.9340[12]
7.2 g GlyNACTotal Glutathione (GSH-T)959.6 mg/L0.2778[12]
PlaceboGSH-F:GSSG Ratio12.49-[12]
7.2 g GlyNACGSH-F:GSSG Ratio12.650.739[12]

Note: While GlyNAC supplementation did not significantly increase total glutathione levels compared to placebo in the overall study population, post-hoc analyses suggested a potential benefit in a subset of subjects with high oxidative stress and low baseline glutathione levels.

III. Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

High-Performance Liquid Chromatography (HPLC) for Glutathione Measurement

Objective: To quantify reduced (GSH) and oxidized (GSSG) glutathione in plasma.

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Immediately centrifuge at 4°C to separate plasma.

    • To prevent auto-oxidation, deproteinize the plasma sample by adding an equal volume of 10% metaphosphoric acid.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Derivatization (Pre-column):

    • Mix the supernatant with iodoacetic acid to alkylate the free thiol groups of GSH.

    • Following alkylation, add 2,4-dinitrofluorobenzene (DNFB) to derivatize the amino groups of both GSH and GSSG.

    • Incubate the mixture in the dark at room temperature.

  • Chromatographic Separation:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of two solvents:

    • The gradient program should be optimized to achieve separation of the GSH and GSSG derivatives.

  • Detection and Quantification:

    • Detect the derivatized compounds using a UV-Vis detector at a wavelength of 365 nm.

    • Quantify the concentrations of GSH and GSSG by comparing the peak areas of the samples to a standard curve generated with known concentrations of GSH and GSSG.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Objective: To measure the total antioxidant capacity of a sample.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

  • Generation of ABTS Radical Cation (ABTS•+):

    • Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the complete formation of the ABTS•+ radical.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the antioxidant sample or standard (e.g., Trolox) to the diluted ABTS•+ solution.

    • Incubate the mixture for a defined period (e.g., 6 minutes) at room temperature.

    • Measure the absorbance of the solution at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of the ABTS•+ radical using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Create a standard curve by plotting the percentage of inhibition against the concentration of the Trolox standard.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample by comparing its percentage of inhibition to the standard curve.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to L-cysteine and its alternatives.

Glutathione_Synthesis_Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine L_Cysteine L-Cysteine Cystathionine->L_Cysteine GCL Glutamate-Cysteine Ligase (GCL) L_Cysteine->GCL NAC N-Acetylcysteine (NAC) (Supplement) Deacetylase Deacetylase NAC->Deacetylase Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_Glutamylcysteine γ-Glutamylcysteine gamma_Glutamylcysteine->GS Glutathione Glutathione (GSH) GCL->gamma_Glutamylcysteine GS->Glutathione Deacetylase->L_Cysteine Deacetylation

Caption: Glutathione synthesis pathway showing the roles of L-cysteine and NAC.

Nrf2_Activation_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 induces dissociation NAC N-Acetylcysteine (NAC) NAC->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Nrf2_nucleus Nrf2 Nrf2_nucleus->ARE binds to

Caption: Nrf2-mediated antioxidant response activated by NAC.

Experimental_Workflow_Antioxidant_Capacity start Start sample_prep Sample Preparation (e.g., Plasma, Cell Lysate) start->sample_prep assay_selection Select Antioxidant Assay (e.g., ABTS, DPPH, ORAC) sample_prep->assay_selection abts_assay ABTS Assay assay_selection->abts_assay dpph_assay DPPH Assay assay_selection->dpph_assay orac_assay ORAC Assay assay_selection->orac_assay measurement Spectrophotometric or Fluorometric Measurement abts_assay->measurement dpph_assay->measurement orac_assay->measurement data_analysis Data Analysis (e.g., TEAC Calculation) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing antioxidant capacity.

V. Conclusion

L-cysteine and its derivatives, NAC and glutathione, are all crucial for maintaining cellular health, primarily through their roles in antioxidant defense and detoxification. While NAC is often favored for oral supplementation due to its stability and established clinical use as a mucolytic, emerging research highlights the potential of direct L-cysteine and specialized glutathione formulations. The choice between these compounds for research and drug development should be guided by the specific application, desired mechanism of action, and route of administration. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the antioxidant and mucolytic efficacy of L-cysteine and NAC in humans.

References

Safety Operating Guide

Navigating the Disposal of D-Cysteine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research. For scientists and professionals in drug development, clear and immediate guidance on chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of D-Cysteine, addressing its classification, handling, and waste management protocols to foster a secure research environment.

While this compound is a naturally occurring amino acid, its classification as a hazardous substance can vary, leading to different disposal recommendations. Adherence to institutional guidelines and local, state, and federal regulations is crucial for proper disposal.

Comparative Overview of this compound Classification and Disposal

The following table summarizes the different classifications and recommended disposal routes for this compound from various sources. This highlights the importance of consulting your institution's Environmental Health and Safety (EHS) office for specific guidance.

SourceClassificationRecommended Disposal Route
Santa Cruz Biotechnology Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]All waste must be handled in accordance with local, state, and federal regulations.[1]
Fisher Scientific Considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200); Harmful if swallowed.[2]Dispose of contents/container to an approved waste disposal plant.[2][3]
Sigma-Aldrich Not a hazardous substance or mixture according to the Globally Harmonized System (GHS).Waste material must be disposed of in accordance with national and local regulations; Do not let product enter drains.[4]
University of Wisconsin-Madison Not explicitly classified, but listed as acceptable for sanitary sewer disposal.Sanitary sewer.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Spill and Contamination Cleanup

In the event of a spill, the following steps should be taken:

  • Notification : Alert colleagues in the immediate vicinity.

  • Isolation : Restrict access to the spill area.

  • PPE : Don the appropriate PPE before initiating cleanup.

  • Cleanup : For a solid spill, carefully sweep the material into a designated waste container, avoiding dust generation.[5] For any residual powder, wipe the area with a damp cloth and dispose of the cloth in the same waste container.[5]

  • Decontamination : Clean the spill area with soap and water.[5]

  • Disposal : Dispose of all cleanup materials as chemical waste.[5]

This compound Disposal Workflow

The proper disposal route for this compound is contingent on its classification by your institution and local regulations. The following diagram outlines a logical workflow to guide your decision-making process.

D_Cysteine_Disposal_Workflow start Start: this compound Waste for Disposal consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds is_hazardous Is this compound classified as hazardous waste by your institution/local regulations? consult_sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Protocol is_hazardous->hazardous_disposal Yes sanitary_sewer Permitted for Sanitary Sewer Disposal? non_hazardous_disposal->sanitary_sewer chemical_waste Collect for Licensed Chemical Waste Disposal hazardous_disposal->chemical_waste sewer_disposal Dispose down sanitary sewer with copious amounts of water sanitary_sewer->sewer_disposal Yes sanitary_sewer->chemical_waste No end End: Disposal Complete sewer_disposal->end chemical_waste->end

Disposal Workflow for this compound

Detailed Experimental Protocols for Disposal

Based on the prevailing guidance, two primary disposal protocols emerge. Always confirm with your institution's EHS office which protocol to follow.

Protocol 1: Disposal as Non-Hazardous Waste via Sanitary Sewer

This protocol should only be followed if explicitly permitted by your institution and local regulations.

  • Confirmation : Verify with your institution's EHS department that this compound is approved for sanitary sewer disposal.

  • Preparation : Ensure the sink is clear of any other chemicals or materials.

  • Dilution : Turn on the cold water tap to create a steady flow.

  • Disposal : Slowly pour the this compound solution or small quantities of the solid into the drain, followed by a copious amount of water to ensure it is thoroughly flushed through the system.

  • Rinsing : If applicable, rinse the empty container with water and dispose of the rinsate down the drain.

  • Final Flush : Let the water run for a few minutes after disposal is complete to clear the pipes.

Protocol 2: Disposal as Chemical Waste

This is the most common and recommended procedure for laboratory chemicals.

  • Waste Identification and Segregation : Confirm that the this compound waste is not mixed with other incompatible chemicals.[6] In particular, avoid contamination with oxidizing agents.[1]

  • Containerization :

    • Place the this compound waste into a designated, chemically compatible, and leak-proof container with a secure lid.

    • Do not mix this compound with other chemical waste unless explicitly permitted by your EHS office.[5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" or as directed by your institution.

    • The label must include the full chemical name: "this compound". Avoid abbreviations.

    • Indicate the quantity of waste and the date of accumulation.

  • Storage :

    • Store the waste container in a designated and well-ventilated satellite accumulation area (SAA).

    • Ensure the storage area is away from incompatible materials.

  • Waste Pickup and Disposal :

    • Arrange for the collection of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Complete all required paperwork for the waste pickup.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of D-Cysteine, offering procedural, step-by-step guidance to address specific operational questions and ensure a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber, fluorocaoutchouc, polyvinyl chloride) and a lab coat or other protective clothing.Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[3][4] Wear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][2]
Occupational Exposure Limits

While specific exposure limits for this compound are not widely established, it is often treated as "Particulates Not Otherwise Regulated" (PNOR) or nuisance dust.[3]

JurisdictionExposure Limit (Respirable Fraction)Exposure Limit (Total Dust)
US OSHA (PELs) - Table Z3 5 mg/m³15 mg/m³
US - Wyoming (Table Z1) 5 mg/m³-
US - Hawaii -10 mg/m³
Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

  • Handling: Avoid all personal contact, including inhalation of dust.[3] Wash hands thoroughly after handling.[1] Provide appropriate exhaust ventilation at places where dust is formed.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6] Recommended storage temperature is often between 2–8 °C.[7]

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][7]
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Wash out mouth with copious amounts of water for at least 15 minutes. Call a physician if you feel unwell.[1][7]
Disposal Plan

This compound is not typically classified as hazardous waste; however, all chemical waste must be managed responsibly.[8]

  • Regulatory Compliance: All disposal methods must comply with federal, state, and local regulations.[3][8]

  • Waste Characterization: The waste generator is responsible for properly characterizing all waste materials. If this compound is mixed with hazardous substances, the mixture must be treated as hazardous waste.[8]

  • Container Management: Keep the chemical in its original container and do not mix it with other waste. Uncleaned containers should be treated as the product itself.[8][9]

  • Prohibited Disposal: Do not dispose of with household garbage or allow it to enter drains or water courses.[8]

Visual Guides for Safe Handling

To further clarify the procedures for safely handling this compound, the following diagrams illustrate key workflows and decision-making processes.

PPE_Selection_Workflow start Start: Handling this compound check_dust Is there a potential for dust generation? start->check_dust wear_respirator Wear NIOSH/MSHA or EN 149 approved respirator check_dust->wear_respirator Yes standard_ppe Standard PPE: - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat check_dust->standard_ppe No wear_respirator->standard_ppe proceed Proceed with handling standard_ppe->proceed

PPE Selection Workflow for this compound

DCysteine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_area Prepare clean, well-ventilated work area (e.g., fume hood) don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh this compound, avoiding dust creation don_ppe->weigh prepare_solution Prepare solution by slowly adding solid to solvent weigh->prepare_solution decontaminate Decontaminate work area prepare_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_disposal Dispose of waste according to regulations doff_ppe->waste_disposal

Operational Workflow for Handling this compound

Disposal_Decision_Tree start Start: this compound Waste Disposal is_mixed Is the waste mixed with hazardous substances? start->is_mixed hazardous Dispose of as Hazardous Waste via institutional EHS protocols is_mixed->hazardous Yes non_hazardous Dispose of as Non-Hazardous Waste is_mixed->non_hazardous No collect Collect in a designated, sealed, and labeled container non_hazardous->collect disposal_service Dispose via a licensed professional waste disposal service collect->disposal_service

Disposal Decision-Making for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Cysteine
Reactant of Route 2
D-Cysteine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.